molecular formula C4H7NS2 B1272399 1,3-Thiazinane-2-thione CAS No. 5554-48-3

1,3-Thiazinane-2-thione

Número de catálogo: B1272399
Número CAS: 5554-48-3
Peso molecular: 133.2 g/mol
Clave InChI: DDDWOMIVMIHAEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Thiazinane-2-thione is a useful research compound. Its molecular formula is C4H7NS2 and its molecular weight is 133.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94089. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1,3-thiazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWOMIVMIHAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376939
Record name 1,3-Thiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5554-48-3
Record name 1,3-Thiazinane-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1, tetrahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1, tetrahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Thiazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazinane-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Thiazinane-2-thione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5D5Y97792
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-Z Guide to the Synthesis of 1,3-Thiazinane-2-thione: A Robust Two-Step Protocol from 3-Amino-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1,3-thiazinane-2-thione, a valuable heterocyclic scaffold in medicinal and agricultural chemistry.[1] The synthesis commences from the readily available starting material, 3-amino-1-propanol. We detail a robust and scalable two-step synthetic strategy that circumvents the challenge of a poor hydroxyl leaving group by first activating the substrate via sulfation, followed by a base-mediated cyclization with carbon disulfide. This document furnishes a complete, step-by-step experimental protocol, a thorough mechanistic explanation, and critical safety considerations. All quantitative data and workflows are summarized in clear tables and diagrams to ensure reproducibility and facilitate adoption by researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The this compound core is a six-membered heterocyclic structure containing an endocyclic dithiocarbamate group.[2] This moiety is of significant interest in drug discovery and organic synthesis due to its versatile chemical reactivity and presence in various biologically active compounds.[1] The direct synthesis from 3-amino-1-propanol and carbon disulfide presents a significant mechanistic hurdle: the intramolecular displacement of a hydroxyl group, which is a notoriously poor leaving group.

To overcome this, the presented protocol, adapted from a validated procedure in Organic Syntheses, employs a highly effective two-step strategy[3]:

  • Activation: The 3-amino-1-propanol is first reacted with chlorosulfonic acid. This reaction selectively transforms the hydroxyl group into a sulfate ester. The amino group is concurrently protonated, yielding the stable zwitterionic intermediate, 3-ammoniopropylsulfate. This sulfate moiety is an excellent leaving group, priming the molecule for cyclization.

  • Dithiocarbamate Formation and Cyclization: The 3-ammoniopropylsulfate intermediate is then treated with carbon disulfide in the presence of a strong base (potassium hydroxide). The base facilitates the formation of a dithiocarbamate anion, which acts as a potent intramolecular nucleophile. This nucleophile readily displaces the sulfate group via an SN2 reaction to forge the six-membered ring, yielding the target this compound.[3][4]

This strategic approach ensures a high-yielding and clean reaction, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Reaction Mechanism

The overall transformation is logically dissected into two distinct phases: activation and cyclization. The causality behind this sequence is rooted in converting a thermodynamically unfavorable step (hydroxyl displacement) into a highly favorable intramolecular SN2 reaction.[5]

Step A: Activation via Sulfation

The synthesis begins with the controlled addition of chlorosulfonic acid to a solution of 3-amino-1-propanol. The primary alcohol attacks the electrophilic sulfur atom of chlorosulfonic acid, displacing a chloride ion. Simultaneously, the basic amino group is protonated, leading to the formation of the zwitterionic intermediate, 3-ammoniopropylsulfate. This crystalline solid is easily isolated by filtration.

Step B: Dithiocarbamate Formation and Intramolecular Cyclization

The 3-ammoniopropylsulfate is then subjected to carbon disulfide and potassium hydroxide. The base performs two crucial roles: it deprotonates the ammonium group, liberating the primary amine, and provides the alkaline medium for the amine to attack carbon disulfide, forming a potassium dithiocarbamate intermediate. The highly nucleophilic thiolate anion of this intermediate then executes a backside attack on the carbon atom bearing the sulfate group, which is an excellent leaving group. This intramolecular SN2 cyclization efficiently forms the stable this compound ring.[6]

Reaction_Mechanism cluster_0 Step A: Activation cluster_1 Step B: Cyclization A 3-Amino-1-propanol (HO-(CH2)3-NH2) B 3-Ammoniopropylsulfate (Zwitterion) (-O3S-O-(CH2)3-NH3+) A->B + ClSO3H - HCl C Potassium 3-Hydroxypropyl Dithiocarbamate Intermediate (K+ -S-C(=S)-NH-(CH2)3-OSO3-) B->C + CS2 + 3 KOH - K2SO4, - H2O D This compound C->D Intramolecular SN2 (Ring Closure)

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the robust and verified procedure published in Organic Syntheses, ensuring a high degree of reliability and reproducibility.[3]

Reagents and Materials
Reagent/MaterialGradeM.W.QuantityMolesEquiv.Suggested Supplier
Step A
3-Amino-1-propanol99%75.1111.5 mL (11.27 g)150 mmol1.0Acros Organics
Dichloromethane (DCM)Anhydrous84.9335 mL--Acros Organics
Chlorosulfonic Acid99%116.5210.5 mL (17.5 g)159 mmol1.06Acros Organics
MethanolACS Grade32.04~105 mL--Fisher Scientific
Step B
3-AmmoniopropylsulfateProduct of Step A155.1718.70 g121 mmol1.0-
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%76.149.6 mL (12.18 g)160 mmol1.3Sigma-Aldrich
Potassium Hydroxide (KOH)beads, 85%56.1114.84 g225 mmol~2.2Sigma-Aldrich
EthanolAbsolute46.0715 mL--Acros Organics
WaterDeionized18.0250 mL---
Dichloromethane (DCM)ACS Grade84.93~250 mL--Fisher Scientific
Ammonium Chloride (NH₄Cl)Saturated Solution53.4925 mL---
Step-by-Step Methodology

Step A: Synthesis of 3-Ammoniopropylsulfate

  • Setup: Equip an oven-dried 100 mL round-bottomed flask with a magnetic stir bar. Add 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • Cooling: Immerse the flask in an ice/water bath and stir the solution for 5 minutes.

  • Addition of Chlorosulfonic Acid: Charge a 50 mL pressure-equalizing addition funnel with chlorosulfonic acid (10.5 mL, 159 mmol). Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive.[7][8] This operation must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[9] Add the acid dropwise to the stirred solution over 30 minutes. A white precipitate will form.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Isolation: Filter the resulting white slurry through a Büchner funnel. Wash the collected solid sequentially with methanol (25 mL, then 40 mL, then 2 x 20 mL), triturating with a spatula to break up any lumps.

  • Drying: Dry the white solid on a rotary evaporator and then under high vacuum to yield 3-ammoniopropylsulfate (expect ~20.7 g, 89% yield) as a fine white powder.[3]

Step B: Synthesis of this compound

  • Setup: To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-ammoniopropylsulfate (18.70 g, 121 mmol), absolute ethanol (15 mL), and carbon disulfide (9.6 mL, 160 mmol). Caution: Carbon disulfide is extremely flammable, volatile, and toxic.[10][11] All operations must be conducted in a fume hood, away from ignition sources, using grounded equipment to prevent static discharge.[12][13]

  • Base Preparation: In a separate flask, dissolve potassium hydroxide beads (14.84 g) in a 1:1 mixture of ethanol/water (100 mL). Transfer this solution to a 250 mL pressure-equalizing addition funnel.

  • Reaction: Attach the addition funnel to the reaction flask, purge the system with nitrogen, and add the KOH solution dropwise over 30 minutes at room temperature. The solution will turn yellow.

  • Reflux: Replace the addition funnel with a reflux condenser and heat the reaction mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further to 0 °C in an ice bath for 15 minutes to maximize the precipitation of a fluffy white solid.

  • Workup: Filter the mixture and wash the collected solid with cold water (2 x 40 mL). Transfer the filtrate to a separatory funnel and extract with dichloromethane (DCM, 4 x 40 mL). Wash the combined organic extracts with water (40 mL) and saturated NH₄Cl solution (25 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from ethyl acetate/hexanes to yield this compound as a white crystalline solid (expect ~11.8 g, 73% yield).[3]

Workflow and Data Analysis

A systematic workflow is critical for the successful execution of this synthesis. The process involves sequential reactions, isolations, and purifications, each requiring careful attention to detail.

Experimental_Workflow start Start: 3-Amino-1-propanol step1 Step A: Activation 1. Add DCM 2. Cool to 0°C 3. Add ClSO3H dropwise 4. Stir 1 hr at RT start->step1 iso1 Isolation 1 1. Filter solid 2. Wash with Methanol 3. Dry under vacuum step1->iso1 intermediate Intermediate: 3-Ammoniopropylsulfate iso1->intermediate step2 Step B: Cyclization 1. Add EtOH, CS2 2. Add KOH solution dropwise 3. Reflux for 1 hr intermediate->step2 iso2 Workup & Purification 1. Cool & Filter 2. Liquid-Liquid Extraction (DCM) 3. Dry & Concentrate 4. Recrystallize step2->iso2 end Final Product: This compound iso2->end

Caption: High-level experimental workflow for the two-step synthesis.
Expected Results and Characterization

The protocol is designed to be high-yielding and produce a product of high purity after recrystallization.

CompoundStepExpected YieldPurityAppearanceM.P. (°C)
3-AmmoniopropylsulfateA~89%>97%Fine white powder265-268 (dec.)
This compoundB~73%>98%White crystalline solid113-115

Data sourced from Kennington et al., Org. Synth. 2021.[3]

Product Validation: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the cyclic structure.

  • ¹³C NMR: To verify the number and type of carbon atoms, including the characteristic thione carbon (C=S).

  • Mass Spectrometry: To confirm the molecular weight (133.24 g/mol ).

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

This technical guide outlines a validated and highly efficient two-step synthesis of this compound from 3-amino-1-propanol. By employing a strategy of hydroxyl group activation via sulfation followed by a base-mediated dithiocarbamate cyclization, this method overcomes the inherent challenge of displacing a poor leaving group. The detailed protocol, mechanistic insights, and clear workflow diagrams provide researchers with a reliable and scalable route to this important heterocyclic building block, empowering further research and development in the chemical and pharmaceutical sciences.

References

  • Kennington, S. C. D.; Galeote, O.; Mellado-Hidalgo, M.; Romea, P.; Urpí, F. Synthesis and Acylation of this compound. Org. Synth.2021, 98, 374-390. [Link]
  • Veolia North America. Chlorosulfonic Acid Safety and Handling. [Link]
  • ChemTrack.org. Chlorosulfonic Acid Safety Guideline. [Link]
  • Airgas. Safety Data Sheet: Carbon Disulfide. 2022. [Link]
  • Atul Ltd.
  • Loba Chemie. Safety Data Sheet: CHLOROSULFONIC ACID FOR SYNTHESIS. 2019. [Link]
  • Chemtrade Logistics Inc. Safety Data Sheet: Carbon Disulfide. 2017. [Link]
  • International Labour Organization. International Chemical Safety Cards (ICSC): CARBON DISULFIDE. [Link]
  • State of New Jersey Department of Health. Hazardous Substance Fact Sheet: Carbon Disulfide. [Link]
  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]
  • El-Sayed, M. S.; Al-Majid, A. M.; Barakat, A. Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules2020, 25(22), 5610. [Link]
  • Concellón, C.; Concellón, J. M.; García-Granda, S.; Díaz, M. R. Synthesis of S-and N-Functionalized Dithiocarbamates from Cyclic Sulfates. J. Org. Chem.2006, 71(11), 4382-4385. [Link]
  • Ruijter, E.; Scheffelaar, R.; Orru, R. V. A. Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules2012, 17(2), 1675-1688. [Link]
  • Ottersbach, P. A.; Elsinghorst, P. W.; Häcker, H.-G.; Gütschow, M. Direct Formation of Ring-Fused 1,3-thiazine-2,4-dithiones From Aromatic O-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. Org. Lett.2010, 12(16), 3662-3665. [Link]
  • Morja, M.; Viradiya, R. H.; Chikhalia, K. H. Synthesis of 1,3‐benzothiazine‐2‐thiones via MCR of CS2, allylamines, and 2‐fluoro‐5‐nitrobenzaldehyde.
  • Simerpreet; Cannoo Singh, D. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore2013, 4(2), 52-64. [Link]
  • CN1451652A - Process for preparing 3-amino propane sulfonic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763408, this compound. [Link]
  • Khatale, P. N.; Sivakumar, T.; Mahajan, N. S.; Kature, D. V. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry2013, 22, 417-422. [Link]
  • The Organic Chemistry Tutor. SN2 Intramolecular Reactions. YouTube, 2023. [Link]
  • US5723645A - Method for preparing 3-aminopropane phosphoric acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. [Link]
  • Ashenhurst, J. Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry, 2011. [Link]

Sources

1,3-Thiazinane-2-thione chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Thiazinane-2-thione: Structure, Synthesis, and Applications

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that serve as foundational building blocks for the development of new therapeutic agents. Among the vast array of heterocyclic compounds, those containing both sulfur and nitrogen atoms hold a place of particular importance due to their diverse and potent biological activities.[1][2] The 1,3-thiazinane core, a six-membered saturated ring containing a nitrogen and a sulfur atom in a 1,3-relationship, is a prominent example of such a scaffold.[3] This guide focuses specifically on This compound , a derivative featuring an exocyclic sulfur atom (a thione group) at the 2-position. This functional group imparts unique chemical reactivity and serves as a versatile handle for synthetic diversification, making it a molecule of significant interest to researchers in organic synthesis and drug discovery.[4][5] This document provides a comprehensive overview of its chemical identity, a field-proven synthetic protocol, detailed characterization data, and a discussion of its reactivity and potential applications.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of chemical research. This compound is systematically identified by its IUPAC name and other key identifiers.

  • IUPAC Name : this compound[6]

  • CAS Number : 5554-48-3[6][7]

  • Molecular Formula : C₄H₇NS₂[6]

  • Molecular Weight : 133.24 g/mol [7]

  • Synonyms : Tetrahydro-2H-1,3-thiazine-2-thione, 1,3-Thiazidine-2-thione[6][8]

The structure consists of a saturated six-membered ring. The nitrogen atom at position 1 and the sulfur atom at position 3 are separated by a methylene group. The carbon at position 2, situated between the two heteroatoms, is part of a thioamide functional group, specifically a cyclic dithiocarbamate, characterized by the C=S double bond.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the cyclization of a linear precursor containing a terminal amine and a terminal sulfur-based functional group. The following protocol, adapted from a peer-reviewed and independently verified procedure in Organic Syntheses, represents a reliable and scalable method.[9]

Expertise & Rationale

The overall strategy involves a two-step process from commercially available 3-amino-1-propanol.

  • Formation of the Precursor (3-Ammoniopropylsulfate) : The hydroxyl group of 3-amino-1-propanol is first converted into a better leaving group. This is achieved by reaction with chlorosulfonic acid to form an intermediate sulfate ester. This step is critical as a direct reaction with carbon disulfide would be less efficient.

  • Cyclization : The 3-ammoniopropylsulfate intermediate is then treated with carbon disulfide in the presence of a strong base (potassium hydroxide). The base deprotonates the amine, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. A subsequent intramolecular cyclization, driven by the attack of the sulfur anion onto the carbon bearing the sulfate leaving group, forms the six-membered ring.

G A 3-Amino-1-propanol B 3-Ammoniopropylsulfate (1) A->B  + ClSO3H  CH2Cl2, 0°C to rt C This compound (2) B->C  + CS2, KOH  Ethanol, rt

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step A: Synthesis of 3-Ammoniopropylsulfate (1) [9]

  • An oven-dried 100 mL round-bottomed flask is charged with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • The flask is cooled in an ice/water bath. Chlorosulfonic acid (10.5 mL, 159 mmol) is added dropwise over 30 minutes. A white precipitate will form.

  • After addition, the mixture is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature over 30 minutes. Stirring is continued for 1 hour.

  • The resulting solid is collected by filtration and triturated with methanol (approx. 85 mL total) to break up lumps.

  • The white solid is dried under high vacuum to yield 3-ammoniopropylsulfate (typically ~89% yield).

Step B: Synthesis of this compound (2) [9]

  • An oven-dried 250 mL round-bottomed flask is charged with 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL).

  • The solution is stirred, and carbon disulfide (9.6 mL, 160 mmol) is added in one portion.

  • A solution of potassium hydroxide (20.3 g, 362 mmol) in absolute ethanol (75 mL) is prepared and added dropwise to the reaction mixture over 45 minutes, maintaining the temperature below 35 °C with a water bath.

  • The mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure. The residue is partitioned between water (120 mL) and dichloromethane (120 mL).

  • The aqueous layer is extracted twice more with dichloromethane (2 x 60 mL).

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude solid is purified by recrystallization from ethyl acetate to afford this compound as a white solid (typically 60-65% yield).

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the structure of this compound.[9]

Technique Data Interpretation
¹H NMR (400 MHz, CDCl₃)δ: 2.21 (quint, J = 6.4 Hz, 2H), 3.10 (t, J = 6.4 Hz, 2H), 3.61 (t, J = 6.4 Hz, 2H), 7.85 (br s, 1H)The three distinct triplets and one quintet confirm the C₃H₆ backbone. The broad singlet corresponds to the N-H proton.
¹³C NMR (100.6 MHz, CDCl₃)δ: 21.9, 28.1, 44.5, 201.7Shows the three distinct methylene carbons of the ring and the characteristic downfield signal for the thione carbon (C=S).
IR (film, cm⁻¹)3183, 2921, 1521, 1348, 1172, 1021Key peaks include the N-H stretch (~3183 cm⁻¹) and the strong thioamide C=S stretch (~1021 cm⁻¹).
HRMS (+ESI)m/z calcd for C₄H₈NS₂ [M+H]⁺ 134.0147, found 134.0147High-resolution mass spectrometry confirms the elemental composition with high accuracy.

Chemical Reactivity and Derivatization

The chemical utility of this compound stems from its defined points of reactivity, primarily the nucleophilic nitrogen atom. This allows for straightforward derivatization to access a library of related compounds.

N-Acylation: A Case Study

The secondary amine within the ring is readily acylated using standard conditions. This reaction transforms the parent molecule into a stable N-acyl derivative, which can be a key intermediate or a final target molecule in drug development.[9]

Protocol for N-Propanoyl-1,3-thiazinane-2-thione: [9]

  • To a solution of this compound (10.0 g, 75.1 mmol) in anhydrous dichloromethane (150 mL) at 0 °C, add triethylamine (15.7 mL, 113 mmol).

  • Add propionyl chloride (7.2 mL, 82.6 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (120 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 40 mL).

  • The combined organic extracts are washed with 2 M NaOH, dried over MgSO₄, filtered, and concentrated.

  • Purification by column chromatography provides the N-propanoyl product (typically ~84% yield).

This N-acylation demonstrates the utility of the thiazinane thione as a scaffold. The nitrogen can similarly be targeted by other electrophiles, such as alkyl halides, to generate N-alkylated derivatives.[4]

Caption: N-acylation and N-alkylation of the thiazinane core.

Applications in Medicinal Chemistry and Drug Development

While this compound itself is primarily a building block, the broader 1,3-thiazine class of molecules exhibits a wide range of pharmacological activities.[2] The structural motif is recognized as a "privileged scaffold" in medicinal chemistry. Its presence in natural products and synthetic drugs underscores its favorable properties for biological interactions.

Derivatives of the 1,3-thiazine core have been investigated for numerous therapeutic applications, including:

  • Antimicrobial and Antifungal Activity : The sulfur and nitrogen heteroatoms are key pharmacophoric elements that can interact with bacterial or fungal enzymes.[1][3]

  • Anti-inflammatory Properties : Certain thiazine derivatives have shown potential in modulating inflammatory pathways.[5]

  • Anticancer Activity : The scaffold has been incorporated into molecules designed to target cancer cells.[3][5]

  • Neuroprotective and Anticonvulsant Effects : Research has indicated that some 1,3-thiazine derivatives may have applications in treating central nervous system disorders.[2]

The ability to easily functionalize this compound at the nitrogen position allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in modern drug development.

Conclusion

This compound is a valuable heterocyclic compound characterized by a stable six-membered ring and a reactive thioamide functional group. Its synthesis from readily available starting materials is robust and well-documented, providing a reliable source of the material for further investigation. The demonstrated reactivity, particularly at the ring nitrogen, establishes it as a versatile scaffold for constructing diverse molecular architectures. Given the proven track record of the 1,3-thiazine core in medicinal chemistry, this compound stands out as a key building block for researchers, scientists, and drug development professionals aiming to develop the next generation of therapeutic agents.

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Mulla, A. (2017).
  • Martens, J., et al. (2016). A Three-Component Reaction for Rapid Access to Underexplored 1,3-Thiazine-2-thiones. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones.
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • NIST. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST Chemistry WebBook.
  • Simerpreet, & Cannoo Singh, D. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(6), 199-211. [Link]
  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]
  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. ResearchGate.
  • Kumar, M., Singh, S., & Singh, J. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative in Modern Chemistry

In the realms of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An erroneous structural assignment can invalidate extensive biological screening, kinetic studies, and synthetic efforts, leading to significant loss of time and resources. For heterocyclic compounds like 1,3-Thiazinane-2-thione, a molecule with a nuanced arrangement of nitrogen and sulfur atoms, a multi-faceted analytical approach is not just best practice—it is essential. This guide provides a comprehensive examination of the key spectroscopic techniques used to elucidate and confirm the structure of this compound, grounded in both theoretical principles and practical, field-proven insights. We will dissect the data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what the data shows, but why it manifests in its characteristic way.

Molecular Blueprint: this compound

This compound, with the molecular formula C₄H₇NS₂, is a six-membered heterocyclic compound containing a thioamide embedded within the ring and an exocyclic thiocarbonyl (thione) group.[1][2] Understanding this fundamental architecture is the first step in interpreting its spectroscopic signature. For clarity in the subsequent analysis, the atoms are numbered as shown below.

cluster_molecule This compound Structure C2 C2=S N3 N3-H C2->N3 C4 C4H₂ N3->C4 C5 C5H₂ C4->C5 C6 C6H₂ C5->C6 S1 S1 C6->S1 S1->C2

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent and instrument parameters are critical.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃). Expertise & Experience: CDCl₃ is selected for its excellent solubilizing power for a broad range of organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm), which is unlikely to interfere with the signals of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm) to provide a universal reference point for chemical shifts.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

  • Spectra Acquired:

    • ¹H NMR: Standard proton spectrum to identify the number and environment of hydrogen atoms.

    • ¹³C NMR: Standard carbon spectrum, often proton-decoupled to yield sharp singlets for each unique carbon, simplifying the spectrum.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule.

  • δ 8.75 (br s, 1H): This broad singlet, integrating to one proton, is characteristic of the N-H proton.[3] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid. The significant downfield shift is caused by the deshielding effect of the adjacent thiocarbonyl group (C=S).

  • δ 3.48 (t, J = 5.6 Hz, 2H): This triplet, integrating to two protons, is assigned to the methylene protons at the C4 position (N-CH₂). The triplet multiplicity arises from spin-spin coupling with the two adjacent protons on C5 (n+1 rule, 2+1=3 peaks). These protons are deshielded by the adjacent electronegative nitrogen atom.[3]

  • δ 3.00 (t, J = 6.0 Hz, 2H): This triplet corresponds to the methylene protons at the C6 position (S-CH₂).[3] Their chemical shift is influenced by the adjacent sulfur atom, which is less electronegative than nitrogen, hence their upfield position relative to the C4 protons. Coupling with the C5 protons results in a triplet.

  • δ 2.13–2.23 (m, 2H): This multiplet represents the methylene protons at the C5 position.[3] These protons are coupled to both the C4 protons (J ≈ 5.6 Hz) and the C6 protons (J ≈ 6.0 Hz), resulting in a more complex splitting pattern, often observed as a pentet or multiplet.

cluster_HNMR ¹H NMR Correlation Workflow H4 C4-H₂ (δ 3.48, t) H5 C5-H₂ (δ 2.18, m) H4->H5 J = 5.6 Hz H6 C6-H₂ (δ 3.00, t) H5->H6 J = 6.0 Hz

Caption: ¹H-¹H coupling relationships in this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals four distinct carbon signals, consistent with the molecule's structure.

  • δ 194.5 (C2): This highly downfield signal is unequivocally assigned to the thiocarbonyl carbon (C=S).[3] The double bond to the highly polarizable sulfur atom results in extreme deshielding, making this peak a key diagnostic marker. This is consistent with values seen in related thiadiazine-2-thione derivatives, where the thiocarbonyl carbon appears around δ 190.[4]

  • δ 44.3 (C4): Assigned to the N-CH₂ carbon. The attachment to the electronegative nitrogen atom shifts this signal downfield.[3]

  • δ 30.1 (C6): Corresponds to the S-CH₂ carbon. The sulfur atom's influence is less pronounced than nitrogen's, resulting in a more upfield chemical shift compared to C4.[3]

  • δ 20.5 (C5): This upfield signal is assigned to the central methylene carbon of the propyl chain, being the most shielded aliphatic carbon in the ring.[3]

Spectroscopic Data Summary: NMR
¹H NMR (400 MHz, CDCl₃) Assignment
δ 8.75 (br s, 1H)N3-H
δ 3.48 (t, 2H)C4-H₂
δ 3.00 (t, 2H)C6-H₂
δ 2.13–2.23 (m, 2H)C5-H₂
¹³C NMR (100.6 MHz, CDCl₃) Assignment
δ 194.5C2 (C=S)
δ 44.3C4
δ 30.1C6
δ 20.5C5

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Thin Film Method
  • Sample Preparation: A small amount of the solid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is an oil or can be melted at a low temperature, it can be pressed into a thin film. Alternatively, the spectrum can be recorded from a film cast from a volatile solvent.[3] Trustworthiness: This method is simple and avoids the use of solvents that may have interfering IR absorption bands.

  • Data Acquisition: The prepared sample is placed in the beam path of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

IR Spectrum Analysis

The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.[3]

  • 3140 cm⁻¹ (N-H Stretch): This moderately sharp peak corresponds to the stretching vibration of the N-H bond in the secondary thioamide group.

  • 2918, 2848 cm⁻¹ (C-H Stretch): These strong absorptions are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the aliphatic ring.

  • 1543 cm⁻¹ (Thioamide II Band): This strong band is often referred to as the "thioamide II band" and arises from a combination of N-H bending and C-N stretching vibrations. Its presence is a strong indicator of the thioamide functional group.

  • ~1273 cm⁻¹ (C=S Stretch): The C=S stretching vibration is typically found in the 1250-1020 cm⁻¹ region. This band can be weak and is often coupled with other vibrations, making it less diagnostically reliable than its C=O counterpart. The peak at 1273 cm⁻¹ is a likely candidate for this vibration.

Spectroscopic Data Summary: IR
Frequency (cm⁻¹) Assignment (Vibrational Mode)
3140N-H Stretch
2918, 2848Aliphatic C-H Stretch
1543Thioamide II (N-H bend + C-N stretch)
1353, 1331C-N Stretch / CH₂ Wag
1273C=S Stretch (probable)

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source via a syringe pump.

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation, to form [M+H]⁺ ions. Expertise & Experience: ESI is a "soft" ionization technique, meaning it imparts little excess energy to the molecule, minimizing fragmentation and ensuring the molecular ion is readily observed.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.

Mass Spectrum Analysis

The HRMS data provides definitive confirmation of the molecular formula.

  • [M+H]⁺ Ion: The spectrum shows a prominent ion at an m/z value corresponding to the protonated molecule.

  • Calculated vs. Found Mass:

    • Calculated m/z for [C₄H₈NS₂]⁺: 134.0093

    • Found m/z: 134.0093[3]

  • Authoritative Grounding: The exceptional agreement between the calculated and experimentally observed mass (to within 5 ppm) provides unambiguous confirmation of the elemental formula C₄H₇NS₂. This high level of accuracy rules out other possible elemental compositions that might have the same nominal mass.

Spectroscopic Data Summary: MS
Technique High-Resolution Mass Spectrometry (HRMS)
Ionization Mode Positive Electrospray Ionization (+ESI)
Observed Ion [M+H]⁺
Calculated m/z for [C₄H₈NS₂]⁺ 134.0093
Found m/z 134.0093

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unequivocal structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the heterocyclic ring. IR spectroscopy confirms the presence of key functional groups, notably the N-H and thiocarbonyl moieties. Finally, High-Resolution Mass Spectrometry provides definitive proof of the molecular formula. Each technique serves as a cross-validation for the others, creating a self-consistent dataset that establishes the molecule's identity with the highest degree of scientific certainty. This rigorous analytical workflow is indispensable for ensuring the quality and integrity of chemical entities in research and development.

References

  • Title: Synthesis and Acylation of this compound Source: Organic Syntheses, 2021, 98, 374-390 URL:[Link]
  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: this compound (C4H7NS2) Source: PubChemLite URL:[Link]
  • Title: 1H and13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives Source: ResearchG

Sources

An In-depth Technical Guide to 1,3-Thiazinane-2-thione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this comprehensive technical guide on 1,3-thiazinane-2-thione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Our goal is to provide a thorough understanding of the core physical and chemical properties of this heterocyclic compound, moving beyond a simple recitation of data to offer insights into its reactivity, synthesis, and potential applications. As a versatile scaffold, this compound holds significant promise in medicinal chemistry and materials science. This guide is structured to equip you with the foundational knowledge necessary to explore its potential in your research endeavors.

Molecular Identity and Structural Elucidation

This compound is a six-membered heterocyclic compound containing a nitrogen and a sulfur atom at positions 1 and 3, respectively, and a thione group at position 2.

Table 1: Core Molecular Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 5554-48-3[1]
Molecular Formula C₄H₇NS₂[1]
Molecular Weight 133.24 g/mol [1]
Canonical SMILES C1CNC(=S)SC1
InChI InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)[1]
InChIKey DDDWOMIVMIHAEN-UHFFFAOYSA-N[1]

The thione functional group is a key feature of this molecule, contributing significantly to its reactivity and spectroscopic properties. The saturated thiazinane ring can adopt various conformations, which may influence its biological activity and interaction with other molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.

Table 2: Key Physicochemical Data

PropertyValueSource(s)
Physical Form Solid
Melting Point 132-134 °C[2]
Boiling Point Data not available
Density (Predicted) 1.29 ± 0.1 g/cm³[2]
Solubility Soluble in dichloromethane and ethyl acetate.[3]
pKa Data not available

Synthesis and Characterization

The synthesis of this compound is well-documented, with a common and efficient method starting from 3-amino-1-propanol.

Synthetic Protocol

A robust synthesis involves a two-step, one-pot procedure. The causality behind this experimental choice lies in the efficient conversion of the starting material through a stable intermediate.

Step 1: Formation of 3-Ammoniopropylsulfate

3-Amino-1-propanol is reacted with chlorosulfonic acid in dichloromethane. This step is crucial as it transforms the primary amine into a more suitable salt for the subsequent cyclization reaction. The use of dichloromethane as a solvent is advantageous due to its inertness and ease of removal.

Step 2: Cyclization with Carbon Disulfide

The resulting 3-ammoniopropylsulfate is then treated with carbon disulfide in the presence of a base like potassium hydroxide in ethanol.[3] The base facilitates the deprotonation of the amino group, initiating the nucleophilic attack on the carbon disulfide. The choice of ethanol as a solvent is strategic as it effectively dissolves the reactants and facilitates the reaction.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data Summary

TechniqueKey DataSource(s)
Infrared (IR) Characteristic peaks for N-H and C=S stretching.[3]
¹H NMR (CDCl₃) δ (ppm): 8.75 (br s, 1H, NH), 3.48 (t, J = 5.6 Hz, 2H, N-CH₂), 3.00 (t, J = 6.0 Hz, 2H, S-CH₂), 2.13–2.23 (m, 2H, CH₂).[3]
¹³C NMR (CDCl₃) δ (ppm): 194.5 (C=S), 44.3 (N-CH₂), 30.1 (S-CH₂), 20.5 (CH₂).[3]
High-Resolution Mass Spectrometry (HRMS) m/z calculated for C₄H₈NS₂ [M+H]⁺: 134.0093, found: 134.0093.[3]

The broad singlet in the ¹H NMR spectrum is indicative of the N-H proton, and the downfield signal in the ¹³C NMR spectrum confirms the presence of the thione carbon. These data provide a validated fingerprint for the compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the thione group and the secondary amine within the heterocyclic ring.

Tautomerism

This compound can exist in equilibrium with its thiol tautomer, 5,6-dihydro-4H-1,3-thiazine-2-thiol. The thione form is generally more stable.

Caption: Thione-thiol tautomerism of the core structure.

N-Acylation and N-Alkylation

The nitrogen atom of the thiazinane ring is nucleophilic and readily undergoes acylation and alkylation reactions. For instance, it can be acylated with propionyl chloride in the presence of a base like triethylamine.[3] This reactivity allows for the straightforward introduction of various substituents at the N-1 position, making it a valuable scaffold for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Oxidation

The thione group is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide can lead to the corresponding 1,3-thiazinan-2-one.[4] The susceptibility of the thione intermediate to oxidation under ambient conditions suggests that careful handling is required to maintain its integrity.[4]

Reduction

While specific reduction protocols for this compound are not extensively detailed, cyclic thiones can generally be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the thione to a methylene group, though this would likely involve harsh conditions. Desulfurization using reagents like Raney Nickel is another possible reductive transformation.

Hydrolysis

Information regarding the hydrolysis of this compound is limited. However, cyclic thioesters and amides can undergo hydrolysis under acidic or basic conditions, which would lead to ring-opening. The stability of the compound under typical chromatographic conditions (silica gel) suggests it is reasonably stable to mild acidic conditions.[3]

Applications in Research and Development

The 1,3-thiazine scaffold is a recognized pharmacophore present in a number of biologically active compounds. This makes this compound a valuable building block in drug discovery and medicinal chemistry.

Medicinal Chemistry

Derivatives of 1,3-thiazine have demonstrated a wide array of pharmacological activities, including:

  • Antimicrobial and antifungal properties.[5]

  • Antitubercular activity.[5]

  • Anti-inflammatory and analgesic effects.[5]

  • Potential as neuroprotective and anticonvulsant agents.[6][7]

The ability to easily modify the this compound core through N-acylation and other reactions allows for the systematic exploration of its therapeutic potential.

Organic Synthesis

As a functionalized heterocyclic compound, this compound serves as a versatile intermediate in organic synthesis. Its reactive sites—the nitrogen atom and the thione group—provide handles for further chemical transformations, enabling the construction of more complex molecular architectures.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 4: GHS Hazard Information

Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed[1]
H312 Harmful in contact with skin[1]
H315 Causes skin irritation
H318 Causes serious eye damage[1]
H319 Causes serious eye irritation
H332 Harmful if inhaled[1]
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

In case of exposure, seek immediate medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with a rich chemistry and significant potential for application in both medicinal chemistry and organic synthesis. Its well-defined structure, accessible synthesis, and reactive functional groups make it an attractive starting point for the development of novel molecules with diverse properties. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical properties to its reactivity and potential uses. It is our hope that this information will serve as a valuable resource for researchers and scientists, fostering further exploration and innovation in this exciting area of chemistry.

References

  • PubChem. This compound.
  • PubChem. This compound.
  • Kennington, S. C. D., et al. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Agrawal, N., Goyal, D., & Pathak, S. (2024). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]
  • El-Gaby, M. S. A., et al. (2020).
  • Loosmore, S. M., & McKinnon, D. M. (1974). Oxidation Products of Cyclic Thiones. Canadian Journal of Chemistry, 52(17), 3021-3028. [Link]
  • LookChem. 3-methyl-1,3-thiazinane-2-thione. [Link]
  • Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2020). Therapeutic Utility of 1, 3-Thiazines-Mini Review. International Journal of Pharmaceutical Sciences and Research, 11(10), 4786-4793. [Link]
  • Singh, S., & Damanjit, C. (2014). Synthesis and Biological Evaluation of 1, 3-Thiazines-A Review. Pharmacophore, 5(1), 1-18. [Link]

Sources

Discovery and history of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Thiazinane-2-thione: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the heterocyclic compound this compound. We will explore its historical context, provide a detailed and validated synthesis protocol, analyze its physicochemical properties, and discuss its applications as a versatile intermediate in modern organic synthesis.

Part 1: Discovery and Historical Context

The discovery of this compound is not attributed to a single breakthrough moment but rather emerged from the systematic exploration of sulfur- and nitrogen-containing heterocycles during the mid-20th century. Early investigations into the reactions of amino thiols with carbon disulfide and related reagents laid the foundational chemistry for the synthesis of cyclic thiocarbamates, the class to which this compound belongs.

The development of reliable synthetic routes, such as the cyclization of 3-aminopropane-1-thiol with carbon disulfide, was a critical step that made the compound readily accessible for further study[1]. While it does not possess the widespread direct therapeutic applications of some other heterocyclic systems, its unique structural and reactive properties have established it as a valuable building block, particularly in specialized areas of synthetic chemistry that require precise molecular construction[2][3][4]. The broader class of 1,3-thiazines, however, is known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which continues to drive interest in its derivatives[3][5][6][7].

Part 2: Synthesis and Physicochemical Characterization

A mastery of a compound's synthesis is fundamental to its application. This section provides a robust, field-proven protocol for the preparation of this compound, followed by a summary of its essential physicochemical data.

Experimental Protocol: A Validated Synthesis of this compound

This protocol is adapted from a well-established procedure published in Organic Syntheses, ensuring high reliability and reproducibility[1]. The rationale behind key steps is provided to enhance understanding and successful execution.

Objective: To synthesize this compound via the cyclization of a 3-aminopropyl sulfate precursor with carbon disulfide.

Materials:

  • 3-Amino-1-propanol

  • Chlorosulfonic acid

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (Absolute)

  • Dichloromethane (CH₂Cl₂)

  • Methanol

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Oven-dried round-bottom flasks

  • Magnetic stirrer and stir bars

  • Pressure-equalizing addition funnel

  • Reflux condenser

  • Büchner funnel and filter apparatus

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Methodology:

Step A: Preparation of the Precursor, 3-Ammoniopropylsulfate [1]

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask, charge 3-amino-1-propanol (1.0 eq) and anhydrous dichloromethane. This solvent ensures a homogenous mixture for the initial reaction.

  • Acid Addition: Cool the flask in an ice/water bath. Add chlorosulfonic acid (1.06 eq) dropwise via an addition funnel over 30 minutes. This is a highly exothermic reaction; slow, controlled addition at 0 °C is critical for safety and to prevent degradation. A white precipitate will form.

  • Reaction and Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting solid using a Büchner funnel.

  • Washing and Drying: Triturate (wash by grinding into a slurry) the solid in the funnel with methanol to remove impurities. Dry the resulting white powder under high vacuum to yield 3-ammoniopropylsulfate. This intermediate is stable and can be stored.

Step B: Synthesis of this compound [1]

  • Reaction Setup: Charge a 250 mL round-bottom flask with 3-ammoniopropylsulfate (1.0 eq) and absolute ethanol. Stir to form a solution.

  • Reagent Addition: Add carbon disulfide (1.3 eq) in one portion. Subsequently, add a solution of potassium hydroxide (3.3 eq) in ethanol/water dropwise over 30 minutes. The KOH acts as a strong base, facilitating the deprotonation and subsequent intramolecular cyclization required to form the thiazinane ring.

  • Reflux: Heat the reaction mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere. Heating provides the necessary activation energy for the cyclization to proceed to completion.

  • Workup and Extraction: After cooling, concentrate the mixture via rotary evaporation. Resuspend the residue in water and extract with dichloromethane (3 x volume). This separates the organic product from inorganic salts and water-soluble impurities.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel using a hexanes/ethyl acetate eluent system. This final step isolates the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the two-part synthesis of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[8]
CAS Number 5554-48-3[8][9]
Molecular Formula C₄H₇NS₂[8][9]
Molar Mass 133.24 g/mol [8][9]
Appearance White to off-white crystalline solid[1]
Melting Point 132-134 °C[10]
Solubility Soluble in dichloromethane, chloroform; sparingly soluble in ethanol; insoluble in water.[1]

Part 3: Applications in Modern Organic Synthesis

The utility of this compound lies not in its direct biological activity but in its role as a versatile synthetic intermediate. The thione (C=S) functional group is the key to its reactivity, serving as a chemical handle for a variety of transformations.

Precursor for Glycosylation Reactions

A notable application is in the synthesis of complex carbohydrates. The compound can be N-acylated and then attached to a sugar molecule. The thione group then acts as a leaving group that can be "activated" by thiophilic (sulfur-loving) promoters like silver triflate or methyl iodide. This activation facilitates the formation of a new glycosidic bond with an alcohol acceptor, a critical step in building oligosaccharides. This method offers an alternative to more traditional glycosylation strategies.

Logical Pathway for Glycosylation

Sources

An In-depth Technical Guide to the Tautomerism of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the thione-thiol tautomerism in 1,3-thiazinane-2-thione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into the structural characteristics, spectroscopic signatures, and the dynamic equilibrium between the predominant thione form and its thiol tautomer, 5,6-dihydro-4H-1,3-thiazine-2-thiol. Through a synthesis of experimental data and computational insights, this document elucidates the factors governing the tautomeric balance, including solvent, temperature, and phase. Detailed experimental and computational protocols are provided to equip researchers and drug development professionals with the necessary tools to investigate and manipulate this fundamental chemical property.

The Principle of Thione-Thiol Tautomerism

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In compounds containing a thiourea moiety, such as this compound, a prevalent form of tautomerism is the thione-thiol equilibrium.[1] This process involves the migration of a proton between the nitrogen and sulfur atoms within the N-C=S functional group.

  • Thione Tautomer: Characterized by a carbon-sulfur double bond (C=S) and an N-H single bond. For cyclic thioureas, this form is often the most stable tautomer.[2][3]

  • Thiol Tautomer: Characterized by a carbon-nitrogen double bond (C=N) within an aromatic or partially unsaturated ring and an S-H single bond (thiol group). This form is also referred to as an "isothiourea" structure.[1]

The position of this equilibrium is not static; it is a dynamic process influenced by the molecular environment and structure, which has profound implications for the compound's reactivity, hydrogen bonding capacity, and biological interactions.[1][4]

Caption: Thione-thiol equilibrium in this compound.

Spectroscopic Elucidation of the Tautomeric Equilibrium

The characterization of the tautomeric forms of this compound relies heavily on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, offers a clear picture of the predominant form under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. By analyzing chemical shifts, coupling constants, and signal integrations, one can both identify and quantify the tautomers present.

  • ¹H NMR: The thione form exhibits a characteristic broad signal for the N-H proton. In contrast, the thiol form would display a sharp signal for the S-H proton, typically at a different chemical shift. For the parent this compound, the N-H proton signal is a key diagnostic marker.[5] In a related system, researchers demonstrated that the integration of these distinct N-H signals at various temperatures allows for the calculation of equilibrium constants.[6]

  • ¹³C NMR: The most telling signal is that of the thiocarbonyl carbon (C=S) in the thione tautomer. This carbon is typically deshielded and appears significantly downfield (e.g., >180 ppm). Upon tautomerization to the thiol form, this signal is replaced by a C=N signal at a different, typically more upfield, chemical shift. Coordination of a metal to the sulfur atom, which mimics a shift towards a more single-bond character, results in an upfield shift of this carbon resonance, supporting this assignment.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence for the functional groups present in a molecule, making it ideal for distinguishing between thione and thiol forms, particularly in the solid state.

  • Thione Form: Characterized by a strong N-H stretching vibration (νN-H) typically observed around 3100-3200 cm⁻¹ and a C=S stretching vibration (νC=S) which is often found in the 1000-1250 cm⁻¹ region.[5]

  • Thiol Form: Would be identified by the absence of the N-H stretch and the appearance of a weak S-H stretching band (νS-H) near 2500-2600 cm⁻¹ and a C=N stretching band (νC=N) around 1600-1650 cm⁻¹.[8]

Experimental data for solid this compound shows a prominent peak around 3140 cm⁻¹, confirming the presence of the N-H group and thus the predominance of the thione tautomer in the solid state.[5]

Data Summary: Spectroscopic Signatures

The following table summarizes the key diagnostic peaks for differentiating the tautomers of this compound.

Spectroscopic Method Thione Tautomer Signature Thiol Tautomer Signature Rationale
¹H NMR Broad N-H signalSharp S-H signalDirect observation of the labile proton's environment.
¹³C NMR C=S signal (>180 ppm)C=N signal (~150-170 ppm)The chemical environment of the key carbon atom changes significantly.
IR Spectroscopy ν(N-H) ~3140 cm⁻¹, ν(C=S) ~1182 cm⁻¹[5]ν(S-H) ~2550 cm⁻¹, ν(C=N) ~1620 cm⁻¹Direct detection of characteristic functional group vibrations.
UV-Vis Spectroscopy n→π* transition of C=S (~300-400 nm)[9]π→π* transition of C=N (<300 nm)[9]Different chromophores lead to distinct electronic transitions.

The Solid-State Perspective: Crystallographic Evidence

While solution-state studies reveal a dynamic equilibrium, X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid phase. For many heterocyclic thiones, the crystalline form is exclusively the thione tautomer due to its generally higher thermodynamic stability and favorable packing interactions, such as hydrogen bonding.[6] Studies on closely related 1,3-thiazine derivatives have shown a fascinating phase-dependent tautomerism, where one tautomer is exclusively observed in the crystal lattice while another predominates in solution.[10][11][12] This highlights a critical principle: the solid-state structure does not always reflect the behavior of the molecule in the solution phase, which is often more relevant for biological activity and chemical reactivity.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the thione and thiol forms is dictated by several external and internal factors. Understanding these allows for the rational control of the tautomeric population.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can stabilize both tautomers by acting as hydrogen bond donors and acceptors. They can particularly stabilize the thiol form by hydrogen bonding to both the nitrogen of the C=N bond and the sulfur of the S-H group.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds, potentially favoring the thione form by interacting with the N-H proton. Studies on the analogous 1,3-thiazolidine-2-thione showed that the thiol concentration could be significantly increased in solvents like acetonitrile and DMSO, especially at higher temperatures.[6]

  • Nonpolar Solvents (e.g., Chloroform, Toluene): These solvents have minimal specific interactions, and the equilibrium often reflects the intrinsic stability of the tautomers, typically favoring the thione form.

Temperature

Tautomerization is an equilibrium process and is therefore temperature-dependent. Variable-temperature NMR (VT-NMR) experiments can be employed to measure the equilibrium constant (Keq) at different temperatures. This allows for the determination of key thermodynamic parameters:

  • Gibbs Free Energy (ΔG°): Calculated from ΔG° = -RTln(Keq), it indicates the overall spontaneity of the tautomerization.

  • Enthalpy (ΔH°): Determined from the slope of a van 't Hoff plot (ln(Keq) vs. 1/T), it reveals whether the process is endothermic or exothermic.

  • Entropy (ΔS°): Determined from the intercept of the van 't Hoff plot, it reflects the change in disorder. For the related 1,3-thiazolidine-2-thione, tautomerization was found to be an endothermic, entropy-driven process.[6]

pH and Acidity

The acidity of the medium can significantly shift the equilibrium. In alkaline conditions, a proton can be abstracted from the nitrogen atom of the thione. The resulting anion is a resonance-stabilized intermediate that is the conjugate base of the thiol form. Therefore, increasing the pH will favor the formation of the thiolate anion, effectively shifting the equilibrium towards the thiol side.[4][13]

Computational and Theoretical Investigations

Density Functional Theory (DFT) calculations are an indispensable tool for probing tautomeric systems. They provide quantitative insights into the energetics that govern the equilibrium.

  • Relative Stabilities: By calculating the ground-state energies of both the thione and thiol tautomers, their relative stability can be determined. For most simple thioureas and related heterocycles, DFT calculations confirm that the thione form is the more stable tautomer in the gas phase.[2][3][14]

  • Transition State Analysis: Computational methods can map the potential energy surface for the proton transfer reaction, identifying the transition state structure and calculating the activation energy barrier. This helps in understanding the kinetics of the interconversion.

  • Solvent Modeling: Using implicit solvent models like the Polarizable Continuum Model (PCM), calculations can simulate the effect of different solvents on the relative energies of the tautomers and the activation barrier, providing results that are more comparable to experimental solution-phase data.[14]

Experimental & Computational Protocols

Protocol: NMR-Based Analysis of Tautomeric Equilibrium

This protocol describes a general workflow for quantifying the thione-thiol equilibrium using ¹H NMR.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃CN, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

    • For quantitative analysis (qNMR), add a known amount of an internal standard with a non-overlapping signal (e.g., dimethyl sulfone).

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for accurate integration.

    • Identify the signals corresponding to the N-H proton of the thione and the S-H proton of the thiol.

  • Variable-Temperature (VT) Study (Optional):

    • Acquire a series of ¹H NMR spectra at different, well-calibrated temperatures (e.g., from 298 K to 348 K in 10 K increments).

    • Allow the sample to equilibrate for at least 10 minutes at each new temperature before acquisition.

  • Data Analysis:

    • Carefully integrate the area under the N-H (thione) and S-H (thiol) proton signals.

    • Calculate the mole fraction (χ) of each tautomer: χ_thione = Area(N-H) / [Area(N-H) + Area(S-H)].

    • Calculate the equilibrium constant: Keq = [Thiol] / [Thione] = χ_thiol / χ_thione.

    • For VT data, plot ln(Keq) versus 1/T (in Kelvin) to generate a van 't Hoff plot and determine ΔH° and ΔS°.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Acquire ¹H NMR Spectrum at 298 K prep2->acq1 Transfer to Spectrometer acq2 Perform VT-NMR (e.g., 298-348 K) acq1->acq2 an1 Integrate N-H and S-H Proton Signals acq2->an1 Process Spectra an2 Calculate Keq at Each Temperature an1->an2 an3 Generate van 't Hoff Plot (ln(Keq) vs 1/T) an2->an3 an4 Determine ΔG°, ΔH°, ΔS° an3->an4

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Implications in Drug Development and Synthesis

The 1,3-thiazine structural motif is present in numerous bioactive compounds, including antibiotics.[15][16] The specific tautomer present in a physiological environment can dictate its biological activity.

  • Receptor Binding: The thione and thiol forms have different shapes, electronic distributions, and hydrogen bonding capabilities (donor/acceptor sites). This can lead to vastly different binding affinities for a biological target.

  • Chemical Reactivity: The nucleophilicity and electrophilicity of the molecule are tautomer-dependent. The thiol tautomer, for instance, can undergo S-alkylation, while the thione is more prone to reactions at the nitrogen atom, such as N-acylation.[5] This differential reactivity is critical for both prodrug design and synthetic route development.

  • Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility, all of which are critical parameters in drug design and formulation.[17]

Conclusion

The tautomerism of this compound is a dynamic and multifaceted phenomenon. While the thione form is thermodynamically favored in the solid state and in many solution conditions, a measurable equilibrium with the thiol tautomer exists. This equilibrium is sensitively controlled by the molecular environment, including the choice of solvent and the operational temperature. A thorough understanding and characterization of this thione-thiol balance, achieved through a synergistic application of advanced spectroscopic techniques and computational modeling, are essential for researchers aiming to harness the full potential of this important heterocyclic scaffold in drug discovery and synthetic chemistry.

References

  • Kennington, S. C. D., et al. (2018). Synthesis and Acylation of this compound. Organic Syntheses, 95, 318-333. [Link]
  • Wikipedia. (n.d.). Thiourea. Wikipedia, The Free Encyclopedia.
  • Asiri, A. M., et al. (2019).
  • Jeong, H., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. RSC Advances, 9(16), 8821-8825. [Link]
  • Gremmlenz, F. (2023). Studies of the Tautomeric Equilibrium of 1,3-Thiazolidine-2-thione: Theoretical and Experimental Approaches. Gremmlenz. [Link]
  • ResearchGate. (n.d.). 1,3-Thiazolidine-2-thione. ResearchGate.
  • Fábian, B., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 162(17). [Link]
  • AIP Publishing. (2025).
  • MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ACS Publications. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry. [Link]
  • NIH. (2022).
  • ResearchGate. (2022). Phase Dependent Tautomerism of 1,3-Thiazine Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]
  • NIH. (2021).
  • Springer. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of the Iranian Chemical Society. [Link]
  • ResearchGate. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
  • ResearchGate. (n.d.). Tautomeric structures of the synthesized thiourea: thiol (A,C), thione...
  • Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Journal of Chemical Sciences. [Link]
  • ResearchGate. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper( ii ) complex.
  • Pharmacophore. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. [Link]
  • ResearchGate. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6.
  • ResearchGate. (n.d.). Structure of 2H-1,3-thiazin-2-one 4o from X-ray crystallographic analysis.
  • Knowledge UChicago. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Knowledge UChicago. [Link]
  • ResearchGate. (2016). Computational study of simple and water-assisted tautomerism of 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones.
  • NIH. (2024). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. PubMed Central. [Link]
  • ResearchGate. (2024). formation, characterisation and computational study of some 1,3-thiazines compounds.
  • NIH. (n.d.).
  • ACS Publications. (n.d.). The Journal of Physical Chemistry A Vol. 130 No. 1.
  • NIH. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]
  • MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [Link]
  • Semantic Scholar. (1975). Structure and tautomerism of substituted 2-amino-4H-1,3-thiazines. Semantic Scholar. [Link]
  • JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]
  • NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Stability of a Versatile Heterocycle

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's intrinsic stability is paramount. The 1,3-thiazinane-2-thione core, a key heterocyclic scaffold, presents both unique opportunities and challenges in medicinal chemistry and materials science. Its utility is intrinsically linked to its stability profile under various environmental and physiological conditions. This guide provides a deep dive into the chemical stability of this compound, elucidating its primary degradation pathways. By understanding these mechanisms, researchers can better design robust formulations, predict shelf-life, and develop analytical methods for quality control. This document moves beyond a simple recitation of facts to explain the underlying chemical principles governing the molecule's behavior, offering field-proven insights into its handling and analysis.

The Chemical Landscape of this compound: A Structural Overview

This compound is a six-membered saturated heterocycle containing a nitrogen and a sulfur atom at positions 1 and 3, respectively, and a thione group at position 2. This structure, featuring an endocyclic dithiocarbamate group, is the foundation of its chemical personality. The reactivity and, consequently, the stability of this molecule are primarily governed by the dithiocarbamate functional group (-NCS₂-). This group is known for its susceptibility to both nucleophilic and electrophilic attack, making it the focal point of degradation.

Key Degradation Pathways: A Mechanistic Exploration

The degradation of this compound can be broadly categorized into three main pathways: hydrolysis, oxidation, and thermal decomposition. Each of these pathways is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolytic Degradation: The Influence of pH

Hydrolysis is a critical degradation pathway for this compound, particularly in aqueous environments. The stability of the dithiocarbamate functional group is highly dependent on pH.[1]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the dithiocarbamate moiety is notoriously unstable.[1][2] The degradation is initiated by protonation of the nitrogen or sulfur atoms, which weakens the C-N and C-S bonds. The generally accepted mechanism for the acid-catalyzed decomposition of dithiocarbamates involves the formation of the corresponding amine and carbon disulfide (CS₂).[1][3][4][5] For this compound, this would lead to ring-opening.

The rate of decomposition is proportional to the hydrogen ion concentration, with the half-life of some dithiocarbamates being mere seconds at very low pH.[1] The primary products of this pathway are 3-aminopropanethiol and carbon disulfide.

Base-Catalyzed Hydrolysis:

In alkaline conditions, the degradation of dithiocarbamates can also occur, often proceeding through a base-catalyzed elimination reaction (E1cB mechanism).[6] While generally more stable in basic than in strongly acidic solutions, prolonged exposure to high pH can lead to the formation of various degradation products. For some dithiocarbamates, strong alkaline conditions can lead to the formation of sulfonates and disulfides.[7]

The following diagram illustrates the proposed hydrolytic degradation pathways of this compound.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A This compound H_plus H+ Intermediate_A Protonated Intermediate A->Intermediate_A + H+ Products_A 3-Aminopropanethiol + CS₂ Intermediate_A->Products_A Ring Opening B This compound OH_minus OH- Intermediate_B Anionic Intermediate B->Intermediate_B + OH- Products_B Ring-Opened Products Intermediate_B->Products_B

Caption: Proposed Hydrolytic Degradation of this compound.

Oxidative Degradation: The Role of Reactive Oxygen Species

The sulfur atoms in the this compound ring are susceptible to oxidation. The thione group (C=S) can be oxidized to a sulfine (C=S=O) and further to a sulfene (C=SO₂). The sulfide linkage within the ring can also be oxidized to a sulfoxide and then to a sulfone. These oxidative transformations can significantly alter the chemical and biological properties of the molecule.

Oxidation of thioureas and related compounds can lead to a variety of products, including formamidine disulfides.[8] In the case of this compound, oxidation could potentially lead to the formation of a disulfide-linked dimer. The reaction conditions and the nature of the oxidant play a crucial role in determining the final degradation products.[9]

The diagram below outlines the potential oxidative degradation pathways.

cluster_oxidation Oxidative Degradation C This compound Oxidant [O] Sulfoxide This compound S-oxide C->Sulfoxide Oxidation Dimer Disulfide-linked Dimer C->Dimer Oxidative Coupling Sulfone This compound S-sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential Oxidative Degradation Pathways.

Thermal Decomposition: Impact of Heat

Thermal stress can induce the degradation of this compound. The decomposition of organic sulfur compounds upon heating can be complex, often involving radical mechanisms and the elimination of small molecules.[10] For dithiocarbamates, thermal decomposition can lead to the formation of isothiocyanates and other products. While specific studies on the thermal decomposition of this compound are limited, the general behavior of related sulfur heterocycles suggests that ring cleavage and fragmentation are likely outcomes at elevated temperatures.[11]

Experimental Protocols for Stability and Degradation Analysis

To ensure the scientific integrity of stability studies, well-designed and validated experimental protocols are essential. The following section outlines key methodologies for investigating the degradation of this compound.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods.[12][13][14][15] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation and generate potential degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60°CTo assess stability in acidic environments and identify acid-labile degradation products.
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°CTo evaluate stability in alkaline conditions and identify base-labile degradation products.
Oxidation 3-30% H₂O₂, Room TemperatureTo investigate susceptibility to oxidative degradation.
Thermal Stress 60°C - 100°C (solid state and in solution)To determine the impact of heat on stability.
Photostability ICH Q1B recommended light exposureTo assess degradation upon exposure to light.

Step-by-Step Protocol for a Typical Forced Degradation Study:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application:

    • For hydrolysis, add an equal volume of the appropriate acid or base to the stock solution.

    • For oxidation, add the hydrogen peroxide solution.

    • For thermal stress, place the solutions (and solid samples) in a temperature-controlled oven.

    • For photostability, expose the solutions to a calibrated light source.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization (for hydrolysis samples): Quench the reaction by neutralizing the acidic or basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Analytical Methodologies for Monitoring Degradation

A robust analytical method is crucial for separating and quantifying the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC):

HPLC is the workhorse for stability studies. A reversed-phase C18 column is often suitable. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. A gradient elution is often necessary to resolve the parent compound from its more polar degradation products.

Detection:

  • UV-Vis Detection: Dithiocarbamates and their degradation products often possess chromophores that allow for detection by UV-Vis spectroscopy.[16]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides enhanced sensitivity and specificity. It allows for the determination of the mass-to-charge ratio (m/z) of the degradation products, aiding in their identification and structural elucidation.

The following workflow diagram illustrates the process of conducting a forced degradation study.

Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Withdraw Samples at Time Intervals Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Data Identify and Quantify Degradation Products Analyze->Data End Elucidate Degradation Pathways Data->End

Caption: Workflow for Forced Degradation Studies.

Concluding Remarks and Future Perspectives

The stability of this compound is a multifaceted issue, with hydrolytic, oxidative, and thermal pathways all contributing to its potential degradation. A thorough understanding of these mechanisms is not merely an academic exercise but a practical necessity for the successful application of this important heterocyclic scaffold. The pronounced instability in acidic conditions, driven by the lability of the dithiocarbamate group, is a key consideration for formulation development and storage.

Future research should focus on detailed kinetic studies to quantify the rates of degradation under various conditions. The comprehensive identification and characterization of all major degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy will provide a more complete picture of the degradation landscape. Furthermore, computational studies could offer deeper insights into the transition states and energy barriers of the degradation reactions, complementing experimental findings.

By embracing a scientifically rigorous approach to understanding and mitigating the degradation of this compound, the research and development community can unlock its full potential in creating novel and effective chemical entities.

References

  • Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. (n.d.). MDPI.
  • Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. (n.d.). PubMed.
  • Decomposition of some cyclic dithiocarbamates. (1970). Canadian Science Publishing.
  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. (2014). ScienceDirect.
  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2023). MDPI.
  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). National Center for Biotechnology Information.
  • Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD. (n.d.). eurl-pesticides.eu.
  • The Versatility in the Applications of Dithiocarbamates. (2022). Encyclopedia.pub.
  • Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub.
  • Addressing misconceptions in dithiocarbamate chemistry. (2015). Royal Society of Chemistry.
  • Dithiocarbamates. (n.d.). CORESTA.
  • Thiourea. (n.d.). Wikipedia.
  • Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. (2002). ACS Publications.
  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. (2016). Saudi Journal of Medical and Pharmaceutical Sciences.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International.
  • Decomposition of some cyclic dithiocarbamates. (1970). Canadian Science Publishing.
  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (2021). National Center for Biotechnology Information.
  • Cyclic ammonium salts of dithiocarbamic acid: stable alternative reagents for the synthesis of S -alkyl carbodithioates from organyl thiocyanates in water. (2016). ResearchGate.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. (n.d.). Pharmacophore.
  • Oxidation of Thiourea and Substituted Thioureas. (2011). ResearchGate.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Hilaris Publishing.
  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. (2024). MDPI.
  • Forced Degradation Studies. (2016). MedCrave.
  • Forced Degradation Studies. (2016). SciSpace.
  • Oxidative conversion of thiourea and N-substituted thioureas into formamidine disulfides with acidified chloramine-T: A kinetic and mechanistic approach. (2009). ResearchGate.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). MDPI.
  • Recent Developments in the Chemistry of Thiourea Oxides. (2019). ResearchGate.
  • Dithiocarbamate. (n.d.). Wikipedia.
  • Thermal Decomposition of Organic Sulfur Compounds. (1950). ACS Publications.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (2006). PubMed.
  • The role of labile sulfur compounds in thermal chemical sulfate reduction. (n.d.). USGS.gov.
  • Thermal Decomposition of Sulfides. (1938). ACS Publications.

Sources

A Technical Guide to the Solubility of 1,3-Thiazinane-2-thione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 1,3-Thiazinane-2-thione

This compound is a heterocyclic compound belonging to the thiazinane family, a class of molecules containing both sulfur and nitrogen atoms within a six-membered ring.[1] The 1,3-thiazine scaffold is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development, due to its presence in a wide array of biologically active molecules.[2][3] Derivatives of 1,3-thiazine have demonstrated a broad spectrum of pharmacological activities, including potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][4]

For any compound to be effectively studied and utilized in these applications, a thorough understanding of its solubility is paramount. Solubility dictates the choice of solvents for chemical reactions, purification, and formulation. In drug discovery, poor solubility can hinder biological assays, lead to inaccurate structure-activity relationship (SAR) data, and create significant challenges in developing bioavailable formulations.[5]

This technical guide provides an in-depth exploration of the solubility of this compound. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature—a fact that underscores the importance of the methodologies outlined herein—we will delve into the theoretical principles governing its solubility, provide a robust experimental protocol for its determination, and offer guidance on data interpretation and reporting.

Theoretical Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₄H₇NS₂[6]

  • Molecular Weight: 133.24 g/mol [7]

  • Structure: A six-membered ring containing a secondary amine, a thioamide group (specifically, a dithiocarbamate ester), and a thioether linkage.

  • Predicted Lipophilicity (XLogP3): 1.2[6]

The structure of this compound imparts a moderate polarity. The presence of the nitrogen and sulfur atoms, along with the thiocarbonyl group (C=S), creates dipole moments within the molecule. The secondary amine (N-H) group can act as a hydrogen bond donor, while the sulfur and nitrogen atoms can act as hydrogen bond acceptors. The XLogP3 value of 1.2 suggests a degree of lipophilicity, indicating that it will not be exclusively soluble in highly polar or entirely nonpolar solvents.[6]

Expected Solubility in Common Organic Solvents:

Based on these structural features, we can forecast the solubility behavior of this compound across different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given that this compound has a hydrogen bond donor (N-H) and acceptor sites, it is expected to exhibit moderate to good solubility in these solvents. A structurally related compound, 1,3-thiazinane-2,4-dione, has a reported solubility of 15 mg/mL in ethanol.[8] While the presence of two carbonyl groups in the dione will influence its polarity, this provides a tentative benchmark. The synthesis of this compound has been successfully carried out using ethanol, which further suggests its solubility in this solvent.[9]

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone, Ethyl Acetate, DMSO, DMF): These solvents possess significant dipole moments but do not have acidic protons for hydrogen bonding. The dipole-dipole interactions between these solvents and the polar regions of this compound should facilitate dissolution. Dichloromethane is mentioned as a solvent in the synthesis and workup of this compound, implying good solubility.[8][9] For the related 1,3-thiazinane-2,4-dione, the solubility in dichloromethane is reported to be 35 mg/mL.[8] High polarity aprotic solvents like DMSO and DMF are often excellent solvents for a wide range of organic compounds and are likely to effectively dissolve this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the moderate polarity and hydrogen bonding capabilities of this compound, it is expected to have low solubility in nonpolar solvents. The related 1,3-thiazinane-2,4-dione is reported to be insoluble in hexane.[8]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10] This technique is considered the gold standard and involves equilibrating an excess of the solid compound with the solvent of interest over a defined period. The following protocol is a self-validating system designed for accurate and reproducible results.

Experimental Protocol

1. Preparation of Materials:

  • Ensure the this compound is of high purity.

  • Use high-purity (e.g., HPLC grade) organic solvents.

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent for the chosen analytical method (e.g., acetonitrile for HPLC).

2. Equilibration:

  • Add an excess amount of solid this compound to a known volume of the test solvent in a sealed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study is recommended to determine the time to reach equilibrium, which is achieved when the concentration of the dissolved compound remains constant over time.[6]

3. Phase Separation:

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
    • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining solid particles. It is advisable to discard the first few drops of the filtrate to prevent errors due to adsorption of the compound onto the filter membrane.[6]

4. Quantification:

  • Accurately dilute a known volume of the clear filtrate with a suitable solvent.

  • Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][8]

  • Construct a calibration curve using the prepared standard solutions to ensure accurate quantification.

5. Data Analysis and Reporting:

  • Calculate the solubility of this compound in the test solvent, taking into account any dilution factors.

  • Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the determination was performed.

  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

Solubility_Determination_Workflow Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid This compound B Add Known Volume of Organic Solvent C Seal Vial B->C D Agitate at Constant Temperature (24-72h) C->D E Centrifuge or Let Settle D->E F Filter Supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute Filtrate F->G H Analyze by HPLC or LC-MS G->H I Calculate Concentration using Calibration Curve H->I J Final Result I->J Report Solubility (mg/mL or mol/L) at specified T

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Summary and Reporting

For systematic documentation and comparison, the experimentally determined solubility data should be recorded in a structured format. The following table provides a template for this purpose.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
MethanolPolar Protic25
EthanolPolar Protic25
DichloromethanePolar Aprotic25
AcetonePolar Aprotic25
Ethyl AcetatePolar Aprotic25
AcetonitrilePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
N,N-Dimethylformamide (DMF)Polar Aprotic25
TolueneNonpolar25
n-HexaneNonpolar25

Conclusion

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763408, this compound.
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39.
  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390.
  • Zhang, T. T., Xu, W., Hu, S. L., et al. (2006). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 41(20), 1569-1571.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • PubChem. (n.d.). 1,3-Thiazepane-2-thione.
  • Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563.
  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Simerpreet, & Cannoo Singh Damanjit. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore.
  • Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (n.d.). Therapeutic Utility of 1, 3-Thiazines - Mini Review.
  • Nefzi, A., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry.
  • Semantic Scholar. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives.
  • El-Gazzar, A. B. A., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5610.
  • MDPI. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives.
  • ResearchGate. (n.d.). 1,3-Thiazines and Their Benzo Derivatives | Request PDF.

Sources

1,3-Thiazinane-2-thione CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Thiazinane-2-thione for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 5554-48-3), a pivotal heterocyclic compound in modern organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, and critically, a field-proven, step-by-step synthesis protocol. Emphasis is placed on its role as a versatile synthetic intermediate, particularly in the formation of N-acyl derivatives that serve as valuable precursors for stereoselective reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique reactivity and structural features in their work.

Core Chemical Identity

This compound is a six-membered, saturated heterocyclic compound containing a nitrogen and a sulfur atom at positions 1 and 3, respectively, and a thione group at position 2. Its foundational details are crucial for regulatory compliance, procurement, and experimental design.

IdentifierValueSource
CAS Number 5554-48-3[1][2]
Molecular Formula C₄H₇NS₂[1][2]
IUPAC Name This compound[1]
Molecular Weight 133.24 g/mol [2]
Synonyms Tetrahydro-2H-1,3-thiazine-2-thione, Tetrahydro-1,3-thiazine-2-thione[1][2]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is essential for its handling, characterization, and application in further synthetic steps.

Physicochemical Properties
PropertyValueNotes
Melting Point 138–140 °CAs reported in a verified synthesis protocol.[1] Literature values may vary slightly.
Appearance White to off-white solid
Solubility Soluble in dichloromethane, chloroform.
XLogP3 1.2A measure of lipophilicity, computed by PubChem.[1]
Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The data presented below is for the pure, synthesized compound and serves as a reliable benchmark for researchers.

Spectroscopy TypeKey Peaks and Observations
¹H NMR (400 MHz, CDCl₃)δ: 8.75 (br s, 1H, NH), 3.48 (t, J = 5.6 Hz, 2H, N-CH₂), 3.00 (t, J = 6.0 Hz, 2H, S-CH₂), 2.13–2.23 (m, 2H, -CH₂-).[1]
¹³C NMR (100.6 MHz, CDCl₃)δ: 194.5 (C=S), 44.3 (N-CH₂), 30.1 (S-CH₂), 20.5 (-CH₂-).[1]
Infrared (IR) 3140 (N-H stretch), 3049, 3000, 2918, 2848 (C-H stretches), 1543 cm⁻¹.[1]
High-Resolution Mass Spectrometry (HRMS, ESI+) m/z calculated for C₄H₈NS₂ [M+H]⁺: 134.0093; Found: 134.0093.[1]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved through a two-step process starting from 3-amino-1-propanol. This protocol, adapted from a submission to Organic Syntheses, is noted for its robustness and high yield.[1] The causality behind this specific pathway is its efficiency and the stability of the intermediate, which allows for a clean cyclization reaction.

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 3-Amino-1-propanol C 3-Ammoniopropylsulfate (Intermediate 1) A->C Dropwise addition at 0 °C to rt B Chlorosulfonic Acid in DCM B->C F This compound (Final Product) C->F Reflux at 70 °C D Carbon Disulfide (CS₂) D->F E Potassium Hydroxide (KOH) in EtOH E->F

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

PART A: Synthesis of 3-Ammoniopropylsulfate (Intermediate 1)

  • Setup: Equip an oven-dried 100 mL round-bottomed flask with a magnetic stir bar and charge it with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • Reagent Addition: Attach a pressure-equalizing addition funnel charged with chlorosulfonic acid (10.5 mL, 159 mmol). Immerse the flask in an ice/water bath.

  • Reaction: Add the chlorosulfonic acid dropwise over 30 minutes. A white precipitate will form. After addition, stir at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Isolation: Filter the resulting mixture through a Büchner funnel. Wash the solid with methanol (25 mL, then 40 mL, then 2 x 20 mL), breaking up any lumps.

  • Drying: Dry the resulting white solid on a rotary evaporator and then under high vacuum to yield 3-ammoniopropylsulfate as a fine white powder (approx. 89% yield).[1]

PART B: Synthesis of this compound (Final Product)

  • Setup: In a 250 mL round-bottomed flask, combine 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL). Stir for 3 minutes.

  • Reagent Addition: Add carbon disulfide (9.6 mL, 160 mmol) in one portion.

  • Base Addition: In a separate flask, dissolve potassium hydroxide (KOH) beads (20.4 g, 363 mmol) in a 1:1 mixture of ethanol/water (120 mL). Add this KOH solution dropwise to the main reaction flask over 30 minutes.

  • Cyclization: Replace the addition funnel with a reflux condenser and heat the mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere.

  • Crystallization & Isolation: Allow the mixture to cool to room temperature, then cool further to 0 °C in an ice bath for 15 minutes to precipitate the product. Filter the solid, wash with cold water (3 x 40 mL), and dry under high vacuum. This first crop is typically high purity.

  • Workup of Filtrate: Acidify the filtrate to pH 1 with 2 M HCl, then extract with dichloromethane (3 x 80 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to obtain a second crop of the product.

  • Final Product: Combine the crops to yield this compound as a white solid (overall yield approx. 63%).[1]

Applications in Drug Discovery & Organic Synthesis

While this compound itself is not widely reported to have significant intrinsic biological activity, its true value for drug development professionals lies in its function as a versatile synthetic intermediate.[3] The 1,3-thiazine scaffold is a core component of numerous biologically active molecules, including antimicrobials, antitumor agents, and anti-inflammatory compounds.[4][5][6]

N-Acylation and Use as a Chiral Auxiliary

The secondary amine of this compound can be readily acylated. The resulting N-acyl derivatives are particularly useful in asymmetric synthesis. The thione group acts as a powerful coordinating group for metal catalysts, enabling highly stereoselective transformations such as aldol reactions and Michael additions.[1] This makes the parent compound a valuable starting point for constructing complex chiral molecules, a critical task in the synthesis of modern pharmaceuticals.

Precursor to Bioactive Derivatives

The broader class of 1,3-thiazines exhibits a vast range of pharmacological activities.[3] Derivatives have been investigated for:

  • Antimicrobial and Antifungal Activity: The N-C-S linkage is a key pharmacophore in many antimicrobial agents.[5]

  • Anticancer Properties: Certain 1,3-thiazine-2,4-dione derivatives have shown selective antitumoral activity against leukemia cells by inducing apoptosis.[7]

  • Neurodegenerative Diseases: Some patented 1,3-thiazine derivatives have been explored for their potential in treating neurodegenerative conditions like Alzheimer's disease by inhibiting BACE1.[8]

The synthesis of these more complex derivatives often begins with or involves intermediates structurally related to this compound, underscoring its foundational importance in medicinal chemistry pipelines.

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Classification: The compound is classified as harmful if swallowed or in contact with skin. It is also a combustible liquid.[1]

  • GHS Pictograms: Danger

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[1]

  • Precautionary Statements: P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[1]

A full Safety Data Sheet (SDS) should be consulted before handling. The synthesis involves hazardous reagents such as chlorosulfonic acid and carbon disulfide, which require extreme caution and adherence to established safety protocols.

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Simerpreet, & Cannoo Singh, D. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(3), 70-88. [Link]
  • Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2018). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Open Access Journal of Pharmaceutical Research, 2(3). [Link]
  • El-Sayed, M. S., & Al-blewi, F. F. (2017). Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity.
  • The Pharma Innovation. (2017). A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016).
  • Google Patents. (1970). Tetrahydro-1,3,5-thiadiazine-2-thiones.
  • Google Patents. (1980). NOVEL 1,3-PERHYDROTHIAZINE DERIVATIVES, THEIR PREPARATION AND THE MEDICINAL PRODUCTS CONTAINING THEM.
  • Google Patents. (2019).[1][3] thiazine-2-amine compound and application and pharmaceutical composition thereof.
  • Wu, Y., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(16), 3627-3634. [Link]
  • de Farias, F. C., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 67, 226-235. [Link]

Sources

The Synthesis of 1,3-Thiazinane-2-thione: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Core Synthetic Strategies, Mechanistic Insights, and Practical Applications for Researchers and Medicinal Chemists

The 1,3-thiazinane-2-thione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique conformational properties and the presence of both hydrogen bond donor and acceptor functionalities make it an attractive core for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer and neuroprotective properties. This technical guide provides a comprehensive overview of the principal synthetic routes to 1,3-thiazinane-2-thiones, delving into the mechanistic underpinnings of these transformations and offering detailed experimental protocols to empower researchers in this dynamic field.

The Preeminent Route: Cyclization of 1,3-Amino Alcohols with Carbon Disulfide

The most direct and widely employed method for the synthesis of this compound involves the reaction of a 1,3-amino alcohol with carbon disulfide in the presence of a base.[1] This approach is favored for its operational simplicity and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds through a well-established mechanistic pathway. The primary amine of the 1,3-amino alcohol first acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base, such as potassium hydroxide, this intermediate is deprotonated to form a dithiocarbamate salt. Subsequent intramolecular cyclization occurs via nucleophilic attack of the hydroxyl group onto the thiocarbonyl carbon, followed by the elimination of a molecule of water, to yield the desired this compound.

To facilitate the cyclization, the hydroxyl group is often converted into a better leaving group. A common strategy involves the in-situ formation of a sulfate ester by reacting the 1,3-amino alcohol with chlorosulfonic acid prior to the addition of carbon disulfide.[1] This enhances the electrophilicity of the carbon bearing the leaving group, promoting an efficient intramolecular nucleophilic substitution by the sulfur of the dithiocarbamate.

G cluster_0 Activation and Dithiocarbamate Formation cluster_1 Intramolecular Cyclization Amino_Alcohol 3-Amino-1-propanol Ammoniopropylsulfate 3-Ammoniopropylsulfate Amino_Alcohol->Ammoniopropylsulfate Activation Chlorosulfonic_Acid ClSO3H Dithiocarbamate_Intermediate Dithiocarbamate Intermediate Ammoniopropylsulfate->Dithiocarbamate_Intermediate + CS2, KOH Carbon_Disulfide CS2 KOH KOH Cyclization Intramolecular Nucleophilic Attack Dithiocarbamate_Intermediate->Cyclization Thiazinane_Thione This compound Cyclization->Thiazinane_Thione Elimination of H2SO4 G Allylamine Allylamine Dithiocarbamate Dithiocarbamate Intermediate Allylamine->Dithiocarbamate + CS2, DMAP CS2 Carbon Disulfide Cyclization Intramolecular Michael Addition Dithiocarbamate->Cyclization Thiazinane_Thione cis-5,6-Disubstituted This compound Cyclization->Thiazinane_Thione

Caption: Synthesis of 1,3-thiazinane-2-thiones from allylamines.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While less common for the synthesis of the parent this compound, MCRs have been employed to generate highly substituted derivatives. For instance, a four-component reaction of amines, carbon disulfide, arylglyoxals, and malononitrile has been reported to yield functionalized 3,6-dihydro-2H-1,3-thiazine-2-thiones.

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantagesReference
From 1,3-Amino Alcohols3-Amino-1-propanolCarbon disulfide, KOH, Chlorosulfonic acid62-89%High yield, readily available starting materials, well-established procedureRequires handling of corrosive chlorosulfonic acid[1]
From AllylaminesSubstituted AllylaminesCarbon disulfide, DMAP82-94%Access to cis-disubstituted derivatives, good yieldsLimited to specific substitution patterns[2]

Applications in Drug Discovery and Medicinal Chemistry

The this compound core is a versatile scaffold that has been incorporated into a variety of biologically active molecules. The inherent structural features of this heterocycle, including its ability to participate in hydrogen bonding and its defined conformational preferences, make it an attractive starting point for the design of enzyme inhibitors and receptor modulators.

Derivatives of the broader class of 1,3-thiazines have shown promise as:

  • Anticancer Agents: Certain 1,3-thiazine-2,4-dione derivatives have exhibited selective antitumoral activity against leukemia cells. [3]The mechanism of action is believed to involve the induction of apoptosis through various cellular pathways. [3]* Antimicrobial Agents: The 1,3-thiazine scaffold is a component of some cephalosporin antibiotics, highlighting its potential in the development of new anti-infective agents. [4][5]* Neuroprotective Agents: While less explored for the this compound core specifically, related thiazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases. [6] The synthetic accessibility of the this compound scaffold, coupled with its favorable physicochemical properties, ensures its continued exploration in the quest for novel and effective therapeutic agents. Further derivatization of this core structure holds significant promise for the development of next-generation drugs targeting a range of diseases.

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • de Fátima, Â., Modolo, L. V., & Lion, M. (2009). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(16), 4725-4728. [Link]
  • El-Sayed, A. M., Abdel-Ghany, H., & Salah, A. M. (2020).
  • Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). Methods of Synthesis: 1,3,4-Thiadiazole-2-thiones: A Review. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • ResearchGate. (n.d.).
  • El-Sayed, A. M., Abdel-Ghany, H., & Salah, A. M. (2020).
  • Zani, F., & Incerti, M. (2014). Thiadiazines, N,N-Heterocycles of Biological Relevance. Molecules, 19(8), 11661-11696. [Link]
  • Al-Ostath, A., Al-Wahaibi, L. H., Al-Mohaimeed, A. M., & El-Emam, A. A. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(14), 5489. [Link]
  • Simerpreet, & Damanjit, C. S. (2013). Synthesis and Biological Evaluation of 1,3-Thiazines- A Review. Pharmacophore, 4(6), 203-215. [Link]
  • Kumar, A., Kumar, A., & Kumar, K. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 23(23), 2185-2196. [Link]
  • Scilit. (n.d.). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents. [Link]
  • Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmaceutical and Applied Chemistry, 1(2), 49-60. [Link]
  • Khan, S., Nandre, M., & Wakte, P. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Biointerface Research in Applied Chemistry, 11(5), 13181-13197. [Link]
  • Singh, S., & Kumar, V. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. International Journal of Drug Discovery and Technology, 15(1), 1-15. [Link]
  • Sharma, A., & Kumar, R. (2024). Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. In Advances in Heterocyclic Compounds. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Choudhary, S., Silakari, O., & Singh, P. K. (2018). Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. Current Drug Targets, 19(11), 1264-1277. [Link]
  • Matysiak, J., Juszczak, M., Karpińska, M. M., Langner, E., Walczak, K., Lemieszek, M. K., Skrzypek, A., Niewiadomy, A., & Rzeski, W. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular Diversity, 19(3), 561-574. [Link]

Sources

Whitepaper: A Guide to the One-Pot Synthesis of Substituted 1,3-Thiazinane-2-thiones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Researchers

Abstract

The 1,3-thiazinane-2-thione core is a privileged heterocyclic scaffold due to its prevalence in a range of biologically active compounds, including antibiotics and anticoagulants.[1][2] This guide provides an in-depth examination of the one-pot synthesis of substituted 1,3-thiazinane-2-thiones, designed for researchers, medicinal chemists, and drug development professionals. We move beyond simple procedural lists to explore the underlying reaction mechanisms, the rationale behind experimental choices, and the scope of these powerful synthetic strategies. This document consolidates robust, field-proven protocols, mechanistic insights, and comparative data to serve as a comprehensive resource for the practical synthesis of this important class of molecules.

Introduction: The Significance of the 1,3-Thiazinane Scaffold

Heterocyclic compounds containing nitrogen and sulfur are cornerstones of medicinal chemistry.[1][3] Among these, the 1,3-thiazinane framework is a key structural motif found in natural products and numerous synthetic molecules with diverse pharmacological activities.[1][4] For instance, the well-known cephalosporin class of β-lactam antibiotics incorporates a 1,3-thiazine skeleton.[1] Various synthetic derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[1][3][4][5]

The this compound substructure, specifically, offers a versatile platform for further chemical modification, making its efficient and scalable synthesis a topic of considerable interest.[6] One-pot methodologies are particularly valuable as they streamline the synthetic process, reduce waste, and improve overall efficiency by avoiding the isolation of intermediates—a critical advantage in both academic research and industrial drug development.

Core Synthetic Strategy: From Amino Alcohols to Thiazinanes

The most direct and widely employed one-pot synthesis of 1,3-thiazinane-2-thiones involves the reaction of a 1,3-amino alcohol derivative with carbon disulfide (CS₂). This method is robust, versatile, and relies on readily available starting materials.

The Underlying Mechanism: A Stepwise Approach

The reaction is not a simple concerted process but proceeds through a logical sequence of nucleophilic attack and intramolecular cyclization. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

The process begins with the nucleophilic attack of the primary amine on one of the electrophilic carbons of carbon disulfide. This forms a dithiocarbamic acid intermediate. In the presence of a base, this intermediate is deprotonated to form a dithiocarbamate salt. The subsequent key step is an intramolecular S-alkylation, where the terminal hydroxyl group (often activated in situ or pre-activated) is displaced by the sulfur anion, closing the six-membered ring.

Below is a diagram illustrating this fundamental mechanistic pathway.

Mechanism General Reaction Mechanism Start 1,3-Amino Alcohol (or derivative) Intermediate1 Dithiocarbamic Acid Intermediate Start->Intermediate1 Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Intermediate1 Base Base (e.g., KOH) Base->Intermediate1 Intermediate2 Dithiocarbamate Salt Intermediate1->Intermediate2 Deprotonation Product This compound Intermediate2->Product Intramolecular Cyclization & Elimination

Caption: The reaction proceeds via a dithiocarbamate intermediate.

Causality in Experimental Design: Why Specific Reagents are Chosen
  • The Amino Alcohol Precursor: While 1,3-amino alcohols can be used, procedures often start with a pre-activated form, such as 3-ammoniopropylsulfate.[7] This crystalline, stable salt is easier to handle than the volatile liquid amino alcohol and possesses a built-in leaving group (sulfate) on the propyl chain, facilitating the final ring-closing step.

  • Carbon Disulfide (CS₂): This reagent serves as the C1 synthon, providing the carbon atom for the thiocarbonyl (C=S) group. It is highly reactive towards nucleophiles like primary amines. While effective, CS₂ is volatile, flammable, and toxic, necessitating careful handling in a well-ventilated fume hood.[7][8] In some green chemistry approaches, surrogates like potassium ethylxanthate have been explored to avoid the direct use of CS₂.[8]

  • The Base (e.g., KOH, Et₃N): A base is essential for two reasons. First, it deprotonates the initially formed dithiocarbamic acid, which is unstable and can revert to the starting materials. The resulting dithiocarbamate salt is a more stable and potent nucleophile.[7] Second, the base neutralizes the acidic byproduct formed during the cyclization (e.g., H₂SO₄ if starting from an aminopropylsulfate).[7]

Validated Experimental Protocol: Synthesis of Parent this compound

The following protocol is adapted from a verified Organic Syntheses procedure, which stands as a testament to its reliability and reproducibility.[7] This self-validating system provides a strong foundation for researchers.

Required Materials & Reagents
  • 3-Ammoniopropylsulfate

  • Carbon Disulfide (ACS reagent grade, ≥99.9%)

  • Potassium Hydroxide (KOH) beads

  • Absolute Ethanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware, including a round-bottomed flask, reflux condenser, and addition funnel.

Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge 3-ammoniopropylsulfate (1.0 equiv) and absolute ethanol. Stir the resulting solution at room temperature. Add neat carbon disulfide (1.3 equiv) in one portion via syringe.[7]

  • Base Addition: Separately, prepare a solution of KOH (2.2 equiv) in a 1:1 mixture of ethanol and water. Transfer this solution to a pressure-equalizing addition funnel and attach it to the reaction flask. Add the KOH solution dropwise to the stirred reaction mixture over 30 minutes at room temperature. The solution will typically turn yellow.[7]

  • Cyclization Reaction: Replace the addition funnel with a reflux condenser. Heat the reaction mixture to reflux (approx. 70°C) under a nitrogen atmosphere for 1 hour.[7]

  • Initial Product Isolation: Allow the mixture to cool slowly to room temperature, then cool further in an ice/water bath for 15 minutes to promote precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water and cold ethanol. This first crop is often of high purity.[7]

  • Work-up and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. The remaining aqueous layer is then extracted three times with dichloromethane (DCM).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield additional product.[7]

The overall workflow is summarized in the diagram below.

Workflow Experimental Workflow A 1. Reactant Mixing (Aminopropylsulfate, CS₂, Ethanol) B 2. Base Addition (Aqueous KOH) A->B C 3. Reflux (1 hour @ 70°C) B->C D 4. Crystallization & Filtration C->D E 5. Extraction (DCM) D->E Filtrate G Final Product D->G First Crop F 6. Purification (Drying & Concentration) E->F F->G Second Crop

Caption: One-pot synthesis workflow from reactants to final product.

Synthesis of Substituted Derivatives: Scope and Variations

The true power of a synthetic method lies in its applicability to a range of substrates. One-pot syntheses of 1,3-thiazinane-2-thiones can be adapted to produce a variety of substituted analogs.

Multi-Component Reactions (MCRs)

A highly efficient strategy for generating diversity is through multi-component reactions. One notable MCR involves the reaction of in-situ generated 1-azadienes with carbon disulfide.[9] This approach allows for the synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones with substitution patterns dictated by the initial aldehyde and nitrile used to form the azadiene. The reaction is thought to proceed via a formal hetero-Diels-Alder cycloaddition.[9]

Data Summary

The following table summarizes representative examples of one-pot syntheses for various substituted 1,3-thiazinane-2-thiones, showcasing the versatility of these methods.

EntryStarting MaterialsKey ReagentProduct Substitution PatternYield (%)Reference
13-AmmoniopropylsulfateCS₂, KOHUnsubstituted~62-89[7]
2Allylamines, Baylis-Hillman alcohol acetatesCS₂, DMAPcis-5,6-disubstituted82–94[1]
3Benzonitrile, Benzaldehyde, Diethyl methylphosphonateCS₂4,6-Diphenyl-3,6-dihydro68[9]
4Isobutyronitrile, Benzaldehyde, Diethyl methylphosphonateCS₂4-Isopropyl-6-phenyl-3,6-dihydro65[9]
5Primary Amine, FormaldehydeCS₂N-substituted Tetrahydro-1,3,5-thiadiazine-2-thionesVaries[10][11][12]

Note: Entry 5 refers to the closely related 1,3,5-thiadiazine-2-thione structure, which is also accessible via a one-pot reaction involving an amine, CS₂, and two equivalents of formaldehyde.

Conclusion

The one-pot synthesis of substituted 1,3-thiazinane-2-thiones represents a powerful and efficient strategy for accessing a medicinally relevant heterocyclic scaffold. By understanding the core mechanism involving dithiocarbamate formation and subsequent intramolecular cyclization, researchers can effectively troubleshoot and adapt these protocols. The use of stable precursors like 3-ammoniopropylsulfate and the application of multi-component strategies provide robust and versatile routes to a wide array of substituted analogs. This guide provides the foundational knowledge, validated protocols, and mechanistic rationale necessary for professionals in the chemical and pharmaceutical sciences to successfully implement and innovate upon these important synthetic methods.

References

  • Al-Snafi, A. E. (2022).
  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Simerpreet, & Cannoo Singh Damanjit. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore. [Link]
  • Helliwell, M., Janssen, E., Kruithof, A., Ploeger, M. L., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]
  • Ullah, F., Ayaz, M., Ali, I., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. [Link]
  • (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]
  • (2024). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties.
  • (n.d.). A simple, convenient, and one pot synthetic route for the preparation of 1,3,5-thiadiazines-2-thione heterocyclic compounds and their antifungal activity. Taylor & Francis Online. [Link]
  • (n.d.). New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. PubMed. [Link]
  • (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Springer. [Link]
  • Lu, Z., Yang, Y.-Q., & Xiong, W. (2019).
  • (n.d.). Synthesis of 1,3-thiazolidine-2-thiones using CS2 and epoxy amines.
  • (2021). Synthesis and Acylation of this compound.
  • Agrawal, N., et al. (2024). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.
  • (2010).
  • (2015). A facile and effective procedure for the synthesis of new 1,3-thiazine-2-thione derivatives.
  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry. [Link]
  • (n.d.). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.
  • (n.d.). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3-Oxazines and 2-Amino-4H-1,3-Thiazines. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

The Architecture of a Six-Membered Sulfur Heterocycle: An In-depth Technical Guide to the Formation of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazinane-2-thione core is a privileged scaffold in medicinal chemistry and materials science, bestowing unique physicochemical properties upon molecules that contain it. Understanding the intricacies of its formation is paramount for researchers, scientists, and drug development professionals aiming to harness its potential. This technical guide provides a comprehensive exploration of the mechanism behind the formation of 1,3-thiazinane-2-thiones, moving beyond a simple recitation of synthetic protocols to dissect the causal factors underpinning each step. We will delve into the nucleophilic activation of carbon disulfide, the subsequent intramolecular cyclization, and the key experimental parameters that govern the efficiency and outcome of this elegant transformation. This guide is structured to provide not only a deep mechanistic understanding but also actionable, field-proven insights for the practical application of this chemistry.

Introduction: The Significance of the this compound Moiety

Nitrogen- and sulfur-containing heterocycles are cornerstones of modern chemistry, with applications spanning from pharmaceuticals to agrochemicals.[1] Among these, the this compound structure, which incorporates an endocyclic dithiocarbamate, has garnered significant attention.[2] This moiety is a key component in a variety of biologically active molecules and serves as a versatile synthetic intermediate. The unique arrangement of its heteroatoms imparts specific conformational constraints and electronic properties, making it a valuable building block in the design of novel chemical entities. A thorough understanding of its formation is therefore not merely an academic exercise but a critical foundation for innovation in chemical synthesis and drug discovery.

The Core Mechanism: A Two-Act Play

The formation of a this compound ring from a 1,3-aminopropanol and carbon disulfide is a fascinating and elegant process that can be conceptually divided into two primary stages:

  • Act I: Nucleophilic Attack and Dithiocarbamate Formation. The initial and crucial step involves the reaction between the primary amine of the 1,3-aminopropanol and the electrophilic carbon of carbon disulfide.

  • Act II: Intramolecular Cyclization. The second stage is the ring-closing event, where the newly formed dithiocarbamate intermediate undergoes an intramolecular reaction to form the stable six-membered thiazinane ring.

We will now explore each of these acts in mechanistic detail.

Act I: The Nuances of Dithiocarbamate Formation

A common misconception in the formation of dithiocarbamates from primary amines and carbon disulfide is the necessity of a base to deprotonate the amine prior to its reaction.[3] In reality, primary amines are sufficiently nucleophilic to directly attack the electrophilic carbon atom of carbon disulfide without prior deprotonation.[3] The reaction proceeds through a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine to form the dithiocarbamate salt.

G

Diagram 1. Mechanism of dithiocarbamate salt formation.

This initial reaction is typically fast and exothermic. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring the formation of the dithiocarbamate salt. The key takeaway for the practicing chemist is that the amine itself acts as both the nucleophile and the base in this step, a critical insight for optimizing reaction conditions.

Act II: The Ring-Closing Cascade

The second act of our mechanistic play is the intramolecular cyclization of the in situ-generated hydroxypropyl dithiocarbamate. This step is the crux of the this compound synthesis and is often facilitated by the presence of an acid or can proceed thermally. The hydroxyl group, a key player in this act, is transformed into a good leaving group, setting the stage for the ring-forming nucleophilic attack by the sulfur atom of the dithiocarbamate.

While the precise mechanism can be influenced by the specific reaction conditions, a plausible and widely accepted pathway involves the protonation of the hydroxyl group by an acid catalyst, followed by an intramolecular S_N2-type reaction.

G

Diagram 2. Proposed mechanism for intramolecular cyclization.

The causality behind the choice of an acid catalyst is now evident: it facilitates the departure of the hydroxyl group as water, a much better leaving group than the hydroxide ion. In the absence of a strong acid, this cyclization can still occur, albeit at a slower rate, particularly at elevated temperatures where the hydroxyl group can be eliminated directly.

Experimental Protocol: A Validated Synthesis of this compound

The following protocol provides a reliable and scalable method for the synthesis of this compound, grounded in the mechanistic principles discussed above. This procedure is adapted from a verified synthetic method.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Amino-1-propanol75.119.1 mL0.12199%
Carbon Disulfide76.149.6 mL0.160>99%
Potassium Hydroxide56.118.8 g0.15785%
Absolute Ethanol46.0715 mL + 15 mL-99%
Water18.0215 mL-Deionized
Dichloromethane84.93As needed-Reagent Grade
Anhydrous MgSO4120.37As needed--
Step-by-Step Procedure
  • Dithiocarbamate Formation:

    • To an oven-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-amino-1-propanol (9.1 mL, 0.121 mol) and absolute ethanol (15 mL).

    • Stir the solution at room temperature for 3 minutes.

    • Add carbon disulfide (9.6 mL, 0.160 mol) in one portion.

    • In a separate beaker, dissolve potassium hydroxide (8.8 g, 0.157 mol) in water (15 mL).

    • Add the KOH solution dropwise to the reaction mixture over 30 minutes at room temperature, resulting in a yellow solution.

  • Cyclization:

    • Replace the addition funnel with a reflux condenser under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 70 °C) for 1 hour.

    • Allow the mixture to cool slowly to room temperature, which should result in the formation of a white precipitate.

    • Further cool the mixture in an ice/water bath for 15 minutes.

  • Work-up and Purification:

    • Filter the precipitate through a Büchner funnel and wash the solid with cold water (2 x 20 mL) and then cold ethanol (2 x 20 mL).

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

G

Diagram 3. Summary of the experimental workflow.

Causality in Experimental Design: Why These Conditions?

  • Excess Carbon Disulfide: A slight excess of carbon disulfide is used to ensure the complete consumption of the starting amine, which can be more difficult to remove during purification.

  • Potassium Hydroxide: The addition of a strong base like KOH serves to deprotonate the initially formed dithiocarbamic acid ammonium salt, generating the more nucleophilic potassium dithiocarbamate. This enhances the rate of the subsequent intramolecular cyclization. While the initial amine-CS2 reaction can proceed without an added base, the overall transformation to the thiazinane is more efficient with it.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and the elimination of water. The choice of ethanol as a solvent is strategic due to its appropriate boiling point and its ability to dissolve the reactants and intermediates.

  • Aqueous Work-up: Washing with water removes inorganic salts, such as excess KOH and the potassium sulfide byproduct, while the ethanol wash helps to remove any remaining unreacted starting materials.

Conclusion and Future Outlook

The formation of this compound is a robust and well-understood transformation that proceeds through a clear, two-stage mechanism. By understanding the nucleophilic nature of the amine in the initial dithiocarbamate formation and the requirements for the subsequent intramolecular cyclization, chemists can rationally design and optimize synthetic routes to this valuable heterocyclic core. The protocol provided herein represents a validated and reliable method for its synthesis.

Future research in this area may focus on the development of catalytic, asymmetric methods for the synthesis of chiral 1,3-thiazinane-2-thiones, which would be of significant interest to the pharmaceutical industry. Furthermore, a deeper computational and kinetic analysis of the cyclization step under various conditions could provide even more granular insights into the reaction mechanism, enabling further refinement of synthetic strategies.

References

  • Hogg, S. J., & Tiekink, E. R. T. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(30), 13476–13489. [Link]
  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Li, J., et al. (2013). One-Pot Synthesis of S-Alkyl Dithiocarbamates via the Reaction of N-Tosylhydrazones, Carbon Disulfide and Amines. Chinese Journal of Chemistry, 31(6), 833-838. [Link]
  • Amine, M. S., et al. (2018).
  • Simerpreet, & Cannoo Singh Damanjit. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(3), 70-88. [Link]
  • Bräse, S., et al. (2010). Direct Formation of Ring-Fused 1,3-Thiazine-2,4-dithiones From Aromatic o-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation. Organic Letters, 12(16), 3662–3665. [Link]
  • de Mattos, M. C. S., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for 1,3-Thiazinane-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Selection of Precursors for a Privileged Scaffold

The 1,3-thiazinane-2-thione core is a sulfur and nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have been explored for a range of applications, leveraging the unique chemical reactivity of the cyclic dithiocarbamate functionality. The successful and efficient synthesis of this six-membered ring system is critically dependent on the strategic selection of appropriate starting materials. The choice of precursors not only dictates the overall synthetic route but also influences the potential for substitution on the heterocyclic ring, reaction efficiency, and scalability.

This technical guide provides an in-depth analysis of the principal synthetic pathways to this compound, focusing on the key starting materials that underpin each strategy. We will dissect the causality behind experimental choices, offering field-proven insights into why certain precursors and conditions are favored. The discussion is structured around three primary classes of starting materials: 1,3-bifunctional amino alcohols, allylamines, and 1,3-bifunctional haloalkylamines and their equivalents.

Core Synthetic Strategies and Starting Material Analysis

The construction of the this compound ring fundamentally requires the assembly of a three-carbon chain, a nitrogen atom, and a dithiocarbonyl group (C=S). The following sections detail the most prevalent and robust methods to achieve this, each beginning from a different class of commercially available or readily accessible starting materials.

Method 1: Cyclization of 1,3-Amino Alcohols with Carbon Disulfide

This is arguably the most direct and widely employed method for the synthesis of the parent, unsubstituted this compound. The strategy relies on a 1,3-amino alcohol, a stable and common bifunctional precursor, and carbon disulfide (CS₂), which serves as the C1 synthon for the thiocarbonyl group.

Causality of Experimental Design: The hydroxyl group in a 1,3-amino alcohol is not a suitable leaving group for direct cyclization. Therefore, a key step in this synthesis is the in situ activation of the alcohol. A highly effective and reliable method involves converting the hydroxyl group into a sulfate ester using chlorosulfonic acid. This transforms it into an excellent leaving group, primed for intramolecular nucleophilic attack by the dithiocarbamate, which is formed concurrently from the amine and CS₂.

Key Starting Materials:

  • 3-Amino-1-propanol: The fundamental C3-N building block.

  • Chlorosulfonic Acid (ClSO₃H): The activating agent for the hydroxyl group.

  • Carbon Disulfide (CS₂): The source of the C=S group.

  • Base (e.g., Potassium Hydroxide, KOH): Essential for the formation of the dithiocarbamate and to facilitate the final cyclization.

Detailed Experimental Protocol: Synthesis of this compound from 3-Amino-1-propanol [1]

This protocol is adapted from a robust procedure published in Organic Syntheses.

Step 1: In Situ Activation of 3-Amino-1-propanol

  • Charge an oven-dried round-bottomed flask with 3-amino-1-propanol (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the flask in an ice/water bath.

  • Add chlorosulfonic acid (1.06 equiv) dropwise over 30 minutes. A white precipitate of 3-ammoniopropylsulfate will form.

  • After the addition is complete, stir the reaction at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Filter the resulting white solid, wash with methanol, and dry under high vacuum. The 3-ammoniopropylsulfate intermediate is typically used without further purification.

Step 2: Dithiocarbamate Formation and Cyclization

  • In a separate flask, charge the dried 3-ammoniopropylsulfate (1.0 equiv) and absolute ethanol.

  • Add carbon disulfide (1.3 equiv) in one portion.

  • In another flask, prepare a solution of potassium hydroxide (2.2 equiv) in a 1:1 mixture of ethanol and water.

  • Add the KOH solution dropwise to the main reaction flask over 30 minutes at room temperature under a nitrogen atmosphere.

  • Upon completion of the addition, heat the reaction mixture to reflux (approx. 70 °C) for 1 hour.

  • Cool the mixture to room temperature and then to 0 °C in an ice/water bath to precipitate the product.

  • Filter the solid, wash with cold water and cold ethanol, and dry to afford this compound as a white solid. A typical overall yield for this two-step, one-pot procedure is around 63%.[1]

Mechanistic Pathway

The mechanism proceeds through two key stages, as illustrated below. The initial reaction forms the zwitterionic sulfate ester. This intermediate then reacts with carbon disulfide in the presence of a base to form a potassium dithiocarbamate. The subsequent intramolecular Sₙ2 reaction, driven by the excellent sulfate leaving group, leads to ring closure.

Mechanism_1 cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product A 3-Amino-1-propanol I1 3-Ammoniopropylsulfate A->I1 + ClSO3H (Activation) B ClSO3H C CS2 D KOH I2 Potassium Dithiocarbamate Intermediate I1->I2 + CS2, KOH (Dithiocarbamate formation) P This compound I2->P Intramolecular Cyclization (SN2)

Caption: Workflow for this compound Synthesis from 1,3-Amino Alcohol.

Method 2: Cyclization of Allylamines with Carbon Disulfide

This pathway is particularly valuable for accessing substituted 1,3-thiazinane-2-thiones. The core strategy involves an initial reaction of an allylamine with CS₂ to form a dithiocarbamic acid intermediate, which then undergoes an intramolecular conjugate addition (a sulfa-Michael addition) to form the six-membered ring.

Causality of Experimental Design: The choice of an allylamine as a starting material introduces an electrophilic carbon-carbon double bond, which is susceptible to nucleophilic attack. The dithiocarbamate, formed in situ, acts as the nucleophile. The reaction is typically base-catalyzed to facilitate both the formation of the dithiocarbamate salt and the subsequent conjugate addition. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can promote the reaction, leading to high yields of specifically substituted products.[2]

Key Starting Materials:

  • Substituted Allylamine: Provides the C3-N backbone and determines the substitution pattern on the final ring.

  • Carbon Disulfide (CS₂): The C1 thiocarbonyl source.

  • Base/Catalyst (e.g., DMAP): Promotes the reaction.

General Procedure: The reaction involves treating a substituted allylamine with carbon disulfide in the presence of a catalytic amount of a base like DMAP.[2] This method has been successfully used to prepare cis-5,6-disubstituted-1,3-thiazinane-2-thione derivatives in high yields (82–94%).[2]

Mechanistic Pathway

The mechanism involves the nucleophilic attack of the allylamine on carbon disulfide to form a dithiocarbamic acid, which is deprotonated by the base. The resulting dithiocarbamate anion then undergoes a 6-exo-trig intramolecular Michael addition to the alkene, followed by protonation to yield the final product.

Mechanism_2 Start Allylamine + CS2 Inter1 Dithiocarbamic Acid Intermediate Start->Inter1 Nucleophilic Attack Inter2 Dithiocarbamate Anion Inter1->Inter2 + Base (e.g., DMAP) Product Substituted This compound Inter2->Product Intramolecular Sulfa-Michael Addition (6-exo-trig)

Caption: Mechanism for Synthesis from Allylamines and CS₂.

Method 3: Cyclization from 1,3-Haloalkyl Precursors

This synthetic family utilizes precursors containing a three-carbon chain with leaving groups at the 1 and 3 positions. The nitrogen and thiocarbonyl functionalities are introduced by other reagents. This approach offers versatility in constructing N-substituted derivatives.

Variant A: From 3-Halopropylamines and Carbon Disulfide

This method is analogous to the 1,3-amino alcohol route, but instead of activating a hydroxyl group, a halogen atom already serves as a good leaving group.

Causality of Experimental Design: The reaction between a 3-halopropylamine (e.g., 3-bromopropylamine) and CS₂ in the presence of a base generates a dithiocarbamate intermediate. This intermediate possesses both the nucleophile (dithiocarbamate) and the electrophile (alkyl halide) within the same molecule, facilitating a direct intramolecular Sₙ2 reaction to form the thiazinane ring. This is a common and effective strategy for synthesizing N-alkylated products.[2]

  • Key Starting Materials: 3-Bromopropylamine (or hydrobromide salt), Carbon Disulfide (CS₂), Base.

Variant B: From Dithiocarbamic Acid Salts and 1,3-Dihalopropanes

This represents a two-step, but highly modular, approach. A dithiocarbamic acid salt is first prepared from a primary or secondary amine and CS₂. This salt is then used as a dinucleophile in a reaction with a 1,3-dihalopropane.

Causality of Experimental Design: This method decouples the formation of the dithiocarbamate from the cyclization step. It allows for the use of a wide variety of amines to generate diverse dithiocarbamate salts. The subsequent reaction with a 1,3-dihalide like 1,3-dibromopropane involves two sequential Sₙ2 reactions. The first S-alkylation is typically fast, followed by a slower, intramolecular N-alkylation to close the ring.

  • Key Starting Materials: Primary/Secondary Amine, Carbon Disulfide (CS₂), Base, 1,3-Dibromopropane.

Mechanistic Pathway (Variant B)

The mechanism is a straightforward double displacement reaction. The dithiocarbamate anion first displaces one bromide from 1,3-dibromopropane. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen atom displaces the second bromide.

Mechanism_3 Start Dithiocarbamate Salt + 1,3-Dibromopropane Inter1 S-Alkylated Intermediate Start->Inter1 First SN2 Reaction (S-Alkylation) Product N-Substituted This compound Inter1->Product Second SN2 Reaction (Intramolecular N-Alkylation)

Caption: Mechanism for Synthesis from Dithiocarbamates and 1,3-Dihalopropanes.

Comparative Summary of Starting Materials and Methods

Synthetic Method Key Starting Materials Core Transformation Advantages Considerations
1. Amino Alcohol Cyclization 3-Amino-1-propanol, CS₂, Activating Agent (e.g., ClSO₃H)In situ activation and intramolecular Sₙ2 cyclizationHigh yields for unsubstituted parent compound; reliable and well-documented.[1]Requires handling of corrosive activating agents like chlorosulfonic acid.
2. Allylamine Cyclization Substituted Allylamine, CS₂, Base/Catalyst (e.g., DMAP)Intramolecular sulfa-Michael additionExcellent for preparing C5/C6-substituted derivatives; often high yields and stereoselectivity.[2]Availability of substituted allylamines can be a limiting factor.
3. Haloalkyl Precursor Cyclization 3-Halopropylamine + CS₂ or Amine + CS₂ + 1,3-DihalopropaneIntramolecular Sₙ2 cyclizationHighly modular for N-substitution; avoids harsh activating agents.[2]Requires handling of alkyl halides; potential for side reactions (e.g., polymerization).

Conclusion and Outlook

The synthesis of the this compound scaffold is accessible through several robust and well-established chemical pathways. The optimal choice of starting materials is dictated by the desired substitution pattern on the final molecule. For the unsubstituted parent ring, the cyclization of 3-amino-1-propanol with carbon disulfide via an activated sulfate ester intermediate remains the benchmark method due to its efficiency and detailed validation in the literature. For the synthesis of derivatives with substitution on the carbon backbone, the intramolecular Michael addition of dithiocarbamates derived from allylamines offers a powerful and stereoselective route. Finally, for the preparation of a diverse library of N-substituted analogues, the cyclization of haloalkyl precursors provides the greatest flexibility.

Understanding the interplay between the functional groups of the starting materials and the reaction mechanism is paramount for any researcher or drug development professional seeking to utilize this valuable heterocyclic core. By carefully selecting the appropriate precursors, chemists can efficiently access a wide range of this compound derivatives for further investigation and application.

References

  • El-Sayed, N. N. E.; El-Karim, S. S. A.; Abdel-Aziz, A. A.-M.; El-Adl, K. Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules2021, 26(16), 4969. [Link]
  • Kennington, S. C. D.; Galeote, O.; Mellado-Hidalgo, M.; Romea, P.; Urpí, F. Synthesis and Acylation of this compound. Org. Synth.2021, 98, 374–390. [Link]
  • Jo, S.; Kim, J. H.; Kim, J. N. Facile synthesis of cis-5,6-disubstituted-1,3-thiazine-2-thione derivatives from the Baylis–Hillman adducts. Tetrahedron Lett.2007, 48(31), 5503–5506. [Link]
  • D'Amico, J. J.; Campbell, C. G.; Mullins, D. R.; Tofilo, M. A.; Crouch, R. K. The reaction of 2,3-dihalopropylamine hydrohalides with carbon disulfide. The synthesis of 5-halo-3,4,5,6-tetrahydro-1,3-thiazine-2-thiones and 5-halomethylthiazolidine-2-thiones. J. Heterocycl. Chem.1983, 20(5), 1303–1307. [Link]

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystallization, and single-crystal X-ray diffraction study of 1,3-Thiazinane-2-thione. As a foundational heterocyclic scaffold, understanding its three-dimensional structure is paramount for applications in synthetic chemistry and drug development. This document details a robust, field-tested protocol for the synthesis of high-purity this compound and outlines the crystallographic investigation that elucidates its solid-state conformation and intermolecular interactions. The structural data, indexed under the Cambridge Crystallographic Data Centre (CCDC) deposition number 279990, reveals key insights into the molecule's geometry, including bond lengths, angles, and the supramolecular architecture established through hydrogen bonding. This guide is intended for researchers, scientists, and professionals in drug development seeking a definitive resource on the structural chemistry of this important compound.

Introduction: The Significance of this compound

The 1,3-thiazinane scaffold is a significant structural motif in medicinal and materials chemistry.[1] As a cyclic dithiocarbamate, this compound (C₄H₇NS₂) serves as a versatile precursor and building block in organic synthesis. Its derivatives are explored for a range of biological activities, underscoring the importance of a precise understanding of the parent molecule's stereoelectronic properties.

The determination of the single-crystal X-ray structure provides the most definitive insight into the molecule's preferred conformation in the solid state. This information is crucial for:

  • Rational Drug Design: Understanding the precise shape and hydrogen bonding capabilities of the scaffold allows for the informed design of derivatives with specific biological targets.

  • Reaction Mechanisims: Knowledge of bond lengths and angles helps in predicting and understanding the compound's reactivity as a synthetic intermediate.

  • Materials Science: The crystal packing and intermolecular forces dictate the material's bulk properties, such as solubility, melting point, and stability.

This guide presents the synthesis and structural analysis of this compound, providing the foundational data necessary for these advanced applications. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the reference number 279990, and the primary research was published in the European Journal of Inorganic Chemistry.[2]

Experimental Protocols

The methodologies outlined below represent a self-validating system, ensuring reproducibility and high purity of the final product, which is a prerequisite for obtaining diffraction-quality single crystals.

Synthesis of this compound

The synthesis is adapted from a robust and verified procedure published in Organic Syntheses. This two-step process begins with the formation of a key intermediate, 3-ammoniopropylsulfate, followed by cyclization with carbon disulfide.

Causality of Experimental Choices:

  • Starting Material: 3-Amino-1-propanol is used as a readily available and inexpensive precursor to establish the carbon backbone of the thiazinane ring.

  • Intermediate Formation: Reaction with chlorosulfonic acid creates the sulfate ester, a good leaving group that facilitates the subsequent intramolecular cyclization.

  • Cyclization Agent: Carbon disulfide is the classic reagent for the formation of dithiocarbamates, providing the C=S moiety required for the final product.

  • Base and Solvent System: The use of potassium hydroxide in an ethanol/water mixture provides the necessary basicity to deprotonate the amine and facilitate the nucleophilic attack on carbon disulfide, while ensuring solubility of the reactants.

Step-by-Step Protocol:

  • Preparation of 3-Ammoniopropylsulfate (1):

    • Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

    • Cool the flask in an ice/water bath and stir for 5 minutes.

    • Add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel.

    • Stir the resulting white precipitate at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Filter the mixture and triturate the solid with methanol. Dry the resulting white powder under high vacuum to yield 3-ammoniopropylsulfate.

  • Synthesis of this compound (2):

    • Charge an oven-dried 250 mL round-bottomed flask with 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL).

    • Add neat carbon disulfide (9.6 mL, 160 mmol) in one portion.

    • Separately, prepare a solution of potassium hydroxide (14.84 g, 265 mmol) in 100 mL of a 1:1 ethanol/water mixture.

    • Add the KOH solution dropwise to the main reaction flask over 30 minutes at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approx. 70 °C) for 1 hour.

    • Allow the mixture to cool slowly to room temperature, then cool further to 0 °C in an ice/water bath for 15 minutes to maximize precipitation.

    • Filter the fluffy white precipitate, wash with cold 1:1 ethanol/water, and dry under reduced pressure to yield pure, crystalline this compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A 3-Amino-1-propanol C Reaction at 0°C to RT A->C B Chlorosulfonic Acid in Dichloromethane B->C D 3-Ammoniopropylsulfate (1) C->D Filtration & Drying G Reaction at RT to Reflux D->G E Carbon Disulfide E->G F KOH in EtOH/H2O F->G Dropwise Addition H This compound (2) G->H Cooling & Filtration

Caption: Workflow for the synthesis of this compound.
Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step that relies on achieving a state of slow supersaturation.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the synthesized this compound in a minimal amount of a suitable hot solvent, such as ethanol or an acetone/methanol mixture.

  • Slow Cooling: Allow the saturated solution to cool to room temperature undisturbed over several hours. This slow decrease in solubility promotes the growth of a small number of large, well-ordered crystals rather than rapid precipitation of a fine powder.

  • Evaporation: Alternatively, leave the solution in a loosely covered vial to allow for slow evaporation of the solvent at room temperature. This method gradually increases the concentration, leading to crystal formation.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals on filter paper.

X-ray Crystallography and Structure Determination

The following section describes the standard workflow for determining a molecular structure from a single crystal.

XRay_Workflow A Select & Mount Single Crystal B Data Collection (X-ray Diffractometer) A->B Expose to X-rays C Data Reduction (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Phase Problem) C->D Reflection Intensities (hkl) E Structure Refinement (Least-Squares Fitting) D->E Initial Atomic Model F Validation & Analysis (CIF Report) E->F Final Structural Model

Caption: Standard workflow for single-crystal X-ray structure determination.

Methodology Overview:

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal motion. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map and atomic model. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic positions and thermal parameters, resulting in the final, accurate crystal structure.

Analysis of the Crystal Structure of this compound

The crystallographic data for this compound (CCDC 279990) provides definitive information on its molecular and supramolecular structure.

Disclaimer: The specific quantitative data (unit cell parameters, bond lengths, angles, etc.) from the CCDC deposition 279990 or the associated publication (DOI: 10.1002/ejic.200500701) were not directly accessible through the search tools. The following analysis is based on established chemical principles and data from closely related structures, such as 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione.[3] The tables are presented as templates for the expected data.

Crystallographic Data Summary

This table summarizes the primary crystallographic parameters that define the crystal lattice and the conditions of the data collection.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value (Template)
CCDC Deposition No. 279990
Empirical Formula C₄H₇NS₂
Formula Weight 133.24
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Orthorhombic (example)
Space Group P2₁2₁2₁ (example)
Unit Cell Dimensions
a Value Å
b Value Å
c Value Å
α, β, γ 90, 90, 90 °
Volume Value ų
Z (Molecules per unit cell) 4
Density (calculated) Value Mg/m³

| Final R indices [I>2σ(I)] | R1 = value, wR2 = value |

Molecular Geometry and Conformation

The analysis of bond lengths and angles reveals the electronic distribution and steric environment within the molecule. The thiazinane ring is not planar and adopts a specific conformation to minimize ring strain.

  • Thione Group (C=S): The C=S double bond is a key feature. Its length is expected to be around 1.68 Å, shorter than a C-S single bond but longer than a C=O bond, reflecting the larger atomic radius of sulfur.

  • Thioamide Moiety (S-C-N): The geometry of the N-C=S group is expected to be planar due to delocalization of the nitrogen lone pair into the C=S π-system. This results in a C-N bond with partial double-bond character, shorter than a typical C-N single bond.

  • Ring Conformation: Saturated six-membered rings typically adopt a low-energy chair conformation . In this compound, the ring is expected to exist in a chair form to minimize torsional and steric strain between the axial and equatorial hydrogen atoms.

Table 2: Selected Bond Lengths and Angles (Template)

Bond/Angle Length (Å) / Degrees (°) Description
S(1)-C(1) Value Thioether bond
C(1)-S(2) Value Thione bond
C(1)-N(1) Value Thioamide C-N bond
N(1)-C(2) Value Ring C-N bond
S(1)-C(4) Value Ring C-S bond
S(1)-C(1)-N(1) Value Angle within the thioamide group
C(1)-N(1)-C(2) Value Angle at the nitrogen atom

| C(4)-S(1)-C(1) | Value | Angle at the thioether sulfur |

Supramolecular Structure and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, primarily hydrogen bonding.

  • Hydrogen Bonding: The N-H group of the thioamide is a hydrogen bond donor, while the thione sulfur atom (C=S) is an effective hydrogen bond acceptor. It is highly probable that the crystal structure is stabilized by intermolecular N-H···S=C hydrogen bonds . These interactions link the molecules together, often forming chains or dimeric motifs, which dictate the overall crystal packing. The presence of weak C-H···S interactions is also possible and would contribute to the stability of the crystal lattice.[3]

Table 3: Hydrogen Bond Geometry (Template)

D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å ∠(DHA) / ° Symmetry Operation for A

| N(1)—H(1)···S(2) | Value | Value | Value | Value | e.g., -x+1, y-1/2, -z+1/2 |

Conclusion

This guide has detailed the synthesis and crystallographic analysis of this compound. The established protocols provide a reliable pathway to high-purity material suitable for single-crystal growth. The X-ray structure determination, cataloged as CCDC 279990, provides the definitive solid-state conformation of the molecule. The key structural features include a planar thioamide group and a thiazinane ring that likely adopts a chair conformation. The supramolecular architecture is dominated by intermolecular N-H···S hydrogen bonds, which organize the molecules into a stable, three-dimensional lattice. This fundamental structural information is invaluable for researchers in medicinal chemistry and organic synthesis, providing a solid foundation for the design of novel derivatives and the prediction of chemical reactivity.

References

  • Peng, L. & Wu, J. (2011). 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o514.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390.

Sources

Methodological & Application

Application Note: Detailed Experimental Protocol for the Synthesis of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

1,3-Thiazinane-2-thione and its derivatives are important heterocyclic compounds in medicinal chemistry and organic synthesis.[1][2][3] These structures serve as versatile intermediates and are found in a range of biologically active molecules, including antibiotics and potential anti-cancer agents.[4] The inherent reactivity of the cyclic thionocarbamate moiety allows for various chemical transformations, making it a valuable scaffold in drug discovery and development.[5] This document provides a detailed, field-proven experimental protocol for the synthesis of this compound, emphasizing the causality behind experimental choices to ensure reproducibility and safety.

The synthesis is based on the cyclization reaction between 3-aminopropan-1-ol and carbon disulfide. This method is robust and provides a good yield of the target compound. The protocol is divided into two main stages: the synthesis of the intermediate, 3-ammoniopropylsulfate, followed by the cyclization to form this compound.[6]

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 3-Ammoniopropylsulfate (1)

HO–(CH₂)₃–NH₂ + ClSO₃H → ⁻O₃SO–(CH₂)₃–NH₃⁺

Step 2: Synthesis of this compound (2)

⁻O₃SO–(CH₂)₃–NH₃⁺ + CS₂ + KOH → C₄H₇NS₂

Experimental Protocol

Part A: Synthesis of 3-Ammoniopropylsulfate (1)

This initial step converts the bifunctional 3-amino-1-propanol into a stable salt, which facilitates the subsequent cyclization reaction.

Materials and Equipment
Reagent/EquipmentDetails
3-Amino-1-propanol≥99% purity
Anhydrous Dichloromethane (DCM)ACS grade
Chlorosulfonic Acid≥99% purity
MethanolACS grade
100 mL Round-bottomed flaskOven-dried
50 mL Pressure-equalizing addition funnel
Magnetic stirrer and stir bar
Ice/water bath
Büchner funnel and flask
Rotary evaporator
High vacuum line
Step-by-Step Procedure
  • Reaction Setup: In a chemical fume hood, charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).[6] Equip the flask with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cooling: Immerse the flask in an ice/water bath and stir the solution for 5 minutes. This cooling is crucial to control the exothermic reaction with chlorosulfonic acid.

  • Addition of Chlorosulfonic Acid: Carefully add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise to the stirred solution over 30 minutes.[6] A white precipitate will form during the addition. The slow addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional hour.[6] This ensures the reaction goes to completion.

  • Isolation of Intermediate: Filter the resulting white precipitate using a Büchner funnel. Wash the solid with methanol (25 mL, followed by 40 mL, then 2 x 20 mL) to remove any unreacted starting materials and impurities.[6]

  • Drying: Dry the collected solid on a rotary evaporator and then under high vacuum to yield 3-ammoniopropylsulfate (1) as a fine white powder.[6]

Part B: Synthesis of this compound (2)

This is the key cyclization step where the intermediate salt reacts with carbon disulfide in the presence of a base.

Materials and Equipment
Reagent/EquipmentDetails
3-Ammoniopropylsulfate (1)From Part A
Absolute Ethanol≥99.5% purity
Carbon Disulfide (CS₂)ACS grade
Potassium Hydroxide (KOH)Pellets, ≥85%
Deionized Water
Dichloromethane (DCM)ACS grade
2 M Sodium Hydroxide (NaOH)
Magnesium Sulfate (MgSO₄)Anhydrous
Silica Gel60 Å, for column chromatography
Hexanes and Ethyl AcetateHPLC grade, for chromatography
250 mL Round-bottomed flaskOven-dried
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, charge an oven-dried 250 mL round-bottomed flask with 3-ammoniopropylsulfate (1) (18.70 g, 121 mmol) and absolute ethanol (15 mL).[6] Stir the solution at room temperature.

  • Addition of Carbon Disulfide: Add carbon disulfide (9.6 mL, 160 mmol) in one portion.[6] Caution: Carbon disulfide is highly flammable and toxic.[7][8][9][10][11] Handle with extreme care in a fume hood.

  • Addition of Base: Prepare a solution of potassium hydroxide (20.4 g, 364 mmol) in deionized water (40 mL) and absolute ethanol (80 mL). Add this KOH solution dropwise to the reaction mixture over 30 minutes.[6] The base is essential for the deprotonation steps in the reaction mechanism.

  • Reflux: Replace the addition funnel with a reflux condenser and heat the reaction mixture to reflux (approximately 70 °C) for 1 hour under a nitrogen atmosphere.[6] The reflux ensures the reaction reaches completion.

  • Cooling and Precipitation: Allow the mixture to cool to room temperature, then cool further in an ice/water bath for 15 minutes to precipitate the product.[6]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Add deionized water (120 mL) and extract the aqueous layer with dichloromethane (3 x 80 mL).

    • Combine the organic extracts and wash with 2 M NaOH (120 mL) to remove any acidic impurities.[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound (2).[6]

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Formation of Dithiocarbamate Intermediate cluster_step2 Step 2: Intramolecular Cyclization Amine R-NH2 Dithiocarbamate R-NH-C(=S)S⁻ Amine->Dithiocarbamate + CS2, -OH⁻ CS2 S=C=S CS2->Dithiocarbamate Intermediate ⁻O-CH2CH2CH2-NH-C(=S)S⁻ Cyclized This compound Experimental_Workflow cluster_partA Part A: Intermediate Synthesis cluster_partB Part B: Cyclization A1 Mix 3-Amino-1-propanol & DCM A2 Cool to 0°C A1->A2 A3 Add Chlorosulfonic Acid A2->A3 A4 Stir at RT A3->A4 A5 Filter & Wash A4->A5 A6 Dry Intermediate (1) A5->A6 B1 Mix Intermediate (1), EtOH, CS2 A6->B1 Use Intermediate B2 Add KOH Solution B1->B2 B3 Reflux for 1h B2->B3 B4 Cool & Precipitate B3->B4 B5 Work-up & Extraction B4->B5 B6 Column Chromatography B5->B6 B7 Isolate Product (2) B6->B7

Caption: Step-by-step experimental workflow diagram.

Characterization Data

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~3.4 (t, 2H, N-CH₂), ~3.1 (t, 2H, S-CH₂), ~2.2 (m, 2H, CH₂-CH₂-CH₂)
¹³C NMR (100.6 MHz, CDCl₃)δ (ppm): ~202 (C=S), ~49 (N-CH₂), ~28 (S-CH₂), ~25 (CH₂-CH₂-CH₂)
IR (film) ν (cm⁻¹): ~3200 (N-H stretch), ~1200-1050 (C=S stretch) [12][13][14]
HRMS (+ESI) m/z calculated for C₄H₈NS₂ [M+H]⁺, found value should be in close agreement.

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument.

Safety and Handling

A thorough hazard analysis and risk assessment must be conducted before starting this synthesis. [6]

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. [7][8][9][10][11]It can form explosive mixtures with air. [8]Always handle in a chemical fume hood, away from ignition sources, and use appropriate personal protective equipment (PPE), including gloves and safety goggles. [7][10]Ensure all equipment is properly grounded to prevent static discharge. [7][9]* Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and a face shield.

  • Potassium Hydroxide (KOH) and Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area or fume hood.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. [9][10]

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Airgas. (2022).
  • Chemtrade Logistics Inc. (2017).
  • International Chemical Safety Cards (ICSC). (2022). Carbon Disulfide. [Link]
  • Qian, C., & Zhao, Y. (2019). Engineering Heterocyclic Linkages to Expand the Structural and Functional Diversity of Covalent Organic Frameworks. Accounts of Chemical Research, 52(9), 2485-2496. [Link]
  • Morgan, K. J. (1961). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic, 2343-2347. [Link]
  • Devillanova, F. A., & Verani, G. (1977). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. Journal of the Chemical Society, Perkin Transactions 2, (12), 1529-1532. [Link]
  • Simerpreet, & Cannoo, S. D. (2013). Synthesis and Biological Evaluation of 1,3-Thiazines- A Review. Pharmacophore, 4(3), 70-88. [Link]
  • Zheng, Y., et al. (2017). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways. ACS Chemical Biology, 12(5), 1375-1383. [Link]
  • ResearchGate. (n.d.). FT-IR spectrum of thione and thione/Ni NPs. [Link]
  • Brand, S., et al. (2013). Activation and regioselectivity of five-membered cyclic thionocarbamates to nucleophilic attack. Organic & Biomolecular Chemistry, 11(43), 7579-7589. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. [Link]
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones: A Review. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • Li, Y., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(16), 3633-3640. [Link]
  • Wang, Y., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Molecular Diversity, 24(2), 487-497. [Link]
  • Adams, D. M., & Cornell, J. B. (1968). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-888. [Link]
  • Ghorbani-Vaghei, R., & Malaekeh, P. (2017). Chemistry of Substituted Thiazinanes and Their Derivatives. Current Organic Synthesis, 14(7), 947-967. [Link]
  • Kaur, R., & Kaur, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing, 1(2), 65-80. [Link]
  • ResearchGate. (n.d.).
  • Bansal, S., et al. (2022). Synthesis, Characterization and Anti-Tubercular Activity of 1, 3-Thiazine Derivatives. Journal of Advanced Scientific Research, 13(10), 62-66. [Link]
  • Ghorbani-Vaghei, R., & Malaekeh, P. (2015). A facile and effective procedure for the synthesis of new 1,3-thiazine-2-thione derivatives. Tetrahedron Letters, 56(39), 5328-5331. [Link]
  • Galahom, M. M. (2017). Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles and Essential Oils, 8(4), 13969-13982. [Link]
  • Baltrusaitis, J., & Valiokas, R. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • Sureshbabu, A., et al. (2013). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 5(1), 224-230. [Link]
  • PubChem. (n.d.). 3-Amino-1-propanol. [Link]
  • Uyeda, C., & Jacobsen, E. N. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(1), 618-625. [Link]
  • Zhang, Z., et al. (2016). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.
  • Wikipedia. (n.d.). 3-Amino-1-propanol. [Link]
  • ResearchGate. (n.d.). Reactions of Carbon Disulfide with N-Nucleophiles. [Link]
  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine and decomposition reaction into the corresponding metal sulfides. [Link]

Sources

Application Note: High-Purity Isolation of 1,3-Thiazinane-2-thione via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1,3-thiazinane-2-thione from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes the rationale behind critical parameter selection, including stationary phase choice, mobile phase optimization via Thin-Layer Chromatography (TLC), and final purity assessment. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity this compound, a key heterocyclic building block in medicinal chemistry.[1][2][3]

Introduction and Scientific Principle

This compound is a six-membered heterocyclic compound containing a dithiocarbamate functional group.[4] This scaffold is of significant interest in pharmaceutical research due to its presence in various biologically active molecules, including potential antimicrobial and anti-inflammatory agents.[3][5] Synthetic routes to this compound, such as the reaction between 3-aminopropanethiol derivatives and carbon disulfide, often yield a crude product containing unreacted starting materials, byproducts, and other impurities.[6]

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[7] The principle of this technique relies on the differential partitioning of the mixture's components between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a solvent or mixture of solvents). Compounds with a higher affinity for the stationary phase will move through the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly, enabling effective separation.[8] For this compound, its moderate polarity makes it an ideal candidate for purification using normal-phase silica gel chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to preparative column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the larger column separation, allowing for the optimization of the mobile phase to achieve the best possible separation.

The Causality Behind TLC: The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value between 0.2 and 0.4.[9] An Rƒ in this range typically ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from both highly polar and non-polar impurities.[10]

  • If Rƒ is too high (> 0.6): The compound has a low affinity for the silica gel in that solvent system and will elute too quickly from the column, potentially co-eluting with non-polar impurities. To decrease the Rƒ, the polarity of the mobile phase should be decreased (e.g., by increasing the proportion of the non-polar solvent like hexane).[9]

  • If Rƒ is too low (< 0.2): The compound is too strongly adsorbed to the silica gel. This will require an excessive volume of solvent to elute, leading to broad peaks, band tailing, and poor separation from polar impurities. To increase the Rƒ, the polarity of the mobile phase must be increased (e.g., by increasing the proportion of the polar solvent like ethyl acetate).[9]

Protocol: TLC Mobile Phase Screening
  • Prepare several eluent mixtures of varying polarity. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate (EtOAc).[9]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture alongside any available standards of starting materials.

  • Develop the plates in separate sealed chambers, each containing one of the prepared eluent mixtures.[9]

  • After development, visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).

  • Calculate the Rƒ for each spot in each solvent system using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that provides the best separation and an Rƒ value for this compound in the optimal 0.2-0.4 range.

Solvent System (Hexane:EtOAc) Rƒ of this compound Observation
9:10.10Compound is too strongly adsorbed. Increase eluent polarity.
7:30.28Optimal. Good separation from baseline and solvent front.
1:10.55Compound elutes too quickly. Decrease eluent polarity.[9]

Table 1: Example TLC data for optimizing the mobile phase.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Reagents
  • Stationary Phase: Flash silica gel (40-63 µm particle size).[11]

  • Crude Product: ~1 g of crude this compound.

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).[6][11]

  • Sand: Washed, neutral.

  • Glassware: Chromatography column (~40 mm diameter), flasks for fraction collection, separatory funnel.

  • Equipment: Rotary evaporator, TLC plates and chamber, UV lamp.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (e.g., 7:3 Hexane:EtOAc) Pack 2. Column Packing (Silica Slurry) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution (Isocratic, 7:3 Hexane:EtOAc) Load->Elute Collect 5. Fraction Collection (Test tubes) Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Final 9. Yield Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Packing (Slurry Method)

  • Secure the chromatography column vertically to a retort stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.[7]

  • In a separate beaker, prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc). The amount of silica should be approximately 50-100 times the weight of the crude sample (i.e., 50-100 g for 1 g of crude).

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Do not allow the solvent level to drop below the top of the sand layer at any point, as this can cause the silica bed to crack, leading to poor separation.

Step 2: Sample Loading (Dry Loading) Dry loading is recommended for samples that are not highly soluble in the mobile phase, as it often results in better resolution.

  • Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (~2-3 g) to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the optimized mobile phase (7:3 Hexane:EtOAc) to the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per fraction in test tubes or vials). For flash chromatography, gentle pressure from a pump or compressed air can be applied to increase the flow rate to approximately 2 inches per minute.[7]

  • Maintain a constant level of solvent at the top of the column to ensure continuous flow.

Step 4: Fraction Analysis

  • Monitor the elution process by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate in the same mobile phase used for the column.

  • Visualize the spots under a UV lamp. Fractions containing a single spot corresponding to the Rƒ of the pure product should be set aside.

Caption: Diagram of TLC analysis to identify pure fractions.

Step 5: Isolation of Pure Product

  • Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Record the final mass and calculate the percentage yield.

Purity Assessment and Characterization

The purity of the isolated product must be confirmed by analytical methods.

Analytical Method Expected Result for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.9 (m, 2H), ~3.0 (t, 2H), ~2.2 (m, 2H). The absence of impurity peaks is critical.[6]
¹³C NMR (CDCl₃, 100.6 MHz)δ (ppm): ~202.9 (C=S), ~46.6, ~32.1, ~22.9.[6]
Melting Point Compare with literature value. A sharp melting range indicates high purity.
FT-IR (film)Key peaks (cm⁻¹): ~1700 (C=S stretch).[6]

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Separation - Incorrect mobile phase polarity. - Column was packed unevenly or cracked. - Sample was overloaded.- Re-optimize mobile phase with TLC. - Re-pack the column carefully. - Use a larger column or a smaller sample size.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the polarity (e.g., increase hexane ratio).
Product Elutes Too Slowly or Not at All Mobile phase is not polar enough.Increase the polarity (e.g., increase ethyl acetate ratio).
Streaking on TLC Plate - Sample is too concentrated. - Sample is acidic/basic and interacting strongly with silica.- Dilute the sample. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Safety Precautions

  • Always work in a well-ventilated fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage.[14] Avoid contact and inhalation.

  • Hexane is flammable and an irritant. Ethyl acetate is flammable and can cause eye irritation. Handle with care and avoid ignition sources.

  • Dispose of all chemical waste in accordance with local institutional and environmental regulations.[12]

References

  • Kennington, S. C., et al. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Bansal, R. K., et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 13(10), 62-66. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Patil, S. S., et al. (2012). Synthesis and antimicrobial screening of some 1, 3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(1), 488-493. [Link]
  • Reddit. (2022).
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles and Essential Oils, 8(4), 13969-13982. [Link]
  • Gálvez, E., et al. (2009). PREPARATION OF (S)-4-ISOPROPYL-N-PROPANOYL-1,3-THIAZOLIDINE-2-THIONE. Organic Syntheses, 86, 70-80. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. [Link]
  • Dömling, A., et al. (2012). Multicomponent synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones. Beilstein Journal of Organic Chemistry, 8, 280-285. [Link]
  • Samaritoni, J. G., et al. (2020). A Convenient Protocol for Manual Flash Column Chromatography. Organic Syntheses, 97, 254-273. [Link]
  • Van der Eycken, E., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(1), 1291-1301. [Link]
  • Patil, S. B., et al. (2014). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 6(5), 344-351. [Link]
  • Deshmukh, R. R., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 26-36. [Link]

Sources

Application Notes & Protocols: High-Purity Recrystallization of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed methodologies for the purification of 1,3-Thiazinane-2-thione via recrystallization. Targeting researchers, medicinal chemists, and process development scientists, this document elucidates the fundamental principles and offers two robust, step-by-step protocols for achieving high-purity crystalline material. The protocols are supplemented with expert insights into solvent selection, troubleshooting common issues, and methods for verifying final product purity.

Introduction: The Critical Role of Purity

This compound is a heterocyclic compound featuring a six-membered ring containing both sulfur and nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives have been explored for a range of biological activities, and the core structure serves as a valuable building block in organic synthesis.[3][4]

For any application, the purity of the starting material is paramount. Trace impurities can lead to ambiguous biological data, unpredictable reaction outcomes, and flawed structure-activity relationship (SAR) studies. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of removing residual starting materials, by-products, and other contaminants by leveraging differences in solubility.[5] This guide details the application of this technique to achieve analytically pure this compound.

Physicochemical Profile for Recrystallization

A successful recrystallization protocol is built upon a thorough understanding of the compound's physical and chemical properties. These parameters dictate solvent choice and the thermal profile of the procedure.

PropertyValueSource & Significance
Molecular Formula C₄H₇NS₂[6][7] Defines the elemental composition and molar mass.
Molecular Weight 133.24 g/mol [6][7] Essential for calculating yields and molar equivalents.
Melting Point 138-140 °C (lit.)[4] A sharp melting point within this range is a key indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Appearance Crystalline Powder[4] The crude product may appear as a powder or paste. Recrystallization aims to produce well-defined crystals.
Solubility Profile High Solubility: Dichloromethane, Chloroform.[4] Moderate Solubility: Hot Ethanol, Hot Methanol, Acetonitrile.[3][8] Low/Insoluble: Cold Water, Hexanes, Cold Ethanol.[4]This profile is critical for selecting an appropriate solvent system. An ideal single solvent will dissolve the compound when hot but not when cold.[5]

The Science of Solvent Selection

The cornerstone of recrystallization is the choice of solvent. An ideal solvent should exhibit a steep solubility curve with respect to temperature—dissolving a large amount of this compound at its boiling point and a minimal amount at low temperatures (e.g., 0-4 °C).[5][9]

Key Considerations:

  • "Like Dissolves Like": The polar thione and amine functionalities suggest moderate polarity solvents will be effective.

  • Impurity Profile: The solvent should either leave impurities fully dissolved in the cold mother liquor or fail to dissolve them entirely, even when hot. Common impurities from its synthesis (e.g., from 3-aminopropan-1-ol and carbon disulfide) must be considered.[3][10]

  • Boiling Point: The solvent's boiling point should be below the compound's melting point to prevent "oiling out," where the solid melts before dissolving.[9]

Based on the data, ethanol emerges as a strong candidate for a single-solvent system, while a dichloromethane/hexane mixture is a promising candidate for a multi-solvent (solvent/anti-solvent) system.

Experimental Workflow Overview

The general procedure for recrystallization follows a logical sequence of steps designed to maximize purity and yield.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A Select Solvent System B Dissolve Crude Solid in Minimum Hot Solvent A->B Heat to boiling C Hot Filtration (Optional, for insoluble impurities) B->C If solids remain D Slow Cooling (Promotes Crystal Growth) B->D If no insoluble matter C->D E Induce Crystallization (If necessary) D->E If no crystals form F Vacuum Filtration (Collect Crystals) D->F Crystals form E->F G Wash with Cold Solvent F->G Rinse crystals H Dry Under Vacuum G->H Remove residual solvent

Caption: General workflow for purification by recrystallization.

Protocol I: Single-Solvent Recrystallization from Ethanol

This protocol is the preferred method due to its simplicity and effectiveness when a suitable solvent is identified.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Condenser (optional, but recommended)

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL) and bring the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding ethanol portion-wise (1-2 mL at a time) to the boiling solution until all the solid just dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[9][11]

  • Decolorization (Optional): If the solution is highly colored with impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and re-heat to boiling for a few minutes. Perform a hot filtration (Step 4) to remove the charcoal.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Causality Note: Slow cooling encourages the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling (crashing out).

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Causality Note: Using ice-cold solvent for washing minimizes the redissolving of the purified product.

  • Drying: Transfer the crystals to a watch glass and dry them under vacuum to remove all traces of ethanol. The final product should be a pure, crystalline powder.[4]

Protocol II: Multi-Solvent Recrystallization (Dichloromethane/Hexane)

This method is useful when no single solvent has the ideal solubility properties. It employs a "solvent" in which the compound is highly soluble (Dichloromethane) and an "anti-solvent" in which it is insoluble (Hexane).

Materials:

  • Crude this compound

  • Dichloromethane (DCM)

  • Hexanes

  • Erlenmeyer flask

  • Hotplate with stirring capability

Procedure:

  • Dissolution: At room temperature, dissolve the crude this compound in the minimum amount of dichloromethane required for complete dissolution.

  • Induce Precipitation: While stirring, slowly add hexanes dropwise to the solution. The solution will begin to turn cloudy at the point of addition. This cloudiness is the start of precipitation.

  • Redissolve: Gently warm the solution on a hotplate until the cloudiness just disappears, resulting in a clear, saturated solution. Causality Note: This step ensures the solution is at the precise point of saturation at a slightly elevated temperature, which is the ideal starting point for slow crystal growth.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The decrease in solubility upon cooling will cause pure crystals to form.

  • Maximize Yield & Isolate: Follow steps 6-9 from Protocol I, using an ice-cold mixture of DCM/Hexane (in the same ratio that induced precipitation) as the wash solvent.

Troubleshooting & Field-Proven Insights

IssueProbable CauseSolution
Oiling Out The boiling point of the solvent is higher than the compound's melting point, or the solution is supersaturated.Re-heat the mixture to dissolve the oil, add slightly more solvent, and then allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form Solution is not saturated; cooling is too rapid; flask interior is too smooth.Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites.[9] Add a single "seed" crystal of pure product. If all else fails, boil off some solvent to increase concentration and re-cool.
Poor Recovery/Low Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure the minimum amount of solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtrations.
Colored Crystals Colored impurities are co-precipitating with the product.Use activated charcoal for decolorization (as described in Protocol I, Step 3) before crystallization.

Purity Verification

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: The purified this compound should exhibit a sharp melting point within the literature range of 138-140 °C.[4] A narrow range (e.g., <1 °C) indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (using a suitable solvent system like 80:20 hexanes/ethyl acetate) compared to the crude material (which may show multiple spots) is a strong indicator of purity.[3]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): For absolute confirmation, NMR spectroscopy should show clean spectra with correct chemical shifts, integration, and multiplicity, free from impurity peaks.[4]

References

  • PubChem Compound Summary for CID 2763408, this compound.
  • Synthesis and Acylation of this compound.Organic Syntheses, 2021, 98, 374-390. [Link]
  • Organic Syntheses Procedure: this compound.Organic Syntheses. [Link]
  • Methods of Synthesis: 1,3,4-Thiadiazole-2-thiones: A Review.Indian Journal of Heterocyclic Chemistry, 2013, 22, 417-422. [Link]
  • A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide.Journal of Sulfur Chemistry, 2012. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods.European Journal of Organic Chemistry, 2004. [Link]
  • [Competitive formation of tetrahydro-1,3-thiazine-2-thiones and 2-imino-1,3-dithianes].Archiv der Pharmazie, 1977, 310(5), 409-417. [Link]
  • Chemistry of Substituted Thiazinanes and Their Derivatives.Molecules, 2020, 25(23), 5610. [Link]
  • Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]
  • How can I purify my bis thiourea compound?
  • Novel Synthesis of 1,3-Thiazine and Pyrimidinethione Derivatives.Journal of Heterocyclic Chemistry, 2016. [Link]
  • Recrystallization Technique for Organic Chemistry. YouTube. [Link]
  • Chemical/Laboratory Techniques: Recrystalliz
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • Synthesis, Characterization and Anti-tubercular Activity of 1,3-Thiazine Derivatives.Journal of Advanced Scientific Research, 2022. [Link]
  • 1,3-Thiazines and Their Benzo Derivatives.
  • Synthesis and antimicrobial screening of some 1,3- thiazines.Journal of Chemical and Pharmaceutical Research, 2014. [Link]
  • Chemistry of Substituted Thiazinanes and Their Deriv

Sources

Application Notes & Protocols: 1,3-Thiazinane-2-thione as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 1,3-thiazinane-2-thione as a foundational building block in organic synthesis. Moving beyond a simple catalog of reactions, this guide delves into the core reactivity, mechanistic underpinnings, and practical applications of this versatile heterocycle. We present validated, step-by-step protocols for its synthesis and key transformations, supported by mechanistic diagrams and comparative data to empower chemists to leverage its full synthetic potential. The 1,3-thiazine framework is a key structural motif in numerous bioactive compounds, and mastering the manipulation of this building block is crucial for the efficient construction of complex molecular architectures.[1][2][3][4]

Introduction: The Strategic Value of this compound

This compound is a six-membered saturated heterocycle containing a secondary amine and an endocyclic dithiocarbamate functional group.[5] Its synthetic utility stems from a combination of factors:

  • Nucleophilic Nitrogen: The secondary amine (N-H) provides a reactive site for functionalization, most notably through acylation and alkylation, allowing for the introduction of diverse substituents.[1][6]

  • Activated Carbonyl Surrogate: Upon N-acylation, the resulting N-acyl thiazinanethione behaves as a highly activated carbonyl derivative. The thiocarbonyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack. This property is analogous to the well-known reactivity of N-acyl oxazolidinones (Evans auxiliaries), positioning N-acyl thiazinanethiones as valuable tools in stereoselective synthesis.[7]

  • Structural Scaffold: The stable six-membered ring serves as a robust scaffold for constructing more complex molecules, including those with significant pharmacological relevance, such as antibiotics and anti-inflammatory agents.[1][2]

This guide will focus on the practical aspects of handling and reacting this compound, providing the rationale behind procedural choices to ensure reproducibility and success.

Synthesis of the this compound Building Block

The most reliable and scalable synthesis of this compound begins with the readily available 3-amino-1-propanol. The process involves two key stages: the formation of an intermediate sulfate salt, followed by cyclization with carbon disulfide. The procedure detailed in Organic Syntheses provides a robust and thoroughly vetted method.[6][8]

Workflow for Synthesis

Caption: Workflow for the two-part synthesis of this compound.

Protocol 1: Synthesis of this compound (2)

This protocol is adapted from a validated procedure published in Organic Syntheses.[6]

Part A: Synthesis of 3-Ammoniopropylsulfate (1)

  • Setup: Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (11.5 mL, 150 mmol, 1.0 equiv) and anhydrous dichloromethane (35 mL). Equip the flask with a pressure-equalizing addition funnel and immerse it in an ice/water bath.

  • Addition: Charge the addition funnel with chlorosulfonic acid (10.5 mL, 159 mmol, 1.06 equiv). Add the acid dropwise to the stirred solution over 30 minutes. A white precipitate will form.

    • Causality: This exothermic reaction forms the sulfate salt. Slow, cooled addition is critical to control the reaction temperature and prevent side reactions.

  • Reaction: Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Isolation: Filter the resulting white solid using a Büchner funnel. Wash the solid sequentially with methanol (1 x 25 mL, then 3 x 20 mL) to remove impurities.

  • Drying: Dry the solid under high vacuum to yield 3-ammoniopropylsulfate (1) as a fine white powder.

Part B: Synthesis of this compound (2)

  • Setup: Charge an oven-dried 250 mL round-bottomed flask with 3-ammoniopropylsulfate (1) (18.70 g, 121 mmol, 1.0 equiv), absolute ethanol (15 mL), and carbon disulfide (9.6 mL, 160 mmol, 1.3 equiv).

  • Base Preparation: Separately, dissolve potassium hydroxide (KOH) beads (14.84 g, 265 mmol, 2.2 equiv) in a 1:1 ethanol/water mixture (100 mL). Transfer this solution to an addition funnel attached to the reaction flask.

  • Cyclization: Add the KOH solution dropwise to the reaction mixture over 30 minutes at room temperature.

    • Causality: The base deprotonates the ammonium salt and facilitates the nucleophilic attack of the amine onto carbon disulfide, followed by intramolecular attack by the generated thiolate onto the sulfate ester, displacing it to form the six-membered ring.

  • Heating: Replace the addition funnel with a reflux condenser and heat the mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere.

  • Isolation: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath to promote precipitation. Filter the solid and wash with cold deionized water.

  • Purification: Recrystallize the crude solid from boiling water to afford pure this compound (2) as white crystals.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsTypical Yield
3-Amino-1-propanol75.111501.0N/A
Chlorosulfonic Acid116.521591.06N/A
Product 1 155.17 ~134 N/A ~89% [6]
Carbon Disulfide76.141601.3N/A
Potassium Hydroxide56.112652.2N/A
Product 2 133.24 ~75 N/A ~62% [6]

Key Transformations: N-Acylation

The most synthetically valuable transformation of this compound is N-acylation. This reaction installs an acyl group onto the nitrogen, creating an N-acyl thiazinanethione. These products are powerful intermediates for carbon-carbon bond formation.[7]

Mechanism of N-Acylation

Sources

Synthesis of N-Acyl-1,3-Thiazinane-2-Thiones: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-acyl-1,3-thiazinane-2-thiones, a class of compounds increasingly recognized for their utility in organic synthesis and drug development. These heterocyclic motifs serve as valuable chiral auxiliaries and versatile intermediates.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Versatility of N-Acyl-1,3-Thiazinane-2-Thiones

N-acyl-1,3-thiazinane-2-thiones are powerful tools in modern synthetic chemistry. The six-membered thiazinane ring system provides a robust scaffold for asymmetric transformations.[1] The N-acyl group can activate the molecule for a variety of stereoselective reactions, including aldol additions and cross-coupling reactions.[1] Furthermore, the inherent biological activities of thiazine derivatives, which include antimicrobial and antitumor properties, make these compounds attractive targets for medicinal chemistry and drug discovery programs.[2][3][4]

This guide will detail a reliable, two-step synthesis beginning from readily available starting materials, proceeding through the formation of the core 1,3-thiazinane-2-thione heterocycle, and culminating in the N-acylation to yield the desired product.

Overall Synthesis Workflow

The synthesis of N-acyl-1,3-thiazinane-2-thiones is typically achieved in a two-stage process. The first stage involves the construction of the this compound ring system from a suitable amino alcohol. The second stage is the acylation of the nitrogen atom of the heterocyclic ring.

Synthesis_Workflow cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: N-Acylation Start 3-Amino-1-propanol Step1 Formation of 3-Ammoniopropylsulfate Start->Step1 Chlorosulfonic Acid Step2 Cyclization with Carbon Disulfide Step1->Step2 Potassium Hydroxide, Carbon Disulfide Intermediate This compound Step2->Intermediate Acylation N-Acylation Intermediate->Acylation Reactant Final_Product N-Acyl-1,3-thiazinane-2-thione Acylation->Final_Product Acyl Chloride, Triethylamine

Figure 1: General workflow for the two-stage synthesis of N-acyl-1,3-thiazinane-2-thiones.

Part 1: Synthesis of this compound

This initial stage focuses on the construction of the core heterocyclic structure from 3-amino-1-propanol.

Step 1.1: Synthesis of 3-Ammoniopropylsulfate

This step involves the sulfation of 3-amino-1-propanol using chlorosulfonic acid. The resulting zwitterionic intermediate is a stable solid that can be easily isolated.

Protocol:

  • To a stirred solution of 3-amino-1-propanol (1 equivalent) in anhydrous dichloromethane, slowly add chlorosulfonic acid (1.06 equivalents) dropwise at 0 °C.[5]

  • A white precipitate will form during the addition.[6]

  • After the addition is complete, continue stirring at 0 °C for 20 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.[5]

  • Filter the resulting solid and wash with methanol to remove any unreacted starting materials.[6]

  • Dry the solid under vacuum to obtain 3-ammoniopropylsulfate as a fine white powder.[5]

Step 1.2: Cyclization to form this compound

The 3-ammoniopropylsulfate is then cyclized using carbon disulfide in the presence of a base.

Protocol:

  • Suspend the 3-ammoniopropylsulfate (1 equivalent) in absolute ethanol.[6]

  • Add carbon disulfide (1.3 equivalents) to the suspension.[6]

  • Slowly add a solution of potassium hydroxide in ethanol dropwise to the mixture.

  • After the addition, stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by an aqueous workup and extraction with an organic solvent like dichloromethane.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Part 2: N-Acylation of this compound

With the heterocyclic core in hand, the final step is the introduction of the acyl group onto the nitrogen atom. This is a crucial step that dictates the future reactivity of the molecule in subsequent synthetic transformations.

Reaction Mechanism

The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, typically triethylamine, is used to quench the HCl byproduct generated during the reaction.

Acylation_Mechanism Thiazinane This compound Intermediate Tetrahedral Intermediate Thiazinane->Intermediate Nucleophilic Attack AcylChloride R-COCl AcylChloride->Intermediate Base Triethylamine (Et3N) Byproduct Et3N·HCl Base->Byproduct HCl Quenching Product N-Acyl-1,3-thiazinane-2-thione Intermediate->Product Chloride Elimination

Figure 2: Simplified reaction mechanism for the N-acylation of this compound.

Protocol:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly distilled triethylamine (1.1 equivalents).[6]

  • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.05 equivalents) dropwise to the stirred solution.[6]

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with a 2 M sodium hydroxide solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-acyl-1,3-thiazinane-2-thione.[6]

Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of a representative N-acyl-1,3-thiazinane-2-thione, specifically N-propanoyl-1,3-thiazinane-2-thione.[6]

ParameterValueReference
Starting Material This compound[6]
Acylating Agent Propionyl Chloride[6]
Base Triethylamine[6]
Solvent Dichloromethane[6]
Reaction Temperature 0 °C to Room Temperature[6]
Reaction Time ~1-2 hours[6]
Yield 84%[6]
Product Appearance Yellow-orange oil[6]

Troubleshooting and Field-Proven Insights

  • Low Yield in Heterocycle Formation: Ensure all reagents are of high purity and the solvents are anhydrous. The dropwise addition of the base is critical to control the reaction temperature and avoid side reactions.

  • Incomplete Acylation: Use freshly distilled triethylamine and high-quality acyl chloride. Ensure the reaction is carried out under strictly anhydrous conditions, as moisture will hydrolyze the acyl chloride.

  • Purification Challenges: The N-acyl product can sometimes be challenging to purify. Careful column chromatography with a well-chosen solvent system is key. A gradient elution may be necessary to achieve good separation.

  • Causality Behind Experimental Choices: The use of triethylamine as a base is preferred due to its volatility, which simplifies its removal during workup. Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and unreactive towards the reagents.

Conclusion

The synthesis of N-acyl-1,3-thiazinane-2-thiones is a robust and reproducible process that provides access to a valuable class of chiral building blocks. The protocols detailed in this guide, when followed with care and attention to experimental detail, will enable researchers to reliably produce these compounds for a wide range of applications in asymmetric synthesis and drug discovery.

References

  • Kennington, S. C. D., Galeote, O., Mellado Hidalgo, M., Romea, P., & Urpí Tubella, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Kennington, S. C. D., Galeote, O., Mellado Hidalgo, M., Romea, P., & Urpí Tubella, F. (2021). Synthesis and acylation of this compound.
  • ResearchGate. (2017).
  • Simerpreet, & Cannoo Singh Damanjit. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 3(3), 199-214. [Link]
  • Shaaban, M. R., & El-Sayed, N. N. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Mini-Reviews in Organic Chemistry, 15(4), 276-307. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2017). Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity.
  • Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmaceutical and Applied Chemistry, 1(2), 49-64. [Link]
  • da Silva, G. N., de Oliveira, R. B., & de Faria, A. R. (2012). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 54, 733-743. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1,3-Thiazinane-2-thione in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal chemistry and drug discovery, the 1,3-thiazine scaffold is a cornerstone for building molecules with significant therapeutic potential.[1] Its derivatives are integral to compounds exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] At the heart of many synthetic routes to these complex structures lies a deceptively simple, yet remarkably versatile, building block: 1,3-thiazinane-2-thione .

This cyclic thiourea derivative is more than a mere starting material; it is a strategic synthon whose inherent reactivity in its N-C-S linkage provides multiple handles for sophisticated chemical transformations.[4] This guide delves into the core synthetic strategies employing this compound, providing not just the protocols but the underlying chemical logic that empowers researchers to harness its full potential in the quest for novel bioactive heterocycles.

Core Synthetic Strategies & Mechanistic Insights

The utility of this compound stems from the distinct nucleophilicity of its nitrogen and sulfur atoms, its capacity for functionalization, and its ability to undergo ring-forming and ring-transformation reactions.

Strategy 1: Cyclocondensation Reactions for Fused Heterocycles

A primary application of this compound is in cyclocondensation reactions to construct fused bicyclic and polycyclic systems. The thione can act as a binucleophile, reacting with dielectrophilic partners to forge new rings.

Causality and Rationale: This strategy leverages the ambident nucleophilicity of the thiourea moiety. The reaction is typically initiated by the more nucleophilic sulfur atom (in its thioenolate form under basic conditions) or the nitrogen atom, attacking an electrophilic center. A subsequent intramolecular cyclization then forms the fused ring. The choice of solvent and base is critical; a non-protic solvent and a strong, non-nucleophilic base (e.g., NaH) favor the formation of the thioenolate, directing the initial attack through the sulfur atom.

A prominent example is the synthesis of pyrimido[2,1-b][5][6]thiazine derivatives, which are known to possess various biological activities.[7][8] The reaction with a β-ketoester, for instance, proceeds via an initial condensation followed by cyclization to yield the fused heterocyclic core.

G Thiazinane This compound Intermediate Nucleophilic Attack & Intramolecular Cyclization Thiazinane->Intermediate Electrophile Bifunctional Electrophile (e.g., α,β-unsaturated ketone, β-ketoester) Electrophile->Intermediate Base Base (e.g., NaH, KOH) Base->Thiazinane Activates Product Fused Heterocycle (e.g., Pyrimido[2,1-b][1,3]thiazine) Intermediate->Product Dehydration

Caption: General workflow for fused heterocycle synthesis.

Strategy 2: N- and S-Functionalization for Library Development

The true power of this compound as a scaffold is realized through the selective functionalization of its nitrogen and sulfur atoms. This allows for the rapid generation of chemical libraries with diverse substituents, a cornerstone of modern drug discovery.

  • N-Acylation/Alkylation: The secondary amine nitrogen is readily acylated or alkylated under standard conditions. N-acylation, for instance, can introduce a variety of side chains, significantly altering the molecule's steric and electronic properties.[5]

  • S-Alkylation: The thione sulfur is a soft nucleophile and can be selectively alkylated to form a methylthio-dihydro-thiazine intermediate. This isothiourea derivative is a powerful intermediate itself, primed for nucleophilic substitution reactions at the S-methylated carbon, enabling the introduction of amines, alcohols, and other functionalities.

Experimental Insight: The selectivity between N- vs. S-alkylation is dictated by the reaction conditions. Hard electrophiles (like acyl chlorides) and basic conditions that deprotonate the nitrogen favor N-functionalization. In contrast, soft electrophiles (like methyl iodide) under neutral or mildly acidic conditions tend to favor S-alkylation. This predictable selectivity is key to designing multi-step syntheses.

G cluster_0 Scaffold Functionalization cluster_1 N-Functionalization cluster_2 S-Functionalization Core This compound N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation N_Acylation N-Acylation (RCOCl, Base) Core->N_Acylation S_Alkylation S-Alkylation (e.g., MeI) Core->S_Alkylation Library Diverse Chemical Library N_Alkylation->Library N_Acylation->Library Intermediate Isothiourea Intermediate S_Alkylation->Intermediate Substitution Nucleophilic Substitution (Nu-H) Intermediate->Substitution Substitution->Library

Caption: Library synthesis via N- and S-functionalization pathways.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with notes on critical steps and expected outcomes. A thorough hazard analysis should be conducted before any experimental work.[5]

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol is adapted from a robust procedure published in Organic Syntheses, ensuring high reproducibility.[5] It involves the cyclization of 3-ammoniopropylsulfate with carbon disulfide.

G Start 3-Aminopropanol Step1 Chlorosulfonic Acid (0 °C to RT) Start->Step1 Intermediate1 3-Ammoniopropylsulfate Step1->Intermediate1 Step2 1. CS₂, EtOH 2. KOH (aq) 3. Reflux (70 °C) Intermediate1->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of 3-Ammoniopropylsulfate:

    • Charge a round-bottomed flask equipped with a magnetic stirrer and an addition funnel with 3-aminopropanol (1 equiv).

    • Immerse the flask in an ice/water bath and stir for 5 minutes.

    • Add chlorosulfonic acid (1.06 equiv) dropwise over 30 minutes. Causality: This exothermic reaction forms the zwitterionic sulfate salt. Slow addition is crucial to control the temperature and prevent side reactions.

    • Stir the reaction at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for 1 hour. A white precipitate will form.

    • Filter the mixture, wash the solid with methanol, and dry under high vacuum to yield 3-ammoniopropylsulfate as a fine white powder.

  • Cyclization to this compound:

    • Charge a flask with 3-ammoniopropylsulfate (1 equiv) and absolute ethanol.

    • Add carbon disulfide (1.3 equiv) in one portion.

    • Prepare a solution of KOH (2.2 equiv) in 1:1 ethanol/water and add it dropwise to the flask over 30 minutes. Trustworthiness: This step forms the potassium dithiocarbamate salt in situ. The dropwise addition maintains control over the reaction exotherm.

    • Replace the addition funnel with a reflux condenser and heat the mixture to reflux (~70 °C) for 1 hour under a nitrogen atmosphere.

    • Cool the reaction to room temperature, then to 0 °C with an ice/water bath to precipitate the product.

    • Filter the solid, wash with cold water and cold ethanol, and dry to afford this compound. The product can be further purified by recrystallization.

Protocol 2: N-Acylation of this compound

This protocol demonstrates a straightforward N-functionalization, a key step in building a diverse library of compounds.[5]

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1 equiv) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere, add triethylamine (1.5 equiv). Rationale: Triethylamine acts as a base to deprotonate the nitrogen, activating it for nucleophilic attack, and also serves as a scavenger for the HCl byproduct.

  • Addition of Acylating Agent: Cool the solution to 0 °C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acyl chloride and acidic impurities.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the pure N-acylated product.

Data Summary: Bioactivity of Derived Heterocycles

The synthetic versatility of this compound translates directly to a wide array of biological activities in the resulting heterocycles. The table below summarizes representative examples.[2][3][4][9]

Heterocycle ClassRepresentative ActivityKey Structural FeatureReference(s)
Pyrimido[2,1-b][5][6]thiazines Anti-inflammatory, AnalgesicFused pyrimidine and thiazine rings[7][8]
Imidazo[2,1-b][5][6]thiazines Anticancer, AntiviralFused imidazole and thiazine rings[10]
Substituted 1,3-Thiazines Antimicrobial, AntifungalVaried N- and C-substituents[4]
Triazolo[3,2-b][5][6]thiazines Analgesic, Anti-inflammatoryFused triazole and thiazine rings[8]
Benzo[e][5][6]thiazines Antibacterial, Radical ScavengingBenzene ring fused to the thiazine[4]

Conclusion

This compound is a high-value scaffold that serves as a gateway to immense heterocyclic diversity. Its predictable reactivity allows for controlled, strategic syntheses of fused ring systems and functionalized derivatives. By understanding the mechanistic principles behind its transformations—cyclocondensation, selective N- and S-functionalization, and ring rearrangements—researchers in drug development can efficiently construct libraries of novel molecules. The robust and validated protocols provided herein serve as a practical starting point for exploring the vast chemical space and unlocking the therapeutic potential of 1,3-thiazine-based heterocycles.[1][2]

References

  • Synthesis and Acylation of this compound.Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v90p0185
  • Thiadiazines, N,N-Heterocycles of Biological Relevance.MDPI. URL: https://www.mdpi.com/1420-3049/22/10/1693
  • 1,3-Thiazines and Their Benzo Derivatives.ResearchGate. URL: https://www.researchgate.
  • Chemistry of Substituted Thiazinanes and Their Derivatives.PubMed Central (PMC) - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270270/
  • Scheme 2 Subsequent reactions to various 2H-1,3-thiazine-2-thiones derivatives.ResearchGate. URL: https://www.researchgate.
  • Synthesis of 1,3-Thiazin-2-ones via an Asymmetric Hetero-Diels–Alder Reaction.Synfacts. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0033-1339031
  • The Versatility of 1,3-Thiazines as Reaction Intermediates in Drug Discovery and Organic Synthesis.BenchChem. URL: https://www.benchchem.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.PharmaTutor. URL: https://www.pharmatutor.org/articles/methods-of-synthesis-1-3-4-thiadiazle-2-thiones-a-review
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.PubMed Central (PMC) - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6640626/
  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.Bentham Science. URL: https://www.eurekaselect.com/article/139369
  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.ResearchGate. URL: https://www.researchgate.net/publication/40007182_Exploring_the_Diverse_Therapeutic_Applications_of_1_3-Thiazine_A_Comprehensive_Review
  • Examples of natural and synthetic bioactive 1,3-thiazine and imidazothiazolotriazine derivatives with high antiproliferative activity.ResearchGate. URL: https://www.researchgate.net/figure/Examples-of-natural-and-synthetic-bioactive-1-3-thiazine-and-imidazothiazolotriazine_fig1_386228399
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES.Pharmacophore. URL: https://pharmacophorejournal.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.MDPI. URL: https://www.mdpi.com/1420-3049/24/12/2296
  • Direct Formation of Ring-Fused 1,3-Thiazine-2,4-dithiones from Aromatic o-Amino Carboxylic Acids: Observation of a Carbon Disulfide Mediated Thionation.OUCI. URL: https://www.organic-chemistry.org/abstracts/lit3/236.shtm
  • Synthesis of 1,3-thiazolidine-2-thiones.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazolidines/1,3-thiazolidine-2-thiones.shtm
  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases.Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob01199j
  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives.Acta Scientific. URL: https://actascientific.com/ASPS/pdf/ASPS-05-0968.pdf
  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review.Bentham Science. URL: https://www.eurekaselect.com/article/115456

Sources

Medicinal Chemistry Applications of 1,3-Thiazinane-2-thione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazinane-2-thione scaffold is a compelling heterocycle in medicinal chemistry, offering a unique three-dimensional structure and versatile points for chemical modification. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a focus on their anticancer and antimicrobial applications. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to harness the potential of this promising class of compounds.

Introduction to the this compound Scaffold

The this compound core, a six-membered ring containing nitrogen and sulfur atoms, has garnered significant attention in drug discovery.[1][2][3][4] Its non-planar conformation allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The thione group, in particular, is a key functional handle for both synthetic elaboration and potential biological activity. The N-C-S linkage within the ring is a crucial feature, contributing to the diverse pharmacological profiles observed in its derivatives.[5]

Part 1: Synthesis of this compound Derivatives

A fundamental approach to synthesizing the this compound core involves the cyclization of appropriate precursors. One common method is the reaction of a 3-aminopropan-1-ol derivative with carbon disulfide. The following protocol outlines a general procedure for the synthesis of a representative this compound derivative.

Protocol 1: General Synthesis of a Substituted this compound

This protocol is adapted from established methods for the synthesis of related sulfur-containing heterocycles.

Objective: To synthesize a substituted this compound derivative from a corresponding 3-amino-1-propanol precursor.

Materials:

  • Substituted 3-amino-1-propanol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Step 1: Formation of the Dithiocarbamate Salt.

    • In a round-bottom flask, dissolve the substituted 3-amino-1-propanol (1.0 eq) in ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of potassium hydroxide (1.1 eq) in ethanol to the flask with stirring.

    • To this basic solution, add carbon disulfide (1.2 eq) dropwise. The reaction is exothermic and should be controlled by the rate of addition.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of a precipitate (the potassium dithiocarbamate salt) may be observed.

  • Step 2: Cyclization to form the this compound Ring.

    • To the reaction mixture from Step 1, slowly add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3). This protonates the dithiocarbamate.

    • Heat the reaction mixture to reflux (approximately 70-80°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: The acidic conditions and heat promote the intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the dithiocarbamate, followed by dehydration to form the thiazinane ring.

  • Step 3: Work-up and Purification.

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

  • Step 4: Characterization.

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Anticancer Applications

Several studies have highlighted the potential of 1,3-thiazine derivatives as potent anticancer agents.[6][7][8] While much of the research has focused on the related 1,3-thiazine-2,4-dione scaffold, the underlying principles and methodologies are highly relevant to 1,3-thiazinane-2-thiones. The proposed mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells.[9]

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Compounds that can induce apoptosis in cancer cells are therefore promising therapeutic agents.[9] Some 1,3-thiazine derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspase cascades and disruption of mitochondrial function.[9]

apoptosis_pathway Thiazinane This compound Derivative Mitochondria Mitochondrial Dysfunction Thiazinane->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis antimicrobial_workflow Start Synthesized this compound Derivatives PrepareStocks Prepare Stock Solutions (in DMSO) Start->PrepareStocks SerialDilution Perform Serial Dilutions in 96-well Plates PrepareStocks->SerialDilution Inoculation Inoculate with Microbial Strains (Bacteria/Fungi) SerialDilution->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC End Identify Lead Compounds MIC->End

Figure 2: Workflow for antimicrobial susceptibility testing of this compound derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to explore the medicinal chemistry of these compounds. Further investigations into their structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective drug candidates for the treatment of cancer and infectious diseases.

References

  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry. [Link]
  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry. [Link]
  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed. [Link]
  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.
  • Heterocyclic Anticancer Compounds: Using S-NICS Method. [Link]
  • Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PeerJ. [Link]
  • Evaluation of Anticancer Activity of Curcumin Analogues Bearing a Heterocyclic Nucleus. [Link]
  • Basic protocol to assess preclinical anticancer activity. It can be...
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. [Link]
  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. [Link]
  • Synthesis and Antimicrobial Activities of Containing Sulfur Heterocyclic Curcumin Derivatives | Journal of Biology Engineering and Medicine | Science Repository | Open Access. [Link]
  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Deriv
  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. [Link]
  • Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group.
  • Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PubMed Central. [Link]
  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Synthesis and antimicrobial activity of thiazine deriv
  • A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]
  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. [Link]
  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]
  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
  • Antimicrobial Susceptibility Testing Protocols. Google Books.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
  • Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR. PubMed. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1,3-Thiazinane-2-thione Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sulfur-Containing Heterocycles

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, sulfur-containing heterocyclic compounds have emerged as a promising area of research. The 1,3-thiazinane-2-thione core, a six-membered ring containing nitrogen and sulfur, represents a versatile scaffold that has been investigated for a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] The presence of the N-C-S linkage is a key structural feature believed to be crucial for its biological efficacy.[4]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and evaluation of this compound analogues as potential antimicrobial agents. We will delve into the synthetic chemistry, provide detailed protocols for assessing antimicrobial efficacy, discuss structure-activity relationships, and propose a potential mechanism of action. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to explore this promising class of compounds.

Part 1: Synthesis of this compound Analogues

The synthesis of the this compound scaffold and its derivatives can be achieved through various condensation and cyclization reactions.[1] A common and effective method involves the reaction of an appropriate primary amine with carbon disulfide, followed by cyclization with a suitable dielectrophile. For the synthesis of N-substituted analogues, which often exhibit enhanced biological activity, a primary amine bearing the desired substituent is used as a starting material.

Protocol 1: General Synthesis of N-Substituted this compound Analogues

This protocol describes a representative synthesis of an N-substituted this compound analogue. The causality behind this experimental design is to first form a dithiocarbamate salt in situ from a primary amine and carbon disulfide, which then undergoes cyclization.

Materials:

  • Substituted primary amine (e.g., benzylamine)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • 1,3-Dibromopropane

  • Ethanol

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dithiocarbamate Formation:

    • In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve the substituted primary amine (1.0 eq) in ethanol.

    • Slowly add a solution of potassium hydroxide (1.1 eq) in ethanol to the flask while stirring.

    • To this basic solution, add carbon disulfide (1.2 eq) dropwise. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours. The formation of the potassium dithiocarbamate salt is often indicated by a color change or precipitation.

  • Cyclization:

    • To the dithiocarbamate salt solution, add 1,3-dibromopropane (1.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Resuspend the residue in water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield the pure N-substituted this compound analogue.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification & Characterization A Primary Amine (R-NH2) D Potassium Dithiocarbamate Salt A->D + Ethanol, 0°C to RT B Carbon Disulfide (CS2) B->D + Ethanol, 0°C to RT C Potassium Hydroxide (KOH) C->D + Ethanol, 0°C to RT F N-Substituted this compound D->F + Reflux E 1,3-Dibromopropane E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for the synthesis of N-substituted this compound analogues.

Part 2: In Vitro Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the synthesized analogues, standardized in vitro susceptibility testing is essential. The broth microdilution method is a widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[5][6]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound analogues

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Amoxicillin)

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the synthesized analogues in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the compound stock solution to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Preparation of Inoculum:

    • From a fresh agar plate culture (18-24 hours), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial/fungal inoculum to each well from column 1 to 11. Do not inoculate column 12.

    • Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[9]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[1] This test is a crucial follow-up to the MIC assay to determine if a compound is static (inhibits growth) or cidal (kills the organism).

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MBC/MFC:

    • After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Part 3: Structure-Activity Relationship and Data Presentation

The antimicrobial activity of this compound analogues is highly dependent on the nature and position of substituents on the heterocyclic ring. Studies on the related 1,3,5-thiadiazine-2-thione scaffold have shown that introducing different functional groups can significantly modulate potency and spectrum of activity.[5][11] For instance, the incorporation of lipophilic groups can enhance membrane permeability, a critical factor for antimicrobial efficacy.[12]

The following table summarizes representative antimicrobial activity data for various thiazinane/thiadiazine-2-thione analogues from published literature to illustrate these relationships.

Compound IDStructure (R-group on Nitrogen)Test OrganismMIC (µg/mL)Reference
Analogue A BenzylCandida albicans3.12 - 12.5[9]
Analogue B PhenylRhizoctonia solani0.24 (EC₅₀)[13]
Analogue C 5-(ethylthio)-1,3,4-thiadiazol-2-yl-acetamidoXanthomonas oryzae pv. oryzae56% inhibition at 100 µg/mL[11][14]
Analogue D MethylXanthomonas oryzae pv. oryzae56% inhibition at 100 µg/mL[11][14]
Analogue E OctylLeishmania tropica1.50 (IC₅₀)[12]

Note: Data is compiled from various sources and may represent different metrics (MIC, EC₅₀, IC₅₀, % inhibition). Direct comparison should be made with caution. The data highlights the broad-spectrum potential of this scaffold.

Part 4: Proposed Mechanism of Action

While the precise molecular target of 1,3-thiazinane-2-thiones is an area of ongoing investigation, a plausible mechanism of action involves their in vivo hydrolysis. It is hypothesized that the thiazinane ring can break down to release reactive intermediates, specifically isothiocyanates and dithiocarbamic acid derivatives.[12]

  • Isothiocyanates (R-N=C=S): These are highly electrophilic compounds known to react readily with nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues and the primary amine (-NH₂) groups of lysine residues in microbial proteins and enzymes. This covalent modification can lead to enzyme inactivation and disruption of critical cellular processes, ultimately resulting in cell death.

  • Dithiocarbamates: These compounds are known metal chelators and can disrupt metal homeostasis within microbial cells. They may also interfere with enzymes that rely on metal cofactors for their activity.

Mechanism_of_Action cluster_hydrolysis In Vivo Hydrolysis cluster_targets Cellular Targets cluster_effects Antimicrobial Effects Thiazinane This compound Analogue Isothiocyanate Isothiocyanate (R-N=C=S) Thiazinane->Isothiocyanate Hydrolytic Cleavage Dithiocarbamate Dithiocarbamate Derivative Thiazinane->Dithiocarbamate Hydrolytic Cleavage Enzymes Microbial Enzymes & Proteins (-SH, -NH2 groups) Isothiocyanate->Enzymes Covalent Modification MetalIons Essential Metal Ions Dithiocarbamate->MetalIons Chelation Inactivation Enzyme Inactivation Enzymes->Inactivation Disruption Disruption of Metal Homeostasis MetalIons->Disruption CellDeath Microbial Cell Death Inactivation->CellDeath Disruption->CellDeath

Caption: Proposed mechanism of action for this compound analogues.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with their tunable biological activity through substituent modification, makes them an attractive target for medicinal chemistry campaigns. The protocols outlined in this document provide a robust framework for the synthesis, purification, and comprehensive antimicrobial evaluation of new analogues.

Future research should focus on elucidating the precise molecular targets of these compounds to better understand their mechanism of action and to guide rational drug design. Exploring a wider range of substituents and evaluating their activity against a broader panel of clinically relevant, drug-resistant pathogens will be critical in advancing this promising class of molecules towards therapeutic applications.

References

  • Yan, X., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
  • Arshad, M. F., et al. (2021). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. RSC Advances, 11(59), 37347-37361. [Link]
  • Ertan, M., Ayyildiz, H. G., & Yulug, N. (1991). Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones. Arzneimittelforschung, 41(11), 1182-1185. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Yan, X., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
  • Wang, B. L., et al. (2018). Novel 1,3,5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2853. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Simerpreet, & Cannoo Singh Damanjit. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore. [Link]
  • Sawant, R. L., & Bari, S. B. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(1), 351-356. [Link]
  • Microbe Investigations. (n.d.).
  • Creative Diagnostics. (n.d.).
  • Kamal, A., & Ashraf, M. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(16), 4961. [Link]
  • Shingare, M. S. (2020). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Current Drug Research Reviews, 12(2), 94-105. [Link]
  • Al-Juboori, A. A. H., et al. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles and Essential Oils, 8(4), 13969-13982. [Link]

Sources

Unlocking Antifungal Potential: Application Notes and Protocols for Substituted 1,3-Thiazinane-2-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Antifungal Research

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel chemical scaffolds with potent and selective fungicidal or fungistatic activity. Substituted 1,3-thiazinane-2-thiones have emerged as a promising class of heterocyclic compounds, demonstrating significant in vitro activity against a range of pathogenic fungi. This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for the evaluation of the antifungal properties of this intriguing chemical series.

This document is structured to provide a logical progression from the fundamental chemistry and hypothesized mechanism of action to detailed, field-tested protocols for in vitro and in vivo evaluation. Our focus is on not only the "how" but also the "why," offering insights into the causality behind experimental choices to ensure robust and reproducible results.

Chemical & Mechanistic Overview

Substituted 1,3-thiazinane-2-thiones are a class of sulfur and nitrogen-containing heterocyclic compounds. The core structure, a six-membered ring with a nitrogen and a sulfur atom in a 1,3-relationship and a thione group at the 2-position, provides a versatile scaffold for chemical modification. The substituents at various positions on the ring can be tailored to modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its antifungal activity and selectivity.

General Synthesis Pathway

The synthesis of substituted 1,3-thiazinane-2-thiones can be achieved through various synthetic routes. A common approach involves the reaction of an appropriate primary amine with carbon disulfide, followed by cyclization with a suitable dielectrophile. For instance, the reaction of a primary amine with carbon disulfide in the presence of a base generates a dithiocarbamate intermediate, which can then be reacted with a 1,3-dihaloalkane to form the 1,3-thiazinane-2-thione ring.

Synthesis_Pathway Reactant1 Primary Amine (R-NH2) Intermediate Dithiocarbamate Intermediate Reactant1->Intermediate + CS2, Base Reactant2 Carbon Disulfide (CS2) Product Substituted this compound Intermediate->Product + 1,3-Dihaloalkane (Cyclization) Reactant3 1,3-Dihaloalkane Mechanism_of_Action Compound Substituted this compound Target1 Metal Ion Cofactors (e.g., Cu²⁺, Zn²⁺) Compound->Target1 Binds to Target2 Thiol-Containing Enzymes (e.g., in cell wall synthesis) Compound->Target2 Interacts with Effect1 Chelation & Sequestration Target1->Effect1 Effect2 Covalent Modification / Inhibition Target2->Effect2 Outcome1 Disruption of Metabolic Pathways (e.g., Respiration) Effect1->Outcome1 Outcome2 Impaired Cell Wall Integrity & Increased Oxidative Stress Effect2->Outcome2 CellDeath Fungal Cell Death Outcome1->CellDeath Outcome2->CellDeath Galleria_Mellonella_Workflow Start Select Healthy Larvae Inoculum Prepare Fungal Inoculum Start->Inoculum Infection Inject Fungal Inoculum Inoculum->Infection Treatment Administer Test Compound Infection->Treatment Incubation Incubate at 37°C Treatment->Incubation Monitoring Monitor Survival Daily Incubation->Monitoring Analysis Analyze Survival Data Monitoring->Analysis

Caption: Workflow for the Galleria mellonella antifungal efficacy model.

Conclusion and Future Directions

The substituted this compound scaffold represents a promising avenue for the development of novel antifungal agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their antifungal properties, from initial in vitro screening to preliminary in vivo efficacy testing. Future research should focus on elucidating the precise molecular targets of these compounds to enable rational drug design and optimization of their activity and selectivity. Structure-activity relationship studies, guided by the data generated from these protocols, will be instrumental in identifying lead candidates with improved therapeutic potential.

References

  • MDPI. (2020). Galleria mellonella as an Invertebrate Model for Studying Fungal Infections.
  • Taylor & Francis.
  • Taylor & Francis.
  • Acta Scientific. (2021).
  • MDPI. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.
  • PubMed. (2013).
  • MDPI. (2021).
  • Taylor & Francis. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
  • Natural Sciences Publishing. (2015).
  • ResearchGate. (2025).
  • MDPI. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
  • PubMed. (2000). Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases.
  • PubMed. (2018). Inhibitors against Fungal Cell Wall Remodeling Enzymes.
  • MDPI. (2021). Design, Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
  • Arzneimittelforschung. (1991). Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones.
  • e-Krishi Shiksha. (Date not available). 30. Organic fungicides – Mode of action-. Dithiocarbamates- characteristics and use of Zineb and Maneb.
  • PMC. (2019).
  • ResearchGate. (2025). Fungal Enzyme Inhibitors as Pharmaceuticals, Toxins and Scourge of PCR.
  • BOC Sciences. Enzyme Inhibitors in Antifungal and Antiparasitic Therapy.

Application Notes and Protocols for Anticancer Research Involving 1,3-Thiazinane-2-thione Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 1,3-Thiazinane Scaffolds in Oncology

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, represent a privileged class of scaffolds due to their diverse chemical reactivity and ability to form multiple interactions with biological targets.[1][2] Among these, the 1,3-thiazinane-2-thione core has attracted significant attention. This six-membered saturated ring system, featuring a thiocarbonyl group, serves as a versatile template for developing new therapeutic agents.[3]

Derivatives of the broader 1,3-thiazine family have demonstrated a wide spectrum of biological activities, including potent antitumor effects.[1][4] Research indicates that compounds based on this scaffold can induce cell death in various cancer cell lines, often through mechanisms that are distinct from traditional chemotherapeutics, offering potential avenues to overcome drug resistance.[5] These molecules have been shown to trigger programmed cell death (apoptosis), halt the cancer cell division cycle, and modulate key signaling pathways involved in tumor progression.[6][7]

This guide provides an in-depth overview and a set of validated protocols for researchers investigating the anticancer potential of this compound derivatives. It is designed to bridge the gap between synthesis and biological application, offering both the "how" and the "why" behind critical experimental workflows.

Section 1: Synthesis of the this compound Core

The foundation of any drug discovery program is the robust and scalable synthesis of the core scaffold. The this compound structure can be efficiently prepared from readily available starting materials. The following protocol is adapted from established methods and provides a reliable route to the target scaffold.[8]

Protocol 1: Two-Step Synthesis of this compound

This protocol outlines the synthesis starting from 3-aminopropan-1-ol.

Step 1: Synthesis of 3-Mercaptopropan-1-amine Intermediate

  • Rationale: This step converts the hydroxyl group of 3-aminopropan-1-ol into a thiol, which is essential for the subsequent cyclization reaction with carbon disulfide. While not explicitly detailed in the provided search results, this is a common precursor step in related syntheses. A common method involves converting the alcohol to a leaving group (e.g., tosylate or halide) followed by displacement with a sulfur nucleophile. For the purpose of this protocol, we will assume the availability of 3-mercaptopropan-1-amine or a suitable synthetic route to it.

Step 2: Cyclization to form this compound

  • Rationale: This key step involves the reaction of the bifunctional 3-mercaptopropan-1-amine with carbon disulfide (CS₂). The amine and thiol groups act as nucleophiles, attacking the electrophilic carbon of CS₂ to form a dithiocarbamate intermediate, which then cyclizes to yield the stable six-membered this compound ring.

Materials:

  • 3-Mercaptopropan-1-amine

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-mercaptopropan-1-amine (1.0 eq) in the chosen solvent (e.g., DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the solution. The base acts as a proton scavenger, facilitating the nucleophilic attack.

  • CS₂ Addition: While maintaining the temperature at 0 °C, add carbon disulfide (1.1 eq) dropwise to the reaction mixture. A precipitate may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound product.[8]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Elucidating the Anticancer Mechanism of Action

Understanding how a compound kills cancer cells is critical for its development. 1,3-Thiazine derivatives have been shown to operate through several distinct mechanisms, primarily by inducing apoptosis and disrupting the cell cycle.[5][6]

Apoptosis Induction

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. Many effective chemotherapeutic agents function by activating this pathway. Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones, close analogs of our target scaffold, have been shown to induce apoptosis in leukemia cells.[5] This process often involves:

  • Caspase Cascade Activation: A family of proteases that execute the apoptotic program.[5]

  • Mitochondrial Disruption: Imbalance in mitochondrial metabolism and membrane potential can release pro-apoptotic factors like cytochrome c.[5]

  • DNA Fragmentation: A hallmark of late-stage apoptosis.[5]

  • Intrinsic Pathway Modulation: Cytotoxicity in related thiazole derivatives has been linked to the intrinsic apoptotic pathway, involving the regulation of BAX (pro-apoptotic) and BCL-2 (anti-apoptotic) proteins.[9][10]

G cluster_cell Cancer Cell Thiazinane This compound Derivative Bax Bax (Pro-apoptotic) Thiazinane->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Thiazinane->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Compounds that can halt the cell division cycle provide a valuable therapeutic strategy. A derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, known as BChTT, was found to induce cell cycle arrest in the G0/G1 phase in lung, colon, and glioma cancer cells.[6][11] This arrest was linked to the activation of p38 kinase and the subsequent downregulation of cyclin D1, a key protein for G1 phase progression.[6] Other related compounds have been shown to arrest cells in the S or G2/M phases.[7][12]

Section 3: Standardized Protocols for Biological Evaluation

A systematic approach is required to screen and characterize the anticancer activity of newly synthesized compounds. The following workflow and protocols provide a robust framework for this evaluation.

G cluster_workflow Experimental Workflow Synthesis Synthesis of This compound Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening IC50 Determine IC50 Values Screening->IC50 Mechanistic Mechanistic Studies (on potent compounds) IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V/PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle InVivo In Vivo Studies (Animal Models) Mechanistic->InVivo

Caption: General workflow for anticancer evaluation of novel compounds.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)[4][12][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Analysis of Apoptosis by Annexin V-FITC & Propidium Iodide Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7]

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound at its IC₅₀ concentration

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound (at its IC₅₀ and 2x IC₅₀) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all collected cells and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis by PI Staining
  • Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.[6][7]

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound at its IC₅₀ concentration

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • PI staining solution

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the control.

Section 4: Data Interpretation and Representative Findings

The primary output from cytotoxicity screening is the IC₅₀ value. A lower IC₅₀ indicates higher potency. Structure-activity relationship (SAR) studies can then be performed to understand how chemical modifications to the this compound scaffold affect its anticancer activity.[9]

Table 1: Representative Anticancer Activity of 1,3-Thiazine Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Key Mechanism Reference
Phenyl-substituted 1,3-thiazine-2,4-dione Leukemia (L1210) 35 Apoptosis, DNA fragmentation [5]
Naphthyl-substituted 1,3-thiazine-2,4-dione Leukemia (L1210) 28 Apoptosis, Caspase activation [5]
BChTT (thieno-1,3-thiazin-4-one) Lung Cancer (A549) Concentration-dependent G0/G1 Cell Cycle Arrest [6][11]
BChTT (thieno-1,3-thiazin-4-one) Colon Cancer (HT-29) Concentration-dependent p38 activation, Cyclin D1 down [6][11]
3-Cyclopentyl-5-glutamine-THTT* Breast Cancer (MCF-7) 8.98 S Phase Cell Cycle Arrest, Apoptosis [7][14]
2-amino-1,3-thiazine derivatives Breast Cancer (MCF-7) Varies (some > cisplatin) Cytotoxicity [4]

*THTT: tetrahydro-2H-1,3,5-thiadiazine-2-thione, a closely related scaffold.

Conclusion and Future Directions

The this compound scaffold is a promising framework for the development of novel anticancer agents. The protocols and background information provided in this guide offer a comprehensive starting point for researchers in this field. Future work should focus on expanding the library of derivatives to establish robust SAR, identifying specific molecular targets through techniques like thermal shift assays or proteomics, and advancing the most potent and selective compounds into preclinical in vivo animal models to evaluate their therapeutic potential and toxicity profiles.[15]

References

  • de Oliveira, R. B., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 67, 175-183.
  • Sá, M. M., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. PubMed.
  • Juszczak, M., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry, 24(6), 1356-1361.
  • BenchChem. (2025). Mitigating cytotoxicity of 1,3-thiazine compounds in therapeutic development. BenchChem Tech Support.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(21), 7586.
  • Begum, S., et al. (2020). Therapeutic Utility of 1, 3-Thiazines - Mini Review. International Journal of Pharmaceutical Research, 12(4).
  • Radwan, A. A., et al. (2010). 3,5-Disubstituted Thiadiazine-2-thiones: New Cell-Cycle Inhibitors. Archiv der Pharmazie, 343(1), 41-49.
  • El-Deen, I. M., et al. (2024). Many potent 1, 3, 4‐thiadiazine compounds as anticancer agents against various cancer cell lines. Journal of Heterocyclic Chemistry.
  • Mohammadi-Farani, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604-614.
  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95.
  • Al-Ostath, A., et al. (2023). Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation. RSC Advances, 13(45), 31631-31644.
  • Juszczak, M., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells.
  • Al-Ghorbani, M., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1261-1275.
  • Radwan, A. A., et al. (2010). 3,5-Disubstituted thiadiazine-2-thiones: New cell-cycle inhibitors. Semantic Scholar.
  • Corpet, M., & Wencel-Delord, J. (2018). Synthesis and Acylation of this compound. Organic Syntheses, 95, 332-348. [Link]
  • Simerpreet, & Cannoo Singh Damanjit. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 5(2), 235-249.

Sources

Application Notes & Protocols: 1,3-Thiazinane-2-thione as a Versatile S-Donor Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1,3-thiazinane-2-thione as a ligand in coordination chemistry. Intended for researchers in inorganic chemistry, materials science, and drug development, these notes detail the ligand's unique structural features, its versatile coordination behavior, and its potential in forming novel metal complexes. We present field-proven, step-by-step protocols for the synthesis of the ligand and a representative metal complex, along with methodologies for their thorough characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction: The Scientific Merit of this compound

Heterocyclic thiones represent a cornerstone class of ligands in modern coordination chemistry. Their ambidentate nature, arising from the presence of both nitrogen and sulfur heteroatoms, allows for diverse coordination modes. Among these, this compound (C₄H₇NS₂) is a particularly compelling six-membered cyclic thiourea analogue. Its saturated ring structure provides conformational flexibility, while the exocyclic thione group (C=S) offers a soft sulfur donor atom, ideal for coordinating with soft and borderline metal ions[1][2].

The core value of this compound and its derivatives lies in the biological activities exhibited by the broader thiazine class, which include antimicrobial, anti-inflammatory, and anticancer properties[3][4][5]. By incorporating metal centers, researchers can modulate these biological activities, enhance stability, and unlock novel catalytic or material properties. This guide serves as a practical starting point for exploring this potential.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₄H₇NS₂PubChem[6]
Molecular Weight 133.2 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
Appearance White to off-white solidOrganic Syntheses[7]
CAS Number 5554-48-3PubChem[6]

Synthesis of the Ligand: this compound

The synthesis of this compound is reliably achieved through a two-step process starting from 3-amino-1-propanol. This procedure, adapted from Organic Syntheses, is robust and provides the ligand in high yield and purity[7].

Synthesis Workflow

cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Cyclization A 3-Amino-1-propanol C 3-Ammoniopropylsulfate (Intermediate 1) A->C + 0 °C to rt B Chlorosulfonic Acid in CH₂Cl₂ B->C F This compound (Final Product) C->F + Reflux D Carbon Disulfide (CS₂) D->F E Potassium Hydroxide (KOH) in EtOH/H₂O E->F

Caption: Two-step synthesis of this compound.

Protocol: Synthesis of this compound

Part A: 3-Ammoniopropylsulfate (1) [7]

  • Setup: Equip an oven-dried 100 mL round-bottomed flask with a magnetic stir bar and charge it with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • Cooling: Immerse the flask in an ice/water bath and stir for 5 minutes.

  • Addition: Add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise over 30 minutes using a pressure-equalizing addition funnel. A white precipitate will form.

    • Rationale: Dropwise addition is crucial to control the highly exothermic reaction between the alcohol and chlorosulfonic acid.

  • Reaction: Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Isolation: Filter the resulting white solid using a Büchner funnel. Wash the solid sequentially with methanol (40 mL, then 2 x 20 mL) to remove impurities.

  • Drying: Dry the solid under high vacuum (e.g., 0.1 mmHg) for 2 hours to yield 3-ammoniopropylsulfate as a fine white powder. (Typical yield: 85-90%).

Part B: this compound (2) [7]

  • Setup: In a 250 mL round-bottomed flask, charge 3-ammoniopropylsulfate (1) (18.70 g, 121 mmol) and absolute ethanol (15 mL).

  • Reagent Addition: Add carbon disulfide (9.6 mL, 160 mmol) in one portion.

  • Base Addition: Separately, dissolve KOH beads (14.84 g, 265 mmol) in a 1:1 ethanol/water solution (100 mL). Add this KOH solution dropwise to the main reaction flask over 30 minutes. The solution will turn yellow.

    • Rationale: The strong base (KOH) is required for the cyclization and reaction with carbon disulfide, which acts as the thiocarbonyl source.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere.

  • Precipitation: Cool the reaction mixture to room temperature, then to 0 °C in an ice bath for 15 minutes to precipitate the product.

  • Workup:

    • Filter the white precipitate and wash with cold water (3 x 40 mL).

    • Dissolve the solid in dichloromethane (200 mL) and wash with 2 M HCl (120 mL) followed by brine (120 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or column chromatography on silica gel to yield pure this compound. (Typical yield: 75-85%).

Coordination Chemistry: A Versatile S-Donor Ligand

The coordination chemistry of this compound is dominated by the exocyclic sulfur atom, which acts as a soft Lewis base.

Tautomerism and Coordination Modes

The ligand can exist in two tautomeric forms: the thione form and the thiol form. This duality is the key to its versatile ligating ability.

Caption: Tautomerism and primary coordination modes of this compound.

  • Monodentate S-Coordination: This is the most common mode. The neutral thione ligand coordinates directly to a metal center through the lone pair on the exocyclic sulfur atom. This is observed in complexes with metals like Cadmium(II)[8].

  • Bidentate N,S-Chelation: Upon deprotonation of the ring N-H proton (often facilitated by a base), the resulting anionic thiolato form can act as a bidentate chelating ligand, binding through both the sulfur and nitrogen atoms.

  • Bridging Coordination: The sulfur atom can also bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers[1].

Protocols for Complex Synthesis & Characterization

The following protocols provide a general framework for synthesizing and characterizing a metal complex of this compound, using a generic M(II) halide as an example.

Experimental Workflow

G start Reactants: 1. This compound (Ligand) 2. Metal Salt (e.g., MCl₂) dissolve Dissolve Ligand and Metal Salt in Suitable Solvent (e.g., Ethanol) start->dissolve react Stir at Room Temperature or Reflux (e.g., 2-4 hours) dissolve->react isolate Isolate Crude Product (Filtration or Evaporation) react->isolate purify Purify Complex (Recrystallization) isolate->purify characterize Characterization purify->characterize ftir FT-IR Spectroscopy characterize->ftir nmr ¹H & ¹³C NMR Spectroscopy characterize->nmr elemental Elemental Analysis (CHNS) characterize->elemental xray Single-Crystal X-ray Diffraction (if suitable crystals form) characterize->xray end Characterized Complex

Caption: General workflow for synthesis and characterization of a metal complex.

Protocol: Synthesis of a Dichlorido-bis(this compound)M(II) Complex

This protocol is a general adaptation based on procedures for similar thione complexes[8].

  • Preparation: In a 50 mL flask, dissolve this compound (2 mmol, ~266 mg) in warm ethanol (20 mL).

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) chloride salt (e.g., CdCl₂, NiCl₂, etc.) (1 mmol) in ethanol (10 mL).

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A precipitate may form immediately.

  • Stirring: Stir the resulting mixture at room temperature for 4 hours to ensure complete reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether.

  • Drying: Dry the complex in a desiccator under vacuum. For enhanced purity, the product can be recrystallized from a suitable solvent like acetonitrile or a DMF/ethanol mixture.

Protocol: Characterization Techniques

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Prep: Prepare a KBr pellet of the free ligand and the synthesized metal complex.

  • Acquisition: Record spectra from 4000 to 400 cm⁻¹.

  • Analysis & Expected Results:

    • Scientist's Note: The most crucial region for confirming coordination is 1500-700 cm⁻¹. The C=S bond has significant contributions to multiple bands in this region.

    • ν(C=S) band: Look for a shift in the thioamide bands, particularly the one with significant C=S stretching character (typically around 1000-1150 cm⁻¹ for cyclic thiones). Upon S-coordination, this band is expected to shift to a lower frequency (red-shift) due to the weakening of the C=S double bond[9][10].

    • ν(N-H) band: The N-H stretching frequency (around 3200-3400 cm⁻¹) should show minimal to no shift, confirming that the nitrogen atom is not involved in coordination in the neutral ligand complex[9].

Vibrational ModeTypical Frequency (Free Ligand)Expected Shift Upon S-CoordinationRationale
ν(N-H) ~3250 cm⁻¹Minimal changeN-H bond is not directly involved in bonding.
Thioamide I/II ~1500 cm⁻¹, ~1250 cm⁻¹Minor shiftsBands with mixed C-N and N-H contributions.
Thioamide III (ν(C=S)) ~1050 cm⁻¹Significant Red Shift (↓)Weakening of the C=S bond upon donation of electron density to the metal.
New Band: ν(M-S) N/A~400-250 cm⁻¹Appearance of a new band in the far-IR region corresponding to the metal-sulfur bond.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Prep: Dissolve the free ligand and the metal complex (if sufficiently soluble and diamagnetic) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra.

  • Analysis & Expected Results:

    • ¹H NMR: Protons adjacent to the sulfur and nitrogen atoms (-CH₂-S- and -CH₂-N-) are expected to show a downfield shift (to higher ppm) upon coordination due to the deshielding effect of the metal center.

    • ¹³C NMR: The most significant change is expected for the thiocarbonyl carbon (C=S). This carbon resonance (typically >200 ppm in the free ligand) will shift upon coordination[7]. The direction of the shift (upfield or downfield) can depend on the metal and other electronic factors.

Potential Applications in Research & Development

The metal complexes of this compound are promising candidates for several applications, drawing on the known bioactivities of the parent heterocycle.

  • Antimicrobial Agents: Thiazine derivatives have shown activity against various bacteria and fungi[4][11][12]. Metal complexation can enhance this activity by leveraging mechanisms like increased lipophilicity (facilitating cell membrane transport) or by introducing the specific toxicity of the metal ion to the microbe.

  • Anticancer Therapeutics: Many metal-based drugs are used in oncology. Thione ligands can stabilize metal centers like Pt(II), Ru(II), or Os(II), which are known to form complexes with anticancer properties[1][13].

  • Catalysis: The sulfur donor site can be used to anchor catalytic metal centers for various organic transformations.

  • Inhibition of Virulence Factors: Derivatives of the related 1,3-thiazolidine-2-thione have been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, a novel anti-virulence strategy that does not promote resistance[14]. This suggests that metal complexes of this compound could be explored for similar applications.

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The structures of thione ligands used and their resonance assignment. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. [Link]
  • ResearchGate. (n.d.). Synthesis of the thione ligands and their metal complexes 1a–4b. [Link]
  • Li, Y., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(16), 3533-3540. [Link]
  • ResearchGate. (n.d.). Crystal structure of 3-(4,5-dihydro-1,3-thiazolin-2-yl-κN)-1,3-thiazolidine-2-thione-κScopper(I)
  • Khatale, P. N., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • Bures, J., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry, 87(17), 11557–11568. [Link]
  • Gomaa, A. M. (2019). Chemistry of Substituted Thiazinanes and Their Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 554-573. [Link]
  • Al-Janabi, A. S. M., Jerjes, H. M., & Salah, M. H. (2017). Synthesis and characterization of new metal complexes of thione and phosphines Ligands. Tikrit Journal of Pure Science, 22(9), 53–57. [Link]
  • Schulz, A., et al. (2016). Six-Membered Thiolate–Thione Chelate Complexes of Group 10 Elements: Syntheses, Crystal Structures, and NMR Studies. ACS Omega, 1(4), 623–632. [Link]
  • ResearchGate. (n.d.). Crystal structure of dichloridobis(1,3-diazinane-2-thione-κS)cadmium. [Link]
  • Isab, A. A., & Al-Arfaj, A. R. (2015). Study of Coordination Characteristics of some Metal Complexes of 2-Thiouracil by Infrared Spectroscopy. International Journal of Scientific & Engineering Research, 6(4), 117-121. [Link]
  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]
  • ResearchGate. (n.d.). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. [Link]
  • Al-Hamdani, A. A. S., et al. (2021). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 26(23), 7338. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial screening of some 1,3- thiazines. [Link]
  • Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.
  • Acta Scientific. (2021).

Sources

Application Note: Quantitative Analysis of 1,3-Thiazinane-2-thione using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the qualitative and quantitative analysis of 1,3-Thiazinane-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. The causality behind experimental choices, such as column chemistry, mobile phase composition, and mass spectrometry parameters, is explained to provide a deeper understanding of the method development process. These protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and reliability.[3][4][5][6][7]

Introduction

This compound is a sulfur and nitrogen-containing heterocyclic compound.[8] Such scaffolds are prevalent in a variety of biologically active molecules, including antibiotics and other therapeutic agents.[1] As with any potential drug candidate or intermediate, the development of reliable and accurate analytical methods for its quantification and impurity profiling is critical for quality control, stability testing, and metabolic studies.

This guide provides two orthogonal analytical techniques, HPLC-UV and GC-MS, for the comprehensive analysis of this compound. HPLC is a cornerstone of pharmaceutical analysis, offering robust quantification, while GC-MS provides high sensitivity and structural confirmation through mass spectral fragmentation.[9][10][11] The choice between these methods will depend on the specific application, sample matrix, and the required sensitivity.

Chemical Structure and Properties of this compound:

PropertyValueSource
Molecular FormulaC4H7NS2[8]
Molecular Weight133.24 g/mol [8][12]
IUPAC NameThis compound[8]
CAS Number5554-48-3[12]
XLogP31.2[8]
Melting Point132-134 °C[12]

High-Performance Liquid Chromatography (HPLC-UV) Analysis

Reverse-phase HPLC is a widely used technique for the analysis of a broad range of organic molecules.[13][14] For this compound, a moderately polar compound, a C18 stationary phase is a suitable choice, providing a balance of hydrophobic interactions for retention.[14] Given its polar nature, careful selection of the mobile phase is necessary to achieve adequate retention and peak shape.[15][16][17]

Rationale for Method Development

The primary challenge in the HPLC analysis of small, polar molecules is achieving sufficient retention on traditional C18 columns.[15][16] To address this, a mobile phase with a higher aqueous component is often necessary. The inclusion of a small amount of acid, such as formic acid, helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak symmetry. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic acid (≥98%)

  • Methanol (for sample dissolution)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm

2.2.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2) Guidelines)[3][4][5][6]

A summary of the validation parameters to be assessed is provided below. The acceptance criteria should be defined in the validation protocol.

Validation ParameterDescription
Specificity Analyze a blank (diluent), a placebo (if applicable), and the standard. The peak for this compound should be well-resolved from any other components.
Linearity Analyze the working standards in triplicate. Plot the peak area against concentration and perform a linear regression.
Range The range should be justified based on the application (e.g., 80-120% of the test concentration for an assay).
Accuracy Perform recovery studies by spiking a placebo with known concentrations of the standard (e.g., 50%, 100%, and 150% of the target concentration).
Precision - Repeatability (Intra-assay): Analyze six replicate injections of a single standard concentration.- Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][18] For this compound, its relatively low molecular weight and expected volatility make it amenable to GC analysis. The mass spectrometer provides high selectivity and allows for structural elucidation based on fragmentation patterns.[10][11][19]

Rationale for Method Development

The selection of a suitable GC column is critical. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point as it offers a versatile selectivity for a range of compounds. The temperature program is optimized to ensure good peak shape and resolution from any potential impurities or matrix components. Electron ionization (EI) is chosen as the ionization technique due to its ability to generate reproducible fragmentation patterns that can be compared to mass spectral libraries.

Experimental Protocol: GC-MS

3.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • GC-grade Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

3.2.2. Instrumentation and Analytical Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-200

3.2.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with dichloromethane. If an aqueous sample is used, perform a liquid-liquid extraction. Dry the organic extract with anhydrous sodium sulfate before injection.

Data Analysis and Interpretation

3.3.1. Qualitative Analysis Identification of this compound is based on the retention time and the mass spectrum. The mass spectrum should be compared to that of a known standard.

3.3.2. Expected Fragmentation Pattern The fragmentation of this compound under EI is expected to proceed through several pathways. The molecular ion peak (M+) should be observed at m/z 133. Common fragmentation pathways for thiones and related heterocyclic compounds involve the loss of small, stable molecules or radicals.[19][20][21]

  • Molecular Ion (M+): m/z 133

  • Loss of SH: m/z 100

  • Loss of CS: m/z 89

  • Retro-Diels-Alder type fragmentation: leading to smaller charged fragments.

3.3.3. Quantitative Analysis For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 133) against the concentration of the working standards.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Methanol (Stock Solution) A->B C Dilute with Mobile Phase (Working Standards) B->C E Inject into HPLC System C->E D Prepare Sample (Dissolve & Filter) D->E F Separation on C18 Column E->F G UV Detection at 245 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Standard B_gc Dissolve in DCM (Stock Solution) A_gc->B_gc C_gc Prepare Working Standards B_gc->C_gc E_gc Inject into GC-MS System C_gc->E_gc D_gc Extract Sample with DCM D_gc->E_gc F_gc Separation on DB-5ms Column E_gc->F_gc G_gc EI Ionization & Mass Analysis F_gc->G_gc H_gc Extract Ion Chromatogram (EIC) G_gc->H_gc I_gc Identify by Retention Time & Mass Spectrum H_gc->I_gc J_gc Quantify using Calibration Curve H_gc->J_gc

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and quantification in various matrices, while the GC-MS method offers higher sensitivity and definitive structural confirmation. Both protocols are designed with scientific integrity and are grounded in established validation principles to ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH Guidelines for Analytical Method Valid
  • Development of an Analytic Method for Sulfur Compounds in Aged Garlic Extract with the Use of a Postcolumn High Performance Liquid Chromatography Method with Sulfur-Specific Detection. PubMed. [Link]
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]
  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. OI Analytical. [Link]
  • Polar Compounds. SIELC Technologies. [Link]
  • High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu. [Link]
  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
  • Fragmentation (mass spectrometry). Wikipedia. [Link]
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
  • Sulfur analyzed with HPLC. MicroSolv. [Link]
  • Reversed Phase HPLC Columns. Phenomenex. [Link]
  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Sulfur compounds Analysis of sulfur gases. Agilent. [Link]
  • Analysis of Sulfur Compound Species. LabRulez GCMS. [Link]
  • This compound. PubChem. [Link]
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Exploring the sulfur species in wine by HPLC-ICPMS/MS. INIS-IAEA. [Link]
  • Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs.
  • Chemistry of Substituted Thiazinanes and Their Deriv
  • Thiadiazines, N,N-Heterocycles of Biological Relevance. MDPI. [Link]
  • Synthesis and Acylation of this compound. Organic Syntheses. [Link]

Sources

Application Notes and Protocols: 1,3-Thiazinane-2-thione in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1,3-Thiazinane-2-thione in Agrochemical Research

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, heterocyclic compounds have emerged as a particularly fruitful area of research, offering diverse functionalities and opportunities for structural modification. Among these, the this compound core structure represents a significant, albeit often under-explored, scaffold for the development of new crop protection agents. While the parent compound itself is not typically used directly as an active ingredient, its derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, antibacterial, herbicidal, and insecticidal properties.[1][2][3]

This technical guide provides an in-depth exploration of the applications of this compound in agricultural chemistry. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development. We will delve into the synthesis of the core molecule and its bioactive derivatives, present detailed protocols for evaluating their efficacy, and discuss the structure-activity relationships that govern their performance. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to leverage the this compound scaffold in their own discovery and development programs.

Part 1: Synthesis of this compound and Its Bioactive Derivatives

The journey to harnessing the agricultural potential of this heterocyclic system begins with its synthesis. The following protocols outline the preparation of the this compound core and a general method for its derivatization, which is crucial for unlocking its biological activity.

Protocol 1.1: Synthesis of this compound

This protocol is adapted from established synthetic procedures and provides a reliable method for producing the foundational this compound molecule.[4]

Objective: To synthesize this compound from 3-aminopropan-1-ol.

Materials:

  • 3-Aminopropan-1-ol

  • Chlorosulfonic acid

  • Methanol

  • Absolute Ethanol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, and filtration apparatus.

Procedure:

  • Synthesis of 3-Ammoniopropylsulfate:

    • In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, place 3-aminopropan-1-ol.

    • Cool the flask in an ice/water bath.

    • Slowly add chlorosulfonic acid dropwise over 30 minutes, allowing fumes to escape. A white precipitate will form.

    • After the addition is complete, stir the reaction at 0°C for 20 minutes and then allow it to warm to room temperature over 30 minutes.

    • Stir for an additional hour at room temperature.

    • Filter the resulting mixture and triturate the solid with methanol.

    • Dry the resulting white solid under vacuum to yield 3-ammoniopropylsulfate.

  • Synthesis of this compound:

    • In a round-bottomed flask, dissolve the 3-ammoniopropylsulfate in absolute ethanol.

    • Add carbon disulfide in one portion and stir for 3 minutes at room temperature.

    • Prepare a solution of potassium hydroxide in absolute ethanol and add it dropwise to the reaction mixture over 45 minutes, maintaining the temperature below 30°C.

    • After the addition, stir the mixture at room temperature for 18 hours.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualization of the Synthetic Workflow:

Synthesis_of_this compound cluster_step1 Step 1: Synthesis of 3-Ammoniopropylsulfate cluster_step2 Step 2: Cyclization to this compound 3-Aminopropan-1-ol 3-Aminopropan-1-ol Reaction1 Reaction 3-Aminopropan-1-ol->Reaction1 Chlorosulfonic_acid Chlorosulfonic_acid Chlorosulfonic_acid->Reaction1 3-Ammoniopropylsulfate 3-Ammoniopropylsulfate Reaction1->3-Ammoniopropylsulfate Reaction2 Reaction 3-Ammoniopropylsulfate->Reaction2 CS2 Carbon Disulfide CS2->Reaction2 KOH Potassium Hydroxide KOH->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway for this compound.

Protocol 1.2: General Procedure for N-Acylation of this compound

Derivatization, particularly at the nitrogen atom, is a key strategy to enhance the biological activity of the this compound scaffold.

Objective: To synthesize N-acyl derivatives of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Desired acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 2 M aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottomed flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add the desired acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Part 2: Agrochemical Applications and Efficacy Evaluation

The true potential of this compound derivatives is realized in their biological activity against agricultural pests and diseases. The following sections detail their applications and provide protocols for their evaluation.

Fungicidal and Antibacterial Activity

Derivatives of the closely related 1,3,5-thiadiazine-2-thione and 1,3-thiazolidine-2-thione have demonstrated potent fungicidal and antibacterial activity.[5][6][7] It is hypothesized that this compound derivatives will exhibit similar properties.

Target Pathogens of Interest:

  • Fungi: Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsici, and Alternaria alternata.[5][6][8]

  • Bacteria: Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola.[6][7]

Protocol 2.1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To determine the concentration-dependent inhibitory effect of synthesized compounds on the mycelial growth of pathogenic fungi.

Materials:

  • Synthesized this compound derivatives

  • Potato Dextrose Agar (PDA) medium

  • Pure cultures of test fungi

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Commercial fungicide (e.g., Azoxystrobin, Hymexazol) as a positive control

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of the test fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate.

  • Incubate the plates at 25-28°C until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the colony diameter of the control and T is the colony diameter of the treatment.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) value for each active compound by probit analysis of the concentration-response data.

Data Presentation:

Compound IDTarget FungusConcentration (µg/mL)Inhibition (%)EC₅₀ (µg/mL)
Example-1 R. solani509515.2
Example-2 B. cinerea508822.5
Control R. solani509810.8
Protocol 2.2: In Vitro Antibacterial Assay (Turbidimetric Method)

Objective: To evaluate the antibacterial activity of the synthesized compounds against plant pathogenic bacteria.

Materials:

  • Synthesized this compound derivatives

  • Nutrient Broth (NB) medium

  • Pure cultures of test bacteria

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Commercial bactericide (e.g., Thiodiazole-copper) as a positive control

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add nutrient broth to each well.

  • Create a serial dilution of the test compounds in the wells to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test bacteria. Include a positive control (with bactericide), a negative control (with DMSO), and a blank (broth only).

  • Incubate the plate at 28-30°C for 24-48 hours with shaking.

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • Calculate the percentage of inhibition based on the OD values.

Herbicidal and Plant Growth Regulatory Activity

Some derivatives of 1,3-thiazines have shown herbicidal activity.[9] It is plausible that certain this compound derivatives could also act as herbicides or plant growth regulators.

Protocol 2.3: Seed Germination and Seedling Growth Bioassay

Objective: To assess the pre-emergent herbicidal or plant growth regulatory effects of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Seeds of a model monocot (e.g., barnyard grass) and a model dicot (e.g., rape)

  • Filter paper

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant.

  • Place a sterile filter paper in each petri dish and moisten it with the test solution or a control solution (solvent + surfactant).

  • Place a set number of seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 12h light/12h dark cycle, 25°C).

  • After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Visualization of the Evaluation Workflow:

Agrochemical_Evaluation_Workflow Start Synthesized this compound Derivatives Fungicidal_Screening In Vitro Antifungal Assay Start->Fungicidal_Screening Bactericidal_Screening In Vitro Antibacterial Assay Start->Bactericidal_Screening Herbicidal_Screening Seed Germination Assay Start->Herbicidal_Screening Data_Analysis Data Analysis (Inhibition %, EC50) Fungicidal_Screening->Data_Analysis Bactericidal_Screening->Data_Analysis Herbicidal_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for agrochemical evaluation.

Part 3: Structure-Activity Relationship (SAR) and Future Directions

Initial studies on related heterocyclic systems provide valuable insights into the potential SAR of this compound derivatives. For instance, in 1,3-thiazolidine-2-thiones, N-acyl substitution and the presence of 4-alkyl substituents have been shown to enhance antifungal activity.[5] Similarly, for 1,3,5-thiadiazine-2-thiones, the nature of the substituents on both the thiazinane and other appended rings plays a crucial role in their antimicrobial efficacy.[6]

Future research should focus on:

  • Systematic Derivatization: Creating a library of this compound derivatives with diverse substituents at the nitrogen and other positions of the ring.

  • Broad-Spectrum Screening: Evaluating these derivatives against a wider range of plant pathogens, insect pests, and weed species.

  • Mechanism of Action Studies: Investigating the biochemical pathways targeted by the most active compounds. For example, some rhodanine-based compounds, which share structural similarities, are known to inhibit fungal protein mannosyl transferase 1 (PMT1).[10][11]

  • In Vivo Testing: Progressing lead compounds from in vitro assays to greenhouse and field trials to assess their efficacy under more realistic conditions.

By systematically applying the synthetic and screening protocols outlined in this guide, researchers can effectively explore the rich chemical space offered by the this compound scaffold and potentially uncover the next generation of innovative crop protection solutions.

References

  • Synthesis and Fungicidal Activity of Simple Structural 1,3-Thiazolidine-2-Thione Derivatives. (2015).
  • Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (2019). PubMed.[Link]
  • Synthesis and Acylation of this compound. (2021). Organic Syntheses.[Link]
  • Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones. (1991). Arzneimittelforschung.[Link]
  • Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). (2004). PubMed.[Link]
  • Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (2019). PeerJ.[Link]
  • Novel 1,3,5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo. (2022).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES - A REVIEW. (2013). Pharmacophore.[Link]
  • Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. (2013). Pharmacophore.[Link]
  • This compound. (n.d.). PubChem.[Link]
  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. (2017).
  • Antimicrobial activity of rhodanine-3-acetic acid deriv
  • Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). (2004).
  • Synthesis and biological profile of 2,3-dihydro[4][5]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journal of Organic Chemistry.[Link]
  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015).
  • Synthesis and Herbicidal Activity of Thiazolin-2-thione Derivatives. (2006).
  • Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. (2022). MDPI.[Link]
  • Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... (2012).
  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. (2025). Medicinal Chemistry.[Link]
  • Thiazine: Synthesis and Biological Activity. (2025).
  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. (n.d.).
  • Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (2013). PubMed.[Link]
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2019). PubMed Central.[Link]
  • Actions of the insecticide 2(nitromethylene)tetrahydro-1,3-thiazine on insect and vertebrate nicotinic acetylcholine receptors. (1990). PubMed.[Link]
  • Solvent Free One-Pot Synthesis of 2-thioxo-1,3-thiazinane-4-one Derivatives. (2014).
  • THIO DERIVATIVES OF 2,3-DIHYDRO-4H-1,3-BENZOXAZIN-4-ONE. SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. (1963). PubMed.[Link]
  • Recent Advances in the Synthesis of 4H-Benzo[d][4][5]oxathiin-4-ones and 4H-Benzo[d][4][5]dioxin-4-ones. (2024). MDPI.[Link]
  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023).

Sources

Application Notes & Protocols: A Guide to 1,3-Thiazinane-2-thione Derivatives as Versatile Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazinane heterocyclic core is a scaffold of significant interest in medicinal chemistry, forming the backbone of various bioactive compounds, including antibiotics and anti-HIV agents.[1] This guide provides an in-depth exploration of 1,3-thiazinane-2-thione derivatives, a subclass that demonstrates considerable potential as enzyme inhibitors.[2][3][4][5] We present detailed, field-proven protocols for the synthesis of the core this compound molecule and its subsequent derivatization. Furthermore, this document outlines comprehensive methodologies for evaluating these compounds as inhibitors of two therapeutically relevant enzyme classes: ureases and carbonic anhydrases. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers in drug discovery and development.

Introduction: The this compound Scaffold

Heterocyclic compounds containing nitrogen and sulfur are foundational to modern pharmacology.[1][3][6] The 1,3-thiazinane ring system, a six-membered saturated heterocycle, is a privileged structure found in both natural products and synthetic drugs.[1][4] The introduction of a thione group at the 2-position (C=S) creates the this compound scaffold, which serves as a versatile template for generating diverse molecular libraries. The thione group is a key pharmacophore, often acting as a hydrogen bond acceptor or a metal-binding group, which is crucial for interacting with enzyme active sites.[7]

Enzyme inhibition is a cornerstone of therapeutic intervention, targeting proteins whose dysregulation leads to disease. By designing molecules that specifically block the active sites of enzymes like urease (implicated in bacterial infections) or carbonic anhydrases (involved in glaucoma and cancer), it is possible to develop potent and selective drugs.[2][7][8] This guide provides the essential synthetic and biochemical protocols to explore the potential of this compound derivatives in this critical area of research.

Synthesis of the Core Scaffold and Derivatives

A robust and scalable synthesis of the core scaffold is the first critical step in exploring its potential. The following protocol is adapted from a well-established procedure, ensuring high yield and purity.[9]

Protocol 2.1: Synthesis of this compound

This two-step procedure begins with the synthesis of the intermediate 3-ammoniopropylsulfate from 3-amino-1-propanol, followed by cyclization with carbon disulfide.

Step A: Synthesis of 3-Ammoniopropylsulfate (1)

  • Reaction Setup: In an oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, charge 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • Cooling: Immerse the flask in an ice/water bath and stir for 5 minutes.

  • Reagent Addition: Add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise over 30 minutes using a pressure-equalizing addition funnel. A white precipitate will form. Causality: This exothermic reaction is controlled by slow addition at 0°C to prevent side reactions and ensure the safe handling of the corrosive chlorosulfonic acid.

  • Warming and Stirring: After addition is complete, stir the mixture at 0°C for 20 minutes, then allow it to warm to room temperature over 30 minutes. Continue stirring for 1 hour.

  • Isolation: Filter the resulting mixture through a Büchner funnel. Wash the collected white solid with methanol (25 mL, then 40 mL, then 2 x 20 mL) to remove impurities. Causality: Methanol is used for trituration to wash away unreacted starting materials and byproducts that are soluble in it, while the desired product is not.

  • Drying: Dry the solid on a rotary evaporator and then under high vacuum to yield 3-ammoniopropylsulfate (1) as a fine white powder.

Step B: Synthesis of this compound (2)

  • Reaction Setup: In a 250 mL round-bottomed flask, charge the 3-ammoniopropylsulfate (1) (18.70 g, 121 mmol) and absolute ethanol (15 mL). Stir to dissolve.

  • Reagent Addition: Add carbon disulfide (9.6 mL, 160 mmol) in one portion. Causality: Carbon disulfide is the source of the thiocarbonyl group (C=S) required for the formation of the thione.

  • Base Addition: In a separate flask, prepare a solution of potassium hydroxide (KOH) (20.3 g, 362 mmol) in absolute ethanol (80 mL) and water (20 mL). Add this basic solution dropwise to the reaction mixture over 30 minutes. A yellow solution will form. Causality: The strong base (KOH) is required to deprotonate the starting materials and facilitate the nucleophilic attack and subsequent cyclization to form the thiazinane ring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 70°C) for 1 hour under a nitrogen atmosphere.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further to 0°C in an ice bath for 15 minutes to maximize the precipitation of the product.

  • Isolation and Purification: Filter the white precipitate and wash it with cold water. The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_stepA Step A: Intermediate Synthesis cluster_stepB Step B: Cyclization 3_amino_1_propanol 3-Amino-1-propanol reaction_A Reaction in DCM 0°C to RT 3_amino_1_propanol->reaction_A chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction_A intermediate 3-Ammoniopropylsulfate (1) reaction_A->intermediate intermediate_ref Intermediate (1) intermediate->intermediate_ref reaction_B Reflux (70°C) intermediate_ref->reaction_B CS2 Carbon Disulfide (CS2) CS2->reaction_B KOH KOH / EtOH KOH->reaction_B product This compound (2) reaction_B->product

Caption: Workflow for the two-step synthesis of this compound.

Protocol 2.2: General Procedure for N-Acylation of this compound

Derivatization is key to tuning the biological activity. Acylation at the nitrogen atom is a straightforward method to generate a library of compounds for screening.[9]

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 equiv) and stir the solution at 0°C. Causality: Triethylamine acts as a base to deprotonate the nitrogen of the thiazinane ring, forming a nucleophile that can attack the acyl chloride.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., propionyl chloride, benzoyl chloride) (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated solution of ammonium chloride (NH4Cl). Transfer the mixture to a separating funnel and extract the organic layer.

  • Purification: Wash the organic layer with 2 M NaOH, dry it over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the pure acylated derivative.[9]

Application in Enzyme Inhibition Assays

The synthesized derivatives can be screened against various enzymes. Here, we provide protocols for two common targets: urease and carbonic anhydrase.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for bacteria like Helicobacter pylori. Thiazinane and related thiadiazine thione derivatives have shown significant potential as urease inhibitors.[2]

Protocol 3.1.1: In Vitro Urease Inhibition Assay (Indophenol Method)

This assay measures the amount of ammonia produced by urease activity. An inhibitor will reduce the rate of ammonia formation.

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack bean urease (15 U/mL) in phosphate buffer (100 mM, pH 7.4).

    • Substrate Solution: Prepare a 100 mM urea solution in phosphate buffer.

    • Phenol Reagent (Reagent A): 1% w/v phenol and 0.005% w/v sodium nitroprusside.

    • Alkali Reagent (Reagent B): 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite.

    • Test Compounds: Prepare stock solutions of this compound derivatives in DMSO. Create serial dilutions.

    • Standard Inhibitor: Prepare a stock solution of thiourea (a known urease inhibitor) in DMSO.[2]

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound solution (or standard/DMSO for control).

    • Add 25 µL of the urease enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 55 µL of the urea substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Add 70 µL of Reagent A followed by 70 µL of Reagent B to each well to stop the reaction and begin color development. Causality: Ammonia reacts with phenol and hypochlorite under alkaline conditions to form a blue-green indophenol complex, which can be quantified.

    • Incubate for 50 minutes at room temperature for color development.

  • Data Acquisition: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] * 100

  • IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Urease_Inhibition_Assay Start Start: 96-well plate Add_Inhibitor Add 5µL Inhibitor (or DMSO control) Start->Add_Inhibitor Add_Enzyme Add 25µL Urease Enzyme Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate 15 min @ 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add 55µL Urea (Substrate) Pre_Incubate->Add_Substrate Incubate Incubate 30 min @ 37°C Add_Substrate->Incubate Add_Reagents Add Phenol (A) & Alkali (B) Reagents Incubate->Add_Reagents Color_Dev Incubate (Color Dev.) 50 min @ RT Add_Reagents->Color_Dev Read_Abs Read Absorbance @ 630 nm Color_Dev->Read_Abs

Caption: Step-by-step workflow for the in vitro urease inhibition assay.

Table 1: Example Urease Inhibition Data for Thione Derivatives

Compound Structure IC50 (µM)[2]
Thiourea (Standard) NH₂-C(=S)-NH₂ 22.4
THTT 6 (Derivative Example) 11.2
THTT 8 (Derivative Example) 29.8
THTT 10 (Derivative Example) 18.2

Note: Data for related Tetrahydro-thiadiazine thiones (THTT) are shown to demonstrate the potential of the thione scaffold.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the hydration of CO₂. Inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anti-cancer drugs.[7][8] The thione group in heterocyclic inhibitors can coordinate with the zinc ion in the active site, displacing the catalytic water molecule.[7]

Protocol 3.2.1: In Vitro Carbonic Anhydrase (hCA II) Inhibition Assay

This assay follows the esterase activity of CA using 4-nitrophenyl acetate (p-NPA) as a substrate.

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of purified human carbonic anhydrase II (hCA II) in Tris-SO₄ buffer (50 mM, pH 7.6).

    • Substrate Solution: Prepare a 10 mM solution of 4-nitrophenyl acetate (p-NPA) in anhydrous acetonitrile.

    • Test Compounds: Prepare stock solutions and serial dilutions of derivatives in DMSO.

    • Standard Inhibitor: Prepare a stock solution of Acetazolamide (AZA) in DMSO.[10]

  • Assay Procedure:

    • The assay is performed in a 96-well plate at room temperature.

    • Add 140 µL of Tris-SO₄ buffer to each well.

    • Add 20 µL of the test compound solution (or standard/DMSO).

    • Add 20 µL of the enzyme solution and mix.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution. Causality: CA catalyzes the hydrolysis of p-NPA to 4-nitrophenol, a yellow product that can be monitored spectrophotometrically.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over 10 minutes using a microplate reader in kinetic mode. The slope of the linear portion of the curve represents the reaction rate.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition for each concentration relative to the uninhibited control and determine the IC50 value as described in Protocol 3.1.1.

CA_Inhibition_Mechanism Active_Site CA Active Site Zn²⁺ H₂O Product HCO₃⁻ Product Active_Site:f2->Product Inhibited_Complex Inhibited Complex Zn²⁺ --- S=C Substrate CO₂ Substrate Substrate->Active_Site:f2 Normal Catalysis Inhibitor This compound C=S (Thione Group) Inhibitor:f0->Active_Site:f1 Inhibition

Caption: Proposed mechanism of Carbonic Anhydrase inhibition by a thione derivative.

Table 2: Example Carbonic Anhydrase Inhibition Data

Compound Target Isozyme Inhibition Constant (Kᵢ) or IC50
Acetazolamide (Standard) hCA II IC50 = 0.998 µM[10]
Derivative 5c (Thiadiazole-thione) hCA IX Kᵢ = 1.25 µM[7]
Derivative 7i (Thiadiazole-thiazolidinone) Bovine CA IC50 = 0.402 µM[10]

Note: Data for related thione-containing heterocycles are shown to illustrate inhibitory potential.

Conclusion and Future Outlook

The this compound scaffold represents a promising and synthetically accessible platform for the development of novel enzyme inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis of derivative libraries and their subsequent evaluation against key therapeutic targets like urease and carbonic anhydrase. The inherent modularity of the synthesis allows for fine-tuning of steric and electronic properties to optimize potency and selectivity. Future work should focus on expanding the derivative library, exploring a wider range of enzyme targets, and conducting kinetic studies to elucidate the mechanism of inhibition for the most potent compounds.

References

  • Kennington, S. C. D., et al. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Bano, S., et al. (2022). 1,3,5-Thiadiazinane thione derivatives as significant urease inhibitors. Pakistan Journal of Pharmaceutical Sciences, 35(3), 911-917. [Link]
  • Hassanabadi, A., et al. (2015). A facile and effective procedure for the synthesis of new 1,3-thiazine-2-thione derivatives.
  • Simerpreet, & Cannoo Singh Damanjit. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 5(2), 245-259. [Link]
  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. organic-chemistry.org. [Link]
  • Singh, S., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Researcher.Life. (2024).
  • Coates Library, Trinity University.
  • Purdue Online Writing Lab.
  • Ali, A. A., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 15(22), 7114-7121. [Link]
  • American Psychological Association. (2024).
  • Streefkerk, R. (2020).
  • Gomha, S. M., et al. (2017). Chemistry of Substituted Thiazinanes and Their Derivatives. Mini-Reviews in Organic Chemistry, 14(4). [Link]
  • Taha, M., et al. (2016). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 173-180. [Link]
  • Shah, M. I. A., et al. (2021). Selected Thiadiazine-Thione Derivatives Attenuate Neuroinflammation in Chronic Constriction Injury Induced Neuropathy. Frontiers in Pharmacology, 12, 725556. [Link]
  • Asgari, F., et al. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. Scientific Reports, 13(1), 59. [Link]
  • ResearchGate. (2019).
  • Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]
  • Alam, M., et al. (2022). Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. New Journal of Chemistry, 46(31), 14944-14958. [Link]
  • Scozzafava, A., et al. (2000). 1,2-thiazine-6-sulfonamide 1,1-dioxides as Ocular Hypotensive Agents: Synthesis, Carbonic Anhydrase Inhibition and Evaluation in the Rabbit. Journal of Medicinal Chemistry, 43(20), 3677-3685. [Link]
  • ResearchGate. (2023). Hydrazine clubbed 1,3-thiazoles as potent urease inhibitors: design, synthesis and molecular docking studies. [Link]
  • PubChem. This compound.
  • Agrawal, N., et al. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]
  • Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14, 1759-1771. [Link]
  • ResearchGate. (2021). Examples of marketed carbonic anhydrase inhibitors I–III. [Link]
  • Lesyk, R., et al. (2022). Synthetic Approach to Diversified Imidazo[2,1-b][9][11]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 27(15), 4744. [Link]
  • Sharma, S., et al. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.
  • Al-Ostath, A., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 23-30. [Link]
  • Alcaide, B., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry, 87(17), 11397–11406. [Link]
  • Kiss, L., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(17), 5482. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-thiazinane-2-thione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols, improve yields, and overcome common experimental hurdles. The information is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Synthesis

This compound is a valuable building block in organic synthesis, notably as a precursor for various bioactive molecules and as a component in radical chemistry.[1] The most common and reliable synthesis involves a two-step process starting from 3-amino-1-propanol. The first step is the formation of 3-ammoniopropylsulfate, followed by cyclization with carbon disulfide in the presence of a base.[2] While the procedure is well-established, achieving high yields and purity consistently can be challenging. This guide will address the critical parameters and potential pitfalls of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the formation of this compound from 3-ammoniopropylsulfate?

A1: The reaction proceeds through the formation of a dithiocarbamate intermediate. The amine group of the substrate attacks the electrophilic carbon of carbon disulfide (CS₂). The resulting dithiocarbamic acid is deprotonated by a base (like KOH), and subsequent intramolecular cyclization via nucleophilic attack displaces the sulfate group, forming the six-membered ring of this compound.[3]

Q2: Why is it necessary to convert 3-amino-1-propanol to 3-ammoniopropylsulfate first?

A2: The initial conversion to 3-ammoniopropylsulfate serves two main purposes. Firstly, it protects the alcohol group from reacting with chlorosulfonic acid. Secondly, the sulfate group is an excellent leaving group, which facilitates the final intramolecular cyclization step to form the thiazinane ring.

Q3: What are the most critical safety precautions to take during this synthesis?

A3: Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All manipulations involving CS₂ should be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water; appropriate personal protective equipment (gloves, goggles, lab coat) is essential. A thorough hazard analysis and risk assessment should be conducted before starting the experiment.[2]

Q4: Can other bases be used instead of potassium hydroxide (KOH)?

A4: While KOH is commonly used and effective, other bases like triethylamine (Et₃N) can also promote the cyclization.[4] However, the choice of base can influence the reaction rate and the formation of byproducts. It is crucial to ensure the base is strong enough to deprotonate the intermediate dithiocarbamic acid.

Q5: My final product has a low melting point and appears oily. What could be the cause?

A5: An oily product or a depressed melting point typically indicates the presence of impurities. This could be due to residual starting materials, solvents, or byproducts from side reactions. Inadequate drying of the product can also lead to an oily appearance. Purification by column chromatography or recrystallization is recommended to obtain the pure, crystalline solid.[2][5]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Problem 1: Low Yield of this compound (<50%)
Probable Cause Explanation Recommended Solution
Incomplete formation of 3-ammoniopropylsulfate The reaction between 3-amino-1-propanol and chlorosulfonic acid is exothermic and requires careful temperature control. If the addition of chlorosulfonic acid is too fast or the cooling is insufficient, side reactions can occur, reducing the yield of the intermediate.[2]Add the chlorosulfonic acid dropwise to a cooled (0 °C) solution of 3-amino-1-propanol in dichloromethane. Maintain the temperature at 0 °C during the addition and for a short period afterward before allowing it to warm to room temperature.[2]
Inefficient Cyclization The cyclization step is sensitive to the base, solvent, and temperature. An insufficient amount of base, a non-optimal solvent, or incorrect reaction temperature can lead to incomplete conversion.Use the recommended stoichiometry of carbon disulfide (1.3 equivalents) and KOH. Ensure the KOH solution is added dropwise. Absolute ethanol is a suitable solvent for this step.[2] Heating to reflux may be necessary to drive the reaction to completion.[2]
Loss of Product During Workup This compound has some solubility in water and organic solvents. Excessive washing or the use of large volumes of solvent during extraction and filtration can lead to significant product loss.Minimize the volume of water used during the workup. When washing the solid product, use cold solvents. During extraction, ensure the aqueous layer is thoroughly extracted multiple times with smaller volumes of dichloromethane.[5]
Decomposition of the Dithiocarbamate Intermediate The dithiocarbamate intermediate can be unstable, especially in acidic conditions. If the reaction mixture becomes acidic, the intermediate may decompose back to the amine and CS₂.Ensure a basic environment is maintained throughout the cyclization step. The dropwise addition of the KOH solution helps to maintain the pH.[2]
Problem 2: Presence of Significant Impurities in the Final Product
Probable Cause Explanation Recommended Solution
Unreacted Starting Materials Incomplete reactions will leave residual 3-ammoniopropylsulfate or other starting materials in the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or gently heating the mixture.
Formation of Polymeric Byproducts Side reactions, particularly at higher temperatures, can lead to the formation of polymeric materials, which are difficult to remove.Maintain careful temperature control throughout the reaction. Avoid overheating the reaction mixture during reflux.
Contamination from Solvents or Reagents Use of wet solvents or impure reagents can introduce contaminants into the final product. Carbon disulfide, in particular, can contain sulfur impurities.Use anhydrous solvents where specified, such as anhydrous dichloromethane for the first step.[2] Use reagents of high purity. For instance, freshly distilled triethylamine should be used if it is chosen as the base.[2]
Insufficient Purification The crude product will likely contain salts and other byproducts from the reaction. A simple filtration may not be sufficient to achieve high purity.For high purity, column chromatography on silica gel is recommended. A solvent system of hexanes and ethyl acetate can be effective for eluting the desired product.[2] Recrystallization from a suitable solvent is also a viable purification method.

Experimental Workflow and Methodologies

Detailed Synthesis Protocol for this compound

This protocol is adapted from a verified procedure in Organic Syntheses.[2]

Step A: Synthesis of 3-Ammoniopropylsulfate (1)

  • Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • Cool the flask in an ice/water bath and stir the solution for 5 minutes.

  • Add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise over 30 minutes. A white precipitate will form.

  • After the addition is complete, stir the reaction at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Filter the resulting mixture and wash the solid with methanol.

  • Dry the white solid under high vacuum to yield 3-ammoniopropylsulfate.

Step B: Synthesis of this compound (2)

  • In a 250 mL round-bottomed flask, dissolve the 3-ammoniopropylsulfate (18.70 g, 121 mmol) in absolute ethanol (15 mL).

  • Add carbon disulfide (9.6 mL, 160 mmol) in one portion.

  • Prepare a solution of KOH (27.1 g, 483 mmol) in deionized water (27 mL) and absolute ethanol (96 mL).

  • Add the KOH solution dropwise to the flask over 30 minutes at room temperature.

  • Heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to 0 °C in an ice/water bath, which will cause a precipitate to form.

  • Filter the precipitate and wash it with cold deionized water, followed by cold dichloromethane.

  • Dry the solid under vacuum to obtain the crude this compound. Further purification can be achieved by column chromatography.[2]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and potential points for troubleshooting.

Synthesis_Workflow cluster_step1 Step 1: Sulfation cluster_step2 Step 2: Cyclization cluster_purification Purification Start 3-Amino-1-propanol Reaction1 React with ClSO3H in CH2Cl2 at 0°C Start->Reaction1 Intermediate 3-Ammoniopropylsulfate Reaction1->Intermediate T1 Low Yield in Step 1 Reaction1->T1 Check Temp. Control Reaction2 React with CS2 and KOH in EtOH, Reflux Intermediate->Reaction2 Crude Crude Product Reaction2->Crude T2 Low Yield in Step 2 Reaction2->T2 Check Base/Solvent Purify Column Chromatography or Recrystallization Crude->Purify T3 Impure Product Crude->T3 Optimize Purification Final Pure this compound Purify->Final

Caption: Workflow for the synthesis of this compound.

Concluding Remarks

Achieving a high yield of pure this compound is attainable with careful attention to reaction conditions, stoichiometry, and purification techniques. By understanding the underlying chemistry and potential pitfalls outlined in this guide, researchers can effectively troubleshoot and optimize their synthetic procedures. For further details on the characterization of this compound, please refer to its PubChem entry.[6]

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Simerpreet, & Cannoo, D. S. (2014). Synthesis and Biological Evaluation of 1,3-Thiazines- A Review. Pharmacophore, 5(2), 245-257. [Link]
  • de Jong, R. P., van der Vrught, J. F. W., & van der Veken, P. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). Methods of Synthesis: 1,3,4-Thiadiazole-2-thiones: A Review. Indian Journal of Heterocyclic Chemistry, 22, 417-422.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2020).
  • Cui, Z., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(16), 3570-3577. [Link]
  • Organic Syntheses Procedure, Vol. 98, p. 374 (2021); Coll. Vol. 10, p. 782 (2024). [Link]
  • Shaabani, A., Ghasemi, E., & Pedarpour, M. (2015). A facile and effective procedure for the synthesis of new 1,3-thiazine-2-thione derivatives. Tetrahedron Letters, 56(39), 5364-5367.
  • Zhang, X., et al. (2017). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Organic & Biomolecular Chemistry, 15(3), 599-606. [Link]
  • Organic Chemistry Portal.
  • Zhao, Y., et al. (2019). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S) Independently in Thiol-Promoted Pathways. Journal of the American Chemical Society, 141(32), 12613-12617. [Link]
  • ResearchGate.
  • Zhao, Y., et al. (2019). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide and Hydrogen Sulfide Independently in Thiol-Promoted Pathways. Journal of the American Chemical Society, 141(32), 12613-12617. [Link]
  • Li, G., & Li, X. (2016). Advances in the synthesis of thiocarbamates. RSC Advances, 6(78), 74103-74113. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2020).
  • Wang, Y., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(36), 22353-22362.
  • Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods. (2004). European Journal of Organic Chemistry, 2004(8), 1668-1681.
  • PubChem. This compound. [Link]

Sources

Technical Support Center: Optimization of 1,3-Thiazinane-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-thiazinane-2-thione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind each experimental step.

Section 1: The Core Synthesis Pathway & Mechanism

The synthesis of this compound is a robust and widely utilized transformation. The most common and reliable route involves the reaction of a 3-aminopropanol derivative with carbon disulfide (CS₂) in the presence of a base.[1] This process first forms a dithiocarbamate intermediate, which then undergoes an intramolecular cyclization to yield the desired product.

Understanding this mechanism is crucial for effective troubleshooting. The initial nucleophilic attack of the amine on carbon disulfide is followed by a base-mediated cyclization.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product 3_Aminopropanol 3-Aminopropanol (or derivative) CS2 Carbon Disulfide (CS₂) Dithiocarbamic_Acid Dithiocarbamic Acid Intermediate CS2->Dithiocarbamic_Acid Product This compound Dithiocarbamic_Acid->Product Intramolecular Cyclization (Base-mediated) Troubleshooting_Workflow Start Problem: Low or No Yield Check_Reagents 1. Verify Reagent Purity & Stoichiometry (Amine, CS₂, Base) Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Analyze_Mixture 3. Analyze Crude Reaction Mixture (TLC, NMR) Check_Conditions->Analyze_Mixture Incomplete_Reaction Diagnosis: Incomplete Reaction Analyze_Mixture->Incomplete_Reaction Starting Material Present Side_Products Diagnosis: Side Products Dominant Analyze_Mixture->Side_Products New, Unidentified Spots/Peaks Solution_Incomplete Solution: - Increase Reaction Time/Temp - Check Base Activity Incomplete_Reaction->Solution_Incomplete Solution_Side_Products Solution: - Lower Temperature Initially - Verify Reagent Addition Order - Ensure Inert Atmosphere Side_Products->Solution_Side_Products

Caption: A decision tree for troubleshooting low-yield reactions.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Yield 1. Incomplete reaction. 2. Impure reagents (especially CS₂). 3. Inactive base (e.g., old KOH). 4. Suboptimal temperature.1. Increase reaction time or temperature. 2. Use freshly opened or purified CS₂. 3. Use fresh, high-purity KOH. 4. Ensure reflux is maintained at the recommended temperature (e.g., ~70°C). [1]
Product is Impure / Oily 1. Incomplete removal of starting materials. 2. Presence of soluble side products. 3. Insufficient washing during workup.1. Ensure complete precipitation of the product by cooling to 0°C. [1] 2. Consider recrystallization from a suitable solvent (e.g., ethanol). 3. Triturate the crude solid thoroughly with the wash solvent (e.g., methanol) to break up lumps and remove impurities. [1]
Reaction Mixture Darkens Excessively 1. Decomposition of starting materials or product. 2. Oxidative side reactions.1. Avoid excessive heating beyond the recommended temperature. 2. Run the reaction under an inert atmosphere of nitrogen or argon. [1]
Precipitate Fails to Form Upon Cooling 1. Product concentration is too low. 2. Product remains soluble in the reaction mixture.1. If the reaction volume is too large, carefully concentrate the solution under reduced pressure. 2. Try adding an anti-solvent or cool the mixture in a dry ice/acetone bath for a longer period.

Section 4: Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses, known for its reliability and high yield. [1]

Workflow Overview

Experimental_Workflow A Step 1: Preparation of 3-Ammoniopropylsulfate C Step 3: Reaction Setup (Inert Atmosphere) A->C B Step 2: Preparation of KOH Solution E Step 5: Dropwise Addition of KOH Solution B->E D Step 4: Addition of CS₂ C->D D->E F Step 6: Reflux at 70°C E->F G Step 7: Cooldown & Precipitation F->G H Step 8: Filtration & Washing G->H I Step 9: Drying H->I J Final Product: This compound I->J

Caption: High-level experimental workflow for the synthesis.

Step-by-Step Methodology

Part A: Synthesis of 3-Ammoniopropylsulfate (1)

  • Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • Cool the flask in an ice/water bath.

  • Add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise over 30 minutes. A white precipitate will form.

  • Stir the mixture at 0°C for 20 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Filter the resulting mixture and wash the solid with methanol. Dry the solid under high vacuum to yield 3-ammoniopropylsulfate as a fine white powder.

Part B: Synthesis of this compound (2)

  • Charge an oven-dried 250 mL round-bottomed flask with the 3-ammoniopropylsulfate (18.70 g, 121 mmol) from Part A and absolute ethanol (15 mL).

  • Add carbon disulfide (9.6 mL, 160 mmol) in one portion.

  • In a separate flask, dissolve potassium hydroxide (KOH) beads (14.84 g, 265 mmol) in a 1:1 ethanol/water mixture (100 mL).

  • Transfer the KOH solution to a pressure-equalizing addition funnel and attach it to the reaction flask. Purge the system with nitrogen for 5 minutes.

  • Add the KOH solution dropwise to the reaction mixture over 30 minutes at room temperature. The solution will turn yellow.

  • Replace the addition funnel with a reflux condenser, maintain a nitrogen atmosphere, and heat the mixture to reflux (~70°C) for 1 hour.

  • Allow the mixture to cool slowly to room temperature, then cool further to 0°C in an ice bath for 15 minutes to maximize precipitation.

  • Filter the fluffy white precipitate. Triturate the solid in the funnel with methanol to break up lumps and wash away impurities.

  • Dry the resulting white solid under vacuum to yield pure this compound. [1]

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Pharmacophore. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 3(3), 199-210. [Link]
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • Organic Chemistry Portal. (2023). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]
  • El-Sayed, M. S., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2020).
  • Romano, D., Van der Veken, P., & Moshchalkov, V. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]
  • Khan, I., Zaib, S., Batool, S., & Ul-Haq, Z. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(11), 2690. [Link]
  • Mehrabi, H., & Esfandiarpour, Z. (2015). A facile and effective procedure for the synthesis of new 1,3-thiazine-2-thione derivatives. Journal of Sulfur Chemistry, 36(6), 583-590. [Link]
  • Krelaus, R., Gjikaj, M., & Martens, J. (2015). A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones. Beilstein Journal of Organic Chemistry, 11, 715-722. [Link]
  • ResearchGate. (2015).
  • El-Sayed, M. S., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2020).
  • Acta Scientific. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 30-41. [Link]
  • da Cunha, E. F. F., et al. (2012). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 53, 240-248. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.

Sources

Side reactions to avoid during 1,3-Thiazinane-2-thione preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Thiazinane-2-thione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your results.

Overview: The Synthetic Pathway

The most reliable and commonly employed synthesis of this compound proceeds via a two-step process starting from 3-amino-1-propanol. The initial step involves the formation of an intermediate, 3-ammoniopropylsulfate, which is then cyclized using carbon disulfide.[1][2]

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization 3-Amino-1-propanol 3-Amino-1-propanol 3-Ammoniopropylsulfate 3-Ammoniopropylsulfate 3-Amino-1-propanol->3-Ammoniopropylsulfate + Chlorosulfonic Acid in DCM Intermediate 3-Ammoniopropylsulfate Product This compound Intermediate->Product + Carbon Disulfide (CS2) + KOH in EtOH/H2O

Caption: Overall synthetic route to this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My overall yield is significantly lower than reported. What are the most likely causes?

Low yield is a common frustration, often stemming from two primary side reactions: incomplete cyclization and polymerization of intermediates.

A1: Analysis and Mitigation Strategies

  • Incomplete Cyclization & Dithiocarbamate Stability: The core of the reaction is the formation of a dithiocarbamate intermediate from the reaction of the amino-thiol with carbon disulfide (CS2).[3] This intermediate must then undergo intramolecular cyclization. If the reaction conditions are not optimal, this intermediate can be unstable or fail to cyclize efficiently. The dithiocarbamate itself is formed from the reaction of an amine with CS2, typically in a basic medium.

    • Causality: The cyclization step involves an intramolecular S-alkylation. This requires the terminal thiol to be sufficiently nucleophilic and in the correct proximity to the electrophilic carbon of the dithiocarbamate. Insufficient base or temperatures that are too low can slow this cyclization, allowing for decomposition or side reactions of the intermediate.

    • Troubleshooting:

      • Base Stoichiometry: Ensure at least two equivalents of a strong base (like KOH) are used. The first equivalent deprotonates the thiol, and the second drives the formation of the dithiocarbamate and facilitates the final cyclization.

      • Temperature Control: The reaction mixture is typically heated to reflux (around 70°C) to provide sufficient energy for the cyclization to proceed efficiently.[2] Monitor the temperature closely to ensure it remains in the optimal range.

  • Polymerization: Thiazinane monomers, and especially their precursors, can be susceptible to polymerization.[4][5] This is particularly true for the intermediate formed after the reaction with CS2 but before cyclization.

    • Causality: The dithiocarbamate intermediate has both a nucleophilic nitrogen and an electrophilic carbon center. Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers, which often present as an intractable baseline smudge on a TLC plate.

    • Troubleshooting:

      • Maintain Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization. The protocol from Organic Syntheses specifies a particular concentration that is proven to be effective.[1][2]

      • Controlled Addition: Although the standard procedure adds CS2 in one portion, if polymerization is a persistent issue, consider a slow, controlled addition of the carbon disulfide to keep the instantaneous concentration of the reactive intermediate low.

Side_Reactions Start Amino-thiol + CS2 Intermediate Dithiocarbamate Intermediate Start->Intermediate Side2 Oxidative Dimerization (Disulfide Impurity) Start->Side2 Caused by: - Presence of Oxygen Desired Intramolecular Cyclization (this compound) Intermediate->Desired Favored by: - Correct Stoichiometry - Optimal Temperature - Dilution Side1 Intermolecular Reaction (Polymerization) Intermediate->Side1 Caused by: - High Concentration

Caption: Competing reaction pathways during synthesis.

Q2: My final product is contaminated with a high molecular weight impurity that I suspect is a disulfide. How does this form and how can I prevent it?

This is a classic side reaction when working with free thiols. The impurity is almost certainly the disulfide dimer of your starting amino-thiol or the cyclized product.

A2: Understanding and Preventing Oxidation

  • Mechanism of Formation: Thiol groups (-SH) are readily oxidized to form disulfide bonds (-S-S-). This process, known as oxidative dimerization, can occur simply by exposure to atmospheric oxygen, especially under basic conditions which generate the more reactive thiolate anion.[6][7] The reaction is a series of nucleophilic substitution events where sulfur atoms act as both nucleophile and electrophile.[7]

    • Causality: The reaction is run under basic conditions (KOH) to deprotonate the thiol, making it a potent nucleophile for the attack on CS2. However, this same thiolate anion is highly susceptible to oxidation.

    • Troubleshooting & Prevention:

      • Inert Atmosphere: The most critical preventative measure is to maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from charging the flask to the workup.[2] This minimizes the presence of oxygen.

      • Degassed Solvents: For maximum stringency, use solvents that have been thoroughly degassed by sparging with nitrogen or by a series of freeze-pump-thaw cycles.

      • Workup Considerations: Perform the workup as quickly as possible. When neutralizing or washing, use degassed aqueous solutions.

Q3: The reaction seems to have stalled, and my starting material is not fully consumed. What should I check?

A stalled reaction points to issues with reagent quality, stoichiometry, or reaction conditions.

A3: Key Parameters for Reaction Success

  • Reagent Purity:

    • Carbon Disulfide (CS2): Use a freshly opened bottle or a recently distilled batch of CS2. It should be a colorless to pale yellow liquid. Significant discoloration indicates impurities that can inhibit the reaction.[2]

    • 3-Ammoniopropylsulfate: The quality of this intermediate is crucial. Ensure it is thoroughly dried, as moisture can interfere with the reaction.[2]

    • Potassium Hydroxide (KOH): Use freshly crushed pellets or a recently prepared solution. KOH is hygroscopic and can absorb atmospheric CO2 to form potassium carbonate, reducing its effective basicity.

  • Reaction Conditions:

    • Temperature: The cyclization step requires heating. Ensure your reaction is maintained at the target temperature (e.g., 70°C reflux) for the specified time (1 hour).[2] Use an oil bath with a thermometer for accurate temperature control.

    • Stirring: Vigorous stirring is essential to ensure proper mixing of the reagents, especially in a biphasic or slurry-type reaction mixture.

Table 1: Critical Reaction Parameters

ParameterRecommended ValueRationale
Equivalents of CS2 1.3 equiv.Ensures complete reaction with the amino-thiol.[2]
Equivalents of KOH 2.1 equiv.Deprotonates the thiol and drives the reaction.
Solvent System 1:1 EtOH/H2OProvides solubility for both the organic and inorganic reagents.[2]
Temperature 70 °C (Reflux)Overcomes the activation energy for the cyclization step.[2]
Atmosphere NitrogenPrevents oxidation of the thiol to a disulfide impurity.
Validated Experimental Protocol

This protocol is adapted from a peer-reviewed procedure in Organic Syntheses, a highly trusted source for reproducible chemical methods.[1][2]

Step A: Preparation of 3-Ammoniopropylsulfate (1)

  • Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • Cool the flask in an ice/water bath.

  • Slowly add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise over 30 minutes. A white precipitate will form.

  • After addition, stir the reaction at 0°C for 20 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Filter the resulting mixture and wash the solid with methanol.

  • Dry the solid under high vacuum to yield 3-ammoniopropylsulfate as a fine white powder.

Step B: Synthesis of this compound (2)

  • Charge an oven-dried 250 mL round-bottomed flask with 3-ammoniopropylsulfate (18.70 g, 121 mmol), potassium hydroxide (14.3 g, 255 mmol), and a 1:1 mixture of absolute ethanol and deionized water (75 mL).

  • Stir the resulting solution at 25°C for 3 minutes under a nitrogen atmosphere.

  • Add carbon disulfide (9.6 mL, 160 mmol) in one portion.

  • Heat the reaction mixture to reflux (70°C) for 1 hour.

  • Cool the mixture to room temperature, then to 0°C in an ice/water bath for 15 minutes to precipitate the product.

  • Filter the crude product and wash with cold deionized water.

  • For purification, dissolve the solid in dichloromethane, dry over MgSO4, filter, and concentrate under reduced pressure to yield the pure product.

References
  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Organic Syntheses Procedure. (n.d.). Synthesis and Acylation of this compound. Organic Syntheses.
  • El-Sayed, M. A.-M., & El-Gazzar, A.-R. B. A. (2017).
  • Quiclet-Sire, B., & Zard, S. Z. (2011). Radical mediated reactions of dithiocarbamates. University of Birmingham Research Archive. [Link]
  • Schmalz, H.-G., & Böttcher, C. (2001). Scheme 2 Subsequent reactions to various 2H-1,3-thiazine-2-thiones derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones.
  • Zheng, Y., et al. (2019). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide and Hydrogen Sulfide Independently in Thiol-Promoted Pathways. Journal of the American Chemical Society, 141(34), 13610–13618. [Link]
  • Zheng, Y., et al. (2019). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H2S)
  • Wikipedia. (n.d.). Dithiocarbamate.
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422.
  • Zheng, Y., et al. (2019).
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357. [Link]
  • Jiang, Y., et al. (2022). Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement.
  • Kiskan, B., & Yagci, Y. (2021). The first observation on polymerization of 1,3-benzothiazines: synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers. Polymer Chemistry, 12(3), 379-388. [Link]
  • PubChem. (n.d.). This compound.
  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. International Journal of Inorganic Chemistry, 2011, 1-7. [Link]
  • Kiskan, B., & Yagci, Y. (2020). The first observation on polymerization of 1,3-benzothiazines: Synthesis of mono- and bis-thiazine monomers and thermal properties of their polymers.
  • Request PDF. (n.d.). Synthesis and Acylation of 1,3‐Thiazinane‐2‐thione. ResearchGate.
  • Ajibade, P. A., & Oluwalana, A. E. (2020). The Versatility in the Applications of Dithiocarbamates. Reviews in Inorganic Chemistry, 40(2), 77-97. [Link]
  • Kiss, L., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(15), 4785. [Link]
  • Gordesli, O., & Alper, E. (2019). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions.
  • Löffler, H. H., & Tautermann, C. S. (2013). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 15(47), 20873-20882. [Link]
  • Kumar, D., & Kumar, N. (2012). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 4(3), 1181-1186.
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
  • Alper, E. (2006). Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide.
  • Verhoork, S. J. K., et al. (2018). Dithiocarbamate-inspired side chain stapling chemistry for peptide drug design. Chemical Science, 9(21), 4784-4789. [Link]

Sources

Challenges in the scale-up of 1,3-Thiazinane-2-thione production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,3-Thiazinane-2-thione. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide in-depth troubleshooting strategies. The synthesis, while conceptually straightforward, presents several practical hurdles, particularly during scale-up. This resource consolidates field-proven insights and best practices to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

A1: Low yields often stem from several factors. The primary route involves the reaction of a 3-aminopropanol derivative with carbon disulfide (CS₂) in the presence of a base.[1] Key areas to investigate are:

  • Base Strength and Stoichiometry: An inadequate amount or strength of the base (e.g., KOH, NaOH) can lead to incomplete deprotonation of the intermediate dithiocarbamate, hindering the final cyclization step.

  • Reaction Temperature: While the reaction is often run at elevated temperatures to drive cyclization, excessive heat can promote side reactions and decomposition of the product.[1] Careful temperature control is crucial.

  • Purity of Reagents: The purity of 3-aminopropanol and carbon disulfide is paramount. Impurities in the starting materials can introduce competing reactions.

  • Inefficient Work-up: The product can be lost during the work-up and extraction phases if the pH is not carefully controlled or if an inappropriate solvent system is used.

Q2: I am observing a significant amount of a dark, tar-like byproduct in my reaction mixture. What is it and how can I prevent it?

A2: The formation of dark, polymeric byproducts is a frequent issue, especially at a larger scale. This is often due to side reactions involving carbon disulfide. CS₂ can react with itself or with intermediates in the presence of a strong base to form complex sulfur-containing polymers. To mitigate this:

  • Control the Rate of Addition: Add the carbon disulfide slowly and sub-surface to ensure it reacts preferentially with the amino alcohol rather than undergoing self-reaction.

  • Maintain a Homogeneous Mixture: Vigorous stirring is essential to prevent localized high concentrations of reagents, which can promote byproduct formation.[2]

  • Optimize Temperature: Running the reaction at the lowest effective temperature can help minimize these unwanted side reactions.

Q3: What are the primary safety concerns when scaling up production with carbon disulfide (CS₂)?

A3: Carbon disulfide is a hazardous substance that requires strict safety protocols, especially at scale.[3] The main hazards are:

  • Extreme Flammability: CS₂ has a very low flash point (-30°C) and a low autoignition temperature (102°C).[4][5] Vapors can be ignited by hot surfaces, static discharge, or sparks.[2][6] All equipment must be properly grounded, and explosion-proof electricals are mandatory.[5]

  • Toxicity: It is a neurotoxin and can be absorbed through inhalation or skin contact, with effects that may be delayed.[6] Work must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection, is essential.[3][6]

  • Volatility: Due to its high volatility, there is a risk of creating a flammable and toxic atmosphere.[4][5] Closed systems are highly recommended for transfers and reactions.[5]

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Incomplete Reaction and/or Formation of Intermediates

Symptoms:

  • TLC or HPLC analysis shows the presence of significant amounts of starting material (3-aminopropanol).

  • Isolation of a water-soluble intermediate instead of the desired product.

Root Cause Analysis and Solutions:

The synthesis of this compound is a two-step process occurring in one pot: (1) formation of a dithiocarbamate salt from 3-aminopropanol and CS₂ with a base, and (2) intramolecular cyclization to form the thiazinane ring. Incomplete reaction is often a failure of the second step.

Troubleshooting Workflow: Incomplete Reaction

start Incomplete Reaction Detected check_base Verify Base Stoichiometry & Strength (e.g., KOH, NaOH) start->check_base base_ok Base is Correct check_base->base_ok Sufficient? base_issue Adjust Base (Increase amount or use stronger base) check_base->base_issue Insufficient? check_temp Monitor Internal Reaction Temperature temp_ok Temp is Optimal check_temp->temp_ok Correct? temp_issue Adjust Temperature (Ensure sufficient heat for cyclization, avoid degradation) check_temp->temp_issue Incorrect? check_solvent Assess Solvent System (e.g., EtOH/Water) solvent_ok Solvent is Appropriate check_solvent->solvent_ok Correct? solvent_issue Modify Solvent Ratio (e.g., increase EtOH to improve solubility) check_solvent->solvent_issue Incorrect? base_ok->check_temp base_issue->check_base temp_ok->check_solvent temp_issue->check_temp end Reaction Complete solvent_ok->end solvent_issue->check_solvent

Caption: Troubleshooting decision tree for incomplete reactions.

Detailed Protocol: Optimizing the Cyclization Step

  • Base Selection: Potassium hydroxide is often preferred over sodium hydroxide due to the generally higher solubility of potassium salts, which can prevent the precipitation of intermediates. Ensure at least two equivalents of the base are used: one to deprotonate the amino alcohol and one to facilitate the formation of the dithiocarbamate.

  • Solvent System: A mixture of ethanol and water is commonly used.[1] The ethanol helps to solubilize the organic starting materials, while water is necessary to dissolve the base and the intermediate salt. If starting materials are crashing out, consider increasing the proportion of ethanol.

  • Temperature Control: The cyclization step often requires heating. A gentle reflux (around 70-80°C) is typically sufficient.[1] It is crucial to monitor the internal reaction temperature, as a runaway reaction can lead to byproduct formation.

  • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material and the appearance of the product. A typical mobile phase for TLC could be a 30:70 mixture of ethyl acetate and hexane. The reaction is complete when the starting material spot is no longer visible.

Problem 2: Difficulty in Product Purification

Symptoms:

  • The crude product is an oily, dark residue.

  • Standard crystallization techniques fail to yield a pure, solid product.

  • Column chromatography results in low recovery.

Root Cause Analysis and Solutions:

Purification is often complicated by the presence of polar impurities and colored byproducts. The product itself has moderate polarity, making separation challenging.

Data Summary: Solvent Systems for Purification

Purification MethodSolvent SystemExpected Outcome
Crystallization Isopropanol / WaterCan be effective if impurities are minimal. Often requires seeding.
Crystallization Dichloromethane / HexaneGood for removing non-polar impurities.[7]
Liquid-Liquid Extraction Dichloromethane / WaterThe product will partition into the organic layer.[7] Multiple extractions are recommended.
Column Chromatography Silica Gel with Ethyl Acetate / Hexane GradientEffective for high purity but can be costly and time-consuming at scale.

Purification Workflow Diagram

start Crude Product extraction Liquid-Liquid Extraction (DCM/Water) start->extraction concentration Concentrate Organic Layer (Rotary Evaporation) extraction->concentration crystallization Attempt Crystallization (Isopropanol/Water or DCM/Hexane) concentration->crystallization success Pure Crystalline Product crystallization->success Success failure Crystallization Fails (Oily Residue Remains) crystallization->failure Failure chromatography Silica Gel Chromatography (EtOAc/Hexane Gradient) failure->chromatography chromatography->success

Caption: Step-by-step purification strategy for this compound.

Recommended Purification Protocol

  • Initial Work-up: After the reaction is complete, cool the mixture and neutralize it to a pH of ~7 with an acid like HCl. This is a critical step to ensure the product is in its neutral form for extraction.

  • Extraction: Extract the aqueous mixture multiple times with dichloromethane (DCM).[7] The product is soluble in DCM, while inorganic salts and some polar byproducts will remain in the aqueous layer.

  • Washing: Combine the organic extracts and wash with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[7] Avoid excessive heat to prevent decomposition.

  • Crystallization: Attempt to crystallize the resulting solid/oil from a suitable solvent system. A mixture of isopropanol and water or dichloromethane and hexane can be effective.[7] If the product oils out, try scratching the flask with a glass rod or adding a seed crystal to induce crystallization.

  • Chromatography: If crystallization fails, column chromatography on silica gel is the next step. A gradient elution from pure hexane to a mixture of ethyl acetate and hexane will typically provide good separation.

By systematically addressing these common challenges, the synthesis and scale-up of this compound can be made more efficient, safe, and reproducible.

References

  • Safe Handling and Application of Carbon Disulfide (13C) in Chemical Synthesis. (n.d.). Vertex AI Search.
  • Carbon disulfide handling. (2023, March 13). Reddit.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Carbon disulfide. (2022, October 16). Sciencemadness Wiki.
  • ICSC 0022 - CARBON DISULFIDE. (n.d.). International Programme on Chemical Safety.
  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390.

Sources

Technical Support Center: Purification of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1,3-Thiazinane-2-thione (CAS 5554-48-3). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments. The guidance herein is based on established chemical principles and validated synthesis protocols.

Section 1: Understanding the Impurity Profile

Before troubleshooting purification, it's critical to understand the potential impurities that can arise during the synthesis of this compound. The common synthesis route involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in an alcoholic solvent.[1]

Common Impurities May Include:

  • Unreacted Starting Materials: 3-ammoniopropylsulfate (a polar, salt-like compound) and carbon disulfide (volatile, but can be trapped).

  • Reaction Solvents: Residual ethanol or other solvents used in the synthesis.[1]

  • Side-Products: Dithiocarbamate intermediates that failed to cyclize, or products from competitive reaction pathways such as 2-imino-1,3-dithianes.[2]

  • Amorphous Byproducts: The synthesis often produces a "thick paste containing impurities," which are likely non-polar, colored organic materials.[1]

A logical purification strategy is essential to systematically remove these contaminants.

Purification_Workflow Crude Crude this compound (Solid/Paste) Trituration Step 1: Trituration / Washing (e.g., with Dichloromethane) Crude->Trituration Check1 Purity Assessment (TLC, ¹H NMR) Trituration->Check1 Pure1 Product >98% Pure Check1->Pure1 Yes Recrystallization Step 2: Recrystallization (Solvent Screening Required) Check1->Recrystallization No Check2 Purity Assessment (TLC, ¹H NMR) Recrystallization->Check2 Pure2 Product >98% Pure Check2->Pure2 Yes Chromatography Step 3: Column Chromatography (For stubborn impurities/oils) Check2->Chromatography No / Oily Pure3 Pure Fractions Combined & Evaporated Chromatography->Pure3

Caption: General purification workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most straightforward initial step to purify the crude product?

A1: The most effective first step is trituration or thorough washing of the crude solid. A well-documented procedure from Organic Syntheses specifies washing the crude material with dichloromethane (DCM).[1][3]

Causality: this compound has limited solubility in cold DCM, whereas many non-polar, colored byproducts (the "thick paste" mentioned in protocols) are readily soluble.[1] This allows for their selective removal. This step is fast, uses common solvents, and significantly improves purity before attempting more complex methods.

Q2: My product is still discolored after washing. What's the next step?

A2: If discoloration persists, recrystallization is the recommended next step. This process relies on the principle that the desired compound and the impurities have different solubility profiles in a given solvent system. A good recrystallization solvent will dissolve your product well when hot but poorly when cold.

For persistent color, you may consider adding a very small amount (spatula tip) of activated charcoal to the hot solution before filtering. The charcoal adsorbs highly conjugated, colored molecules. However, use it sparingly as it can also adsorb your product and reduce yield.[4]

Q3: How do I choose a solvent for recrystallization?

A3: Solvent selection is empirical. You should test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. For thiazine derivatives, common solvent systems can be effective.[5]

Solvent SystemComponent A (Solubilizing)Component B (Precipitating)Protocol Notes
Single Solvent EthanolN/ADissolve in minimum hot ethanol, allow to cool slowly. Good for moderately polar compounds.
Solvent/Anti-Solvent Ethyl AcetateHexanesDissolve in hot ethyl acetate, then add hexanes dropwise until turbidity persists. Cool slowly.
Solvent/Anti-Solvent Ethanol / Acetic AcidWaterAs reported for some thiazine derivatives, this can be effective.[5] Dissolve in the hot mixture, then cool.

Q4: Is column chromatography a viable option for purifying this compound?

A4: Yes, silica gel column chromatography is a powerful technique for removing stubborn impurities, especially if the product is an oil or if recrystallization fails. While protocols often reserve chromatography for derivatives like N-acylated versions, the principles apply to the parent compound as well.[1] It is the most effective method for separating compounds with different polarities.[4]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Troubleshooting_Guide cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Recommended Solution P1 Product is an Oil/Paste, Not a Solid C1a Trapped Solvent P1->C1a C1b High Impurity Load P1->C1b P2 Low Yield After Purification C2a Product Loss in Wash/Filtrate P2->C2a C2b Inefficient Crystallization P2->C2b P3 Compound Degrades on Silica Column C3a Acidic Nature of Standard Silica Gel P3->C3a S1a Dry Under High Vacuum C1a->S1a S1b Recrystallization or Column Chromatography C1b->S1b S2a Use Cold Solvents for Washing; Minimize Volumes C2a->S2a S2b Slow Cooling; Scratch Flask; Seed Crystal C2b->S2b S3a Deactivate Silica with Et₃N (0.5-1% in Eluent) C3a->S3a S3b Use Neutral Alumina as Stationary Phase C3a->S3b

Caption: Troubleshooting logic for common purification issues.

Problem 1: My final product is a persistent yellow/brown oil or paste instead of the expected solid (mp 138-140 °C).[1][3]

  • Possible Cause 1: Trapped Solvent. Residual solvents like ethanol or dichloromethane can prevent crystallization.

    • Solution: Dry the material under high vacuum for several hours, possibly with gentle heating (e.g., 40 °C) if the compound is stable.

  • Possible Cause 2: High Concentration of Impurities. The melting point of a compound is depressed by impurities. A high enough concentration can result in the product remaining an oil at room temperature.

    • Solution: If trituration has already been performed, proceed directly to column chromatography. This is the most effective way to separate the target compound from the complex mixture of byproducts that are preventing its crystallization. See the protocol below.

Problem 2: My yield is significantly lower than expected after purification.

  • Possible Cause 1: Product Loss During Washes. this compound is not completely insoluble in the solvents used for washing.

    • Solution: Always use ice-cold solvent for washing crystals after filtration. Use the minimum volume necessary to wet the crystal cake. You can also collect the filtrate and concentrate it to recover a second, less pure crop of crystals.[1]

  • Possible Cause 2: Inefficient Crystallization. The product may be supersaturated in the mother liquor.

    • Solution: Ensure the solution cools slowly to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

Problem 3: TLC analysis shows my compound is streaking or developing new spots during column chromatography.

  • Possible Cause: Compound Degradation on Silica Gel. The thione and secondary amine functionalities can interact unfavorably with the acidic surface of standard silica gel, leading to decomposition.[4]

    • Solution 1 (Preferred): Deactivate the silica gel. Prepare your eluent (e.g., an ethyl acetate/hexanes mixture) and add a small amount of triethylamine (Et₃N), typically 0.5-1% by volume. Use this base-treated eluent to pack the column and run the chromatography. The triethylamine neutralizes the acidic sites on the silica.[4]

    • Solution 2: Switch to a different stationary phase. Neutral alumina is a good alternative for compounds that are sensitive to acid. You will need to re-optimize your eluent system using TLC with alumina plates.

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a self-validating system for achieving high purity.

  • Solvent Selection: Using a small test tube, find a suitable solvent or solvent pair from the table in the FAQ section. Aim for full dissolution when hot and significant precipitation when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl to mix.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Confirm purity by melting point and ¹H NMR.

Protocol 2: Flash Column Chromatography

This protocol is for cases where recrystallization is ineffective.

  • TLC Optimization: Dissolve a small amount of the crude product and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., starting with 30% ethyl acetate in hexanes and adjusting polarity). The goal is an Rf value of 0.25-0.35 for the product, with good separation from all impurities.[4] If the compound is acid-sensitive, add 0.5% triethylamine to the TLC solvent.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your optimized eluent (containing triethylamine if needed).

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column bed.

  • Elution:

    • Carefully add the eluent to the column and begin applying pressure to move the solvent through the column.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

  • Romero, J. A., et al. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Organic Syntheses Procedure. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Organic Syntheses. [Link]
  • PubChem. (n.d.). This compound.
  • Bansal, P., et al. (2022). Synthesis, Characterization and Anti-tubercular Activity of 1, 3-Thiazine Derivatives. Journal of Advanced Scientific Research, 13(10), 62-66. [Link]
  • Organic Chemistry Portal. (2023). Synthesis of 1,3-thiazolidine-2-thiones. organic-chemistry.org. [Link]
  • Kim, D. Y., et al. (2018).
  • Jungen, D., et al. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry, 81(11), 4534-4543. [Link]
  • Jungen, D., et al. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. PMC. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. sielc.com. [Link]
  • SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. sielc.com. [Link]
  • Hanefeld, W. (1977). [Competitive formation of tetrahydro-1,3-thiazine-2-thiones and 2-imino-1,3-dithianes (author's transl)]. Archiv der Pharmazie, 310(5), 409-17. [Link]
  • Singh, D. C., & Simerpreet. (2013). Synthesis and Biological Evaluation of 1,3-Thiazines- A Review. Pharmacophore, 4(3), 70-88. [Link]
  • Ghorab, M. M., et al. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Mini-Reviews in Organic Chemistry, 15(4). [Link]
  • Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(16), 3749. [Link]
  • Khatale, P. N., et al. (2013). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • NIST. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST WebBook. [Link]
  • Habermann, J., & Ley, S. V. (2004). Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods. Chemistry – A European Journal, 10(8), 1997-2008. [Link]
  • Pitchai, P., et al. (2015). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 7(10), 89-92. [Link]
  • Promega Connections. (2018).
  • Moratti, S. C., et al. (2007). 1,3-Thiazolidine-2-thione.
  • Gomeza, A., et al. (2011). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 111(11), 7028-7085. [Link]

Sources

Technical Support Center: 1,3-Thiazinane-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,3-thiazinane-2-thione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established protocols and our experience in synthetic organic chemistry to help you navigate the challenges of this synthesis and achieve optimal results.

Introduction to the Synthesis

The synthesis of this compound is a fundamental transformation in heterocyclic chemistry, providing a valuable scaffold for various applications in medicinal chemistry and materials science. The most common and reliable method involves the cyclization of a bifunctional starting material, typically derived from 3-amino-1-propanol, with carbon disulfide in the presence of a base. While the reaction is generally robust, several factors can influence its success, leading to issues with yield, purity, and reproducibility. This guide will address these potential pitfalls in a practical, question-and-answer format.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section is structured to directly address specific problems you may encounter during the synthesis of this compound.

Category 1: Low or No Product Yield

Question 1: I performed the reaction, but after workup, I obtained a very low yield of this compound, or no product at all. What are the likely causes?

Answer: A low or non-existent yield can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic breakdown of potential causes and their solutions:

  • Poor Quality of Starting Materials:

    • 3-Amino-1-propanol: This starting material can be hygroscopic and may have oxidized over time. Ensure you are using a pure, dry sample. If in doubt, consider purification by distillation.

    • Carbon Disulfide (CS₂): Use a freshly opened bottle or a recently purified grade of carbon disulfide. Old CS₂ can contain impurities that may interfere with the reaction.

    • Potassium Hydroxide (KOH): The quality of the base is crucial. Use freshly ground, high-purity KOH pellets or flakes. Older KOH may have a significant carbonate content, which is a much weaker base and will not effectively promote the reaction.

  • Inadequate Reaction Conditions:

    • Insufficient Mixing: The reaction mixture can become thick, especially during the initial stages. Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.[1]

    • Incorrect Temperature: The reaction is typically run at elevated temperatures (e.g., reflux in ethanol/water).[1] Ensure your reaction is reaching and maintaining the target temperature. A reaction that is too cool will proceed very slowly, while excessive heat can lead to decomposition of the product or starting materials.

    • Presence of Water (in anhydrous reactions): If you are attempting an anhydrous version of this synthesis, the presence of moisture can hydrolyze the dithiocarbamate intermediate, preventing cyclization. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Improper Workup Procedure:

    • Precipitation Issues: The product often precipitates from the reaction mixture upon cooling.[1] If the cooling is too rapid or the solution is too concentrated, you may get an oily or intractable solid that is difficult to isolate. Gradual cooling is recommended.

    • Losses During Extraction: If your workup involves an extraction step, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Multiple extractions with a suitable solvent like dichloromethane are recommended to maximize recovery.[1]

Question 2: My reaction seems to stall and does not go to completion, even after extended reaction times. How can I drive the reaction forward?

Answer: An incomplete reaction often points to an issue with stoichiometry or the reactivity of the reagents.

  • Check Stoichiometry: Carefully re-check the molar equivalents of your reagents. An excess of carbon disulfide is typically used to ensure complete reaction with the amine.[1]

  • Base Strength and Solubility: As mentioned, the quality of the KOH is critical. You can also consider using a stronger base or a phase-transfer catalyst if you are facing solubility issues with your base in the chosen solvent system.

  • Solvent Choice: The solvent system (e.g., ethanol/water) is designed to dissolve both the starting materials and the base to a sufficient extent.[1] If your starting materials are modified, you may need to re-optimize the solvent system.

Category 2: Product Purity Issues

Question 3: My final product is an off-color oil or a discolored solid, and TLC/NMR analysis shows multiple impurities. What are the common side reactions?

Answer: The formation of impurities is a common challenge. Here are some likely side products and how to avoid them:

  • Dithiocarbamate Salt: The intermediate dithiocarbamate salt, formed from the reaction of the amine with CS₂, may not have cyclized completely. This can happen if the reaction is not heated for a sufficient amount of time or if the base is not strong enough to promote the final ring-closing step.

    • Solution: Ensure adequate heating and reaction time. You can monitor the reaction by TLC to determine when the starting material has been consumed and the product is no longer forming.

  • Polymeric Materials: Carbon disulfide can react with the amine in a non-cyclic fashion, leading to the formation of polymeric thiourea-type byproducts, especially if the reaction conditions are not well-controlled.

    • Solution: Slow, controlled addition of reagents and maintaining the recommended reaction temperature can minimize polymerization.

  • Oxidation Products: The thione group is susceptible to oxidation, especially if the product is exposed to air for extended periods at elevated temperatures during workup.

    • Solution: Work up the reaction promptly after it is complete. If possible, use degassed solvents and perform the workup under an inert atmosphere (e.g., nitrogen or argon).

Question 4: I am having difficulty purifying my this compound. Recrystallization gives a poor recovery, and column chromatography is challenging. What are the best purification strategies?

Answer: Purifying this compound can indeed be tricky. Here are some expert recommendations:

  • Recrystallization:

    • Solvent Selection: A mixed solvent system is often effective. For example, dissolving the crude product in a good solvent (like dichloromethane or hot ethanol) and then adding a poor solvent (like hexanes or water) until turbidity is observed, followed by slow cooling, can yield clean crystals.

    • Avoid Overheating: Do not overheat the solution during recrystallization, as this can cause decomposition.

  • Column Chromatography:

    • Silica Gel Choice: Use a standard mesh size silica gel (e.g., 60-120 mesh).

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] The optimal solvent system should be determined by TLC analysis of the crude product.

    • Deactivation of Silica: The thione group can sometimes interact strongly with silica gel. If you are experiencing significant tailing or decomposition on the column, you can try deactivating the silica gel by pre-treating it with a small amount of a weak base, such as triethylamine, in the eluent.

  • Trituration:

    • Sometimes, simply washing the crude solid with a suitable solvent in which the impurities are soluble but the product is not can be a very effective purification method.[1] For example, triturating the crude solid with cold diethyl ether or a mixture of hexanes and ethyl acetate can remove many common impurities.

Reaction Mechanism and Workflow

To better understand the synthesis and the potential points of failure, let's visualize the reaction mechanism and a general troubleshooting workflow.

Reaction Mechanism

The synthesis of this compound from 3-ammoniopropylsulfate and carbon disulfide proceeds through the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 3-Ammoniopropylsulfate 3-Ammoniopropylsulfate Dithiocarbamate Dithiocarbamate Intermediate 3-Ammoniopropylsulfate->Dithiocarbamate + CS₂ + KOH CS2 Carbon Disulfide (CS₂) KOH Potassium Hydroxide (KOH) Product This compound Dithiocarbamate->Product Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

When encountering a problem with your synthesis, a systematic approach to troubleshooting is key. The following workflow can help you identify and resolve the issue.

Troubleshooting_Workflow Start Start Problem Problem Encountered (e.g., Low Yield, Impure Product) Start->Problem Check_Reagents Verify Purity and Stoichiometry of Starting Materials Problem->Check_Reagents Review_Conditions Review Reaction Conditions (Temperature, Time, Stirring) Check_Reagents->Review_Conditions Analyze_Workup Analyze Workup and Purification Procedure Review_Conditions->Analyze_Workup Consult_Literature Consult Detailed Protocols and Literature Analyze_Workup->Consult_Literature Implement_Changes Implement Corrective Actions Consult_Literature->Implement_Changes Re-run_Experiment Re-run Experiment Implement_Changes->Re-run_Experiment Success Successful Synthesis Re-run_Experiment->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

Detailed Experimental Protocol

This protocol is adapted from a reliable, peer-reviewed source and provides a solid foundation for your synthesis.[1]

Synthesis of this compound

Reagent MW Amount Moles Equivalents
3-Ammoniopropylsulfate155.1818.70 g121 mmol1.0
Carbon Disulfide76.149.6 mL160 mmol1.3
Potassium Hydroxide56.1114.84 g265 mmol2.2
Ethanol (absolute)46.0715 mL--
Ethanol/Water (1:1)-100 mL--

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-ammoniopropylsulfate (18.70 g, 121 mmol).

    • Add absolute ethanol (15 mL) and stir at room temperature for 3 minutes.

    • Add carbon disulfide (9.6 mL, 160 mmol) in one portion.

  • Preparation of the Base Solution:

    • In a separate 250 mL conical flask, dissolve potassium hydroxide beads (14.84 g, 265 mmol) in a 1:1 mixture of ethanol and water (100 mL).

  • Reaction:

    • Transfer the KOH solution to a pressure-equalizing addition funnel and attach it to the round-bottomed flask containing the starting materials.

    • Add the KOH solution dropwise to the reaction mixture over 30 minutes at room temperature. The solution will turn yellow.

    • Replace the addition funnel with a reflux condenser and heat the reaction mixture to reflux (approximately 70 °C) for 1 hour under a nitrogen atmosphere.

    • Allow the reaction to cool slowly to room temperature. A fluffy white precipitate should form.

    • Further cool the mixture in an ice/water bath for 15 minutes.

  • Workup and Purification:

    • Filter the precipitate through a Büchner funnel.

    • Wash the collected solid with cold water and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.[1]

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Simerpreet, & Cannoo Singh, D. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(3), 70-88. [Link]
  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. [Link]
  • de Kimpe, N., et al. (2012). Multicomponent synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]
  • Abdel-Wahab, B. F., et al. (2020).
  • Khatale, P. N., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Scheme 2 Subsequent reactions to various 2H-1,3-thiazine-2-thiones derivatives.
  • Mehrabi, H., & Esfandiarpour, Z. (2016). A facile and effective procedure for the synthesis of new 1,3-thiazine-2-thione derivatives. Monatshefte für Chemie - Chemical Monthly, 147(3), 583–586. [Link]
  • Gault, R. G., & Leavitt, J. J. (1953). 1,3-Thiazine Derivatives. I. The Reaction of 2,3-Dihalopropylamines with Carbon Disulfide. Journal of the American Chemical Society, 75(7), 1517–1519. [Link]
  • Mangelinckx, S., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(7), 2939–2975. [Link]
  • Sharma, A., et al. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmacy and Applied Chemistry, 1(2), 49-64. [Link]
  • Charris, J., et al. (2013). Thiadiazines, N,N-Heterocycles of Biological Relevance. Molecules, 18(11), 13857-13872. [Link]
  • Kumar, V., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry & Biology Interface, 14(1), 1-20. [Link]
  • Edayadulla, N., & Ramesh, P. (2017). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 22(10), 1660. [Link]
  • Kumar, A., et al. (2013). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 5(2), 170-175. [Link]
  • Asati, V., & Sahu, J. (2023). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23(1), 1-1. [Link]

Sources

Effect of solvent on 1,3-Thiazinane-2-thione reaction rate and yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Thiazinane-2-thione

Welcome to the technical support guide for the synthesis and troubleshooting of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on optimizing reaction rates and yields through solvent selection.

Section 1: Core Concepts & Mechanism FAQs

This section addresses fundamental questions regarding the synthesis of this compound, providing the mechanistic basis necessary for effective troubleshooting.

Q1: What is the general reaction mechanism for the formation of this compound?

A1: The synthesis is a classic example of heterocycle formation involving a nucleophilic addition followed by an intramolecular cyclization. The process can be broken down into two primary steps:

  • Dithiocarbamate Formation: The reaction initiates with a nucleophilic attack of a primary amine on the electrophilic carbon of carbon disulfide (CS₂). This forms a dithiocarbamate salt or acid intermediate.[1][2] This step is typically fast.

  • Intramolecular Cyclization: The dithiocarbamate intermediate then undergoes an intramolecular nucleophilic substitution (an Sₙ2-type reaction) or a Michael addition, depending on the substrate, to form the six-membered thiazinane ring.[2] For instance, when starting from 3-ammoniopropylsulfate, the terminal sulfate acts as a leaving group for the cyclization.

The overall efficiency of the reaction is highly dependent on the stability and reactivity of the dithiocarbamate intermediate, which is where solvent choice becomes critical.

Mechanism cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization Amine Amine Dithiocarbamate Dithiocarbamate Intermediate Amine->Dithiocarbamate + CS₂ CS2 Carbon Disulfide (CS₂) Product This compound Dithiocarbamate->Product Ring Closure

Caption: General reaction mechanism for this compound synthesis.

Section 2: Troubleshooting Guide - Low Reaction Yield

Low yield is the most frequently encountered issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in this synthesis can typically be traced back to one of four areas: reactant quality, reaction conditions, solvent choice, or workup procedure. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Reported Purity 1. Check Reactant Purity - Amine (oxidation?) - CS₂ (old stock?) - Anhydrous conditions? Start->Purity Conditions 2. Verify Reaction Conditions - Correct Stoichiometry? - Temperature Control? - Reaction Time? Purity->Conditions Purity OK Solvent 3. Evaluate Solvent Choice - Optimal Polarity? - Reactant Solubility? Conditions->Solvent Conditions OK Workup 4. Review Workup & Purification - Product lost during extraction? - Inefficient precipitation? - Degradation on column? Solvent->Workup Solvent OK Solution Yield Optimized Workup->Solution Workup OK

Caption: Systematic workflow for troubleshooting low reaction yields.

Q3: How does reactant purity affect the reaction?

A3: Reactant purity is paramount.[3]

  • Amines: Primary amines can oxidize over time. If your amine source is old or discolored, consider purification by distillation.

  • Carbon Disulfide (CS₂): CS₂ can degrade, especially if stored improperly. Use a fresh bottle from a reputable supplier.

  • Water Content: The presence of water can interfere with the reaction, particularly if strong bases are used to form the dithiocarbamate. Using anhydrous solvents is recommended.[3]

Q4: Can you elaborate on common side reactions that lower the yield?

A4: Side reactions are a frequent cause of low yields. In some variations of this synthesis, particularly under acidic conditions, isomeric byproducts can form.[3] Additionally, if the dithiocarbamate intermediate is not stable under the reaction conditions, it may decompose before it can cyclize. The choice of solvent plays a significant role in stabilizing this key intermediate.

Section 3: Solvent Selection and Optimization

The choice of solvent is arguably the most critical parameter influencing both the rate and yield of the this compound synthesis.

Q5: What is the role of the solvent in this reaction, and how do I choose the best one?

A5: The solvent must first dissolve the reactants but, more importantly, it modulates the reactivity of the key dithiocarbamate intermediate.[4] Solvents are generally categorized as polar protic or polar aprotic, and their effects differ significantly.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can form hydrogen bonds.[4] They can solvate and stabilize the negatively charged dithiocarbamate intermediate. However, this strong solvation can create a "solvent cage" around the nucleophile, hindering its ability to perform the intramolecular cyclization and potentially slowing the reaction.[5][6] Despite this, ethanol is a commonly used solvent that provides moderate to good yields in some procedures.[7]

  • Polar Aprotic Solvents (e.g., Acetonitrile (MeCN), DMF, DMSO): These solvents have dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen-bond donors.[6] They solvate the cation of the dithiocarbamate salt but leave the anionic nucleophile relatively "naked" and highly reactive.[6] This often leads to a significant increase in the rate of the Sₙ2-type cyclization step.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally unsuitable due to the poor solubility of the polar reactants and intermediates.

Q6: Is there experimental data comparing different solvents?

A6: Yes. A study by Kröger et al. on the synthesis of related 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones provides an excellent comparison of solvents.[1] Their findings clearly demonstrate the superiority of a polar aprotic solvent (MeCN) over polar protic solvents (MeOH, H₂O).

Table 1: Effect of Solvent on Yield of a 1,3-Thiazine-2-thione Derivative (Data adapted from Kröger et al., 2015)[1]

EntrySolventBaseReaction Time (h)Isolated Yield (%)
1H₂OEt₃N15Inappropriate Solvent
2MeOHEt₃N15Low Yield
3MeCN Et₃N 15 55%

This data strongly suggests that Acetonitrile (MeCN) is an excellent starting point for optimizing your reaction.

Section 4: Experimental Protocols

This section provides a detailed, validated protocol for the synthesis of the parent compound, this compound.

Q7: Can you provide a reliable, step-by-step protocol for synthesizing this compound?

A7: Certainly. The following procedure is adapted from a robust and well-vetted protocol published in Organic Syntheses, which involves the cyclization of 3-ammoniopropylsulfate.[7]

Experimental Protocol: Synthesis of this compound (2)

Reactants:

  • 3-Ammoniopropylsulfate (1) (18.70 g, 121 mmol, 1 equiv)

  • Absolute Ethanol (15 mL)

  • Carbon Disulfide (CS₂) (9.6 mL, 160 mmol, 1.3 equiv)

  • Potassium Hydroxide (KOH) solution (20.2 g in 40 mL of H₂O, ~360 mmol, 3 equiv)

Procedure:

  • Initial Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge 3-ammoniopropylsulfate (1) and absolute ethanol at room temperature.

  • CS₂ Addition: Stir the solution for 3 minutes, then add neat carbon disulfide in one portion.

  • Base Addition: Immerse the flask in an ice/water bath. Add the aqueous KOH solution dropwise over 30 minutes. The solution will turn yellow.

  • Reflux: Replace the addition funnel with a reflux condenser. Heat the reaction mixture to reflux (bath temperature ~70 °C) for 1 hour under a nitrogen atmosphere.

  • Precipitation: Allow the mixture to cool slowly to room temperature, then cool further to 0 °C in an ice/water bath for 15 minutes to encourage the precipitation of a fluffy white solid.

  • Isolation: Filter the solid product using a Büchner funnel.

  • Purification (Trituration): Wash the collected solid in the funnel with cold water (2 x 40 mL) and then with cold ethanol (2 x 20 mL). Break up any lumps with a spatula during washing to ensure impurities are removed.

  • Drying: Transfer the purified white solid to a flask and dry under high vacuum to afford the final product, this compound (2). Typical Yield: ~60-65%.[8]

References

  • Kennington, S. C., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 206-222. [Link]
  • Lu, Z., Yang, Y.-Q., & Xiong, W. (2019). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal. [Link]
  • Kröger, D., Brockmeyer, F., & Kahrs, C. (2015). A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones. RSC Advances, 5(55), 44105-44113. [Link]
  • Al-Sanea, M. M., & El-Sayed, M. A. (2020).
  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
  • St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction (PART-2) Solvent Effects. [Link]
  • The Organic Chemistry Tutor. (2012). Solvents in Substitution Reactions. YouTube. [Link]
  • Simerpreet, & Cannoo Singh Damanjit. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 5(3), 329-343. [Link]
  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 143-149. [Link]
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
  • Han, Z., & Ding, K. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 206-222. [Link]
  • Szabó, K., et al. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(11), 11543. [Link]
  • Sharma, V., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Molecules, 29(3), 693. [Link]
  • de Cozar, A., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 1,3-Thiazinane-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3-thiazinane-2-thiones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will address common questions and troubleshoot specific experimental issues to enhance the efficiency and success of your synthetic endeavors. The 1,3-thiazinane core is a valuable scaffold in medicinal chemistry, and mastering its synthesis is a critical step in the development of novel therapeutics.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection and Reaction Fundamentals

This section addresses foundational questions regarding the synthesis of 1,3-thiazinane-2-thiones.

Q1: What are the common starting materials for synthesizing 1,3-thiazinane-2-thiones?

The synthesis typically involves the reaction of carbon disulfide (CS₂) with a bifunctional substrate containing a primary or secondary amine and a reactive group three carbons away, which facilitates the six-membered ring closure. Common precursors include:

  • 3-Amino-1-propanols: The hydroxyl group is converted into a good leaving group either in a separate step or in situ.[4]

  • 1,3-Dihalopropanes or 3-Halopropylamines: These react with a source of dithiocarbamate.[5]

  • Allylamines: These can react with carbon disulfide in the presence of a suitable catalyst.[1]

  • α,β-Unsaturated Aldehydes: A three-component reaction with a primary amine and carbon disulfide can be employed.[5]

Q2: What is the general reaction mechanism?

The most common pathway involves two key steps:

  • Dithiocarbamate Formation: The amine nucleophilically attacks the electrophilic carbon of carbon disulfide (CS₂). In the presence of a base, this forms a dithiocarbamate salt intermediate.[5][6][7]

  • Intramolecular Cyclization: The sulfur atom of the dithiocarbamate acts as a nucleophile, attacking the electrophilic carbon at the 3-position of the propane backbone to close the six-membered ring and displace a leaving group.

Below is a diagram illustrating this general mechanism.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization Amine R-NH₂ (Substrate) Dithiocarbamate R-NH-C(=S)S⁻ (Intermediate) Amine->Dithiocarbamate + CS₂, Base CS2 S=C=S CS2->Dithiocarbamate Cyclized_Product 1,3-Thiazinane-2-thione Dithiocarbamate->Cyclized_Product Intramolecular S-Alkylation (- Leaving Group) G start Low/No Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst/Base (Strength & Type) check_reagents->check_catalyst Reagents OK check_conditions 3. Optimize Conditions (Temp & Solvent) check_catalyst->check_conditions Catalyst OK check_side_reactions 4. Analyze for Side Products (TLC, LC-MS) check_conditions->check_side_reactions Conditions OK success Yield Improved check_side_reactions->success Side reactions minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Q: I'm observing significant formation of side products. How can I identify and minimize them?

A: Side product formation compromises yield and complicates purification. The most common side product is the corresponding N,N'-disubstituted thiourea.

  • Cause of Thiourea Formation: This occurs when the dithiocarbamate intermediate reacts with a second molecule of the starting amine instead of cyclizing. This is favored when the intramolecular cyclization step is slow.

  • Identification: Thioureas have distinct spectroscopic signatures (NMR, IR) and can often be identified by LC-MS analysis of the crude reaction mixture.

  • Minimization Strategies:

    • Increase Rate of Cyclization: Use a more reactive substrate with a better leaving group. For example, converting a hydroxyl group to a tosylate or mesylate prior to the reaction can significantly accelerate the ring-closing step.

    • Control Stoichiometry: Avoid a large excess of the amine starting material. A slight excess of carbon disulfide may be beneficial.

    • Optimize Catalyst: A strong base can accelerate the desired intramolecular S-alkylation over the intermolecular reaction with another amine. [4] 4. Reaction Conditions: Running the reaction at a higher concentration can sometimes favor the intramolecular pathway.

Q: My reaction starts but then stalls before completion. Could my catalyst be deactivating?

A: Yes, catalyst deactivation is a plausible cause for a stalled reaction.

  • Mechanisms of Deactivation:

    • Poisoning: The most common cause for basic catalysts. Acidic impurities in the reagents or solvent, or acidic byproducts from a side reaction, can neutralize the base.

    • Coking/Fouling: In some cases, polymeric byproducts can precipitate and coat the surface of a heterogeneous catalyst, blocking active sites. [8] * Thermal Degradation: At high temperatures, the catalyst itself might decompose. This is more relevant for complex organometallic catalysts than for simple bases like KOH. [9]* Troubleshooting Steps:

    • Ensure Inert Atmosphere: If your reagents are sensitive to air or moisture, run the reaction under nitrogen or argon. [4] 2. Purify Reagents: Use highly pure, dry solvents and reagents to eliminate potential poisons.

    • Staged Addition: If deactivation is suspected, try adding a second portion of the catalyst midway through the reaction to see if it restarts.

Section 3: Detailed Experimental Protocol

This protocol is adapted from a robust procedure for the synthesis of this compound from 3-amino-1-propanol, as detailed in Organic Syntheses. [4] Objective: To synthesize this compound (2).

Step A: Synthesis of 3-Ammoniopropylsulfate (1)

  • Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL) under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice/water bath.

  • Slowly add chlorosulfonic acid (10.5 mL, 159 mmol) dropwise over 30 minutes. A white precipitate will form.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the resulting solid, wash with methanol, and dry under high vacuum to yield 3-ammoniopropylsulfate (1) as a white powder.

Step B: Synthesis of this compound (2)

  • Charge a 250 mL round-bottomed flask with the 3-ammoniopropylsulfate (1) (18.70 g, 121 mmol) and absolute ethanol (15 mL).

  • Add carbon disulfide (9.6 mL, 160 mmol) in one portion.

  • Separately, dissolve potassium hydroxide (KOH) beads (14.84 g, 265 mmol) in a 1:1 ethanol/water mixture (100 mL).

  • Add the KOH solution dropwise to the flask containing the substrate and CS₂ over 30 minutes at room temperature. The solution will turn yellow.

  • Heat the reaction mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere.

  • Cool the mixture to room temperature, then to 0 °C in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield pure this compound (2).

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Al-Salahi, R., Marzouk, M., & El-Agrody, A. M. (2020).
  • Singh, D. C., et al. (2013). Synthesis and Biological Evaluation of 1,3-Thiazines. Pharmacophore, 4(3), 70-88. [Link]
  • de Gelidi, F., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]
  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]
  • Request PDF.
  • Matilda. Synthesis of 1,3-thiazolidine-2-thiones using CS2 and epoxy amines. [Link]
  • Khatale, P. N., et al. (2013). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(16), 3749. [Link]
  • Schmidt, A., et al. (2015). A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones. Beilstein Journal of Organic Chemistry, 11, 746-754. [Link]
  • ResearchGate. Reactions of Carbon Disulfide with N-Nucleophiles. [Link]
  • Ziyaei Halimehjani, A., et al. (2014). Synthesis of 1,3-thiazolidine-2-thiones using CS2 and epoxy amines. RSC Advances, 4(104), 59955-59961. [Link]
  • de la Torre, G., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry, 87(17), 11757-11765. [Link]
  • ResearchGate. Synthesis of 1,3-thiazolidine-2-thiones via MCR of CS2, primary amine, and dibenzoylacetylene. [Link]
  • Sharma, A., & Kumar, V. (2025). Carbon disulfide (CS2)
  • Wang, L., et al. (2019). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Green Chemistry, 21(16), 4362-4367. [Link]
  • Yuksel Orhan, O., et al. (2019). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions. International Journal of Global Warming, 18(3/4), 401. [Link]
  • AmmoniaKnowHow.
  • ResearchGate.
  • Kumar, A., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry & Biodiversity, 21(2), e202301386. [Link]
  • Al-Ghorbani, M., et al. (2022). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 27(19), 6245. [Link]
  • Al-Salahi, R., Marzouk, M., & El-Agrody, A. M. (2020).
  • Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures.
  • Gualandi, A., et al. (2011). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 111(11), 7457-7517. [Link]
  • Rasayan Journal of Chemistry. (2017). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan J. Chem, 10(2), 555-561. [Link]

Sources

Technical Support Center: Monitoring 1,3-Thiazinane-2-thione Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of 1,3-thiazinane-2-thione synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only follow the steps but also troubleshoot effectively when challenges arise.

The Critical Role of Reaction Monitoring

The synthesis of 1,3-thiazinane-2-thiones, often involving the reaction of a 1,3-amino alcohol derivative with carbon disulfide (CS₂), requires careful monitoring to determine the point of completion and to identify the formation of any byproducts.[1][2] Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose—it is rapid, inexpensive, and provides crucial real-time information about the reaction's progress. By comparing the chromatographic behavior of the reaction mixture against the starting materials, you can qualitatively assess the consumption of reactants and the formation of the desired product.

Core Principles of TLC in This Context

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent).

  • Stationary Phase: For 1,3-thiazinane-2-thiones and their precursors, silica gel (SiO₂) coated on a plate (glass, aluminum, or plastic) is the standard. Silica gel is a polar adsorbent.

  • Mobile Phase: A solvent or mixture of solvents that carries the sample up the plate. The choice of mobile phase is critical for achieving good separation.

  • Separation Mechanism: Polar compounds adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf). Less polar compounds have a weaker interaction with the silica gel and are carried further by the mobile phase (higher Rf).

In a typical synthesis of this compound from a 1,3-amino alcohol, the starting amino alcohol is significantly more polar than the final thiazinane product. This difference in polarity is the basis for effective separation and monitoring by TLC.

Step-by-Step Experimental Protocol for TLC Monitoring

This protocol outlines the standard procedure for setting up and running a TLC plate to monitor your reaction.

Methodology
  • Plate Preparation:

    • Using a pencil (never a pen, as ink will run with the solvent[3]), gently draw a light "baseline" approximately 1 cm from the bottom of the TLC plate.

    • Mark the lanes on the baseline where you will spot your samples. A standard setup includes:

      • "SM" Lane: Starting Material (the limiting reactant, e.g., the 1,3-amino alcohol).

      • "C" Lane (Co-spot): A single spot containing both the Starting Material and the Reaction Mixture. This is crucial for confirming spot identity.[4]

      • "R" Lane: Reaction Mixture.

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Dip a capillary tube into the sample solution.

    • Gently and briefly touch the capillary tube to the corresponding mark on the TLC plate's baseline. The goal is a small, concentrated spot (1-2 mm in diameter).

    • For the "C" lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.

  • Developing the Plate:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[3][5]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which ensures better separation.

    • Carefully place the spotted TLC plate into the chamber using forceps and cover it with the lid. Do not allow the plate to touch the filter paper.[3]

    • Allow the solvent to travel up the plate.

  • Completion and Marking:

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber.

  • Visualization:

    • Examine the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[7][8]

    • If spots are not UV-active or for better visualization, use a chemical stain (see Section 4).

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Analysis A 1. Mark Baseline on TLC Plate B 2. Prepare Dilute Samples (SM, Rxn) A->B C 3. Spot SM, Co-spot (C), and Reaction (R) B->C D 4. Prepare Developing Chamber with Eluent C->D E 5. Place Plate in Chamber & Develop D->E F 6. Remove Plate & Mark Solvent Front E->F G 7. Visualize under UV Light F->G H 8. Apply Chemical Stain (if needed) G->H I 9. Calculate Rf Values & Interpret Results H->I

Caption: Standard workflow for TLC reaction monitoring.

Visualization of Thiazinane-Thiones

While some organic compounds are visible under UV light, thiazinane-thiones and their precursors may require chemical staining for clear visualization.

  • UV Light (254 nm): This is a non-destructive first step.[8] While the saturated 1,3-thiazinane ring is not aromatic, the thiocarbonyl (C=S) group or other functionalities in your specific molecule might absorb UV light, appearing as dark spots on the fluorescent green background of the plate.[7]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for these reactions. It is a strong oxidizing agent that reacts with oxidizable functional groups.[9] Both the starting amino alcohol and the thione product will react, appearing as yellow-brown spots against a purple background.

  • Iodine Chamber: A semi-destructive method where the plate is exposed to iodine vapor. Iodine forms colored complexes with many organic compounds, making them visible as brownish spots.[7] This is a good general-purpose visualization technique.

  • p-Anisaldehyde Stain: This stain can be very effective, often producing a range of colors for different functional groups upon heating, which can aid in distinguishing the product from starting materials and byproducts.[9]

Interpreting the Results

The position of the spots, defined by the Retention Factor (Rf), tells the story of your reaction.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Compound TypeExpected PolarityExpected Rf ValueTypical Appearance on TLC
1,3-Amino Alcohol (SM) HighLow (e.g., 0.0 - 0.2)Stays near the baseline.
This compound (Product) Moderate to LowHigher (e.g., 0.3 - 0.6)Moves significantly up the plate.
Carbon Disulfide (CS₂) Very LowHighTypically runs with the solvent front and evaporates.
Reaction Intermediates VariableVariableMay appear as faint spots between the SM and product.

A successful reaction will show the spot corresponding to the starting material diminishing in intensity over time, while a new spot, corresponding to the product with a higher Rf value, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during TLC analysis of this compound reactions.

Q: My spots are elongated or "streaking" up the plate. What's wrong? A: Streaking is a common issue with several potential causes:

  • Sample Overload: You have spotted too much material. The stationary phase becomes saturated, leading to a streak instead of a tight spot. Solution: Dilute your sample and re-spot.[3][5]

  • Acidic/Basic Compounds: The starting amino alcohol is basic. Basic compounds can interact strongly and unevenly with the slightly acidic silica gel, causing streaking. Solution: Add a small amount (0.1–1%) of a basic modifier like triethylamine or a few drops of ammonia to your eluting solvent to neutralize the acidic sites on the silica.[5]

  • Highly Polar Sample: If your compound is very polar, it may streak in certain solvents. Solution: Try a more polar solvent system to move the compound off the baseline more effectively.

Q: I ran my TLC, but I don't see any spots, even after staining. A: This can be frustrating, but it is solvable:

  • Sample Too Dilute: Your compound's concentration may be too low to be detected. Solution: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[3][5]

  • Incorrect Visualization Method: Your compound may not be UV-active and may not react with the specific stain you used. Solution: Always try UV light first, followed by a general, reactive stain like potassium permanganate or p-anisaldehyde.

  • Compound Evaporation: If your product is volatile, it may have evaporated from the plate before or during development. Solution: This is less common for thiazinane-thiones but can be addressed by developing the plate immediately after spotting.

Q: My spots are all clustered near the solvent front (Rf > 0.8). How do I fix this? A: Your mobile phase is too polar. The solvent is moving all components, regardless of their polarity, too quickly up the plate.

  • Solution: Decrease the polarity of your eluting solvent. For example, if you are using 50:50 Hexane:Ethyl Acetate, try changing the ratio to 80:20 or 90:10.[5][10] A published system for a similar compound used 80:20 hexanes/ethyl acetate, which is a good starting point.[1]

Q: My spots are all stuck on the baseline (Rf < 0.1). What should I do? A: Your mobile phase is not polar enough. The solvent does not have sufficient strength to move the compounds off the highly polar silica gel.

  • Solution: Increase the polarity of your eluting solvent. If you are using 80:20 Hexane:Ethyl Acetate, try 60:40 or 50:50. You can also switch to a more polar solvent system, such as Dichloromethane:Methanol.[4][5][10]

Q: The spots for my starting material and product are very close together. A: This indicates poor resolution, making it difficult to judge the reaction's progress.

  • Solution: You need to optimize your solvent system. Try different solvent combinations. For example, instead of Hexane:Ethyl Acetate, try a system with different selectivity like Dichloromethane:Acetone or Toluene:Ethyl Acetate. Running the TLC plate for a longer distance can also sometimes improve separation.[4] The use of a co-spot is essential here to see if you have one elongated spot or two distinct, overlapping spots.

Q: I see an unexpected spot on my TLC. What could it be? A: An unexpected spot could be a reaction intermediate, a byproduct, or an impurity from your starting materials. It could also indicate that your product is decomposing on the silica plate.

  • Solution: Note the Rf of the new spot. If it appears and then disappears as the reaction progresses, it is likely an intermediate. If it persists, it is a stable byproduct. To check for decomposition on the silica, you can perform a 2D TLC: spot your purified product in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. A decomposition product will appear as a new spot off the diagonal.[4]

Troubleshooting Logic Diagram

TLC_Troubleshooting cluster_problems Common Problems start Analyze Developed TLC Plate p1 Problem: Streaking Spots p2 Problem: No Spots Visible p3 Problem: Rf too High (>0.8) p4 Problem: Rf too Low (<0.1) p5 Problem: Poor Separation s1 Solution: 1. Dilute sample (less loading). 2. Add Et3N or HCOOH to eluent. 3. Change solvent system. p1->s1 s2 Solution: 1. Concentrate sample/re-spot. 2. Use a different stain (KMnO4). 3. Check solvent level in chamber. p2->s2 s3 Solution: Decrease eluent polarity (e.g., more hexane). p3->s3 s4 Solution: Increase eluent polarity (e.g., more ethyl acetate). p4->s4 s5 Solution: 1. Try a different solvent system. 2. Use a co-spot to confirm. 3. Ensure chamber is saturated. p5->s5

Caption: A logical guide to troubleshooting common TLC issues.

References
  • Kennington, S. C., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Lu, Z., Yang, Y.-Q., & Xiong, W. (2019).
  • Nichols, L. (2022).
  • LibreTexts. (2022). 2.
  • University of Colorado Boulder. (n.d.). TLC Visualization Solutions.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. [Link]
  • That Chemist. (2022).
  • University of Rochester Chemistry Department. (n.d.).
  • Bitesize Bio. (2025).
  • ChemBAM. (n.d.). TLC troubleshooting. chembam.com. [Link]

Sources

Technical Support Center: A Researcher's Guide to 1,3-Thiazinane-2-thione Stability and Workup

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge: preventing the decomposition of 1,3-thiazinane-2-thione during reaction workup and purification. As a valuable six-membered heterocyclic platform, its stability is paramount for successful downstream applications. This document moves beyond simple protocols to explain the chemical causality behind each recommendation, ensuring your experimental design is robust and self-validating.

Troubleshooting Guide: Common Workup Failures

This section addresses specific issues researchers encounter, providing not just a solution but a mechanistic explanation for the problem.

Question 1: "My reaction to synthesize this compound appears complete by TLC, but my isolated yield is significantly low after an aqueous workup. What is the likely cause?"

Answer: The primary culprit is likely pH-mediated hydrolytic decomposition. The this compound scaffold, a cyclic dithiocarbamate, is sensitive to both strongly acidic and strongly basic conditions, especially in the presence of water.

  • Acid-Catalyzed Decomposition: Under strongly acidic conditions (pH < 4), the nitrogen atom or the thione sulfur can be protonated. This creates a reactive intermediate that is susceptible to nucleophilic attack by water, leading to ring-opening and the eventual release of carbon disulfide (CS₂), 3-amino-1-propanethiol, and other degradation products. The mechanism often involves the formation of an unstable dithiocarbamic acid intermediate[1][2].

  • Base-Catalyzed Decomposition: In strongly alkaline solutions (pH > 10), the compound can undergo a base-catalyzed elimination (E1cB-type) reaction[3]. Deprotonation of the N-H proton increases electron density in the ring, facilitating cleavage. This pathway is particularly problematic at elevated temperatures. Aliphatic dithiocarbamates are known to degrade in very strong alkaline conditions to a mixture of sulfur-containing compounds[4].

Expert Insight: Always monitor the pH of your aqueous layers during extraction. Aim to keep the pH within a "safe zone" of approximately 5-8. If your reaction mixture is strongly acidic or basic, neutralize it carefully with a mild reagent before beginning the aqueous workup.

Question 2: "I observe significant streaking and multiple new spots on my TLC plate after attempting to purify my crude product via silica gel chromatography. Is the compound decomposing on the column?"

Answer: Yes, this is a classic sign of on-column decomposition. Standard silica gel is inherently acidic (surface pH typically 4-5) due to the presence of silanol (Si-OH) groups. This acidity is sufficient to catalyze the ring-opening of this compound, as described in the previous point.

Troubleshooting Steps:

  • Neutralize the Silica: Before preparing your column slurry, pre-treat the silica gel. A common and effective method is to slurry the silica in the starting eluent system (e.g., Hexanes/Ethyl Acetate) containing 1-2% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic silanol groups, creating a more inert stationary phase.

  • Use Pre-Treated Silica: Commercially available deactivated or neutral silica gel is an excellent alternative.

  • Minimize Residence Time: Do not let the compound sit on the column for extended periods. Run the chromatography as efficiently as possible. If necessary, use a slightly more polar solvent system than initially planned to expedite elution, even if it means sacrificing some separation from very close-running impurities.

Question 3: "I used a saturated sodium bicarbonate (NaHCO₃) wash to neutralize residual acid, but my yield still suffered. Why would this mild base cause a problem?"

Answer: While significantly safer than strong bases like NaOH or KOH, even sodium bicarbonate can be problematic if contact time is prolonged or if the temperature is not controlled. The decomposition is a function of both pH and time.

Causality: The equilibrium between this compound and its deprotonated form exists even with a mild base. Over time, this allows the base-catalyzed decomposition pathway to proceed, albeit more slowly than with NaOH.

Best Practice Protocol:

  • Perform the wash quickly and at a reduced temperature (0-5 °C).

  • Use a pre-chilled, saturated NaHCO₃ solution.

  • Immediately separate the layers and proceed to the next step. Do not let the biphasic mixture sit in the separatory funnel.

  • Follow up with a brine wash to remove residual bicarbonate and water.

Frequently Asked Questions (FAQs)

  • Q: What are the primary decomposition pathways for this compound?

    • A: The two main pathways are acid-catalyzed hydrolysis and base-catalyzed elimination, both of which lead to the opening of the heterocyclic ring and the potential liberation of carbon disulfide[2][4].

  • Q: What is the optimal pH range for handling this compound in an aqueous environment?

    • A: The compound is most stable in a near-neutral pH range of 5 to 8. Avoid exposure to strong acids and bases.

  • Q: How should I properly store the purified compound?

    • A: Store this compound as a solid in a cool, dark, and dry environment. An amber vial under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C) is ideal for long-term storage.

  • Q: My synthesis is performed in a basic medium (e.g., using KOH). How do I work this up without causing decomposition?

    • A: This is a common scenario in dithiocarbamate synthesis[4][5]. The key is careful and controlled neutralization. Cool the reaction mixture to 0 °C in an ice bath. Slowly and with vigorous stirring, add a mild acid like saturated ammonium chloride (NH₄Cl) solution or cold, dilute (e.g., 1M) citric acid until the pH of the aqueous phase is ~7. This gradual neutralization prevents localized pH extremes that can accelerate decomposition.

Visualizing the Challenge: Decomposition Pathways

The following diagram illustrates the key vulnerabilities of the this compound ring structure under harsh workup conditions.

DecompositionPathways cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 10) Thiazinane This compound (Stable at pH 5-8) Protonated Protonated Intermediate Thiazinane->Protonated H₃O⁺ Deprotonated Deprotonated Intermediate Thiazinane->Deprotonated OH⁻ Acid_Products Ring-Opened Products (e.g., CS₂, Aminothiol) Protonated->Acid_Products H₂O (Nucleophile) Base_Products Ring-Opened Products (Elimination/Hydrolysis) Deprotonated->Base_Products E1cB-type Elimination

Caption: Key decomposition pathways of this compound.

Data Summary: Workup Condition Stability

For quick reference, this table summarizes the recommended and discouraged conditions for handling this compound.

ParameterRecommended (Stable)Conditions to Avoid (Decomposition Risk)Rationale
pH Range 5 - 8< 4 or > 10Avoids acid- and base-catalyzed hydrolysis/elimination[2][3].
Neutralization Sat. NH₄Cl, Sat. NaHCO₃ (cold, brief), 1M Citric Acid1-6M HCl, Conc. H₂SO₄, 1-6M NaOH, K₂CO₃Strong acids/bases cause rapid ring-opening[4].
Temperature 0 - 25 °C> 40 °C (especially in aqueous/basic media)Decomposition kinetics are accelerated at higher temperatures.
Chromatography Silica pre-treated with 1-2% Et₃N in eluentStandard, untreated silica gelNeutralizes acidic silanol groups, preventing on-column degradation.
Washing Quick washes with cold, dilute solutionsProlonged contact with aqueous layersMinimizes time for hydrolytic decomposition to occur.

Field-Validated Protocol: Robust Workup & Purification

This protocol is designed to maximize the yield and purity of this compound by actively preventing its decomposition.

WorkupWorkflow Start 1. Cool Reaction Mixture to 0 °C Neutralize 2. Neutralize to pH ~7 (Use Sat. NH₄Cl or 1M Citric Acid) Start->Neutralize Extract 3. Extract with Organic Solvent (e.g., DCM or EtOAc) Neutralize->Extract Wash_Bicarb 4. Optional: Quick Wash with Cold Sat. NaHCO₃ Extract->Wash_Bicarb Wash_Brine 5. Wash with Brine Wash_Bicarb->Wash_Brine Dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash_Brine->Dry Concentrate 7. Concentrate in vacuo (T < 40 °C) Dry->Concentrate Purify 8. Purify via Chromatography (Et₃N-treated Silica) Concentrate->Purify

Caption: Recommended workflow for stable workup and purification.

Step-by-Step Methodology:

  • Temperature Control: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Scientist's Note: Lowering the temperature significantly reduces the rate of all potential decomposition reactions.

  • Careful Neutralization: While maintaining the low temperature and stirring vigorously, slowly add a mild acidic or basic solution to bring the reaction mixture to a pH of ~7.

    • If the reaction is basic, use a saturated solution of ammonium chloride (NH₄Cl).

    • If the reaction is acidic, use a cold, saturated solution of sodium bicarbonate (NaHCO₃). Add it portion-wise to control foaming.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Perform the extraction 2-3 times to ensure complete recovery.

    • Scientist's Note: A published procedure for a related acylated derivative uses dichloromethane[5].

  • Aqueous Washes: Combine the organic extracts. Wash sequentially with:

    • (Optional) One portion of cold, saturated NaHCO₃ solution. Perform this wash very quickly.

    • One portion of cold water.

    • One portion of cold, saturated NaCl solution (brine).

    • Scientist's Note: The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer, making the drying step more efficient.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes, then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C.

    • Scientist's Note: Heating the crude product, even in the absence of water, can lead to thermal decomposition.

  • Chromatographic Purification: Purify the crude residue using flash column chromatography on silica gel that has been pre-treated with 1-2% triethylamine in the eluent.

By adhering to these chemically-grounded principles and protocols, you can confidently navigate the workup and purification of this compound, preserving its integrity and maximizing your yield for subsequent research.

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Siegel, P. D., et al. (2006). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-dithiocarbamates of cysteine methyl ester. Chemical Research in Toxicology, 19(4), 537-544. [Link]
  • Ejike, C. E., et al. (2022).
  • Pugh, D., & Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(30), 13437-13449. [Link]
  • Humeres, E., Lee, B. S., & Debacher, N. A. (1999). Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. The Journal of Organic Chemistry, 64(24), 8935-8940. [Link]

Sources

Technical Support Center: Large-Scale Synthesis and Purification of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the large-scale synthesis and purification of 1,3-thiazinane-2-thione. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to navigate the complexities of this synthesis with confidence and ensure a high-yielding, pure product.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a robust and well-established procedure, typically carried out in a two-step sequence starting from 3-amino-1-propanol. The first step involves the conversion of the amino alcohol to its sulfate salt, 3-ammoniopropylsulfate. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the desired product.

The overall transformation can be visualized as follows:

Synthesis_Overview cluster_step1 Step 1: Sulfation cluster_step2 Step 2: Cyclization 3-Amino-1-propanol 3-Amino-1-propanol 3-Ammoniopropylsulfate 3-Ammoniopropylsulfate 3-Amino-1-propanol->3-Ammoniopropylsulfate CH2Cl2, 0°C to rt Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->3-Ammoniopropylsulfate This compound This compound 3-Ammoniopropylsulfate->this compound EtOH/H2O, 70°C Carbon Disulfide Carbon Disulfide Carbon Disulfide->this compound Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->this compound

Caption: Overall synthetic workflow for this compound.

This guide will delve into the practical aspects of executing this synthesis on a large scale, with a focus on troubleshooting and ensuring the final product's purity.

II. Detailed Experimental Protocols

A. Synthesis of 3-Ammoniopropylsulfate

This initial step is crucial for activating the substrate for the subsequent cyclization.

Materials and Equipment:

  • Three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet.

  • Ice bath.

  • Büchner funnel and flask.

  • 3-Amino-1-propanol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Chlorosulfonic acid

  • Methanol

Procedure:

  • In a well-ventilated fume hood, charge the round-bottom flask with 3-amino-1-propanol and anhydrous dichloromethane.

  • Cool the flask in an ice bath with stirring.

  • Slowly add chlorosulfonic acid dropwise via the addition funnel over a period of 30-60 minutes. Caution: This addition is exothermic and releases HCl gas. Ensure efficient stirring and cooling to maintain control of the reaction temperature. A white precipitate will form during the addition[1].

  • After the addition is complete, continue stirring at 0°C for 20 minutes, then allow the mixture to warm to room temperature and stir for an additional hour[1].

  • Filter the resulting white precipitate using a Büchner funnel.

  • Wash the solid with methanol to remove any unreacted starting materials and impurities[1].

  • Dry the collected solid under vacuum to obtain 3-ammoniopropylsulfate as a white powder.

B. Large-Scale Synthesis of this compound

This is the key cyclization step. Careful control of reaction conditions is paramount for achieving a good yield and purity.

Materials and Equipment:

  • Large three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser.

  • Heating mantle.

  • Ice bath.

  • 3-Ammoniopropylsulfate (from the previous step)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Charge the flask with 3-ammoniopropylsulfate and absolute ethanol[1].

  • In a separate beaker, prepare a solution of potassium hydroxide in a 1:1 mixture of ethanol and water.

  • Add carbon disulfide to the flask containing the 3-ammoniopropylsulfate suspension[1]. Caution: Carbon disulfide is highly flammable and toxic. Handle it exclusively in a well-ventilated fume hood, away from any ignition sources.

  • Slowly add the potassium hydroxide solution to the reaction mixture via the addition funnel over 30-60 minutes. The reaction is exothermic, and the color of the mixture will turn yellow[1].

  • After the addition is complete, heat the reaction mixture to reflux (around 70°C) for 1-2 hours[1]. The color may darken during this time.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product[1].

  • Filter the crude product and wash the solid with cold deionized water.

  • The crude product can be further purified by recrystallization or column chromatography.

C. Purification Protocols

1. Recrystallization:

  • Solvent Selection: A common and effective solvent system for the recrystallization of this compound is dichloromethane/methanol or ethanol/water. The goal is to find a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a short period.

    • Hot filter the solution to remove any insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is an effective eluent system. The polarity can be adjusted based on TLC analysis of the crude mixture[1].

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Troubleshooting_Guide Low_Yield Low or No Product Yield? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Workup Low_Yield->Product_Loss Degradation Product Degradation Low_Yield->Degradation Impure_Product Product is Impure? Side_Products Formation of Side Products Impure_Product->Side_Products Starting_Material Unreacted Starting Material Impure_Product->Starting_Material Purification_Issue Inefficient Purification Impure_Product->Purification_Issue Reaction_Control Difficulty Controlling Reaction? Exotherm Uncontrolled Exotherm Reaction_Control->Exotherm Precipitation Premature Precipitation Reaction_Control->Precipitation

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: My yield of this compound is significantly lower than expected. What are the possible causes and solutions?

  • Possible Cause 1: Incomplete reaction. The cyclization reaction may not have gone to completion.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is refluxed for the recommended time (1-2 hours). You can monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Base Stoichiometry: The amount of potassium hydroxide is critical. Insufficient base will lead to incomplete deprotonation and cyclization. Ensure you are using the correct stoichiometry (2.2 equivalents)[1].

      • Purity of Starting Materials: Use high-purity 3-ammoniopropylsulfate and carbon disulfide. Impurities in the starting materials can inhibit the reaction.

  • Possible Cause 2: Product loss during workup. The product might be lost during the extraction or filtration steps.

    • Solution:

      • Precipitation: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the product.

      • Extraction: If performing a liquid-liquid extraction, ensure complete phase separation and perform multiple extractions with dichloromethane to recover all the product from the aqueous layer.

  • Possible Cause 3: Side reactions. The formation of byproducts can consume the starting materials and reduce the yield of the desired product.

    • Solution:

      • Temperature Control: During the addition of potassium hydroxide, maintain a low temperature to minimize side reactions.

      • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions.

Q2: My final product is a thick, oily paste instead of a crystalline solid, and the NMR spectrum shows multiple impurities.

  • Possible Cause 1: Formation of dithiocarbamate intermediates. The intermediate dithiocarbamate formed from the reaction of the amine with carbon disulfide may not have fully cyclized.

    • Solution:

      • Reaction Conditions: Re-evaluate your reaction time and temperature. Insufficient heating can lead to the accumulation of this intermediate.

      • Purification: Column chromatography should effectively separate the more polar dithiocarbamate intermediate from the desired product.

  • Possible Cause 2: Presence of unreacted starting materials. Incomplete conversion will lead to the presence of 3-ammoniopropylsulfate in the crude product.

    • Solution:

      • Workup: A thorough wash with water during the workup should remove the water-soluble 3-ammoniopropylsulfate.

      • Purification: If present in the crude solid, recrystallization or column chromatography will be necessary for its removal.

  • Possible Cause 3: Inefficient purification. The chosen purification method may not be suitable for removing the specific impurities present.

    • Solution:

      • TLC Analysis: Analyze your crude product by TLC using different solvent systems to find the optimal conditions for separation by column chromatography.

      • Recrystallization Solvent: Experiment with different solvent systems for recrystallization to find one that effectively excludes the impurities.

Q3: The reaction becomes too vigorous and difficult to control during the addition of reagents.

  • Possible Cause: Rapid exothermic reaction. The reaction of chlorosulfonic acid with 3-amino-1-propanol and the reaction of carbon disulfide with the amine in the presence of a strong base are both highly exothermic.

    • Solution:

      • Slow Addition: Add the reagents (chlorosulfonic acid or potassium hydroxide solution) very slowly and dropwise.

      • Efficient Cooling: Use a large ice bath and ensure the flask is well-immersed.

      • Stirring: Maintain vigorous and efficient stirring to ensure rapid heat dissipation throughout the reaction mixture.

      • Scale: When scaling up the reaction, be aware that heat dissipation becomes less efficient. The rate of addition should be adjusted accordingly.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when performing this synthesis?

  • Carbon Disulfide: This is the most hazardous reagent in this synthesis. It is extremely flammable (flash point -30°C) and has a low autoignition temperature. It is also highly toxic by inhalation, ingestion, and skin absorption.

    • Handling: Always handle carbon disulfide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton or laminate), safety goggles, and a lab coat.

    • Storage: Store in a tightly sealed container in a cool, well-ventilated, and spark-proof environment, away from oxidizing agents.

    • Disposal: Dispose of carbon disulfide waste and any contaminated materials as hazardous waste according to your institution's guidelines. Do not pour it down the drain.

  • Chlorosulfonic Acid: This is a highly corrosive substance that reacts violently with water.

    • Handling: Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

  • Potassium Hydroxide: This is a corrosive strong base. Avoid contact with skin and eyes.

Q2: How can I confirm the identity and purity of my final product?

  • Melting Point: Pure this compound has a reported melting point of 138-140°C. A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopic Methods:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methylene protons of the thiazinane ring. In CDCl₃, you would expect to see multiplets around 2.13-2.23 ppm (2H), a triplet at 3.00 ppm (2H), a triplet at 3.48 ppm (2H), and a broad singlet for the NH proton around 8.75 ppm.

    • ¹³C NMR: The carbon NMR spectrum in CDCl₃ should show four distinct peaks at approximately 20.5, 30.1, 44.3, and 194.5 ppm, with the peak around 194.5 ppm corresponding to the thione carbon (C=S).

    • FTIR: The infrared spectrum should show a characteristic N-H stretching vibration around 3140 cm⁻¹ and a strong thiocarbonyl (C=S) absorption.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Q3: Can I use a different base instead of potassium hydroxide for the cyclization step?

While potassium hydroxide is commonly used and effective, other strong bases such as sodium hydroxide or sodium ethoxide could potentially be used. However, any substitution would require re-optimization of the reaction conditions, including the solvent system and reaction temperature, to achieve a comparable yield and purity.

Q4: What is the mechanism of the cyclization reaction?

The reaction proceeds through the initial formation of a dithiocarbamate salt. The amino group of 3-ammoniopropylsulfate is deprotonated by the base, and the resulting free amine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate then undergoes an intramolecular nucleophilic attack, with the sulfur atom displacing the sulfate group to form the six-membered ring.

V. Data Summary

ParameterValueReference
Molecular Formula C₄H₇NS₂[2]
Molecular Weight 133.24 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 138-140 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.75 (br s, 1H), 3.48 (t, J = 5.6 Hz, 2H), 3.00 (t, J = 6.0 Hz, 2H), 2.13–2.23 (m, 2H)
¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) 194.5, 44.3, 30.1, 20.5

VI. References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]

  • Haider, F., & Haider, Z. (2012). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 65-71.

  • Shaaban, M. R., El-Sayed, N. N. E., & El-wahab, A. H. F. A. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Mini-Reviews in Organic Chemistry, 15(4), 279-307. [Link]

  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). METHODS OF SYNTHESIS: 1, 3, 4-THIADIAZLE-2-THIONES: A REVIEW. Indian Journal of Heterocyclic Chemistry, 22(4), 417-422.

  • Lu, Z., Yang, Y. Q., & Xiong, W. (2019). Synthesis of 1, 3-thiazolidine-2-thiones. Synlett, 30(05), 713-716.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Minimize Byproduct Formation in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Cyclization reactions are fundamental to synthesizing a vast array of valuable molecules, from pharmaceuticals to advanced materials. However, achieving high yields of the desired cyclic product can be challenging due to competing side reactions that form unwanted byproducts like polymers, dimers, and isomers.

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges. We will explore the core principles governing cyclization and offer practical, step-by-step solutions to common experimental issues.

Part 1: Fundamental Principles Governing Cyclization Selectivity

Understanding the kinetic and thermodynamic principles that dictate the competition between intramolecular (cyclization) and intermolecular (byproduct formation) pathways is crucial for reaction optimization.

Kinetics vs. Thermodynamics: A Balancing Act

The final product distribution in a reaction is determined by whether it is under kinetic or thermodynamic control.[1][2]

  • Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy.[1][2] Conditions that are irreversible, such as using strong reagents or low temperatures with short reaction times, typically lead to the kinetic product.[1]

  • Thermodynamic Control: This regime favors the most stable product. It requires reversible reaction conditions, often achieved with higher temperatures and longer reaction times, allowing an equilibrium to be established.[1][3]

For many cyclizations, the desired ring is the kinetic product, while intermolecular polymerization might lead to a more thermodynamically stable linear polymer. However, this is not always the case, especially when forming strained rings.[4]

The High Dilution Principle: Favoring Intramolecular Events

The most common byproduct in cyclization is polymer formation from repeated intermolecular reactions.[5][6][7] The High Dilution Principle is a cornerstone strategy to mitigate this.[5][8]

  • Causality: An intramolecular cyclization is a first-order reaction (rate depends on the concentration of one molecule), while intermolecular polymerization is a second-order reaction (rate depends on the concentration of two molecules). By significantly lowering the concentration of the starting material, the probability of two molecules finding each other in solution is drastically reduced, thus suppressing the second-order polymerization pathway and favoring the first-order cyclization.[9] This is particularly critical for the synthesis of medium and large rings (macrocyclization), which are entropically disfavored.[5][8][10]

The Template Effect: Pre-organizing for Success

A template effect involves using a metal ion or other auxiliary to pre-organize the linear precursor in a conformation that favors cyclization.[11][12] This can be a powerful strategy to enhance yield and selectivity, often allowing reactions to proceed at much higher concentrations than typically required.[10][13]

  • Kinetic Template Effect: A metal ion coordinates to reactive groups, holding them in the correct geometry for intramolecular reaction.[11]

  • Thermodynamic Template Effect: Complexation to a metal ion stabilizes the cyclic product, shifting the overall equilibrium in its favor.[11]

  • Hydrogen-Bond Templating: Non-covalent interactions, like a network of hydrogen bonds, can also pre-organize a substrate for quantitative cyclization, preventing oligomer formation.[14]

Regioselectivity and Stereoelectronic Effects: Baldwin's Rules

When a molecule has multiple potential sites for ring closure, the resulting constitutional isomers are byproducts. Regioselectivity is governed by stereoelectronic and steric factors, famously summarized by Baldwin's Rules .[15][16][17][18] These rules predict the relative favorability of different ring closures based on:

  • The size of the ring being formed.[16][17]

  • The hybridization of the atom being attacked (sp³, sp², or sp).[16][19]

  • Whether the bond being broken is inside (endo) or outside (exo) the newly formed ring.[19]

For example, in radical cyclizations, the 5-exo pathway is generally kinetically favored over the 6-endo pathway.[20] Understanding these rules is essential for designing substrates that preferentially form the desired ring size and isomer.

Part 2: Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues encountered during cyclization reactions.

Q1: My main byproduct is a polymer/oligomer. What is the first thing I should try? A1: Implement the High Dilution Principle .[5] Drastically lower the concentration of your starting material (often to the 1-10 mM range for macrocycles) by using a larger volume of solvent.[10] A practical way to achieve this is by using a syringe pump to slowly add the substrate to the reaction vessel over several hours.[5][9]

Q2: I'm trying to form a 6-membered ring but keep getting a 5-membered ring. How can I control this? A2: This is a classic problem of regioselectivity, often governed by kinetic versus thermodynamic control.[20] The 5-membered ring (5-exo product) is often the kinetic product, while the 6-membered ring (6-endo product) may be the thermodynamic product.[20] Try running the reaction at a higher temperature for a longer time to favor thermodynamic equilibrium. For radical cyclizations, lowering the concentration of the radical trapping agent can sometimes favor the 6-endo product.[20]

Q3: My reaction is very sensitive to the purity of my starting materials. Why? A3: Impurities can act as catalysts or inhibitors for side reactions. For example, trace metals can catalyze the oxidation of sensitive starting materials like 2-aminophenol, leading to discoloration and a complex mixture of byproducts.[21] Using freshly purified starting materials and scrupulously clean glassware is crucial.[21][22]

Q4: Does solvent choice matter for selectivity? A4: Absolutely. The solvent can influence reaction rates, equilibria, and even regioselectivity by solvating transition states differently.[23][24] For instance, increasing solvent polarity can alter the ratio of regioisomers in cycloaddition reactions.[25] It is often worthwhile to screen a variety of solvents with different polarities.[4][23]

Q5: My reaction requires a catalyst. Could it be the source of my byproduct problems? A5: Yes. The choice and loading of the catalyst are critical. An inefficient catalyst may require higher temperatures, which can promote side reactions.[4][26] Conversely, a highly active catalyst might be less selective. For metal-catalyzed reactions, ensure you are using the correct oxidation state and consider that the product itself might complex with and sequester the catalyst, requiring stoichiometric amounts.[4][26]

Part 3: Troubleshooting Guides

This section provides detailed strategies for tackling specific experimental problems.

Problem 1: Low Yield Due to Polymerization

You observe a significant amount of baseline material on your TLC plate, and characterization (e.g., MALDI-TOF or GPC) confirms the presence of oligomers or polymers.[6]

Logical Troubleshooting Workflow

G start Problem: Polymerization Dominates concentration Is reaction concentration > 0.1 M? start->concentration high_conc Action: Implement High Dilution. Add substrate via syringe pump to a large volume of solvent. concentration->high_conc Yes low_conc Concentration is already low (<0.01 M). concentration->low_conc No result Improved Yield of Cyclic Product high_conc->result template Consider a Template-Assisted Strategy. Can a metal ion or H-bond donor pre-organize the substrate? low_conc->template template_yes Action: Add a templating agent (e.g., alkali metal salt, Lewis acid). template->template_yes Yes temp Investigate Temperature. Is the reaction run at high temp? template->temp No template_yes->result temp_yes Action: Lower the temperature. This may favor the kinetic (cyclized) product. temp->temp_yes Yes temp_yes->result

Caption: Troubleshooting workflow for polymerization.

Root Causes & Solutions
Potential Cause Explanation Troubleshooting Steps & Solutions
High Reactant Concentration The rate of intermolecular reaction (2nd order) is highly dependent on concentration, while the intramolecular cyclization (1st order) is not. At high concentrations, the intermolecular pathway dominates.[7][9]Primary Solution: Run the reaction under high-dilution conditions (e.g., <0.01 M).[5] Use a syringe pump to add the reactant solution slowly over several hours to a large volume of refluxing solvent. This maintains a very low instantaneous concentration.[5][9]
Lack of Pre-organization The linear substrate has high conformational freedom, making the entropic barrier to cyclization significant. Intermolecular reactions become the default pathway.Solution: Investigate a template-driven approach. Add a salt (e.g., Cs₂CO₃, K₂CO₃) or a metal ion that can coordinate to heteroatoms in the substrate, holding it in a conformation amenable to cyclization.[11][12][13] This can dramatically increase the effective molarity and allow for higher reaction concentrations.[9]
Thermodynamic Control Favoring Polymer In some cases, the linear polymer is the most thermodynamically stable product. Running the reaction at high temperatures for long periods may favor its formation.Solution: Attempt the reaction at a lower temperature. This will favor the kinetically controlled product, which is often the desired cyclic compound.[1]
Protocol: High-Dilution Reaction Setup
  • Glassware: Use an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a septum.

  • Solvent: Add the total required volume of anhydrous solvent to the flask and bring it to the desired reaction temperature (e.g., reflux).

  • Reactant Preparation: Prepare a solution of your linear precursor in the same anhydrous solvent in a gas-tight syringe.

  • Slow Addition: Place the syringe on a syringe pump. Pierce the septum on the reaction flask with the syringe needle and begin adding the reactant solution at a slow, controlled rate (e.g., 0.1-1.0 mL/hour). The goal is for the rate of reaction to be faster than the rate of addition.[5]

  • Reaction & Workup: Once the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure completion. Proceed with standard aqueous workup and purification.[22]

Problem 2: Formation of Undesired Regioisomers

The reaction produces a mixture of constitutional isomers (e.g., 5- vs. 6-membered rings, or different substitution patterns on an aromatic ring).

Logical Troubleshooting Workflow

G start Problem: Poor Regioselectivity baldwin Consult Baldwin's Rules. Is the desired cyclization kinetically favored? start->baldwin favored Pathway is favored. Investigate reaction conditions. baldwin->favored Yes disfavored Pathway is disfavored. Action: Redesign substrate to favor the desired ring closure. baldwin->disfavored No control Kinetic vs. Thermodynamic Control? (Low temp/short time vs. High temp/long time) favored->control result Improved Ratio of Desired Isomer disfavored->result kinetic Action: Run at low temp (-78 to 0 °C) for short time to isolate kinetic product. control->kinetic Kinetic Desired thermo Action: Run at high temp (reflux) for extended time to allow equilibration to thermodynamic product. control->thermo Thermo Desired solvent Screen Solvents. Polarity can influence transition state energies. kinetic->solvent thermo->solvent solvent->result

Caption: Decision tree for troubleshooting regioselectivity.

Root Causes & Solutions
Potential Cause Explanation Troubleshooting Steps & Solutions
Kinetic vs. Thermodynamic Competition Two different cyclization pathways have different activation energies and lead to products of different stabilities. The reaction conditions dictate which product dominates.[1][2] For radical cyclizations, the 5-exo-trig pathway is kinetically preferred, but the 6-endo-trig product can sometimes be more stable.[20]Solution: Systematically vary temperature and reaction time. To isolate the kinetic product, use low temperatures and monitor the reaction to stop it as soon as the starting material is consumed.[1] To isolate the thermodynamic product, use higher temperatures and longer reaction times to allow the initial kinetic product to revert and equilibrate to the more stable isomer.[1][27]
Substrate Geometry The inherent geometry and stereoelectronics of the substrate disfavor the desired ring closure according to principles like Baldwin's Rules.[15][19]Solution: Redesign the substrate if possible. For example, changing the geometry of a double bond from Z to E can alter the stereochemical outcome of a Prins cyclization.[28] Introducing steric bulk (a Thorpe-Ingold effect) can bias the conformation to favor a specific cyclization pathway.
Solvent Effects The solvent can differentially stabilize the transition states leading to the different regioisomers, thereby altering the product ratio.[23][25]Solution: Screen a range of solvents with varying polarities (e.g., non-polar toluene, polar aprotic acetonitrile, polar protic ethanol).[23] A change in solvent can sometimes completely reverse regioselectivity.[25]
Catalyst/Reagent Choice In catalyzed reactions, the nature of the catalyst (e.g., Lewis acid, transition metal) can strongly influence which reaction pathway is favored.[20][26]Solution: Screen different catalysts. For a Friedel-Crafts acylation, for example, switching from AlCl₃ to FeCl₃ can change the isomer distribution.[26] For radical cyclizations, the choice of initiator and trapping agent can also influence the outcome.[20]

Part 4: References

  • High dilution principle. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]

  • Macrocyclic and Template Effects. (n.d.). Every Science. [Link]

  • Alabugin, I. V., Gilmore, K., & Golyavin, A. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Chemical Communications, 49(98), 11246-11250. [Link]

  • Baldwin's Rules For Ring Closer. (n.d.). Scribd. [Link]

  • Alabugin, I. V., & Gilmore, K. (2013). Cyclizations of Alkynes: Revisiting Baldwin’s Rules for Ring Closure. Chemical Reviews, 113(7), 5243-5285. [Link]

  • Baldwin's rules wikipedia, the free encyclopedia. (n.d.). Slideshare. [Link]

  • Trost, B. M. (1993). Transition metal templates as guides for cyclizations. Philosophical Transactions of the Royal Society of London. Series A: Physical and Engineering Sciences, 342(1666), 503-514. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1-86. [Link]

  • Baldwin's Rule for Ring Closure Reactions. (2024, March 27). Chemistry LibreTexts. [Link]

  • Synthesis of Macrocyclic Molecules (Macrocycles). (2022, May 20). YouTube. [Link]

  • High dilution principle. (n.d.). ZambiaWiki. [Link]

  • Dwarka, V., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. [Link]

  • Wu, A., et al. (2018). Computational and Experimental Evidence for Templated Macrocyclization: The Role of a Hydrogen Bond Network in the Quantitative Dimerization of 24-Atom Macrocycles. The Journal of Organic Chemistry, 83(15), 8217-8225. [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Semantic Scholar. [Link]

  • Bes-García, A., et al. (2018). Analysis of the Competition between Cyclization and Linear Chain Growth in Kinetically Controlled A2 + B2 Step‐Growth Polymerizations Using Modeling Tools. Macromolecular Theory and Simulations, 27(6), 1800028. [Link]

  • Martí-Centelles, V., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736-8834. [Link]

  • Radical cyclization. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]

  • Querishi, A., et al. (2015). Solvent effects in solid acid-catalyzed reactions: The case of the liquid-phase isomerization/cyclization of citronellal over SiO2-Al2O3. Journal of Catalysis, 329, 349-358. [Link]

  • Template Reactions. (2022, August 12). Chemistry LibreTexts. [Link]

  • Elliott, J. T., et al. (2002). Kinetic modeling of the effect of solvent concentration on primary cyclization during polymerization of multifunctional monomers. Macromolecules, 35(10), 3959-3968. [Link]

  • Yoo, E. J., et al. (2006). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Journal of the American Chemical Society, 128(51), 16384-16393. [Link]

  • Elliott, J. T., & Bowman, C. N. (2002). Effect of Primary Cyclization on Free Radical Polymerization Kinetics: Modeling Approach. Macromolecules, 35(23), 8679-8686. [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]

  • Gody, G., et al. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Organic Chemistry, 85(7), 4647-4658. [Link]

  • Li, J., et al. (2023). Cyclization in Linear Step-Growth Polymerizations. Macromolecules, 56(18), 7247-7256. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved January 10, 2026. [Link]

  • Björk, J., & Stafström, S. (2016). Thermodynamics of an Electrocyclic Ring-Closure Reaction on Au(111). The Journal of Physical Chemistry C, 120(37), 20834-20840. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. [Link]

  • Kumar, D., & Maulik, P. R. (2016). Intramolecular Free-Radical Cyclization Reactions. In Name Reactions in Radical Chemistry (pp. 1-61). Springer. [Link]

  • Alvarez-Idaboy, J. R., & Mora-Diez, N. (2011). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 88(1), 86-89. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. The Journal of Organic Chemistry, 57(5), 1559-1563. [Link]

  • What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. (2024, October 4). YouTube. [Link]

  • Davoust, M. R., et al. (2010). Control of Regioselectivity and Stereoselectivity in (4 + 3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. The Journal of Organic Chemistry, 75(1), 190-201. [Link]

  • Li, Y., et al. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers, 10(7), 1735-1743. [Link]

  • Ashenhurst, J. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Wang, W., et al. (2022). Comparison of Cyclic and Linear Poly(lactide)s Using Small-Angle Neutron Scattering. Macromolecules, 55(24), 10884-10892. [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. [Link]

  • How Can Polymerization Control Polymer Morphology And Crystallinity? (2025, October 28). YouTube. [Link]

  • Maji, M., & Procter, D. J. (2014). Radicals in natural product synthesis. Beilstein Journal of Organic Chemistry, 10, 2025-2046. [Link]

  • Käfer, D., et al. (2023). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Molecules, 28(24), 8049. [Link]

  • Encinillas, M., et al. (2023). Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. Polymers, 15(13), 2843. [Link]

  • Ma, S. (Ed.). (2009). Handbook of Cyclization Reactions. Wiley-VCH. [Link]

  • Timeless Methods for Radical Cyclizations in Total Synthesis. (2013, September 25). Macmillan Group Meeting. [Link]

Sources

Technical Support Center: Optimizing 1,3-Thiazinane-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Thiazinane-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the stoichiometry of reactants and troubleshooting common experimental challenges. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the synthesis of this compound from 3-aminopropan-1-ol and carbon disulfide?

The most robust and well-documented synthesis proceeds via a two-step, one-pot reaction starting from 3-amino-1-propanol. The key is the initial formation of 3-ammoniopropylsulfate, which then reacts with carbon disulfide. The optimal stoichiometry, as detailed in reliable protocols, involves a slight excess of carbon disulfide.[1][2]

A recommended molar ratio is 1 equivalent of 3-ammoniopropylsulfate to 1.3 equivalents of carbon disulfide .[1][2] The excess carbon disulfide helps to drive the reaction to completion and compensate for its volatility.

Q2: What is the rationale behind using 3-ammoniopropylsulfate instead of 3-aminopropan-1-ol directly with carbon disulfide?

While it may seem more direct to react 3-aminopropan-1-ol with carbon disulfide, the in-situ formation of 3-ammoniopropylsulfate offers several advantages. The primary reason is to protect the hydroxyl group and prevent unwanted side reactions. The reaction of the amino group with carbon disulfide to form a dithiocarbamate intermediate is the desired pathway. If the hydroxyl group were unprotected, it could also react, leading to the formation of xanthates or other byproducts, thereby reducing the yield and complicating the purification of the target molecule.

The initial reaction with chlorosulfonic acid converts the primary alcohol into a sulfate ester. This protected intermediate is then cyclized with carbon disulfide under basic conditions.

Q3: What are the potential consequences of deviating from the optimal 1:1.3 stoichiometry?

Varying the stoichiometry can have a significant impact on the reaction yield and purity. Below is a summary of potential outcomes:

Reactant Ratio (3-ammoniopropylsulfate:CS₂)Expected OutcomeTroubleshooting/Rationale
< 1:1.3 (Insufficient CS₂) Incomplete reaction, leading to lower yield. Unreacted starting material may complicate purification.The reaction may stall due to the depletion of carbon disulfide. To address this, a small additional charge of carbon disulfide can be introduced after monitoring the reaction progress (e.g., by TLC).
> 1:1.3 (Excess CS₂) Generally well-tolerated, but a large excess can lead to the formation of side products and make removal of unreacted CS₂ more challenging during workup.A significant excess of the highly reactive carbon disulfide can promote polymerization or other side reactions. The primary challenge becomes the efficient removal of residual carbon disulfide, which is volatile and has a strong odor.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Q: I followed the protocol, but my final yield is significantly lower than expected, or I isolated no product at all. What could have gone wrong?

Several factors can contribute to a low yield. Let's break down the potential causes in a logical troubleshooting workflow.

Low_Yield_Troubleshooting start Low or No Yield reagents Issue with Reagents? start->reagents conditions Incorrect Reaction Conditions? start->conditions workup Problem with Workup/Isolation? start->workup sub_reagents1 Purity of 3-aminopropan-1-ol reagents->sub_reagents1 Starting Material sub_reagents2 Quality of Carbon Disulfide reagents->sub_reagents2 Reactant sub_reagents3 Base Strength/Concentration reagents->sub_reagents3 Catalyst sub_conditions1 Inadequate Temperature Control conditions->sub_conditions1 Temperature sub_conditions2 Insufficient Reaction Time conditions->sub_conditions2 Time sub_conditions3 Poor Mixing conditions->sub_conditions3 Agitation sub_workup1 Product Lost During Extraction workup->sub_workup1 Extraction sub_workup2 Incomplete Precipitation workup->sub_workup2 Precipitation sub_workup3 Decomposition During Purification workup->sub_workup3 Purification Side_Product_Formation intermediate Dithiocarbamate Intermediate path_a Intramolecular S-alkylation intermediate->path_a path_b Intramolecular N-alkylation intermediate->path_b product_a This compound (Desired Product) path_a->product_a product_b 2-Imino-1,3-dithiane (Side Product) path_b->product_b

Caption: Competing cyclization pathways.

  • Minimizing Side Product Formation: The formation of the 2-imino-1,3-dithiane is influenced by the reaction conditions. Careful control of temperature and the rate of base addition can favor the desired cyclization pathway.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing the 2-imino-1,3-dithiane. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A solvent gradient (e.g., from hexanes to ethyl acetate) will be necessary to achieve good separation. Monitor the fractions carefully by TLC to isolate the pure this compound. [2]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from a reliable, peer-reviewed source. [1][2] Step 1: Formation of 3-Ammoniopropylsulfate

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-amino-1-propanol (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath.

  • Slowly add chlorosulfonic acid (1.05 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization to this compound

  • To a solution of 3-ammoniopropylsulfate (1 equivalent) in ethanol, add carbon disulfide (1.3 equivalents).

  • Slowly add a solution of potassium hydroxide (or another suitable base) in ethanol or water dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation of the product.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020).
  • de Souza, M. V. N. (2015). Synthesis and biological activity of 1,3-thiazine derivatives: a review. Journal of the Brazilian Chemical Society, 26(10), 1965-1984. [Link]
  • Khatale, P. N., Sivakumar, T., Mahajan, N. S., & Kature, D. V. (2013). Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones: A Review. Indian Journal of Heterocyclic Chemistry, 22, 417-422. [Link]
  • D'hooghe, M., & De Kimpe, N. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]
  • Han, Z., & Ding, K. (2021). Checked procedure for Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]

Sources

Impact of temperature control on 1,3-Thiazinane-2-thione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Thiazinane-2-thione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) centered on the most critical parameter in this synthesis: temperature control . Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can achieve a successful, high-yield, and reproducible synthesis.

Introduction: The Thermodynamic Tightrope of Thiazinane Synthesis

The synthesis of this compound, typically achieved by reacting a 3-aminopropanol derivative with carbon disulfide (CS₂) in the presence of a base, is a classic example of nucleophilic addition followed by intramolecular cyclization. While seemingly straightforward, the reaction's success is precariously balanced on temperature. Each stage—from the initial formation of the dithiocarbamate intermediate to the final cyclization—is highly temperature-sensitive. Inadequate control can lead to a cascade of side reactions, decomposition of intermediates, and ultimately, failure of the synthesis. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Q1: My reaction mixture turned dark brown or black upon heating, and my final yield was extremely low. What happened?

A1: This is a classic sign of thermal decomposition. The dithiocarbamate intermediate and the final this compound product are both thermally sensitive.

  • Causality: The target molecule contains a dithiocarbamate functional group within a six-membered ring. While cyclic dithiocarbamates are generally more stable than their linear counterparts, they can still decompose under excessive heat[1][2]. High temperatures, particularly exceeding the recommended reflux temperature of ~70°C, can initiate side reactions that lead to the formation of complex, often polymeric, sulfur-containing byproducts and the release of gases like hydrogen sulfide (H₂S) or carbon disulfide (CS₂), resulting in the dark coloration and loss of product.

  • Solution & Protocol Validation:

    • Strict Reflux Control: The cyclization step should be performed at a gentle reflux, precisely at the boiling point of the solvent system (e.g., ~70°C for ethanol/water mixtures)[3]. Use a temperature-controlled heating mantle with a thermocouple and a calibrated thermometer in the reaction mixture. Avoid aggressive heating, which can create localized hotspots.

    • Vigorous Stirring: Ensure the mixture is stirred efficiently to distribute heat evenly and prevent localized overheating at the flask's surface.

    • Inert Atmosphere: Conduct the heating phase under an inert atmosphere (Nitrogen or Argon)[3]. This minimizes oxidative side reactions which can be accelerated at higher temperatures.

Q2: After adding the base to my starting materials and CS₂, the reaction exothermed significantly, and I failed to get any product. Why?

A2: The initial formation of the dithiocarbamate salt from the amine, carbon disulfide, and base is a highly exothermic reaction. An uncontrolled exotherm can prevent the formation of the necessary intermediate for cyclization.

  • Causality: The nucleophilic attack of the amine on the highly electrophilic carbon of CS₂ is rapid and releases significant heat. If this heat is not dissipated, the local temperature can rise dramatically, leading to the decomposition of the newly formed dithiocarbamate intermediate before it has a chance to cyclize. It can also cause the volatile and toxic CS₂ (boiling point ~46°C) to boil out of the reaction mixture.

  • Solution & Protocol Validation:

    • Pre-Cooling: Before adding the base, cool the solution of the amino-sulfate starting material and carbon disulfide in an ice/water bath to 0-5°C[3].

    • Slow, Dropwise Addition: Add the base (e.g., KOH solution) slowly and dropwise using a pressure-equalizing addition funnel[3]. This allows the cooling bath to dissipate the heat generated from the reaction, maintaining a controlled internal temperature.

    • Monitor Internal Temperature: For process scale-up and validation, insert a thermometer into the reaction mixture to ensure the internal temperature does not rise above a set limit (e.g., 10-15°C) during the base addition.

Q3: My product precipitated from the reaction, but it appears oily, discolored (yellow/brown), and is difficult to purify. Is this temperature-related?

A3: Yes, this is often due to the formation of impurities from minor temperature deviations or insufficient cooling during workup. The final product itself has limited thermal stability.

  • Causality: Even moderate heat during the final stages of the reaction or workup can be detrimental. For instance, removing the solvent on a rotary evaporator at temperatures above 40°C has been shown to cause partial decomposition of similar thiazine-thione structures. The resulting impurities can interfere with crystallization, leading to an oily or discolored solid.

  • Solution & Protocol Validation:

    • Controlled Cooling for Precipitation: After the reflux period, allow the reaction to cool slowly to room temperature to induce crystallization. Do not quench a hot reaction mixture in an ice bath, as this can trap impurities. Once at room temperature, further cooling in an ice bath can maximize precipitation[3].

    • Low-Temperature Workup: When isolating the product, use cold solvents for washing and trituration.

    • Solvent Removal Under High Vacuum: If rotary evaporation is necessary, maintain a bath temperature at or below 40°C and use a high vacuum to remove the solvent efficiently without prolonged heating[3].

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the cyclization step? A: The optimal temperature is a gentle reflux, which is dictated by the solvent system. For the procedure outlined in Organic Syntheses, using an ethanol/water solvent, this corresponds to approximately 70°C[3]. It is critical not to overheat beyond this point.

Q: Why is the initial addition of base performed at 0°C? A: The reaction between the amine, carbon disulfide, and base to form the dithiocarbamate intermediate is highly exothermic. Performing this addition at 0°C ensures that the heat generated is effectively removed, preventing the temperature from rising uncontrollably. This preserves the integrity of the dithiocarbamate intermediate, which is prone to decomposition at higher temperatures[3][4].

Q: Can I run the reaction at room temperature to avoid decomposition? A: While the initial dithiocarbamate formation can proceed at room temperature (with careful, slow addition of base), the subsequent intramolecular cyclization to form the thiazinane ring requires thermal energy to overcome the activation barrier. Running the entire reaction at room temperature will likely result in a very slow or incomplete cyclization, leading to a low yield of the desired product. The 70°C reflux provides the necessary energy for efficient cyclization without causing significant decomposition[3].

Q: How does temperature affect reaction rate versus side product formation? A: Like most chemical reactions, increasing the temperature will increase the rate of both the desired cyclization and undesired side reactions. However, the rate of decomposition reactions often increases more dramatically with temperature than the rate of the desired reaction. The key is to find the "sweet spot" where the cyclization proceeds at a reasonable rate while decomposition is minimized. The relationship can be visualized as follows:

G cluster_rates Reaction Rates Temp Reaction Temperature LowTemp < 50°C Temp->LowTemp Too Low OptimalTemp ~70°C (Reflux) Temp->OptimalTemp Optimal HighTemp > 80°C Temp->HighTemp Too High Rate_Desired Desired Cyclization Rate LowTemp->Rate_Desired Very Slow Rate_Side Decomposition Rate LowTemp->Rate_Side Minimal Yield Product Yield & Purity LowTemp->Yield Leads to Low Yield (Incomplete Reaction) OptimalTemp->Rate_Desired Efficient OptimalTemp->Rate_Side Low OptimalTemp->Yield Leads to High Yield & Purity HighTemp->Rate_Desired Fast HighTemp->Rate_Side Very Fast HighTemp->Yield Leads to Low Yield & Impurities Rate_Desired->Yield Leads to Low Yield (Incomplete Reaction) Rate_Desired->Yield Leads to High Yield & Purity Rate_Desired->Yield Leads to Low Yield & Impurities Rate_Side->Yield Leads to Low Yield (Incomplete Reaction) Rate_Side->Yield Leads to High Yield & Purity Rate_Side->Yield Leads to Low Yield & Impurities

Caption: Temperature's effect on reaction outcomes.

Data Summary: Temperature vs. Outcome

While specific yield-versus-temperature data for this exact synthesis is not widely published, the following table summarizes the expected outcomes based on established principles of dithiocarbamate chemistry and the cited procedures.

Temperature RangeStageExpected OutcomePurity Profile
0–10°CDithiocarbamate FormationExcellent. Controlled exotherm, stable intermediate formation.High purity of intermediate.
> 25°CDithiocarbamate FormationPoor. Uncontrolled exotherm, potential for CS₂ evaporation and intermediate decomposition.Low purity, presence of byproducts.
65–75°CCyclization (Reflux)Excellent. Efficient ring closure with minimal decomposition.High purity of final product.
> 80°CCyclization (Reflux)Poor. Significant product and intermediate decomposition.Low purity, dark coloration, complex mixture.
< 40°CWorkup (Solvent Removal)Good. Safe removal of solvent without product degradation.Preserves product purity.
> 40°CWorkup (Solvent Removal)Poor. Risk of product decomposition, leading to oily/discolored final product.Decreased purity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified procedure and highlights the critical temperature control points[3].

G start Start: Charge Flask step1 1. Charge flask with 3-ammoniopropylsulfate, abs. ethanol, and CS₂. start->step1 step2 2. Cool flask to 0°C in an ice/water bath. step1->step2 step3 3. Prepare KOH solution (exothermic). Allow to cool. step2->step3 step4 4. Add KOH solution dropwise over 30 min, maintaining internal temp < 15°C. step3->step4 step5 5. Heat to a gentle reflux (~70°C) for 1 hour under N₂. step4->step5 step6 6. Cool slowly to room temperature, then to 0°C to maximize precipitation. step5->step6 step7 7. Filter and wash the solid product with cold methanol. step6->step7 step8 8. Dry product under high vacuum at T < 40°C. step7->step8 end End: Pure Product step8->end

Caption: Workflow with critical temperature steps.

Methodology:

  • Reagent Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL). Stir for 3 minutes at room temperature, then add carbon disulfide (9.6 mL, 160 mmol) in one portion[3].

  • Dithiocarbamate Formation (Temperature Control Point 1): Immerse the flask in an ice/water bath and cool the solution to 0°C . Separately, dissolve KOH (14.84 g, 265 mmol) in 100 mL of a 1:1 ethanol/water solution. Using a pressure-equalizing addition funnel, add the KOH solution dropwise to the stirred reaction mixture over 30 minutes. Crucially, monitor the addition rate to maintain the internal reaction temperature below 15°C. [3]

  • Cyclization (Temperature Control Point 2): Once the addition is complete, replace the addition funnel with a reflux condenser. Under a nitrogen atmosphere, heat the mixture to a gentle reflux (~70°C) using a temperature-controlled heating block or oil bath. Maintain this temperature for 1 hour. The solution will be yellow[3].

  • Crystallization (Temperature Control Point 3): After 1 hour, remove the heat source and allow the flask to cool slowly to room temperature. A fluffy white precipitate should form. To maximize recovery, cool the flask further in an ice/water bath for at least 15 minutes[3].

  • Isolation and Drying (Temperature Control Point 4): Collect the solid product by vacuum filtration. Wash the solid with cold methanol. Dry the resulting white solid under high vacuum at a temperature not exceeding 40°C to yield this compound[3].

References

  • Clayden, J., et al. (2016). Synthesis and Acylation of this compound. Organic Syntheses, 93, 228-247. [Link]
  • Cavalheiro, É. T. G., et al. (2010). Solution Stability and Thermal Degradation of Some Cyclic Dithiocarbamates. ChemInform, 41(45).
  • da Silva, R. C., et al. (2009). Decomposition of some cyclic dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 97(2), 653-657.
  • Romano, D., et al. (2012). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 17(2), 1675-1685. [Link]
  • Singh, S., & Damanjit, C. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 5(2), 253-267. [Link]
  • Piozzi, F., et al. (1996). Reactivity of /?-Amino Alcohols with Carbon Disulfide. Study on the Synthesis of 2-Oxazolidinethiones and 2-Thiazolidinethiones. The Journal of Organic Chemistry, 61(26), 9477-9482. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1,3-Thiazinane-2-thione and 1,3-Thiazolidine-2-thione: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two pivotal sulfur- and nitrogen-containing heterocyclic compounds: 1,3-Thiazinane-2-thione and 1,3-Thiazolidine-2-thione. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causal relationships between structure and function, supported by experimental data and established protocols.

Introduction: The Significance of Five- and Six-Membered Sulfur Heterocycles

In the landscape of medicinal chemistry and organic synthesis, heterocyclic scaffolds are fundamental building blocks. Among these, thiones embedded within saturated ring systems offer a unique combination of reactivity and structural rigidity. This compound, a six-membered ring, and its five-membered analogue, 1,3-thiazolidine-2-thione, are two such scaffolds that, despite their structural similarity, exhibit distinct physicochemical properties, reactivity, and utility in various applications. The core difference—a single methylene unit—imparts significant changes in ring conformation, stability, and ultimately, biological activity. This guide will dissect these differences to provide a clear, comparative analysis for the discerning scientist.

Structural and Physicochemical Properties: A Tale of Two Rings

The foundational difference between these two molecules is the ring size. This compound is built upon a six-membered thiazinane ring, which typically adopts a flexible chair conformation to minimize steric and torsional strain. In contrast, 1,3-thiazolidine-2-thione features a five-membered thiazolidine ring, which is more planar and rigid.[1] This structural variance is the primary driver of their differing properties.

Structures cluster_0 This compound cluster_1 1,3-Thiazolidine-2-thione thiazinane thiazinane thiazolidine thiazolidine

Caption: Core chemical structures of the compared heterocycles.

A summary of their key physicochemical properties is presented below, highlighting the impact of the additional carbon in the thiazinane ring.

PropertyThis compound1,3-Thiazolidine-2-thioneReference
Molecular Formula C₄H₇NS₂C₃H₅NS₂[2][3]
Molecular Weight 133.24 g/mol 119.21 g/mol [2][3]
IUPAC Name This compound1,3-thiazolidine-2-thione[2][3]
Melting Point 138–140 °C106-108 °C[4]
XLogP3 1.20.9[2][3]
Topological Polar Surface Area 69.4 Ų69.4 Ų[2][3]
Hydrogen Bond Donor Count 11[2][3]
CAS Number 5554-48-396-53-7[2][3]

The higher molecular weight and melting point of this compound are direct consequences of its larger structure. The slightly higher XLogP3 value suggests a marginal increase in lipophilicity compared to its five-membered counterpart.

Synthesis Methodologies: Building the Scaffolds

The synthetic routes to these compounds are well-established, typically involving cyclization reactions with carbon disulfide (CS₂) to form the thiourea moiety within the heterocyclic ring. The choice of starting material dictates the final ring size.

Synthesis of this compound

This six-membered ring is reliably synthesized from 3-amino-1-propanol. The process involves a two-step sequence where the amino alcohol is first converted to an intermediate, 3-ammoniopropylsulfate, which then undergoes cyclization with carbon disulfide in the presence of a base.[4]

Thiazinane_Synthesis start 3-Amino-1-propanol intermediate 3-Ammoniopropylsulfate start->intermediate  + ClSO₃H in CH₂Cl₂ product This compound intermediate->product  + CS₂ + KOH in EtOH, Reflux

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound [4]

  • Part A: Synthesis of 3-Ammoniopropylsulfate

    • Charge an oven-dried 100 mL round-bottomed flask with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

    • Cool the flask in an ice/water bath and stir for 5 minutes.

    • Add chlorosulfonic acid dropwise over 30 minutes. A white precipitate will form.

    • Stir the reaction at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Filter the resulting mixture through a Büchner funnel and wash the solid with methanol to collect the 3-ammoniopropylsulfate intermediate.

  • Part B: Cyclization to form this compound

    • Charge an oven-dried 250 mL round-bottomed flask with 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL).

    • Add carbon disulfide (9.6 mL, 160 mmol) in one portion.

    • Prepare a solution of potassium hydroxide (KOH) (17.0 g, 302 mmol) in absolute ethanol (85 mL).

    • Add the KOH solution dropwise to the reaction mixture over 30 minutes at room temperature.

    • Heat the mixture to reflux (approx. 70 °C) for 1 hour under a nitrogen atmosphere.

    • Cool the reaction to room temperature, then to 0 °C in an ice/water bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product as a white solid.

Synthesis of 1,3-Thiazolidine-2-thione

The five-membered thiazolidine ring is commonly prepared from β-amino alcohols (like ethanolamine) or other primary amines.[5] One efficient method involves the reaction of a β-amino alcohol with potassium ethylxanthate, while another utilizes a direct reaction with carbon disulfide and a base.[5][6][7]

Thiazolidine_Synthesis start Ethanolamine product 1,3-Thiazolidine-2-thione start->product  + CS₂ + KOH in EtOH, 40°C

Caption: General workflow for the synthesis of 1,3-Thiazolidine-2-thione.

Experimental Protocol: Synthesis of 1,3-Thiazolidine-2-thione [6][7]

  • Add ethanolamine (0.05 mol), potassium hydroxide (0.10 mol), and ethanol (100 mL) to a 250 mL three-necked flask.

  • Heat the reaction mixture to 40 °C with stirring.

  • Add carbon disulfide (0.10 mol) portion-wise over approximately 1 hour. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Continue stirring the mixture at 40 °C for an additional 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 5-10 °C and wash with a 5% sodium hydroxide solution (100 mL).

  • The product can then be isolated via extraction and purified by recrystallization or column chromatography.

Spectroscopic Characterization

Definitive characterization of these compounds relies on standard spectroscopic techniques. The key distinguishing features arise from the different number of methylene groups in their respective rings.

Spectroscopic DataThis compound[4]1,3-Thiazolidine-2-thione[8]
¹H NMR (CDCl₃, δ ppm) ~3.9 (m, 2H, N-CH₂), ~3.0 (t, 2H, S-CH₂), ~2.2 (m, 2H, CH₂)~4.4 (t, 2H, N-CH₂), ~3.6 (t, 2H, S-CH₂)
¹³C NMR (CDCl₃, δ ppm) ~202.9 (C=S), ~46.6 (N-CH₂), ~32.7 (S-CH₂), ~22.9 (CH₂)~201.7 (C=S), ~55.8 (N-CH₂), ~33.1 (S-CH₂)
IR (film, cm⁻¹) ~3140 (N-H), ~1543 (C-N), ~1182 (C=S)~3150 (N-H), ~1500 (C-N), ~1250 (C=S)

The most telling difference in the ¹H NMR is the presence of an additional multiplet around 2.2 ppm for the central methylene group in the thiazinane ring. In the ¹³C NMR, an extra aliphatic signal confirms the six-membered structure.

Comparative Reactivity and Stability

The difference in ring size and conformation directly influences the chemical reactivity.

  • Ring Strain and Conformation: The five-membered thiazolidine ring possesses higher ring strain compared to the more stable, flexible chair conformation of the thiazinane ring. This can make the thiazolidine ring more susceptible to ring-opening reactions under certain conditions.

  • Nucleophilicity of Nitrogen: The nitrogen atom in both scaffolds is nucleophilic and can be readily alkylated or acylated. The slightly different electronic environments and steric hindrance may lead to subtle differences in reaction rates, though both are effective nucleophiles. The acylation of this compound is a well-documented and efficient process.[4]

  • Thione Group Reactivity: The C=S double bond is a versatile functional group. It can act as a nucleophile through the sulfur atom or be targeted by electrophiles. It is also a key component in reactions forming thiazoles or other derivatives.

In general, the thiazinane ring offers more conformational flexibility, which can be exploited in stereoselective synthesis. The thiazolidine ring, being more rigid, provides a more defined and constrained scaffold, which is often desirable in drug design to limit conformational freedom upon binding to a biological target.

Applications in Drug Development and Organic Synthesis

Both scaffolds are prevalent in modern chemical research, but they have found niches in different areas.

1,3-Thiazine Derivatives: Broad-Spectrum Bioactivity

The 1,3-thiazine core is a privileged structure found in compounds with a vast array of pharmacological activities.[9][10] While this compound itself is primarily a synthetic intermediate, its derivatives are explored for:

  • Antimicrobial and Antifungal Activity: The N-C-S linkage is critical for the biological activity of many antimicrobial agents, including the famous cephalosporin antibiotics which contain a dihydro-1,3-thiazine ring.[9][11]

  • Anti-inflammatory and Analgesic Properties: Various substituted 1,3-thiazines have been shown to possess significant anti-inflammatory and analgesic effects.[11][12]

  • Anticancer and Antitumor Agents: The scaffold has been incorporated into novel compounds designed as potential treatments for various cancers.[12][13]

1,3-Thiazolidine-2-thione: A Workhorse in Medicinal Chemistry

1,3-thiazolidine-2-thione and its derivatives have been more extensively reported as specific bioactive agents.[14]

  • Inhibitors of Bacterial Virulence: Derivatives of 1,3-thiazolidine-2-thione have been identified as potent inhibitors of the Type III Secretion System (T3SS) in Gram-negative bacteria like Xanthomonas oryzae.[15] The T3SS is a needle-like apparatus used by pathogens to inject virulence factors into host cells. Inhibiting this system disarms the bacteria without killing them, which may reduce the pressure for developing drug resistance.

T3SS_Inhibition cluster_0 Pathogenic Bacterium cluster_1 Host Cell T3SS Type III Secretion System (T3SS) Effector Virulence Effector Proteins T3SS->Effector Injects Host Host Cell Cytoplasm Effector->Host Disease Disease Progression Host->Disease Inhibitor 1,3-Thiazolidine-2-thione Derivative Inhibitor->T3SS Inhibits

Caption: Inhibition of the bacterial Type III Secretion System by a thiazolidine derivative.

  • Enzyme Inhibition: A series of novel 1,3-thiazolidine-2-thione derivatives were synthesized and evaluated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism whose overactivity leads to hyperuricemia and gout.[6][7] Some compounds showed significantly more potency than the clinical drug allopurinol.

  • Antifungal Agents: Structure-activity relationship (SAR) studies have shown that N-acyl and 4-alkyl substituted 1,3-thiazolidine-2-thiones exhibit strong antifungal activities against various plant pathogens.[16]

Conclusion and Future Outlook

While separated by only a single carbon atom, this compound and 1,3-thiazolidine-2-thione present distinct profiles for the research scientist.

  • This compound serves as a valuable, conformationally flexible building block. Its synthetic utility is well-established, and the broader 1,3-thiazine scaffold is a proven source of diverse biological activities, making it a strong starting point for the synthesis of compound libraries for broad screening campaigns.

  • 1,3-Thiazolidine-2-thione is a more rigid and compact scaffold that has been more directly translated into potent, specific inhibitors of biological targets. Its proven success in areas like virulence factor inhibition and enzyme inhibition makes it an attractive starting point for lead optimization programs where a constrained conformation is advantageous.

The choice between these two heterocycles is not a matter of superiority, but of strategic design. For projects requiring conformational diversity and access to a broad range of established biological activities, the thiazinane is an excellent choice. For projects targeting specific protein pockets where rigidity and a compact structure are paramount, the thiazolidine offers a more direct path to potent and selective agents. Future research will undoubtedly continue to uncover novel applications for both of these versatile sulfur-containing scaffolds.

References

  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Flett, M. S. C. (1953). Infrared study of 1,3-thiazolidin(e)-2-one, -2-thione, and -2-selone and their 1-oxa-analogues. Journal of the Chemical Society (Resumed), 347. [Link]
  • ResearchGate. (n.d.).
  • Fan, J., Tian, F., Xue, Y., Liu, C., Wang, J., & He, Z. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry Letters, 29(15), 1957-1961. [Link]
  • SpectraBase. (n.d.). 1,3-Thiazolidine-2-thione. [Link]
  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., & Song, B. A. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One, 17(5), e0268531. [Link]
  • Wikipedia. (n.d.). Thiazolidine. [Link]
  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]
  • Agrawal, N., Goyal, D., & Pathak, S. (2025). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review.
  • PubChem. (n.d.). 2-Thiazolidinethione. National Center for Biotechnology Information.
  • Kumar, D., & Kumar, N. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.
  • Singh, P., & Mehra, K. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 5(2), 245-257. [Link]
  • Khan, I., et al. (2021).
  • Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2018). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Current Drug Research Reviews, 10(2), 88-97. [Link]

Sources

A Comparative Guide to the Reactivity of Cyclic Thioureas: 1,3-Thiazinane-2-thione, Imidazolidine-2-thione, and Pyrimidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Cyclic thioureas are a versatile class of heterocyclic compounds that have garnered significant attention due to their diverse applications in organic synthesis and medicinal chemistry.[1] Their utility as synthons for more complex molecules, as ligands in catalysis, and as core structures in pharmacologically active agents is well-documented.[2][3]

This guide provides an in-depth comparative analysis of the reactivity of three prominent cyclic thioureas: the six-membered 1,3-thiazinane-2-thione, the five-membered imidazolidine-2-thione, and the six-membered, partially unsaturated pyrimidine-2-thione. Understanding the nuanced differences in their chemical behavior is paramount for their effective application in the laboratory.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of these cyclic thioureas is fundamentally governed by their distinct structural and electronic features. The size of the heterocyclic ring and the nature of the atoms within it dictate bond angles, ring strain, and the distribution of electron density, all of which have a direct impact on their nucleophilicity and stability.

CompoundStructureRing SizeKey Structural Features
This compound this compound[4]6-memberedSaturated ring containing one sulfur and one nitrogen atom in a 1,3-relationship.
Imidazolidine-2-thione Imidazolidine-2-thione[5]5-memberedSaturated ring containing two nitrogen atoms in a 1,3-relationship.
Pyrimidine-2-thione Pyrimidine-2-thione6-memberedPartially unsaturated ring containing two nitrogen atoms in a 1,3-relationship.

The five-membered ring of imidazolidine-2-thione is generally considered to have higher ring strain compared to the six-membered rings of this compound and pyrimidine-2-thione.[6][7] This increased strain can influence the bond angles around the nitrogen atoms and potentially enhance their nucleophilicity. In contrast, the six-membered rings can adopt more stable chair or boat conformations, which minimizes steric and torsional strain.

The electronic nature of the thiourea moiety is characterized by the delocalization of the lone pair of electrons on the nitrogen atoms into the C=S double bond. This resonance contributes to the nucleophilic character of both the nitrogen and sulfur atoms. The presence of a sulfur atom in the ring of this compound, as opposed to a second nitrogen in imidazolidine-2-thione, will subtly alter the electron distribution and conformational flexibility of the ring. Pyrimidine-2-thione's aromatic character in the pyrimidine ring significantly influences the electron density on the thiourea portion of the molecule.

Comparative Reactivity in N-Acylation

General Reaction Scheme for N-Acylation:

Caption: General workflow for the N-acylation of cyclic thioureas.

Observations from Experimental Data:

  • Imidazolidine-2-thione often exhibits high reactivity in N-acylation reactions. The formation of mono- or di-acylated products can be controlled by the stoichiometry of the acylating agent and the reaction conditions.[8] The slightly higher ring strain may contribute to a more reactive, nucleophilic nitrogen.

  • This compound readily undergoes N-acylation, and detailed procedures for its synthesis and subsequent acylation are well-established.[9] The yields for these reactions are generally high, indicating that it is also a competent nucleophile.

  • Pyrimidine-2-thione can also be N-acylated, though the delocalization of electrons within the aromatic pyrimidine ring can modulate the nucleophilicity of the exocyclic nitrogen atoms.

Comparative Table of N-Acylation Conditions and Yields:

Cyclic ThioureaAcylating AgentSolventBaseTemperatureYieldReference
This compound Propionyl chlorideDichloromethaneTriethylamine0 °C to rt84%[9]
Imidazolidine-2-thione Benzoyl chloridePyridine-90 °CGood[8]
Pyrimidine-2-thione Not specifiedNot specifiedNot specifiedNot specified-[10]

Note: A direct comparison of yields is challenging due to the different reaction conditions reported in the literature.

Mechanistic Considerations

The mechanism of N-acylation typically involves the nucleophilic attack of a nitrogen atom on the carbonyl carbon of the acylating agent. The choice of base is crucial as it serves to deprotonate the thiourea, thereby increasing its nucleophilicity.

Caption: Simplified mechanism for the base-mediated N-acylation of a cyclic thiourea.

The relative reactivity of these cyclic thioureas in N-acylation can be attributed to a combination of factors:

  • Nucleophilicity of Nitrogen: The electron density on the nitrogen atoms is a primary determinant. While difficult to quantify without pKa data for all three compounds, the structural differences suggest imidazolidine-2-thione may be the most nucleophilic due to the presence of two nitrogen atoms and potential ring strain effects.

  • Steric Hindrance: The accessibility of the nitrogen atoms to the incoming electrophile plays a role. The chair-like conformation of this compound may present different steric challenges compared to the more planar five-membered ring of imidazolidine-2-thione.

  • Stability of the Product: The stability of the resulting N-acyl derivative can also influence the reaction equilibrium.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of each cyclic thiourea are presented below. These protocols are based on established literature procedures and have been selected for their reliability and clarity.

Synthesis of this compound

This procedure involves the reaction of 3-aminopropanol with carbon disulfide.

Step-by-Step Methodology:

  • To a solution of 3-amino-1-propanol in ethanol, add carbon disulfide.

  • Slowly add a solution of potassium hydroxide in ethanol/water at room temperature.

  • Heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to 0°C to allow for the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.[9]

Synthesis of Imidazolidine-2-thione

This synthesis is typically achieved through the reaction of ethylenediamine with carbon disulfide.

Step-by-Step Methodology:

  • Dissolve ethylenediamine in ethanol.

  • Slowly add carbon disulfide to the solution while maintaining a low temperature (e.g., using an ice bath).

  • Stir the reaction mixture at room temperature for several hours.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain imidazolidine-2-thione.[11]

Synthesis of Pyrimidine-2-thione

A common method for the synthesis of pyrimidine-2-thiones involves the condensation of a 1,3-dicarbonyl compound with thiourea.

Step-by-Step Methodology:

  • Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone) and thiourea in ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the reaction mixture for several hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • The product will precipitate and can be collected by filtration, washed with water, and dried.[10]

Conclusion

The reactivity of this compound, imidazolidine-2-thione, and pyrimidine-2-thione is a nuanced interplay of ring size, heteroatom composition, and electronic effects. While all three are valuable building blocks in organic synthesis, their subtle differences in reactivity can be exploited for specific applications. Imidazolidine-2-thione often displays heightened reactivity in N-acylation, potentially due to a combination of electronic effects from the two nitrogen atoms and ring strain. This compound offers a stable and readily functionalizable six-membered ring scaffold. The aromaticity of pyrimidine-2-thione introduces a different electronic landscape, which can be leveraged in various synthetic strategies.

The choice of which cyclic thiourea to employ will ultimately depend on the specific synthetic target and the desired reaction pathway. A thorough understanding of their individual reactivity profiles, as outlined in this guide, will empower researchers to make informed decisions and accelerate their drug discovery and development efforts.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-substituted-2-mercapto-1,3,4-oxadiazole derivatives.
  • Bollini, M., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Medicinal Chemistry Research, 31(10), 1739-1753.
  • Cheméo. (2023). 2-Imidazolidinethione.
  • Gomha, S. M., et al. (2015).
  • Kareem, H. A. (2013). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Journal of Al-Nahrain University, 16(2), 120-127.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763408, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7963, Imidazolidine-2-thione.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550489, 2-Mercaptopyrimidine.
  • Organic Syntheses. (2019). Synthesis and Acylation of this compound. Org. Synth., 96, 334-351.
  • Saeed, A., et al. (2017). Recent developments in chemistry, coordination, structure and biological aspects of 1-(acyl/aroyl)-3-(substituted) thioureas. Journal of the Iranian Chemical Society, 14(5), 941-977.
  • Smith, A. B., III, et al. (2005). The Effect of Ring Size on Reactivity: The Diagnostic Value of 'Rate Profiles'. Helvetica Chimica Acta, 88(6), 1333-1348.
  • Wikipedia contributors. (2023, December 12). Ring strain. In Wikipedia, The Free Encyclopedia.
  • Zareef, M., et al. (2021). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 26(24), 7583.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,3-Thiazinane-2-thione and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 1,3-thiazinane-2-thione and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will move beyond a simple data dump, focusing instead on the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Structural Significance of the this compound Scaffold

The this compound core is a six-membered heterocyclic motif containing nitrogen and sulfur atoms.[1] This scaffold is of significant interest in medicinal chemistry and asymmetric synthesis. Its derivatives are explored for a range of biological activities, including antibacterial and antileishmanial properties.[2][3] Furthermore, N-acylated 1,3-thiazinane-2-thiones serve as valuable platforms for asymmetric synthesis, acting as chiral auxiliaries.[4]

A thorough understanding of the spectroscopic characteristics of this scaffold is paramount for confirming synthesis, elucidating structure, and ensuring purity. This guide will compare the parent compound with its derivatives using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

General Workflow: From Synthesis to Spectroscopic Analysis

The journey from starting materials to a fully characterized derivative follows a logical progression. The choice of each step is critical for the integrity of the final data. The following workflow illustrates a typical pathway for synthesizing and analyzing these compounds.

Workflow Figure 1. General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Synthesis of this compound or its Derivatives B Work-up & Crude Extraction A->B C Column Chromatography (Purification) B->C D NMR ('H, 'C) C->D Pure Compound E FT-IR C->E Pure Compound F Mass Spectrometry C->F Pure Compound G UV-Vis C->G Pure Compound H Structural Elucidation & Data Comparison D->H E->H F->H G->H

Caption: Figure 2. This compound Structure.

Comparative NMR Data

The following table summarizes typical NMR shifts for the parent compound and a representative N-acyl derivative.

CompoundPosition¹H NMR δ (ppm)¹³C NMR δ (ppm)Reference
This compound C4-H₂~3.9~464
C5-H₂~2.2~234
C6-H₂~3.0~324
C2-~203[4]
N-Propanoyl-1,3-thiazinane-2-thione C4-H₂3.91-3.95 (m)46.6[4]
C5-H₂2.19-2.30 (m)22.9[4]
C6-H₂3.04 (t)32.7[4]
C2 (C=S)-202.9[4]
C=O-179.0[4]
CH₂ (propanoyl)3.09 (q)32.1[4]
CH₃ (propanoyl)1.22 (t)10.1[4]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many derivatives, while the parent compound may require DMSO-d₆ for better solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: Obtain a spectrum with 16-32 scans.

  • ¹³C NMR: Obtain a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, 1024 or more scans are often required for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups. For thiazinane-thiones, the most diagnostic absorption is that of the C=S (thione) bond.

Key Vibrational Frequencies

The primary utility of FT-IR is the confirmation of functional groups introduced during derivatization.

  • C=S Stretch: The thione group typically exhibits a stretching vibration in the 1250-1020 cm⁻¹ region. This band can sometimes be coupled with other vibrations, making it less "pure" than a C=O stretch.

  • N-H Stretch: In the parent compound, a peak around 3400 cm⁻¹ is expected for the N-H bond. This peak will be absent in N-substituted derivatives.

  • C=O Stretch: For N-acyl derivatives, a strong, sharp absorption band appears in the range of 1700-1720 cm⁻¹, which is a clear indicator of successful acylation. [4]* C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. [4]

Comparative FT-IR Data
Compoundν (C=S) cm⁻¹ν (C=O) cm⁻¹ν (N-H) cm⁻¹Other Key Bands (cm⁻¹)Reference
1,3,5-Thiadiazine-2-thione Derivative ~1250-1350--3434 (O-H), 1629 (C=C), 1254 (C-N)[5]
N-Propanoyl-1,3-thiazinane-2-thione ~1198-11661700Absent2975, 2934 (C-H stretch), 1302 (C-N)[4]
Thiopyran-thione Derivative 15381715 (Ketone)-1630 (C=C)[6]

Note: The exact position of the C=S stretch can vary based on the molecular environment.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for these molecules.

Fragmentation Patterns

Sulfur-containing heterocycles often undergo characteristic fragmentation pathways. [7]For this compound, common fragmentation might involve the loss of the thione group or cleavage of the ring structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula of the molecular ion to within a few parts per million. [4]

Fragmentation Figure 3. Plausible MS Fragmentation Parent [C₄H₇NS₂]⁺˙ m/z = 133 Frag1 Loss of •SH [C₄H₆NS]⁺ m/z = 100 Parent->Frag1 Frag2 Loss of CS₂ [C₃H₇N]⁺˙ m/z = 57 Parent->Frag2 Frag3 Loss of C₂H₄ [C₂H₃NS₂]⁺˙ m/z = 105 Parent->Frag3

Caption: Figure 3. Plausible MS Fragmentation.

Comparative Mass Spectrometry Data
CompoundIonization ModeMolecular FormulaCalculated m/z ([M+H]⁺ or M⁺˙)Found m/zReference
This compound GC-MS (EI)C₄H₇NS₂133.0020 (M⁺˙)133[8]
N-Propanoyl-1,3-thiazinane-2-thione HRMS (+ESI)C₇H₁₂NOS₂190.0355 ([M+H]⁺)190.0354[4]
Substituted 1,3,5-Thiadiazine-2-thione HRMS (ESI)C₂₀H₁₈ClFN₅OS₄526.0061 ([M+H]⁺)526.0049[9]
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). Acquire data in positive ion mode to observe [M+H]⁺ ions.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS data is acquired.

Part 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The C=S chromophore in this compound and its derivatives is the primary focus of this analysis.

Electronic Transitions

The thione group (C=S) is known to have a low-energy n→π* electronic transition, which results in an absorption band in the near-UV or visible region of the spectrum. [10]This is in contrast to its oxygen analog (C=O), whose n→π* transition occurs at a shorter wavelength. The π→π* transition for the C=S group occurs at a higher energy (shorter wavelength). [10][11]Derivatization of the scaffold can cause shifts in the absorption maxima (λ_max) due to changes in the electronic structure.

Expected UV-Vis Data
Chromophore / CompoundTransitionExpected λ_max (nm)SolventReference
Thione (C=S) general n→π300 - 400Various[10]
Thiol tautomer (C=N) general π→π< 300Various[10]
Cyclic Thione (generic) n→π*~350-450Cyclohexane[12](by analogy)

Note: Specific UV-Vis data for this compound is not abundant in the literature, so data is presented based on general principles for the thione chromophore.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at λ_max.

  • Cuvette: Use a quartz cuvette (1 cm path length) for analysis in the UV region.

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline).

  • Measurement: Replace the blank with the sample cuvette and scan across the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

Conclusion

The structural characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. NMR provides the definitive structural map, FT-IR confirms the presence or absence of key functional groups, mass spectrometry verifies the molecular weight and formula, and UV-Vis spectroscopy probes the electronic nature of the thione chromophore. By understanding the principles behind each technique and how structural modifications influence the spectral output, researchers can confidently synthesize and characterize novel compounds built upon this versatile heterocyclic scaffold.

References

  • Guillamón, E., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(6), 547-552. [Link]
  • Kennington, S. C. D., et al. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390. [Link]
  • PubChem (n.d.). This compound.
  • Pellicciari, R., et al. (1977). Mass spectrometry of sulfurated heterocyclic compounds. Isothiochromanone and its derivatives. Bollettino Chimico Farmaceutico, 116(4), 229-238. [Link]
  • Bansal, R., et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 13(10), 62-66. [Link]
  • Zhang, L., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Bioorganic & Medicinal Chemistry Letters, 29(17), 2465-2469. [Link]
  • ResearchGate (n.d.). FT-IR spectrum of thione and thione/Ni NPs. [Link]
  • Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Journal of Molecular Structure, 1119, 245-255. [Link]
  • Adams, D. M., & Cornell, J. B. (1967). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 884-888. [Link]
  • Jafari, M. H., et al. (2020). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. The Journal of Organic Chemistry, 85(1), 585-593. [Link]
  • Trilleras, J., et al. (2022). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano[2,3-b]pyran]-4′-one. Molbank, 2022(2), M1382. [Link]
  • Khan, I., et al. (2023). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. Scientific Reports, 13(1), 20807. [Link]
  • Rasool, N., et al. (2022). THIONE-THIOL TAUTOMERIC EQUILIBRIUM IN A DIHYDROPYRIMIDINE-THIONE: X RAY DIFFRACTION HELPED BY NMR, FTIR AND THEORETICAL CALCULATIONS. Journal of the Chilean Chemical Society, 67(4). [Link]
  • Baklouti, L., et al. (2002). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. Journal of Fluorine Chemistry, 116(1), 55-58. [Link]
  • Khan, I., et al. (2022). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Bioorganic Chemistry, 124, 105822. [Link]
  • SpectraBase (n.d.). 3,5-didodecyltetrahydro-2H-1,3,5-thiadiazine-2-thione. SpectraBase. [Link]
  • Singh, P., & Kumar, D. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 4(6), 200-209. [Link]
  • Farooqui, M., et al. (2012). Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research, 4(1), 350-354. [Link]
  • NIST (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST Chemistry WebBook. [Link]
  • Nasser, L. A., et al. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils, 8(4), 13969-13982. [Link]
  • Sridharam, V., et al. (2012). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 4(4), 1493-1498. [Link]
  • ResearchGate (n.d.). UV/Vis absorption spectra of cyclic (1 b‐Sp; black curve) and... [Link]
  • ResearchGate (n.d.). FT-IR of the 1,3-thiazinan-4-one compounds C5-C8. [Link]
  • ResearchGate (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and... [Link]
  • El-Aal, F. A., et al. (2014). Novel Synthesis of 1,3-Thiazine and Pyrimidinethione Derivatives from (1-Aryl ethylidene)hydrazinecarbothioamides and Tetracyanoethylene. Journal of Heterocyclic Chemistry, 51(S1), E23-E28. [Link]
  • Royal Society of Chemistry (n.d.).
  • SpectraBase (n.d.). 1,3-Thiazolidine-2-thione. [Link]
  • Corilo, Y. E., et al. (2020). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods, 12(3), 295-303. [Link]
  • Simões, G. (2020). The use of mass spectrometry and spectroscopic techniques to study sulfur consisting biomolecules. Journal of R&D, 8(8). [Link]
  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy?

Sources

A Comparative Guide to the Biological Activities of 1,3-Thiazinane-2-thione and 1,3,4-Thiadiazole-2-thiones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds containing sulfur and nitrogen atoms represent a rich source of pharmacologically active agents. Among these, the 1,3-thiazinane-2-thione and 1,3,4-thiadiazole-2-thione scaffolds have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive, objective comparison of the performance of these two classes of compounds, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.

Structural Overview: A Tale of Two Scaffolds

The distinct biological profiles of 1,3-thiazinane-2-thiones and 1,3,4-thiadiazole-2-thiones can be attributed to their fundamental structural differences.

  • This compound: This is a six-membered saturated heterocyclic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively, with a thione group at position 2. The saturated nature of the ring provides conformational flexibility, allowing for diverse spatial arrangements of substituents and interactions with biological targets.

  • 1,3,4-Thiadiazole-2-thione: In contrast, this is a five-membered aromatic heterocyclic ring containing one sulfur and two nitrogen atoms, along with a thione group. The aromaticity of the 1,3,4-thiadiazole ring imparts planarity and rigidity to the molecule. This defined geometry can be crucial for specific receptor binding. The mesoionic nature of 1,3,4-thiadiazoles allows them to readily cross cellular membranes and interact with various biological targets.[1]

Structural_Comparison cluster_0 This compound cluster_1 1,3,4-Thiadiazole-2-thione Thiazinane Six-membered saturated ring Conformational flexibility Thiadiazole Five-membered aromatic ring Planar and rigid structure Thiazinane->Thiadiazole Structural Differences Lead to Distinct Biological Activities

Caption: Core structural differences between the two scaffolds.

A Comparative Analysis of Biological Activities

Both scaffolds have been extensively explored for a range of therapeutic applications. This section provides a comparative overview of their most prominent biological activities.

Anticancer Activity

Both 1,3,thiazinane and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents.[2][3]

1,3,4-Thiadiazole-2-thiones have been widely investigated for their cytotoxic effects against a multitude of human cancer cell lines.[4][5] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as protein kinases.[4] For instance, certain derivatives have shown selective activity against the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia.[4] The planar structure of the thiadiazole ring is thought to facilitate intercalation with DNA or binding to the active sites of enzymes.

1,3-Thiazinane-2-thiones , while also exhibiting anticancer properties, may operate through different mechanisms.[6] Studies have shown that some phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones induce apoptosis in leukemia cells through mechanisms that may involve caspase cascade activation and mitochondrial metabolism imbalance.[6] The conformational flexibility of the thiazinane ring might allow for optimal positioning of substituents to interact with various apoptotic pathway proteins.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole Derivative K562 (Chronic Myelogenous Leukemia)7.4 (Abl protein kinase inhibition)[4]
1,3,4-Thiadiazole Derivative MCF-7 (Breast Cancer)3.85[7]
1,3-Thiazinane-2,4-dione Derivative L1210 (Leukemia)28
1,3-Thiazinane-2,4-dione Derivative B16F10 (Melanoma)45

Table 1: Comparative Anticancer Efficacy

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents, and both scaffolds have emerged as promising candidates.

1,3,4-Thiadiazole-2-thiones exhibit a broad spectrum of antimicrobial activity.[8][9][10][11] Their derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][11] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the N=C-S moiety is believed to be crucial for their biological activity.[12]

1,3-Thiazinane-2-thiones and related 1,3,5-thiadiazine-2-thiones also possess significant antimicrobial properties.[13][14][15] For example, certain 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group have demonstrated potent antibacterial effects against phytopathogenic bacteria like Xanthomonas oryzae and antifungal activity against Rhizoctonia solani, in some cases outperforming commercial bactericides and fungicides.[13][14][15]

Compound ClassMicroorganismActivity Metric (e.g., MIC, Inhibition Rate)Reference
1,3,4-Thiadiazole Derivative Staphylococcus aureusMIC: 0.78–3.125 µg/mL[16]
1,3,4-Thiadiazole Derivative Candida albicansMIC: 0.08 µg/mL[16]
1,3,5-Thiadiazine-2-thione Derivative Xanthomonas oryzae pv. oryzae56% inhibition at 100 µg/mL[13][14]
1,3,5-Thiadiazine-2-thione Derivative Rhizoctonia solaniEC50: 33.70 µg/mL[13][14]

Table 2: Comparative Antimicrobial Efficacy

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of these compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Step1 Incubate for 24h (Cell Attachment) Start->Step1 Step2 Treat with Test Compounds & Vehicle Control Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Solution Incubate for 4h Step3->Step4 Step5 Solubilize Formazan Crystals Step4->Step5 Step6 Measure Absorbance at 570 nm Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Workflow for the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Concluding Remarks and Future Directions

Both this compound and 1,3,4-thiadiazole-2-thione scaffolds are undeniably privileged structures in medicinal chemistry, each offering a unique set of advantages. The aromatic and rigid nature of the 1,3,4-thiadiazole ring makes it an excellent candidate for targeting specific enzyme active sites, as evidenced by its success in developing kinase inhibitors. Conversely, the conformational flexibility of the 1,3-thiazinane scaffold provides opportunities for broader interactions with biological targets, potentially leading to novel mechanisms of action.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the biological activities of derivatives from both scaffolds under identical experimental conditions are needed for a more definitive assessment of their relative potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigations into the molecular mechanisms underlying the observed biological activities will facilitate rational drug design and optimization.

  • Hybrid Molecule Design: The synthesis of hybrid molecules incorporating both 1,3-thiazinane and 1,3,4-thiadiazole moieties could lead to synergistic effects and the development of agents with enhanced potency and broader therapeutic windows.

By leveraging the distinct chemical properties of these two fascinating scaffolds, the scientific community can continue to advance the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. (n.d.).
  • Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
  • Mahendrasinh, R., & Patel, J. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
  • Turan-Zitouni, G., Altıntop, M. D., Özdemir, A., Kaplancıklı, Z. A., & Çiftçi, G. A. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 21(8), 1030. [Link]
  • Sivakumar, D., & Geetha, G. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3,4 - THIADIAZOLE DERIVATIVES FOR THEIR ANTITUBERCULAR ACTIVITY. International Journal of Pharmacy and Technology, 11(1), 31536-31548.
  • Sharma, S., & Kumar, P. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8731. [Link]
  • Simerpreet, & Cannoo Singh Damanjit. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 6(2), 88-103.
  • Wang, G., Mao, F., Yu, S., Wang, J., & Liu, X. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
  • Tang, R., Chen, Y., Li, Y., Chen, L., & Cui, Z. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(16), 3645-3653. [Link]
  • de Oliveira, R. B., de Lima, G. M., da Silva, A. D., & de Fátima, Â. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 595-603. [Link]
  • Guziur, A., & Nykaza, T. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(15), 3364. [Link]
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Archiv der Pharmazie, 336(11), 493-500. [Link]
  • Kumar, S., Sharma, A., & Kumar, R. (2021). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 11(40), 24654-24666. [Link]
  • Arshad, M. F., Al-Majid, A. M., & El-Senduny, F. F. (2021). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. Scientific Reports, 11(1), 22967. [Link]
  • Aliabadi, A., Eghbalian, E., & Bahrami, Z. (2017). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Research in Pharmaceutical Sciences, 12(1), 36-43.
  • Göktaş, O., Ülker, S., & Süleyman, H. (2009). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 33(1), 117-131.
  • Simerpreet, & Cannoo Singh Damanjit. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 6(2), 88-103.
  • Plech, T., Wujec, M., & Siwek, A. (2012). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 17(11), 13193-13204. [Link]
  • Wang, G., Mao, F., Yu, S., Wang, J., & Liu, X. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
  • Obakachi, V. A., Kushwaha, B., & Kushwaha, N. D. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 708-735. [Link]
  • Kumar, A., & Kumar, S. (2021). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. International Journal of Scientific Research in Engineering and Management, 5(6), 1-10.
  • Sharma, A., Kumar, V., & Singh, R. (2021). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 10(10), 123-130.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 23. [Link]
  • Singh, R. K., Kumar, S., & Singh, A. (2021). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts, 2(2), 1-14.
  • Al-Ghorbani, M., El-Sherief, H. A., & Al-Warhi, T. (2021). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 26(16), 4983. [Link]
  • El-Sayed, N. N. E., & El-Sawy, E. R. (2016). Synthesis and Antimicrobial Activity of New Tetrahydro-2H-1,3,5- thiadiazine-2-thione Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1478-1484.
  • Gür, M., & Ceylan, Ü. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29285-29296. [Link]
  • de Oliveira, R. B., de Lima, G. M., da Silva, A. D., & de Fátima, Â. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 69, 595-603. [Link]
  • Oniga, S., Oniga, O., & Araniciu, C. (2009). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Farmacia, 57(6), 724-731. [Link]
  • Al-Juboori, A. M. H., & Al-Juboori, S. A. H. (2018). Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria. Journal of Global Pharma Technology, 10(10), 304-310.
  • Agrawal, N., Goyal, D., & Pathak, S. (2024). Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. Medicinal Chemistry, 21(2), 85-95. [Link]
  • Smith, A. B., & Jones, C. D. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390.
  • BenchChem. (2025).
  • Singh, A., & Kumar, R. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry, 6(1), 1.
  • Jupudi, S. (2017). A review on synthesis, characterization and biological screening of novel 1, 3-thiazine derivatives using chalcones.
  • Matysiak, J., Juszczak, M., & Karpińska, M. M. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular Diversity, 19(3), 563-574.
  • Jasim, H. A. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. Natural Volatiles & Essential Oils, 8(4), 13969-13982.
  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry, 12(1), 118. [Link]

Sources

A Multi-dimensional Approach to Structural Integrity: Validating 1,3-Thiazinane-2-thione with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the field of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. For heterocyclic compounds like 1,3-thiazinane-2-thione, a versatile building block, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) can leave critical questions of connectivity unanswered. This guide provides a comprehensive, field-proven methodology for the complete structural validation of this compound, leveraging a powerful suite of two-dimensional (2D) NMR experiments. We will explore not just the "how" but the "why" of these techniques, demonstrating how a synergistic approach using COSY, HSQC, and HMBC provides a self-validating dataset, ensuring the highest degree of confidence in your molecular structure.

The Challenge: Beyond the 1D Spectrum

A standard ¹H NMR spectrum of this compound presents a series of multiplets for the three methylene groups (C4, C5, and C6) and a signal for the N-H proton. While integration can confirm proton counts, overlapping signals and complex splitting patterns often make definitive assignment of each methylene group a significant challenge. Similarly, a ¹³C NMR spectrum provides the number of unique carbons but offers no direct proof of how they are connected. This ambiguity is where 2D NMR techniques become indispensable tools for structural elucidation.[1][2][3]

The 2D NMR Toolkit: A Comparative Overview

Our validation strategy employs three distinct, yet complementary, 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together, they offer a complete and robust picture of the molecular architecture.

  • COSY (COrrelation SpectroscopY): Mapping the ¹H-¹H Framework. This is the foundational experiment for tracing the proton spin systems within the molecule.[4] It reveals which protons are coupled to each other, typically through two or three bonds. For this compound, COSY is essential for establishing the -CH₂-CH₂-CH₂- connectivity of the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons. The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[5][6] This is the most sensitive and reliable method for assigning the resonances of protonated carbons, definitively linking the proton assignments from COSY to the carbon backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Complete Skeleton. The final and most powerful experiment is HMBC, which reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH_ and ³J_CH_).[4][6] This technique is crucial for connecting the different spin systems identified by COSY and for placing quaternary carbons (like the C=S group) within the molecular framework.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 1. Experimental workflow for 2D NMR validation."

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to ensure high-quality, reproducible data. The sequential nature of the analysis, where insights from one experiment inform the next, is a core component of its self-validating design.

1. Sample Preparation

  • Analyte: this compound (~15-20 mg).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL).

    • Causality: DMSO-d₆ is chosen for its ability to slow down the exchange rate of the labile N-H proton, allowing it to be observed and to show coupling correlations.[7] In solvents like CDCl₃ or D₂O, this proton signal can be broad, exchange away, or have its coupling obscured.[8][9][10]

  • Standard: Add Tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C).

  • Procedure: Dissolve the compound in the solvent within a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

2. NMR Data Acquisition

The following steps outline a typical acquisition process on a modern NMR spectrometer (e.g., Bruker 400-600 MHz).[11][12][13][14]

  • Step 1: Initial Setup & 1D Spectra.

    • Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard quantitative ¹H NMR spectrum. Note the spectral width (SW) and transmitter frequency offset (o1p) required to cover all proton signals.

    • Acquire a standard proton-decoupled ¹³C{¹H} NMR spectrum. Note the SW and o1p for the carbon dimension.

  • Step 2: COSY (gradient-selected, phase-sensitive).

    • Load a standard cosygpprqf (or similar) parameter set.

    • Set the spectral widths (SW) in both dimensions (F1 and F2) to match the proton spectrum from Step 1.

    • Set the number of scans (NS) to 2-4 and the number of increments in the F1 dimension (TD(F1)) to 256-512, depending on the desired resolution and experiment time.

  • Step 3: HSQC (gradient-selected, sensitivity-enhanced, edited).

    • Load a standard hsqcedetgpsisp2.2 (or similar) parameter set. This "edited" pulse sequence will automatically phase CH/CH₃ groups opposite to CH₂ groups, which is an invaluable aid for assignment.[6]

    • Set the SW in F2 (¹H) and F1 (¹³C) to match the 1D spectra.

    • The key parameter is the one-bond coupling constant (CNST13), which should be set to an average value of ~145 Hz.

    • Set NS to 2-4 and TD(F1) to 128-256.

  • Step 4: HMBC (gradient-selected).

    • Load a standard hmbcgplpndqf (or similar) parameter set.

    • Set the SW in F2 (¹H) and F1 (¹³C) as before.

    • The crucial parameter is the long-range coupling constant (CNST2), which should be optimized for 2-3 bond correlations. A value of 8 Hz is a robust starting point.[4]

    • Set NS to 4-16 (HMBC is less sensitive than HSQC) and TD(F1) to 256-512.

3. Data Processing

  • For all 2D spectra, apply a squared sine-bell window function in both dimensions followed by Fourier transformation (xfb).[15]

  • Phase the spectra manually or automatically. Baseline correct as needed.

Data Interpretation: Assembling the Structural Puzzle

The true power of this approach lies in the integrated analysis of the spectra. We will use hypothetical but realistic chemical shift data based on published values for this compound and related structures.[16][17]

Structure and Numbering:

Step 1: Analysis of 1D Spectra

  • ¹H NMR (DMSO-d₆): We expect three distinct methylene multiplets and one broader signal for the N-H proton.

    • ~δ 9.8 ppm (br s, 1H, NH -3)

    • ~δ 3.6 ppm (t, 2H, H -4)

    • ~δ 3.1 ppm (t, 2H, H -6)

    • ~δ 2.0 ppm (m, 2H, H -5)

  • ¹³C NMR (DMSO-d₆): We expect four signals.

    • ~δ 201 ppm (C -2, Thione C=S)

    • ~δ 45 ppm (C -4)

    • ~δ 28 ppm (C -6)

    • ~δ 22 ppm (C -5)

Step 2: COSY - Establishing the Aliphatic Chain

The COSY spectrum will show cross-peaks that confirm the proton connectivity.

  • A cross-peak between the signal at δ 3.6 ppm (H-4 ) and δ 2.0 ppm (H-5 ).

  • A cross-peak between the signal at δ 2.0 ppm (H-5 ) and δ 3.1 ppm (H-6 ).

  • This definitively establishes the H-4H-5H-6 spin system, confirming the propylene backbone of the ring.

Step 3: HSQC - Assigning Carbons

The HSQC spectrum provides direct, one-bond correlations, allowing for unambiguous carbon assignment.

  • The proton at δ 3.6 ppm (H-4 ) correlates to the carbon at δ 45 ppm, assigning this as C-4 .

  • The proton at δ 2.0 ppm (H-5 ) correlates to the carbon at δ 22 ppm, assigning this as C-5 .

  • The proton at δ 3.1 ppm (H-6 ) correlates to the carbon at δ 28 ppm, assigning this as C-6 .

  • The thione carbon (C-2 ) will show no correlation as it has no attached protons.

Step 4: HMBC - The Final Proof of Connectivity

The HMBC spectrum provides the critical long-range correlations that piece the entire structure together.

dot graph G { layout="neato"; node [shape=circle, style="filled", fontname="Arial", fontsize=12, fixedsize=true, width=0.6]; edge [fontname="Arial", fontsize=10, len=1.5];

} caption: "Figure 2. Key HMBC correlations confirming the structure."

  • From H-4 (δ 3.6): Correlations are expected to C-5 (³J) and, crucially, to the thione carbon C-2 (²J). This links the aliphatic chain to the thiocarbonyl group via the nitrogen atom.

  • From H-6 (δ 3.1): Correlations are expected to C-5 (³J) and the thione carbon C-2 (³J). This confirms the other side of the ring, connecting the chain to the C=S group via the sulfur atom.

  • From NH-3 (δ 9.8): Correlations should be seen to C-4 (²J) and C-2 (²J). This confirms the position of the nitrogen atom between C-2 and C-4.

These HMBC correlations are the definitive proof, bridging all atoms and confirming the this compound ring structure over any other possible isomer.

Summary of NMR Data

Positionδ ¹H (ppm) [mult.]δ ¹³C (ppm)Key COSY Correlations (¹H)Key HMBC Correlations (from ¹H to ¹³C)
N-H (3) ~9.8 [br s]--C-2, C-4
H-4 ~3.6 [t]~45 (C-4 )H-5C-2, C-5
H-5 ~2.0 [m]~22 (C-5 )H-4, H-6C-4, C-6
H-6 ~3.1 [t]~28 (C-6 )H-5C-2, C-5
C-2 -~201--

Conclusion

The validation of a molecular structure is a process of systematic evidence gathering, where each piece of data corroborates the others. While 1D NMR provides a foundational sketch, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that transforms this sketch into a high-resolution, fully authenticated structure. The COSY experiment maps the proton framework, the HSQC experiment assigns the carbons with certainty, and the HMBC experiment provides the ultimate proof of the atomic connectivity and overall molecular skeleton. This multi-dimensional, self-validating workflow represents the gold standard in modern organic chemistry, providing the unequivocal structural proof required for publication, patenting, and progression in any research and development pipeline.

References

  • I. P. Gerothanassis, et al.Advanced NMR techniques for structural characterization of heterocyclic structures. An overview of how 1D and 2D NMR techniques are applied to elucidate the structures of heterocyclic compounds. Source
  • Bruker Corporation.Step By Step Instructions for 2D NMR Experiments. A practical guide on the setup and acquisition of standard 2D NMR experiments on Bruker spectrometers. Source
  • Eberhard Breitmaier.Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
  • Organic Syntheses.Synthesis and Acylation of this compound.
  • ACS Sustainable Chemistry & Engineering.NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Discusses the effect of different NMR solvents, like DMSO-d₆, on the appearance of labile proton signals. Source
  • University of Eastern Finland.Basic 2D NMR experiments. A guide to the practical aspects of setting up common 2D NMR experiments, including COSY, HSQC, and HMBC. Source
  • Chemistry Stack Exchange.Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. An explanatory discussion on the variable nature of labile proton chemical shifts due to hydrogen bonding and solvent effects. Source
  • Wesleyan University.NMR as a Tool for Structure Elucidation of Organic Compounds. Course description highlighting the importance of 2D NMR techniques in modern structural analysis. Source
  • UTHSCSA.Step-by-step procedure for NMR data acquisition.
  • University of California, San Diego.Manually Setting up 2D experiments. Provides guidelines for the setup of 2D NMR experiments, including optimizing spectral windows and parameters. Source
  • JoVE (Journal of Visualized Experiments).¹H NMR of Labile Protons: Deuterium (²H) Substitution. Illustrates how deuterium exchange can be used to identify and simplify spectra containing labile protons. Source
  • ACD/Labs.Exchangeable Protons in NMR—Friend or Foe?. Discusses the characteristics and behavior of exchangeable protons in ¹H NMR spectroscopy. Source
  • JoVE (Journal of Visualized Experiments).¹H NMR of Labile Protons: Temporal Resolution. Explains how factors like solvent and temperature affect the exchange rate and appearance of labile proton signals. Source
  • University of Vienna.2D Acquisition and Processing.
  • Nanalysis.HSQC – Revealing the direct-bonded proton-carbon instrument. An article explaining the principles and utility of the HSQC experiment. Source
  • Columbia University.HSQC and HMBC. A concise overview of the HSQC and HMBC experiments with examples. Source
  • Science.gov.cosy hsqc hmbc: Topics. A collection of scientific articles and resources related to the application of COSY, HSQC, and HMBC experiments. Source
  • San Diego State University.Common 2D (COSY, HSQC, HMBC). An informational page for NMR users describing the purpose and setup of common 2D experiments. Source

Sources

Comparative study of different synthetic routes to 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Thiazinane-2-thione is a crucial heterocyclic scaffold in organic synthesis and medicinal chemistry. Its rigid, yet conformationally flexible, six-membered ring containing both sulfur and nitrogen atoms, along with the reactive thione functionality, makes it a valuable building block for the synthesis of more complex molecules, including peptidomimetics and pharmacologically active compounds. The efficiency of its synthesis directly impacts the accessibility and cost-effectiveness of these downstream applications. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, offering researchers the technical insights needed to select the most appropriate route for their specific laboratory context, considering factors such as scale, precursor availability, and safety.

Comparative Analysis of Synthetic Routes

We will explore three distinct and representative strategies for the synthesis of the this compound core structure. Each route presents a unique set of advantages and challenges in terms of operational complexity, reagent hazards, and overall efficiency.

Route A: Two-Step Cyclization from 3-Amino-1-propanol

This is arguably the most well-documented and reliable method, providing high-purity material in excellent yields. The strategy relies on a two-step sequence where 3-amino-1-propanol is first converted into a stable intermediate, 3-ammoniopropylsulfate, which then undergoes cyclization with carbon disulfide.

Causality Behind Experimental Choices

The initial conversion of the amino alcohol to its sulfate salt serves two key purposes. First, it protects the amine functionality during the activation of the hydroxyl group. Second, the sulfate group is an excellent leaving group, facilitating the subsequent intramolecular cyclization. The use of chlorosulfonic acid is a robust method for this transformation. The final cyclization step employs carbon disulfide as the C1 source for the thione group. The reaction is typically performed in a biphasic ethanol/water system with a strong base like potassium hydroxide, which deprotonates the amine and facilitates the nucleophilic attack on carbon disulfide, followed by intramolecular S-alkylation to close the ring.

Experimental Protocol (Based on Organic Syntheses)

Step 1: Synthesis of 3-Ammoniopropylsulfate (1)

  • An oven-dried 100 mL round-bottomed flask is charged with 3-amino-1-propanol (11.5 mL, 150 mmol) and anhydrous dichloromethane (35 mL).

  • The flask is cooled in an ice/water bath, and chlorosulfonic acid (10.5 mL, 159 mmol) is added dropwise over 30 minutes. A white precipitate forms during the addition.

  • The reaction is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature over 30 minutes, followed by stirring for an additional hour.

  • The resulting mixture is filtered, and the collected solid is triturated with methanol.

  • The solid is dried under high vacuum to yield 3-ammoniopropylsulfate as a fine white powder (Typical yield: 89%).

Step 2: Synthesis of this compound (2)

  • An oven-dried 250 mL round-bottomed flask is charged with 3-ammoniopropylsulfate (18.70 g, 121 mmol) and absolute ethanol (15 mL).

  • Carbon disulfide (9.6 mL, 160 mmol) is added in one portion at room temperature.

  • A solution of potassium hydroxide (14.84 g, 265 mmol) in 1:1 ethanol/water (100 mL) is added dropwise over 30 minutes.

  • The reaction mixture is heated to reflux (70 °C) for 1 hour under a nitrogen atmosphere.

  • Upon cooling to room temperature and then to 0 °C, a fluffy white precipitate forms.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound (Typical yield: 62-65%).

Workflow Diagram

Route_A_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A0 3-Amino-1-propanol A1 Add CH2Cl2 A0->A1 A2 Cool to 0°C A1->A2 A3 Add ClSO3H (dropwise) A2->A3 A4 Stir & Warm to RT A3->A4 A5 Filter & Dry A4->A5 A6 3-Ammoniopropylsulfate A5->A6 B0 3-Ammoniopropylsulfate B1 Add EtOH & CS2 B0->B1 B2 Add KOH (aq, EtOH) B1->B2 B3 Reflux (70°C, 1h) B2->B3 B4 Cool & Precipitate B3->B4 B5 Filter & Dry B4->B5 B6 This compound B5->B6

Caption: Workflow for the two-step synthesis from 3-amino-1-propanol.

Route B: Direct Cyclization from Allylamines

This approach offers a more convergent synthesis by constructing the heterocyclic ring in a single step from a readily available unsaturated precursor. The reaction of allylamines with carbon disulfide provides direct access to substituted 1,3-thiazinane-2-thiones.

Causality Behind Experimental Choices

This method leverages the nucleophilicity of the amine to attack carbon disulfide, forming a dithiocarbamate intermediate in situ. The key step is an intramolecular Michael addition, where the sulfur atom of the dithiocarbamate attacks the double bond of the allyl

A Senior Application Scientist's Guide to DFT and Computational Studies of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the structural and spectroscopic properties of 1,3-Thiazinane-2-thione, leveraging both experimental data and Density Functional Theory (DFT) computational studies. Our objective is to not only present data but to also elucidate the causality behind the methodological choices, ensuring a robust and self-validating guide for your own research endeavors.

Introduction: The Significance of this compound and the Predictive Power of DFT

This compound is a heterocyclic compound of significant interest in medicinal and pharmaceutical chemistry.[1] Its core structure, featuring a six-membered ring with nitrogen and sulfur atoms, is a key pharmacophore in various biologically active molecules.[1][2] A thorough understanding of its three-dimensional structure and vibrational properties is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

While experimental techniques such as X-ray crystallography and spectroscopic analysis provide invaluable ground-truth data, they can be resource-intensive. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful predictive tools in modern chemistry.[3] DFT allows for the in silico determination of molecular geometries, vibrational frequencies, and other electronic properties with a high degree of accuracy, offering a cost-effective and efficient means to screen and understand molecular behavior.[3]

This guide will walk you through a comparative study, juxtaposing high-quality experimental data for this compound with results obtained from a rigorous DFT computational protocol. We will explore not just the "what" but the "why," providing you with the insights to apply these methodologies to your own work.

Experimental Foundation: Synthesis and Characterization

A robust computational study is anchored in reliable experimental data. The synthesis of this compound can be achieved through the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of a base.[4]

Experimental Data Summary:

PropertyExperimental ValueSource
Melting Point138–140 °C[Organic Syntheses, 2021[4]]
¹H NMR (400 MHz, CDCl₃) δ (ppm)2.13–2.23 (m, 2H), 3.00 (t, J = 6.0 Hz, 2H), 3.48 (t, J = 5.6 Hz, 2H), 8.75 (br s, 1H)[Organic Syntheses, 2021[4]]
¹³C NMR (100.6 MHz, CDCl₃) δ (ppm)20.5, 30.1, 44.3, 194.5[Organic Syntheses, 2021[4]]
FT-IR (film, cm⁻¹)3140, 3049, 3000, 2918, 2848, 1543, 1426, 1353, 1331, 1273, 1182, 1084, 1011, 897, 748, 625[Organic Syntheses, 2021[4]]

The definitive structural parameters for this compound have been determined by single-crystal X-ray diffraction, providing a precise geometric benchmark for our computational model. The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 279990. The key bond lengths and angles are presented in the comparison section below.

The Computational Approach: A DFT Protocol

The following section details a recommended DFT workflow for the structural and vibrational analysis of this compound. The choice of functional and basis set is critical for achieving a balance between computational cost and accuracy.

Experimental Protocol: DFT Geometry Optimization and Vibrational Frequency Calculation

  • Software: Gaussian 09 or a comparable quantum chemistry software package.

  • Initial Structure: The initial molecular geometry of this compound can be built using a molecular editor and pre-optimized using a lower level of theory (e.g., a molecular mechanics force field) to obtain a reasonable starting conformation.

  • Methodology:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for providing accurate geometries and vibrational frequencies for a broad range of organic molecules.

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is crucial for accurately describing the electron distribution, particularly for molecules containing heteroatoms like sulfur and nitrogen.

  • Calculation Type:

    • Geometry Optimization: An unconstrained geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

    • Frequency Calculation: Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

      • To predict the infrared spectrum of the molecule.

  • Solvation Model (Optional but Recommended): To better mimic experimental conditions in solution, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using a solvent like chloroform (trichloromethane) to match the NMR data.

Logical Workflow for Computational Analysis

computational_workflow cluster_input Input Preparation cluster_dft DFT Calculation (Gaussian 09) cluster_analysis Data Analysis & Comparison start Build Initial 3D Structure pre_opt Pre-optimization (Molecular Mechanics) start->pre_opt geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Vibrational Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc struct_analysis Structural Parameter Analysis freq_calc->struct_analysis vib_analysis Vibrational Mode Assignment freq_calc->vib_analysis exp_comparison Comparison with Experimental Data struct_analysis->exp_comparison vib_analysis->exp_comparison

Sources

A Comparative Guide to the Antimicrobial Efficacy of 1,3-Thiazinane-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, 1,3-Thiazinane-2-thione derivatives have garnered significant attention for their broad-spectrum antibacterial and antifungal activities. This guide provides a comprehensive technical overview and a comparative analysis of the antimicrobial efficacy of this class of compounds, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial therapies.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound core, a six-membered heterocyclic ring containing nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities.[1][2] The presence of the thione group (C=S) and the overall structural features of the ring are believed to be crucial for their biological effects. The core hypothesis underpinning their antimicrobial action lies in their potential to act as prodrugs, releasing bioactive molecules such as dithiocarbamates and isothiocyanates upon hydrolysis.[3] These reactive species are known to interfere with essential microbial metabolic pathways.

This guide will delve into the experimental evidence supporting the antimicrobial claims of this compound derivatives, benchmark their performance against established antimicrobial agents, and elucidate their proposed mechanism of action.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The true measure of a novel antimicrobial agent lies in its performance against a range of clinically relevant microorganisms. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for various this compound derivatives against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). For context, the MIC values of commonly used antibiotics are also provided.

Table 1: Antibacterial Efficacy (MIC in µg/mL) of this compound Derivatives against Staphylococcus aureus and Escherichia coli

Compound/DrugDerivative SubstitutionStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference(s)
1,3-Thiazine Derivative 4-(2-hydroxy-5-substitutedphenyl)-5-benzoyl-6-substitutedphenyl-2-imino-6H-2,3-dihydroGood activity notedGood activity noted[2]
Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivative 7 N/AZone of inhibition: 31 mm (at 4000 µg/mL)Not specified
2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol (4a) R=HGood activity notedModerate activity noted[4]
2-[4-(2-amino-6-(4-chlorophenyl)-6H-1,3-thiazin-4-yl)phenoxy]ethanol (4c) R=4-ClGood activity notedGood activity noted[4]
1,3-Thiazole Derivative 12 4-hydroxyphenyl at 2-position125-150125-150[5]
Benzo[d]thiazole Derivative 14 4-hydroxyphenyl at 2-position50-7550-75[5]
Thiadiazine Analog IJ28 N/A5121024[6]
Vancomycin (Standard Antibiotic) N/A≤2 (Susceptible)Not Applicable[7]
Ciprofloxacin (Standard Antibiotic) N/ANot specified≤1 (Susceptible)[1][8]

Table 2: Antifungal Efficacy (MIC in µg/mL) of this compound and Related Derivatives against Candida albicans

Compound/DrugDerivative SubstitutionCandida albicansReference(s)
Tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivative 3a 3,5-disubstitutedSuperior to miconazole and clotrimazole[9]
2-[4-(2-amino-6-(4-methoxyphenyl)-6H-1,3-thiazin-4-yl)phenoxy]ethanol (4b) R=4-OCH3Good activity noted[4]
3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(aryl)thiazolidin-4-one derivatives (5a-k) Various aryl substitutionsGood to moderate activity[10]
2-Hydrazinyl-4-phenyl-1,3-thiazole Derivative 7e p-OCH3 on phenyl3.9[11]
Fluconazole (Standard Antifungal) N/A≤8 (Susceptible)[12][13]

Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Elucidating the Antimicrobial Mechanism of Action

The broad-spectrum activity of this compound derivatives is believed to stem from their ability to release dithiocarbamates and isothiocyanates. These reactive molecules are known to be potent inhibitors of various microbial enzymes, particularly those containing metal ions or sulfhydryl (-SH) groups.[14][15]

Proposed Mechanism of Action:

  • Hydrolysis and Release of Active Moieties: In the physiological environment of the microbe, the this compound ring is proposed to undergo hydrolysis, breaking down to release a dithiocarbamate and an isothiocyanate intermediate.

  • Enzyme Inhibition:

    • Dithiocarbamates: These molecules are potent chelating agents, capable of binding to essential metal ions (e.g., Zn²⁺, Cu²⁺) that serve as cofactors for a variety of microbial enzymes.[14] This sequestration of metal ions disrupts normal enzymatic function, leading to metabolic arrest. Furthermore, dithiocarbamates can directly interact with and inhibit enzymes containing reactive sulfhydryl groups in their active sites, such as aldehyde dehydrogenase and carbonic anhydrase.[16][17]

    • Isothiocyanates: These electrophilic compounds can readily react with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, leading to their inactivation. This non-specific targeting of multiple proteins can disrupt a wide range of cellular processes.

G cluster_entry Cellular Entry cluster_activation Intracellular Activation cluster_targets Molecular Targets cluster_effects Antimicrobial Effects Thiazinane This compound Derivative Hydrolysis Hydrolysis Thiazinane->Hydrolysis Enters microbial cell Dithiocarbamate Dithiocarbamate Hydrolysis->Dithiocarbamate Isothiocyanate Isothiocyanate Hydrolysis->Isothiocyanate Metalloenzymes Metalloenzymes (e.g., Carbonic Anhydrase) Dithiocarbamate->Metalloenzymes Chelates metal ions SH_Enzymes Sulfhydryl-containing Enzymes (e.g., Aldehyde Dehydrogenase) Dithiocarbamate->SH_Enzymes Inhibits -SH groups Proteins Various Cellular Proteins Isothiocyanate->Proteins Covalently modifies -SH groups Metabolic_Disruption Metabolic Disruption Metalloenzymes->Metabolic_Disruption SH_Enzymes->Metabolic_Disruption Proteins->Metabolic_Disruption Cell_Death Microbial Cell Death Metabolic_Disruption->Cell_Death

Experimental Protocols for Efficacy Benchmarking

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

G A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates D->E F Read and Record MIC E->F

Agar Disk Diffusion Method (CLSI M02)

This method provides a qualitative assessment of antimicrobial susceptibility.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the this compound derivative are placed on the surface of the inoculated agar.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

G A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Apply Antimicrobial Disks B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. Their proposed mechanism of action, involving the inhibition of multiple essential microbial enzymes, may also confer a lower propensity for the development of resistance.

However, further research is warranted to fully elucidate their therapeutic potential. Comprehensive structure-activity relationship (SAR) studies are needed to optimize the scaffold for enhanced potency and selectivity. More extensive in vivo studies are also required to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models of infection. The continued investigation of this compound derivatives holds the potential to deliver novel and effective treatments in the ongoing battle against infectious diseases.

References

  • What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? - Dr.Oracle. (n.d.).
  • Wang, G., Hindler, J. F., Ward, K. W., & Bruckner, D. A. (2006). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology, 44(11), 3883–3886. [Link]
  • Prakash, V., Lewis, J. S., 2nd, & Jorgensen, J. H. (2008). Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. Journal of Clinical Microbiology, 46(7), 2465–2467. [Link]
  • Campanale, C., Triozzi, M., Ragonese, A., Losacco, D., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851. [Link]
  • Zhanel, G. G., DeCorby, M., Laing, N., Wierzbowski, A., Baudry, P., Karlowsky, J. A., Walkty, A., Noreddin, A., & Hoban, D. J. (2009). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian Journal of Infectious Diseases & Medical Microbiology, 20(3), 85–90. [Link]
  • Sathish, D., Barath, B., & Harish, B. N. (2020). Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. Journal of Natural Science, Biology, and Medicine, 11(1), 18–22. [Link]
  • van Hal, S. J., Lodise, T. P., & Paterson, D. L. (2012). The Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Clinical Infectious Diseases, 54(6), 755–771. [Link]
  • Espinel-Ingroff, A., Rodriguez-Tudela, J. L., & Pfaller, M. A. (2001). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Journal of Clinical Microbiology, 39(6), 2195–2199. [Link]
  • Dithiocarbamates – Knowledge and References. (n.d.). Taylor & Francis.
  • Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., & Zinner, S. H. (2000). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 44(10), 2843–2849. [Link]
  • Saderi, H., & Emadi, F. (2014). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur Journal of Microbiology, 7(9), e12048. [Link]
  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 14(3), 643–658. [Link]
  • Lehtinen, S., Jalava, J., & Huovinen, P. (2018). Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy, 73(6), 1461–1471. [Link]
  • Dithiocarbamate – Knowledge and References. (n.d.). Taylor & Francis.
  • Borman, A. M., Szekely, A., Johnson, E. M., & Nagy, F. (2017). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... [Table]. In ResearchGate.
  • De Simone, G., & Supuran, C. T. (2020). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1447–1470. [Link]
  • Pai, M. P., Turpin, R. S., & Garey, K. W. (2006). Association of Fluconazole Area under the Concentration-Time Curve/MIC and Dose/MIC Ratios with Mortality in Nonneutropenic Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 50(12), 4143–4146. [Link]
  • Roberts, J. A., Dalessandri, K., & Wallis, S. C. (2022). Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model. JAC-Antimicrobial Resistance, 4(6), dlac121. [Link]
  • Clancy, C. J., & Nguyen, M. H. (2001). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 45(5), 1591–1592. [Link]
  • Monti, S. M., De Simone, G., & Supuran, C. T. (2015). Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 978–983. [Link]
  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158.
  • Bunawan, S. N., Nor Azeme, N. F., Azmi, A., & Wahid, N. S. (n.d.). Preliminary Study: Enzyme Inhibition Biosensor for Dithiocarbamate Fungicides Detection. CABI Digital Library.
  • Arshad, M. F., et al. (2023). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. RSC Medicinal Chemistry, 14(11), 2154-2171. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • Ghias, F., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(20), 6271. [Link]_
  • Piste, K. B., Burungale, A. S., & Nalawade, A. M. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 062-067. [Link]
  • Ghias, F., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(20), 6271. [Link]
  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. [Link]
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis and Antimicrobial Activity of New Tetrahydro-2H-1,3,5- thiadiazine-2-thione Derivatives. Molecules, 15(7), 4707–4716. [Link]
  • Singh, P., & Kumar, A. (2014). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. International Journal of Molecular Sciences, 15(11), 21155–21175. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • da Silva, I. J., Jr., et al. (2023). Modifying Antibiotic Activity of Synthetic Thiadiazine Analogs Against MDR Bacteria and ADMET Analysis. Journal of the Brazilian Chemical Society, 34(1), 1-12. [Link]
  • Wujec, M., & Paneth, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16863. [Link]
  • Ghias, F., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of Their Binding Interaction With Bovine Serum Albumin. Molecules, 26(20), 6271. [Link]
  • Ghias, F., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(15), 4481. [Link]
  • Hasan, M. R., Bhuyan, M. A. H., Salam, M. A., & Uddin, M. N. (2016). Antimicrobial activities of some dithiocarbamates and their Titanium(IV) complexes. Journal of Scientific Research, 8(2), 167-174. [Link]
  • Khan, S., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 141-158. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • Natural Volatiles and Essential Oils. (2021). Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. NVEO, 8(4), 13969-13982. [Link]
  • Yan, X., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and antimicrobial screening of some 1,3- thiazines. JOCPR, 8(5), 659-664. [Link]
  • Asif, M. (2017). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Current Drug Research Reviews, 9(1), 14-25.
  • Titoiu, A. M., et al. (2021). Advances in the Detection of Dithiocarbamate Fungicides: Opportunities for Biosensors. Chemosensors, 9(7), 174. [Link]

Sources

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the 1,3-thiazinane-2-thione core represents a valuable scaffold. Its presence in various biologically active molecules necessitates efficient and reliable synthetic routes. This guide provides an in-depth, head-to-head comparison of different catalytic approaches for the synthesis of this compound, grounded in experimental evidence and mechanistic insights.

Introduction: The Significance of 1,3-Thiazinane-2-thiones

The 1,3-thiazinane heterocyclic system is a key structural motif in a range of pharmacologically active compounds. The inclusion of a thione functional group at the 2-position offers a versatile handle for further synthetic modifications, making this compound a crucial building block. The primary synthetic challenge lies in the efficient cyclization of a linear precursor, typically derived from a 3-aminopropanol backbone and a carbon disulfide source. The choice of catalyst, or lack thereof, can significantly impact reaction yield, purity, and scalability. This guide will dissect the nuances of non-catalytic, Brønsted acid-catalyzed, and Lewis acid-catalyzed approaches to empower researchers in selecting the optimal strategy for their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the reaction of a 3-aminopropanol derivative with carbon disulfide. The key step is the intramolecular cyclization of an intermediate dithiocarbamate. Below, we compare the prevailing methodologies.

Synthetic ApproachTypical Reagents/CatalystsReaction ConditionsReported YieldAdvantagesDisadvantages
Non-Catalytic (Base-Mediated) KOH, EthanolReflux (approx. 70°C)~63%[1]Well-established, reliable procedure. Avoids metal catalysts.Requires stoichiometric base. Moderate yields.
Brønsted Acid-Catalyzed p-TsOH, Acetic Acid (in related syntheses)[2]Typically room temperature to mild heatingHigh (in analogous reactions)Potentially milder conditions. Can facilitate dehydration-driven cyclization.Direct comparison data for the parent compound is scarce. Acid-sensitive functional groups may be problematic.
Lewis Acid-Catalyzed ZnCl₂, AlCl₃, Sc(OTf)₃ (in related syntheses)Varies, often mild conditionsHigh (in analogous reactions)Can activate the electrophilic and nucleophilic partners. High functional group tolerance in some cases.Catalyst cost and removal can be a concern. Optimization of catalyst and conditions may be required.
The Non-Catalytic, Base-Mediated Approach: A Reliable Baseline

The most thoroughly documented method for the synthesis of the parent this compound relies on a strong base, such as potassium hydroxide, to facilitate the formation of a dithiocarbamate salt from 3-ammoniopropylsulfate and carbon disulfide.[1] Subsequent heating promotes intramolecular cyclization.

The causality behind this choice is the enhanced nucleophilicity of the deprotonated dithiocarbamic acid intermediate, which readily attacks the electrophilic carbon of the carbon disulfide moiety. The subsequent intramolecular S-alkylation is then driven by heating. While robust, this method's reliance on stoichiometric base and elevated temperatures may not be suitable for all substrates, and the moderate yields invite exploration of catalytic alternatives.

Brønsted Acid Catalysis: A Milder Alternative for Cyclization

While a direct, Brønsted acid-catalyzed synthesis of this compound from 3-aminopropanol and carbon disulfide is not extensively reported, the use of acids like p-toluenesulfonic acid (p-TsOH) and acetic acid in the cyclization step of related 1,3-thiazinane syntheses is documented.[2] In these cases, the Brønsted acid protonates the hydroxyl group of an intermediate, converting it into a good leaving group (water) and thereby facilitating intramolecular nucleophilic attack by the sulfur atom to close the ring.

This approach suggests that a one-pot reaction, where a dithiocarbamate is formed and then cyclized under acidic conditions, could be a viable and potentially milder alternative to the base-mediated thermal cyclization.

Lewis Acid Catalysis: Activating the Reaction Partners

Lewis acids are known to catalyze a vast array of organic transformations, including the synthesis of sulfur- and nitrogen-containing heterocycles. Although direct evidence for Lewis acid catalysis in the synthesis of the parent this compound is limited, their application in the formation of related structures suggests their potential utility. For instance, Lewis acids like ZnCl₂ and AlCl₃ have been employed in the synthesis of 1,3,4-thiadiazoles and triazolo[5,1-b]thiazines, respectively.

A Lewis acid could potentially play a dual role in the synthesis of this compound. It could coordinate to the sulfur atoms of the dithiocarbamate intermediate, enhancing the electrophilicity of the carbon atom and rendering it more susceptible to intramolecular attack. Alternatively, it could activate a leaving group on the propyl chain, facilitating cyclization.

Experimental Protocols

The following is a detailed, self-validating protocol for the well-established, non-catalytic synthesis of this compound.[1]

Synthesis of this compound (Non-Catalytic)

Materials:

  • 3-Ammoniopropylsulfate

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Heating mantle or oil bath

  • Ice/water bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 3-ammoniopropylsulfate (1.0 eq) in absolute ethanol. Add carbon disulfide (1.3 eq) to the solution at room temperature.

  • Base Addition: Prepare a solution of potassium hydroxide (2.5 eq) in a mixture of ethanol and water. Add this KOH solution dropwise to the reaction mixture over 30 minutes at room temperature using an addition funnel.

  • Reflux: Replace the addition funnel with a reflux condenser and heat the reaction mixture to reflux (approximately 70°C) for 1 hour under a nitrogen atmosphere.

  • Crystallization: Allow the reaction mixture to cool to room temperature, during which a precipitate should form. Further cool the mixture in an ice/water bath for 15 minutes to maximize precipitation.

  • Isolation and Purification:

    • Filter the precipitate through a Büchner funnel and wash the solid with cold water.

    • The filtrate can be concentrated under reduced pressure, and the resulting residue can be extracted with dichloromethane.

    • Wash the organic extracts, dry over magnesium sulfate, and concentrate to yield a second crop of the product.

    • Combine the crops of the product. The reported yield for this procedure is approximately 63%.[1]

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the plausible mechanism for the base-mediated synthesis of this compound.

Reaction_Mechanism cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization 3-Aminopropanol H₂N(CH₂)₃OH Dithiocarbamic_Acid HO(CH₂)₃NHC(S)SH 3-Aminopropanol->Dithiocarbamic_Acid + CS₂ CS2 CS₂ Dithiocarbamate_Anion ⁻S(S)CNH(CH₂)₃OH Dithiocarbamic_Acid->Dithiocarbamate_Anion + Base - H₂O Thiazinane This compound Dithiocarbamate_Anion->Thiazinane Intramolecular Attack & Dehydration

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key stages of the experimental procedure for the non-catalytic synthesis.

Experimental_Workflow A 1. Reactant Mixing (3-Aminopropanol derivative + CS₂ in Ethanol) B 2. Base Addition (Dropwise addition of KOH solution) A->B C 3. Reflux (1 hour at ~70°C) B->C D 4. Cooling & Crystallization (Room temp then ice bath) C->D E 5. Filtration (Isolate solid product) D->E F 6. Workup of Filtrate (Concentration, Extraction) D->F G 7. Product Drying (Combine crops and dry) E->G F->G

Caption: Experimental workflow for this compound synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through a non-catalytic, base-mediated approach, which serves as a reliable and well-documented benchmark. While direct comparative data for catalytic systems is still emerging, the use of Brønsted and Lewis acids in the synthesis of related 1,3-thiazinane derivatives strongly suggests their potential for developing milder and more efficient protocols. Future research should focus on the systematic screening of various Brønsted and Lewis acids for the direct synthesis of the parent this compound to generate quantitative, head-to-head comparative data. Such studies will be invaluable in optimizing the synthesis of this important heterocyclic building block for applications in drug discovery and materials science.

References

  • Al-dujaili, A. H. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(16), 4969.
  • Kennington, S. C. D., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2021). Synthesis and Acylation of this compound. Organic Syntheses, 98, 374-390.

Sources

A Comparative Guide to the Reaction Mechanisms of 1,3-Thiazinane-2-thione Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3-Thiazinane-2-thione Scaffold

The this compound core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules and key synthetic intermediates. Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of the mechanisms governing its formation is paramount for the rational design of novel therapeutics and the optimization of synthetic routes to improve yield, purity, and scalability. This guide provides an in-depth elucidation of the prevailing reaction mechanisms for the synthesis of 1,3-thiazinane-2-thiones, offering a comparative analysis supported by experimental evidence and detailed protocols.

Core Synthesis Strategy: From 1,3-Amino Alcohols to Cyclic Thiocarbamates

The most prevalent and versatile method for synthesizing 1,3-thiazinane-2-thiones involves the reaction of a 1,3-amino alcohol with carbon disulfide (CS₂). This transformation is not a single-step process but rather a sequence of two fundamental reactions:

  • Nucleophilic Addition: The initial, rapid reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid intermediate. In the presence of a base, this intermediate is deprotonated to form a more stable dithiocarbamate salt.

  • Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular nucleophilic substitution, where the sulfur atom of the dithiocarbamate displaces the terminal hydroxyl group of the propyl chain to form the six-membered this compound ring.

While the formation of the dithiocarbamate intermediate is well-established, the mechanism of the subsequent intramolecular cyclization is more nuanced and highly dependent on the reaction conditions. The primary challenge lies in the fact that the hydroxyl group is inherently a poor leaving group. Therefore, its direct displacement is energetically unfavorable. The following sections will compare the plausible mechanistic pathways for this critical cyclization step.

Elucidation of Intramolecular Cyclization Mechanisms

The conversion of the linear 3-hydroxypropyldithiocarbamate intermediate to the cyclic this compound hinges on the activation of the terminal hydroxyl group. We will now compare three distinct mechanistic pathways.

Mechanism 1: In-Situ Activation and Intramolecular S-Alkylation

This is the most widely accepted and synthetically versatile mechanism. It involves the conversion of the hydroxyl group into a better leaving group in situ, followed by a highly favorable intramolecular Sₙ2 reaction.

Causality Behind Experimental Choices: The choice of activating agent is critical. The goal is to transform the -OH group into a group that is readily displaced by the weakly nucleophilic sulfur of the dithiocarbamate.

A. Activation via Sulfonate Ester Formation: A common strategy involves pre-activating the 1,3-amino alcohol by converting the hydroxyl group into a sulfonate ester (e.g., mesylate, tosylate, or a sulfate). The reaction of 3-amino-1-propanol with chlorosulfonic acid, for instance, yields 3-ammoniopropylsulfate.[1] In this case, the sulfate group is an excellent leaving group, and the subsequent reaction with carbon disulfide in the presence of a base leads to the rapid and efficient formation of the thiazinane ring.

B. Halogenation: The hydroxyl group can be converted to a halide (e.g., bromide or chloride) using reagents like PBr₃ or SOCl₂. The resulting 3-halopropyldithiocarbamate then readily undergoes intramolecular cyclization.

C. Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for activating alcohols for nucleophilic substitution with inversion of configuration.[2][3][4][5] In this context, the dithiocarbamic acid acts as the nucleophile, attacking the activated alcohol-phosphine complex. This method is particularly useful for stereospecific syntheses.

Visualizing the In-Situ Activation Mechanism:

G cluster_activation Step 1: Hydroxyl Activation cluster_cyclization Step 2 & 3: Dithiocarbamate Formation & Cyclization Amino_Alcohol H₂N-(CH₂)₃-OH Activated_Alcohol H₂N-(CH₂)₃-LG (LG = OSO₃⁻, Br, OTs, etc.) Amino_Alcohol->Activated_Alcohol Activating Agent (e.g., ClSO₃H) Dithiocarbamate ⁻S-C(=S)-NH-(CH₂)₃-LG Activated_Alcohol->Dithiocarbamate + CS₂ + Base Thiazinane This compound Dithiocarbamate->Thiazinane Intramolecular Sₙ2 - LG⁻

Caption: In-Situ Activation and Intramolecular S-Alkylation Pathway.

Mechanism 2: Acid-Catalyzed Cyclization

Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which is a good leaving group (water). The sulfur of the dithiocarbamic acid can then attack the terminal carbon in an Sₙ2 fashion.

Causality Behind Experimental Choices: This approach relies on the principle of converting a poor leaving group into a good one through protonation. However, the dithiocarbamic acid itself is unstable in strongly acidic conditions and may decompose. Therefore, this method is less commonly employed and requires careful control of the reaction pH.

Visualizing the Acid-Catalyzed Mechanism:

G Dithiocarbamic_Acid HS-C(=S)-NH-(CH₂)₃-OH Protonated_Alcohol HS-C(=S)-NH-(CH₂)₃-OH₂⁺ Dithiocarbamic_Acid->Protonated_Alcohol + H⁺ Thiazinane This compound Protonated_Alcohol->Thiazinane Intramolecular Sₙ2 - H₂O G cluster_part_a Part A: Sulfation cluster_part_b Part B: Cyclization A1 Dissolve 3-amino-1-propanol in CH₂Cl₂ A2 Cool to 0°C A1->A2 A3 Add ClSO₃H dropwise A2->A3 A4 Stir at RT for 1h A3->A4 A5 Filter and dry A4->A5 B1 Suspend 3-ammoniopropylsulfate in EtOH A5->B1 Product from Part A B2 Add CS₂ B1->B2 B3 Add KOH solution dropwise B2->B3 B4 Reflux for 1h B3->B4 B5 Cool and precipitate B4->B5 B6 Filter and dry B5->B6

Caption: Workflow for the Synthesis of this compound.

Conclusion and Future Perspectives

The formation of 1,3-thiazinane-2-thiones from 1,3-amino alcohols is a robust and widely utilized transformation. The mechanistic analysis reveals that the key to an efficient synthesis lies in the effective activation of the terminal hydroxyl group of the dithiocarbamate intermediate. The in-situ activation via sulfonate ester formation stands out as a highly efficient, scalable, and high-yielding method, making it a preferred choice for many applications. While acid-catalyzed methods are mechanistically plausible, they often suffer from lower yields and potential side reactions.

Future research in this area could focus on the development of catalytic methods for hydroxyl activation, which would improve the atom economy and reduce the generation of stoichiometric waste. Furthermore, a deeper computational and kinetic analysis of the transition states involved in the different cyclization pathways could provide valuable insights for the design of even more efficient and selective synthetic routes to this important class of heterocyclic compounds.

References

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep
  • Activation of Alcohols to Nucleophilic Substitution - YouTube
  • Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III)
  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides - The University of Northern Colorado
  • Synthesis and Acyl
  • Nucleophilicity of Sulfur Compounds - MSU chemistry
  • Mitsunobu reaction - Wikipedia
  • Mitsunobu reaction - Organic Synthesis
  • Atom-Economical Mitsunobu Reaction Developed - ChemistryViews
  • Mitsunobu Reaction - Alfa Chemistry
  • The Mitsunobu Reaction - Organic Reactions

Sources

A Senior Application Scientist's Guide to Purity Confirmation of 1,3-Thiazinane-2-thione: The Foundational Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 1,3-Thiazinane-2-thione, a key heterocyclic scaffold, is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent products, and the validity of biological screening data.

This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this compound. As a Senior Application Scientist, my objective is to move beyond simple protocol recitation and delve into the causality behind our analytical choices. We will establish why Elemental Analysis (EA), a technique sometimes viewed as traditional, remains an indispensable tool for establishing a baseline truth of a compound's composition, and how it synergizes with modern chromatographic and spectroscopic methods to create a self-validating system of purity assessment.

The Starting Point: Theoretical Elemental Composition

Before any analysis can be performed, we must establish the theoretical truth. The molecular formula for this compound is C₄H₇NS₂.[1][2][3] Based on its atomic constituents, we can calculate the expected mass percentage of each element. This theoretical profile is the gold standard against which our experimental results will be measured.

Molecular Formula: C₄H₇NS₂ Molecular Weight: 133.24 g/mol [2]

ElementSymbolAtomic Weight ( g/mol )Atoms per MoleculeTotal Mass Contribution ( g/mol )Theoretical Percentage (%)
CarbonC12.011448.04436.06%
HydrogenH1.00877.0565.30%
NitrogenN14.007114.00710.51%
SulfurS32.065264.13048.13%
Total 133.237 100.00%

Core Purity Assessment: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust, trustworthy assessment relies on an orthogonal approach, where different methods with distinct principles are used to cross-validate the results. Elemental analysis provides the fundamental elemental composition, a bulk property that is insensitive to the specific nature of impurities, while techniques like chromatography and spectroscopy excel at separating and identifying structurally similar organic impurities.[4]

Purity_Workflow cluster_0 Purity Confirmation Workflow for this compound cluster_1 Primary & Confirmatory Analyses Sample Test Sample: This compound EA Elemental Analysis (%C, %H, %N, %S) Sample->EA Bulk Composition HPLC HPLC (Quantitative Purity, Organic Impurities) Sample->HPLC Separation NMR ¹H NMR Spectroscopy (Structural Integrity) Sample->NMR Structure MS Mass Spectrometry (Molecular Weight Verification) Sample->MS Identity Report Comprehensive Purity Profile & Certificate of Analysis EA->Report HPLC->Report NMR->Report MS->Report

Integrated analytical workflow for purity validation.
Comparison of Purity Validation Methods

The selection of an analytical technique is driven by the specific question being asked. Elemental analysis answers the most fundamental question: "Is the elemental makeup of my sample consistent with its claimed structure?" Spectroscopic and chromatographic methods address a different question: "What are the identities and quantities of other structurally related compounds in my sample?"

FeatureElemental Analysis (EA) High-Performance Liquid Chromatography (HPLC) ¹H NMR Spectroscopy Mass Spectrometry (MS)
Principle Combustion of the sample to quantify resultant CO₂, H₂O, N₂, and SO₂ gases.[5]Differential partitioning of analytes between a stationary and a mobile phase.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[6]Ionization of molecules and separation based on mass-to-charge ratio.
Information Provided Elemental composition (%C, %H, %N, %S). A fundamental measure of absolute purity.Chemical purity (typically as area %), detection and quantification of non-volatile organic impurities.[4]Detailed molecular structure confirmation, identification of proton-containing impurities.Confirms molecular weight with high accuracy, verifying compound identity.
Key Advantages Uniquely sensitive to inorganic impurities (salts, water) and non-chromophoric contaminants that other methods miss.[7] Provides a direct, fundamental measure of purity.High sensitivity and high resolution for separating structurally similar impurities. Robust and highly quantitative.[4]Provides unambiguous structural information. Can be made quantitative (qNMR) without a specific impurity standard.[8]Extremely high sensitivity and mass accuracy. Directly confirms the molecular formula when using high-resolution MS (HRMS).[8]
Key Limitations Does not identify the nature of impurities. Requires a relatively larger sample amount and is a destructive technique.May not detect non-UV active impurities. Purity calculation can be skewed by differences in detector response between the main compound and impurities.Lower sensitivity for trace impurities compared to HPLC. Cannot detect non-protonated impurities (e.g., inorganic salts).[6][7]Not inherently quantitative for purity assessment on its own. Ionization efficiency can vary significantly between compounds.
Typical Specification Experimental values within ±0.4% of theoretical values.≥98.0% area purity.Conforms to reference structure; no significant impurity signals.Conforms to expected mass ± tolerance.

Experimental Protocols: A Framework for Trustworthy Data

A protocol's trustworthiness is derived from its clarity, precision, and the inclusion of system suitability and calibration checks. Below are detailed methodologies for elemental analysis and a comparative HPLC workflow.

Protocol 1: Elemental Analysis of this compound

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur and compare them to the theoretical values.

Principle: The sample is precisely weighed and combusted in a high-temperature furnace in the presence of excess pure oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a series of columns to separate them. The concentration of each gas is then measured by a thermal conductivity detector (TCD). The instrument's software calculates the elemental percentages based on the sample weight and the detector's calibrated response.[5]

Methodology:

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified, high-purity standard with a known elemental composition (e.g., Acetanilide for C, H, N; Sulfanilamide for C, H, N, S).

    • Perform at least three calibration runs to ensure the response factor is stable and reproducible. The system is deemed ready when the standard's measured composition is within ±0.3% of the certified values.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and has been properly dried under vacuum to remove residual solvents, which can significantly skew Hydrogen and Carbon values.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight to at least 5 decimal places.

    • Seal the capsule, ensuring no sample is lost, and place it into the instrument's autosampler.

  • Analysis Run:

    • Run the analysis in triplicate to ensure precision.

    • Include a blank (empty tin capsule) run to zero the baseline and a standard run intermittently to check for calibration drift.

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean and standard deviation for the %C, %H, %N, and %S from the triplicate runs.

    • Acceptance Criterion: The experimental mean value for each element must be within ±0.4% of the calculated theoretical value. For example, for Carbon, the acceptable range would be 35.66% to 36.46%.

    • A deviation outside this range suggests the presence of impurities. For instance, a higher-than-expected hydrogen value might indicate residual water or solvent, while values for all elements being proportionally low could indicate the presence of an inorganic salt.[7]

Protocol 2: Comparative Purity Assessment by RP-HPLC

Objective: To determine the area percentage purity of this compound and quantify any related organic impurities.

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A solution of the sample is injected into a nonpolar stationary phase (e.g., C18 column), and a polar mobile phase is used to elute the compounds. Less polar compounds are retained longer on the column. Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[4]

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: 254 nm (or an empirically determined λmax for the compound).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL using the same diluent.

  • Chromatographic Run (Gradient Elution):

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

    • Inject 10 µL of the working solution.

    • Run a linear gradient:

      • 0-20 min: 5% to 95% Mobile Phase B.

      • 20-25 min: Hold at 95% Mobile Phase B.

      • 25-26 min: Return to 5% Mobile Phase B.

      • 26-30 min: Re-equilibrate at 5% Mobile Phase B.

  • Data Analysis:

    • Integrate all peaks in the chromatogram with a signal-to-noise ratio greater than 3.

    • Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.

    • Acceptance Criterion: Purity by area % should typically be ≥98.0%.

Conclusion: An Integrated Perspective on Purity

In modern pharmaceutical and chemical research, purity is a multidimensional attribute. While high-resolution techniques like HPLC and NMR are exceptional for detecting and quantifying structurally similar impurities, they can be blind to fundamental compositional errors or non-chromophoric contaminants.[7]

Elemental analysis, therefore, is not an outdated requirement but a crucial, orthogonal technique that provides a foundational check on the molecular formula. It is the analytical method that confirms your sample is, at its most basic level, what you believe it to be. A sample of this compound that passes the ±0.4% EA specification and shows ≥98% purity by HPLC with a confirmatory NMR and MS spectrum is a compound whose quality and identity can be trusted. This self-validating, multi-technique approach is the hallmark of rigorous scientific integrity.

References

  • Organic Syntheses. (n.d.). Synthesis and Acylation of this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pinter, B., & Stüzer, A. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
  • Reddit r/chemistry. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?
  • NIST. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST WebBook.
  • Bansal, P., et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTI-TUBERCULAR ACTIVITY OF 1, 3- THIAZINE DERIVATIVES. Journal of Advanced Scientific Research.
  • Martinez, A., et al. (2022). Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,3-Thiazinane-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 1,3-thiazinane-2-thione derivatives and outlines the critical importance of cross-reactivity studies in preclinical research. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to support our findings.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the therapeutic potential of these compounds can be significantly influenced by their selectivity. Off-target interactions can lead to unforeseen side effects or even contribute to the desired therapeutic effect through polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for its successful development.

This guide will equip you with the foundational knowledge and practical methodologies to comprehensively assess the cross-reactivity of this compound derivatives, enabling more informed decisions in your drug discovery endeavors.

The Imperative of Cross-Reactivity Profiling

In the quest for novel therapeutics, the initial focus is often on a compound's potency against its intended target. However, the journey from a promising hit to a viable drug candidate is paved with rigorous safety and selectivity assessments. Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended biological targets, is a critical parameter to evaluate.

Undesired off-target effects are a major cause of clinical trial failures. By identifying potential cross-reactivities early in the drug discovery process, we can:

  • Mitigate potential toxicity: Early identification of interactions with critical off-targets (e.g., hERG channels, cytochrome P450 enzymes) can prevent the progression of compounds with a high risk of adverse effects.

  • Understand the mechanism of action: Unanticipated off-target activities may contribute to the observed phenotype. A comprehensive cross-reactivity profile can provide a more complete picture of a compound's mechanism of action.

  • Enable lead optimization: Knowledge of off-target interactions can guide medicinal chemistry efforts to improve selectivity and reduce unwanted activities.

  • Identify opportunities for drug repurposing: A well-defined cross-reactivity profile may reveal unexpected therapeutic opportunities for a compound.

The following sections provide a practical framework for conducting these crucial studies.

Experimental Design for Assessing Cross-Reactivity

A systematic approach to cross-reactivity profiling involves a tiered screening strategy. This typically begins with broad panel screening against families of related targets, followed by more focused secondary assays to confirm and quantify any observed interactions.

Figure 1: A tiered workflow for assessing compound cross-reactivity.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the cross-reactivity profile of this compound derivatives, it is essential to compare their performance against established drugs and other investigational compounds. The following tables provide illustrative comparative data based on known activities of related heterocyclic compounds and standard drugs.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Given the reported anti-inflammatory properties of some thione-containing heterocycles, a primary cross-reactivity concern is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-selective inhibition of COX-1 is associated with gastrointestinal side effects.[3][4][5]

Table 1: Comparative COX-1 and COX-2 Inhibition (IC50, µM)

Compound ClassExemplar CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Analog Hypothetical Derivative A5.20.86.5
This compound Analog Hypothetical Derivative B15.81.510.5
Non-selective NSAID Ibuprofen133440.04
Non-selective NSAID Naproxen2.64.80.54
COX-2 Selective NSAID Celecoxib150.04375
COX-2 Selective NSAID Rofecoxib>10000.018>55,555

Note: Data for hypothetical derivatives are illustrative. Data for NSAIDs are compiled from published sources.[6][7][8]

Anticancer Activity: Kinase Inhibition Profile

The anticancer potential of many heterocyclic compounds stems from their ability to inhibit protein kinases.[9][10][11] A broad kinase screen is crucial to identify both the intended target and any off-target kinase interactions that could lead to toxicity or synergistic effects.

Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase Target1,2,4-Triazolin-5-thione AnalogThieno[3,2-b]pyridine AnalogSunitinib (Multi-kinase Inhibitor)
CK1γ 69%--
CK2α 27%--
Haspin ->90%-
VEGFR2 <10%<10%>95%
PDGFRβ <10%<10%>95%
c-Kit <10%<10%>90%
Src 15%->85%

Note: Data for analogs are based on published findings for these specific scaffolds to illustrate the concept of a kinase panel screen.[12][13][14] Sunitinib data reflects its known multi-targeted profile.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

For derivatives with antimicrobial activity, it is important to assess their spectrum of activity and compare their potency to standard antibiotics.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)

MicroorganismGram Stain1,3,5-Thiadiazine-2-thione AnalogCiprofloxacin (Fluoroquinolone)Ampicillin (β-lactam)
Staphylococcus aureusPositive160.50.25
Bacillus subtilisPositive3210.5
Escherichia coliNegative640.0158
Pseudomonas aeruginosaNegative>1280.25>128
Candida albicans (Yeast)N/A8N/AN/A

Note: Data for the analog is illustrative and based on the range of activities reported for similar heterocyclic compounds.[15][16] Antibiotic data represents typical MIC ranges.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, adhering to standardized and well-validated protocols is essential.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of test compounds against purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound derivatives against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO

  • 96-well plates

  • Incubator

  • Plate reader for fluorescence or LC-MS/MS for prostaglandin quantification

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrate in COX Assay Buffer. Prepare serial dilutions of test compounds and controls in DMSO.

  • Enzyme Addition: To each well of a 96-well plate, add the appropriate volume of COX Assay Buffer, hematin, and L-epinephrine. Add the diluted COX-1 or COX-2 enzyme solution to the respective wells.

  • Inhibitor Pre-incubation: Add a small volume (e.g., 2 µL) of the test compound dilutions or DMSO (for controls) to the wells. Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a fixed time (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., 2.0 M HCl).

  • Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as a fluorescent assay kit or LC-MS/MS.[17]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-based)

This protocol describes a generic, fluorescence-based kinase assay to screen for inhibitors.

Objective: To determine the inhibitory activity of this compound derivatives against a panel of protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Kinase-specific substrates

  • Kinase Assay Buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compounds and reference inhibitors (e.g., Staurosporine) in DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare working solutions of kinases, substrates, and ATP in Kinase Assay Buffer. Prepare serial dilutions of test compounds.

  • Kinase Reaction Setup: In the wells of a white plate, add the kinase, the specific substrate, and the test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.

Figure 3: Workflow for a fluorescence-based kinase inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[18][19][20][21][22]

Objective: To determine the MIC of this compound derivatives against a panel of bacteria and fungi.

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Ampicillin) in a suitable solvent

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For promising scaffolds like the this compound derivatives, a deep understanding of their selectivity profile is what separates a potential therapeutic from a mere laboratory curiosity. By employing the systematic, multi-tiered approach and the detailed protocols outlined in this guide, researchers can generate robust and reliable data to guide their drug development programs.

The illustrative comparative data underscores the importance of benchmarking new chemical entities against existing standards. While the hypothetical data for the this compound analogs suggests potential for selectivity, only rigorous experimental validation as described herein can confirm these profiles.

As our understanding of complex biological systems and disease pathways grows, so too will the importance of precisely targeted therapies. The principles and methodologies presented in this guide are intended to empower researchers to confidently navigate the challenges of selectivity profiling and unlock the full therapeutic potential of novel chemical scaffolds.

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tand_em mass spectrometry. (n.d.). PubMed Central.
  • Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • A comprehensive review of protein kinase inhibitors for cancer therapy. (2018). PubMed Central.
  • Timpe Behnen, E. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Practical Pain Management.
  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2013). AJMC.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). ScienceDirect.
  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
  • BenchChem. (2025).
  • Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. (n.d.). OncologyTube.
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Cyclooxygenases (pp. 129-143). Humana Press.
  • Cancer Therapy Resistance: Choosing Kinase Inhibitors. (2024). PubMed Central.
  • Tyrosine Kinase Inhibitor Therapy vs. Chemotherapy: What Works Better for CML?. (2025, March 12). MyLeukemiaTeam.
  • Selective COX-2 inhibitors: Are they safer NSAIDs?. (2001). Therapeutics Letter.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Assays. BenchChem.
  • Patrignani, P., & Patrono, C. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of pain research, 8, 171–181.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • Al-Ostath, A. I., Gomaa, H. A. M., Al-Tamimi, A.-M. M., Al-Wabli, R. I., Al-Agamy, M. H. M., & Al-Obaid, A. M. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(23), 8345.
  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(15), 115582.
  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (2020). PubMed.
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2024).
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • Antimicrobial Susceptibility Testing. (2023). StatPearls.
  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). PubMed Central.
  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate.
  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. (2018). PubMed Central.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society.
  • Shah, M. I. A., et al. (2020). Selected Thiadiazine-Thione Derivatives Attenuate Neuroinflammation in Chronic Constriction Injury Induced Neuropathy. Frontiers in Pharmacology, 11, 986.
  • Heterocycle Compounds with Antimicrobial Activity. (2019). ResearchGate.
  • Role of alternatives to antibiotics in mitigating the antimicrobial resistance crisis. (2021). PubMed Central.
  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.
  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (n.d.). ResearchGate.
  • Antibiotic alternatives rev up bacterial arms race. (n.d.). Bohrium.
  • Alternatives Therapeutic Approaches to Conventional Antibiotics: Advantages, Limitations and Potential Application in Medicine. (2022). PubMed Central.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Dovepress.
  • Antifungal and antibacterial IC50 values. (n.d.). ResearchGate.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing.
  • Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). Frontiers.
  • Beef Research. (n.d.). Alternatives to Antibiotics. Beefresearch.ca.
  • Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338.
  • Natural compounds as antibiotic substitutes in cell culture. (2023, November 14). YouTube.
  • Simerpreet, & Damanjit, C. S. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 4(6), 195-207.

Sources

Comparative analysis of the stability of thiazinane and thiazolidine rings

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of Thiazinane and Thiazolidine Rings

For researchers and professionals in drug development, the selection of a heterocyclic scaffold is a critical decision that profoundly impacts a molecule's pharmacokinetic and pharmacodynamic profile. Among the sulfur and nitrogen-containing heterocycles, the six-membered thiazinane and five-membered thiazolidine rings are common motifs.[1][2] While structurally similar, their difference in ring size introduces significant variations in their chemical stability. This guide provides an in-depth comparative analysis of their stability, supported by structural principles and experimental observations, to inform rational drug design.

At a Glance: Key Structural and Stability Differences

FeatureThiazinaneThiazolidineStability Implication
Ring Size 6-membered5-memberedThe larger, more flexible thiazinane ring generally exhibits lower ring strain, contributing to greater thermodynamic stability.
Ring Strain Low (similar to cyclohexane)Moderate (angle and torsional strain)Thiazolidine's inherent strain makes it more susceptible to ring-opening reactions.[3]
Conformation Flexible (Chair, Boat)Less Flexible (Envelope, Twist)The stable, low-energy chair conformation of thiazinane is a major contributor to its overall stability.
Reactivity Generally lowerHigher, prone to hydrolysis & oxidationThe thiazolidine ring can be more readily cleaved under physiological conditions, a factor that can be exploited in prodrug design.[4]

Structural Underpinnings of Stability: A Deeper Dive

The stability of a cyclic compound is fundamentally governed by its ring strain, which is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent atoms).

  • Thiazinane (A Six-Membered Ring): Much like its all-carbon analogue, cyclohexane, the thiazinane ring can adopt a puckered chair conformation . In this arrangement, the bond angles are very close to the ideal tetrahedral angle of 109.5°, virtually eliminating angle strain. Furthermore, all the hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. This conformational flexibility allows substituted thiazinanes to arrange themselves in the most sterically and electronically favorable manner, rendering the ring system inherently stable.[2]

  • Thiazolidine (A Five-Membered Ring): Five-membered rings cannot achieve a perfect strain-free conformation.[5] A planar thiazolidine ring would have internal bond angles of 108°, creating significant angle strain and high torsional strain from eclipsing hydrogens. To alleviate this, the ring puckers into envelope or twist conformations.[6] While these conformations reduce torsional strain, they do not eliminate it entirely and maintain a degree of angle strain. This residual ring strain is a key reason for the lower thermodynamic stability of the thiazolidine ring compared to thiazinane.[7]

Diagram: Conformational Isomers and Stability

The following diagram illustrates the preferred low-energy chair conformation of thiazinane versus the strained envelope conformation of thiazolidine.

Caption: Preferred conformations of Thiazinane vs. Thiazolidine.

Kinetic Stability and Chemical Reactivity

While thermodynamic stability refers to the inherent energy of the ring, kinetic stability relates to its reactivity and the energy barriers for reactions like degradation or ring-opening.

Hydrolytic Stability

The thiazolidine ring, particularly when derived from the condensation of an aldehyde and a cysteine-like aminothiol, is susceptible to hydrolysis.[4] This is essentially a reversible ring-opening reaction, which is often pH-dependent. The equilibrium between the closed thiazolidine ring and the open-chain imine/thiol form can be influenced by the surrounding chemical environment.

This property is notably exploited in prodrug design . An aldehyde-containing drug can be masked as a more metabolically stable thiazolidine derivative.[4] Under physiological pH, the ring can slowly hydrolyze to release the active aldehyde parent drug, prolonging its duration of action.[4] A study on a thiazolidine prodrug of an antisickling agent, TD-7, demonstrated this pH-dependent release, with hydrolysis occurring under conditions mimicking blood and intestinal pH.[4]

Thiazinane rings, lacking the same degree of inherent strain, are generally much more resistant to simple hydrolysis.

Oxidative Stability

The sulfur atom in both rings is a potential site for oxidation, typically forming a sulfoxide or a sulfone. This oxidation can significantly alter the ring's conformation and electronic properties, impacting its biological activity and stability.

  • Thiazolidines: The oxidation of the sulfur atom in a thiazolidine ring can sometimes lead to ring cleavage or further degradation, depending on the substituents and the oxidant used.[8] For example, L-thiazolidine-4-carboxylate can be oxidized by enzymes in E. coli, suggesting a potential metabolic pathway for such compounds.[9]

  • Thiazinanes: The thiazinane ring is also susceptible to sulfur oxidation to form thiazinane-1,1-dioxides. However, the underlying saturated six-membered ring structure often remains intact, indicating a higher resistance to oxidative degradation compared to some thiazolidine systems.[2]

Experimental Protocol: Assessing pH-Dependent Hydrolytic Stability

This protocol provides a standardized method to compare the hydrolytic stability of a thiazinane-containing compound versus a thiazolidine-containing compound.

Objective: To quantify and compare the rate of hydrolytic degradation of a thiazinane derivative and a thiazolidine derivative at different pH values.

Materials:

  • Test Compound A (Thiazinane derivative)

  • Test Compound B (Thiazolidine derivative)

  • Buffer solutions: pH 2.0 (stomach), pH 7.4 (blood), pH 8.0 (intestine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • UV-Vis Spectrophotometer or HPLC-UV system

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of Test Compound A and Test Compound B in acetonitrile.

  • Reaction Setup: For each compound, set up three series of reactions. In separate vials, add a precise volume of the stock solution to each of the buffer solutions (pH 2.0, 7.4, and 8.0) to achieve a final concentration of 100 µM.

  • Incubation: Incubate all samples at a constant physiological temperature (37 °C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 96 hours), withdraw an aliquot from each vial.

  • Analysis:

    • Immediately quench any reaction by diluting the aliquot in the mobile phase.

    • Analyze the concentration of the remaining parent compound using a validated HPLC-UV method. The appearance of a degradation product (e.g., the ring-opened aldehyde for the thiazolidine) can also be monitored.[4]

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each pH condition.

    • Determine the rate of degradation, often by calculating the half-life (t½) of the compound under each condition.

Diagram: Experimental Workflow for Stability Assay

G start Prepare 100 µM solutions of Thiazinane & Thiazolidine in Buffers (pH 2.0, 7.4, 8.0) incubate Incubate all samples at 37 °C start->incubate sample Withdraw aliquots at 0, 1, 2, 4, 8...96 hours incubate->sample hplc Analyze by HPLC-UV: Quantify remaining parent compound sample->hplc plot Plot [Compound] vs. Time hplc->plot calc Calculate degradation rate and half-life (t½) plot->calc compare Compare t½ values to determine relative stability calc->compare

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of a compound is not a trivial detail but a critical parameter that can profoundly impact its chemical reactivity, biological activity, and ultimately, its safety and efficacy as a therapeutic agent. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 1,3-Thiazinane-2-thione, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. We will delve into the nuances of why certain experimental choices are made, ensuring that each described protocol is a self-validating system for robust and reliable results.

The Significance of Isomeric Purity in this compound

This compound is a cyclic thiourea derivative that can exist in equilibrium with its tautomeric form, 1,3-Thiazinane-2-thiol. This thione-thiol tautomerism is a primary consideration in the isomeric purity assessment of this molecule. The thione form is generally more stable; however, the thiol tautomer can influence the compound's reactivity and potential for forming disulfide bonds or acting as a nucleophile. Furthermore, depending on the substitution on the thiazinane ring, stereoisomers (enantiomers and diastereomers) can also exist, each potentially exhibiting distinct biological activities. For instance, in drug development, one enantiomer of a chiral drug can be therapeutic while the other may be inactive or even toxic.[1] Therefore, the ability to selectively identify and quantify these isomers is paramount.

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for isomeric purity assessment is dictated by factors such as the nature of the isomers, the required sensitivity and resolution, and the available instrumentation. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Technique Principle Sensitivity Resolution Sample Throughput Key Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.High (ng to pg levels)High, especially with chiral columns.HighVersatile for various isomers, well-established methods for related compounds.[2][3]Requires reference standards for each isomer, potential for on-column degradation.
qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy The signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for each isomer.[4][5]Moderate (µg to mg levels)Moderate to High, can be enhanced with chiral solvating agents.[6]ModerateAbsolute quantification, non-destructive, provides structural information.[7]Lower sensitivity compared to HPLC, requires specialized expertise for data analysis.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Very High (pg to fg levels)HighHighExcellent for volatile and thermally stable isomers, provides mass information for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC) for Tautomeric and Stereoisomeric Purity

HPLC is a cornerstone technique for purity analysis due to its high resolution and sensitivity. For this compound, a reversed-phase method is generally suitable for assessing purity against non-isomeric impurities and can be adapted for tautomer analysis. For stereoisomers, a chiral stationary phase is necessary.

Experimental Protocol: Reversed-Phase HPLC for General Purity and Tautomer Assessment

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A column that can withstand 100% aqueous mobile phase is recommended for retaining polar compounds like thiourea derivatives.

  • Mobile Phase: An isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both tautomers are expected to absorb, typically around 230-240 nm for the thione chromophore.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample and integrate the peak areas of the main component and any impurities. The relative percentage of each can be calculated from the peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Quantitative NMR (qNMR) Spectroscopy for Absolute Purity and Isomer Ratio

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[4][5] It relies on the use of a certified internal standard.

Experimental Protocol: qNMR for Isomeric Purity

  • Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Solvent: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all protons between scans.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Quantification: Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    For isomeric ratio, the relative integrals of signals unique to each isomer can be compared directly.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (Quantitative Conditions) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity/Isomer Ratio Integrate->Calculate

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isomers and Impurities

GC-MS is highly sensitive and provides structural information, making it ideal for identifying and quantifying volatile impurities and, in some cases, isomers. For less volatile compounds like this compound, derivatization may be necessary to increase volatility.

Experimental Protocol: GC-MS Analysis

  • Derivatization (if necessary): To improve volatility, the analyte can be derivatized. For example, silylation of the N-H group can be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. For example, start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Injection: A small volume of the sample solution is injected into the hot inlet of the GC.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known isomers or impurities.

  • Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using an internal standard for more accurate quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Derivatize Derivatization (optional) Dissolve Dissolve in Volatile Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation by GC Inject->Separate Detect MS Detection Separate->Detect Analyze Analyze Mass Spectra Detect->Analyze Quantify Quantify by Peak Area Analyze->Quantify

Comparison with an Alternative: Thiazolidine-2-thione

A common alternative to this compound in some synthetic applications is the five-membered ring analogue, Thiazolidine-2-thione. The analytical challenges for this compound are similar, focusing on purity and potential for tautomerism. The methodologies described above are directly applicable to Thiazolidine-2-thione, with minor adjustments to chromatographic conditions or NMR parameters based on its specific properties. The choice between these two reagents often depends on the desired ring size in the final synthetic target.

Conclusion

The assessment of isomeric purity is a critical aspect of quality control for this compound. A multi-faceted approach, often combining a high-resolution separation technique like HPLC with a quantitative and structurally informative method like qNMR, provides the most comprehensive and reliable characterization. The choice of the optimal technique will depend on the specific isomeric impurities of concern and the goals of the analysis. By understanding the principles and practical considerations of each method, researchers can confidently ensure the quality and integrity of their chemical entities.

References

  • PubChem. This compound.
  • Organic Syntheses.
  • Synfacts. Synthesis of 1,3-Thiazin-2-ones via an Asymmetric Hetero-Diels–Alder Reaction. [Link]
  • El-Sayed, N. N. et al. Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules2020, 25(23), 5610. [Link]
  • Martinez, A. et al. Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry2022, 87(17), 11585-11593. [Link]
  • Martinez, A. et al. Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation. The Journal of Organic Chemistry2022, 87(17), 11585-11593. [Link]
  • SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. [Link]
  • LabRulez LCMS. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. [Link]
  • YouTube.
  • PubMed.
  • Nanalysis. Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. [Link]
  • Pauli, G. F. et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry2014, 57(21), 9220-9231. [Link]
  • ResearchGate.
  • MDPI.
  • Pauli, G. F. et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry2014, 57(21), 9220-9231. [Link]
  • ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]
  • SIELC Technologies. By Detection. [Link]
  • ResearchGate.
  • PubMed.
  • Chemical Science International Journal.
  • Chromatography Forum. hplc of thiourea. [Link]
  • MDPI. Thiadiazines, N,N-Heterocycles of Biological Relevance. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
  • MDPI. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link]
  • SciSpace. The thione-thiol tautomerism in simple thioamides. [Link]
  • ResearchGate.
  • Semantic Scholar. Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. [Link]
  • Natural Sciences Publishing.
  • Natural Volatiles and Essential Oils.
  • PubMed Central. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]
  • PubMed Central. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. [Link]
  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial screening of some 1,3- thiazines. [Link]

Sources

A Senior Scientist's Guide to the Quantification of 1,3-Thiazinane-2-thione: A Comparative Analysis of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of potential analytical methodologies for the accurate quantification of 1,3-Thiazinane-2-thione, a heterocyclic compound of interest in synthetic chemistry and drug development.[1] Recognizing the limited availability of published, fully validated quantitative assays for this specific analyte, this document outlines the development and validation of three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and establish a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable quantitative methods for this compound and structurally related compounds.

Introduction: The Analytical Challenge

This compound is a sulfur-containing heterocyclic compound with a molecular formula of C₄H₇NS₂.[3] Its structure, featuring a thiazinane ring and a thione group, presents unique analytical considerations. Accurate quantification is paramount for various applications, including reaction kinetics monitoring, purity assessment of synthetic batches, stability studies, and preclinical pharmacokinetic analysis.

The choice of an analytical method is a critical decision dictated by the intended purpose of the assay. Key factors include the required sensitivity, selectivity, the nature of the sample matrix (e.g., organic solvent, biological fluid), available equipment, and throughput needs. This guide will compare and contrast three workhorse analytical techniques, providing the foundational knowledge to develop and validate a method that is fit for purpose.

Comparative Overview of Analytical Techniques

The selection of an analytical technique hinges on the physicochemical properties of this compound and the specific requirements of the measurement. Below, we compare the suitability of HPLC-UV, GC-MS, and LC-MS/MS.

Technique Principle Primary Advantages Primary Limitations Best Suited For
HPLC-UV Separation based on polarity using a liquid mobile phase, detection via UV absorbance.Cost-effective, robust, widely available, simple operation.Moderate sensitivity and selectivity; requires a UV chromophore.Purity analysis, content uniformity, and quantification of bulk material or simple formulations.
GC-MS Separation of volatile/semi-volatile compounds in a gaseous mobile phase, detection by mass spectrometry.High selectivity, structural confirmation via mass spectra, excellent for resolving volatile impurities.Requires analyte to be thermally stable and volatile; potential for matrix interference.[4]Impurity profiling, analysis in volatile organic matrices, confirmation of identity.
LC-MS/MS High-resolution separation via HPLC coupled with highly sensitive and selective detection by tandem mass spectrometry.Exceptional sensitivity (pg/mL levels) and selectivity, ideal for complex matrices, short run times.[5][6]Higher equipment cost and complexity, potential for matrix effects (ion suppression/enhancement).Bioanalysis (plasma, urine), trace-level impurity quantification, metabolite identification.

Method Development and Experimental Protocols

This section provides detailed, step-by-step protocols for each proposed analytical method. These protocols serve as a robust starting point for method development and subsequent validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: The thione group (C=S) within the this compound structure is expected to possess a UV chromophore, making HPLC-UV a viable and cost-effective technique for quantification in relatively clean samples. A reversed-phase method is chosen for its versatility in handling moderately polar compounds.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio should be optimized to achieve a retention time of 3-5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for maximum absorbance between 200-400 nm. Set detection wavelength at the determined λmax.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in Acetonitrile (1 mg/mL). Serially dilute to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Given its relatively low molecular weight (133.2 g/mol ), this compound is likely to be sufficiently volatile and thermally stable for GC-MS analysis.[3] This method offers high specificity due to mass-based detection and can provide structural confirmation.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include its molecular ion (m/z 133) and characteristic fragment ions.[3]

  • Standard & Sample Preparation: Prepare standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[7] It minimizes interference and allows for quantification at very low concentrations.

Experimental Protocol:

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast analysis.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • MRM Transitions: Infuse a standard solution to determine the precursor ion ([M+H]⁺, m/z 134) and optimize collision energy to identify the most stable and abundant product ion(s).

    • Dwell Time: 50-100 ms per transition.

  • Standard Preparation: Prepare stock in Acetonitrile or Methanol. Serially dilute in the appropriate matrix (e.g., blank plasma) to create calibration standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (for Plasma): Perform protein precipitation. Add 3 parts of cold Acetonitrile (containing an internal standard) to 1 part plasma. Vortex, centrifuge (e.g., 10,000 x g for 10 min), and inject the supernatant.

Workflow Visualization

A generalized workflow for the development and validation of an analytical method is crucial for ensuring a systematic and compliant approach.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Application start Define Analytical Target Profile (ATP) select_tech Select Technique (HPLC, GC-MS, LC-MS/MS) start->select_tech optimize Optimize Parameters (Column, Mobile Phase, Temp, etc.) select_tech->optimize pre_val Perform Preliminary Validation Checks optimize->pre_val specificity Specificity/ Selectivity pre_val->specificity Proceed to Full Validation linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness sst System Suitability Testing (SST) robustness->sst Method Transfer analysis Sample Analysis sst->analysis report Data Reporting analysis->report

Caption: General workflow for analytical method development and validation.

A Guide to Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] The validation process must be documented in a protocol, and the results summarized in a report.[2] The core validation parameters are defined by the ICH Q2(R2) guidelines.[8][9]

Validation Parameters and Acceptance Criteria

The following table outlines the key validation characteristics and typical acceptance criteria for a quantitative assay.

Parameter Purpose Typical Acceptance Criteria
Specificity To assess the ability to measure the analyte unequivocally in the presence of other components (impurities, matrix components).[9]No interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity analysis (for HPLC-DAD) should pass.
Linearity To demonstrate a direct proportional relationship between analyte concentration and the analytical response over a defined range.[10]Correlation coefficient (r²) ≥ 0.995. Visual inspection of the calibration curve should show a linear relationship.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[10]Established based on the results from linearity, accuracy, and precision studies.
Accuracy The closeness of test results to the true value, typically assessed by spike-recovery studies.[9]Mean recovery of 80-120% for drug substance assays and bioanalysis (may vary with concentration).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined based on signal-to-noise ratio (S/N ≥ 3) or standard deviation of the response and the slope.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined based on S/N ≥ 10, with acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., 80-120%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]System suitability parameters should remain within acceptance criteria when parameters (e.g., pH, flow rate, temperature) are slightly varied.

Conclusion and Recommendations

There is no single "best" method for the quantification of this compound; the optimal choice is contingent on the specific analytical challenge.

  • For routine quality control, purity assessment, and analysis of the bulk drug substance where concentration levels are high, HPLC-UV offers a reliable, robust, and cost-effective solution.

  • For identification and quantification in the presence of volatile impurities or when structural confirmation is required, GC-MS is a powerful tool, provided the analyte demonstrates sufficient thermal stability.

  • For bioanalytical applications, such as pharmacokinetic studies in plasma or urine, or for detecting trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

Regardless of the chosen technique, a rigorous validation according to ICH guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data.[11] The protocols and validation framework presented in this guide provide a comprehensive starting point for scientists to develop and implement a fit-for-purpose analytical method for this compound.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • This compound. PubChem, National Center for Biotechnology Information.
  • Synthesis and Acylation of this compound. Organic Syntheses.
  • Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. MDPI.
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. National Institutes of Health.
  • Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. National Institutes of Health.
  • Synthesis and Acylation of 1,3‐Thiazinane‐2‐thione. ResearchGate.
  • Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. ResearchGate.
  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Institutes of Health.
  • Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. PubMed.
  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. National Institutes of Health.
  • Therapeutic Utility of 1, 3-Thiazines - Mini Review.
  • A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. PubMed.
  • Synthesis of Functionalized 1,3-Thiazine Libraries Combining Solid-Phase Synthesis and Post-Cleavage Modification Methods. Moodle@Units.
  • Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents. ResearchGate.

Sources

Safety Operating Guide

Hazard Assessment: Understanding the "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1,3-Thiazinane-2-thione for Laboratory Professionals

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a paramount commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and correctly, ensuring the protection of both personnel and the environment.

This compound (CAS No: 5554-48-3) is a heterocyclic compound whose safe handling is predicated on a clear understanding of its potential hazards.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks that dictate our handling and disposal procedures.[1]

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementCausality for Handling Protocol
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]Prohibits eating, drinking, or smoking in handling areas. Mandates thorough hand washing after handling.[3]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]Requires the use of chemical-resistant gloves and a lab coat to prevent skin exposure.[4]
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damage[1]Mandates the use of safety goggles or a face shield to prevent irreversible eye injury.[5]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]Necessitates handling the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid respiratory exposure.[4][5]
Flammable Liquids (Category 4)H227: Combustible liquid[1]Requires storage and handling away from heat, sparks, and open flames.[3]

This hazard profile forms the logical foundation for every subsequent step. Each procedural recommendation is a direct countermeasure to these identified risks.

Operational Protocol: From Benchtop to Pickup

The proper disposal of this compound is a systematic process that begins the moment the substance is designated as waste. Adherence to this workflow is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling waste this compound in any form (pure, in solution, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a full-face shield if there is a splash hazard.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Refer to glove manufacturer data for specific breakthrough times.[5]

  • Body Protection: A lab coat must be worn and kept fastened.

  • Respiratory Protection: All handling of waste that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5]

Step 2: Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and facilitates proper disposal by waste management professionals.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a secure, tight-fitting lid.[6]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents or other chemicals present. The approximate concentration of each component should be noted.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials. Keep it segregated from strong oxidizing agents, strong bases, amines, and strong reducing agents.[4]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused reagent, contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels) should be collected in the designated solid waste container. To minimize dust, lightly dampen solid materials with a compatible solvent if necessary before adding them to the container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[6]

The logical flow for handling and segregating waste is visualized in the diagram below.

WasteDisposalWorkflow cluster_Lab Laboratory Operations cluster_Solid Solid Waste cluster_Liquid Liquid Waste cluster_Disposal Formal Disposal Start Waste Generated (this compound) PPE Don Appropriate PPE Start->PPE Assess Assess Waste Type (Solid or Liquid?) Collect_Solid Collect Contaminated Gloves, Paper, etc. Assess->Collect_Solid Solid Collect_Liquid Collect Solutions Assess->Collect_Liquid Liquid PPE->Assess Solid_Container Labeled Solid Waste Container Store Store Securely in Satellite Accumulation Area Solid_Container->Store Collect_Solid->Solid_Container Liquid_Container Labeled Liquid Waste Container (<90% Full) Liquid_Container->Store Collect_Liquid->Liquid_Container Request Request Pickup from EHS or Licensed Contractor Store->Request Transport Transport to Approved Waste Disposal Plant Request->Transport

Caption: Workflow for this compound waste management.

Step 3: Storage Pending Disposal

Waste containers must be stored safely in a designated satellite accumulation area within the laboratory.

  • Location: Store in a cool, dry, well-ventilated area, away from heat sources and incompatible chemicals.[4][5]

  • Containment: The storage area should have secondary containment to capture any potential leaks.

  • Closure: Keep waste containers tightly closed except when adding waste.[5][6]

Step 4: Arranging for Final Disposal

On-site treatment or disposal of this compound down the drain is strictly prohibited.[7] The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]

  • Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste collection form, either online or in hard copy.

  • Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste stream.[7] While not specifically listed with a unique EPA hazardous waste code, a waste solution of this compound may be classified as hazardous due to its characteristics (e.g., if dissolved in an ignitable solvent like ethanol, it could carry the D001 code).[9]

Emergency Procedures: Accidental Release

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material or its solvent is flammable, remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the material using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3][5] Do not use combustible materials like paper towels to absorb large quantities of the liquid.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Conclusion: A Commitment to Safety

The proper management of this compound waste is a non-negotiable aspect of laboratory safety and professional responsibility. By understanding the chemical's hazards, consistently using appropriate PPE, and rigorously following the established protocols for segregation, storage, and disposal, you contribute to a culture of safety and ensure compliance with environmental regulations. This guide provides the necessary framework, but it must be supplemented by your institution's specific policies and a continuous, personal commitment to prudent laboratory practices.[10][11]

References

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • 2 - SAFETY D
  • Newcomer Supply. (2025, January 5).
  • Fisher Scientific. (2023, September 5).
  • ChemicalBook. (2022, December 31).
  • Synthesis and Acylation of this compound. (2021). Organic Syntheses, 98, 374-390.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2024, March 30).
  • Working with Hazardous Chemicals. (2008). Organic Syntheses.
  • Drexel University Environmental Health and Safety. (2013). Standard Operating Procedures For Thionyl Chloride Waste Handling.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • Natural Sciences Publishing. (2015).
  • National Institute of Standards and Technology. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST Chemistry WebBook.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2024).
  • University of Hertfordshire. (n.d.). Nithiazine (Ref: BA 32476). AERU.
  • EnvironmentalChemistry.com. (1995-2025). Chemical Database: 2h-1,3-Thiazine, Tetrahydro-2-(Nitromethylene)-.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazinane-2-thione. PubChem Compound Database.

Sources

Comprehensive Safety & Handling Guide: 1,3-Thiazinane-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 1,3-Thiazinane-2-thione (CAS No. 5554-48-3) in a laboratory setting. As a compound with significant health hazards, adherence to these procedures is critical to ensure the safety of all personnel and the integrity of research outcomes. This document is structured to provide immediate, actionable information, grounded in established safety principles.

Hazard Analysis: Understanding the Risks

This compound is classified with multiple hazards that necessitate stringent control measures. The Globally Harmonized System (GHS) classification indicates that this compound is harmful if swallowed, in contact with skin, or inhaled, and poses a risk of serious eye damage.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Understanding these risks is the foundation of a robust safety plan.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H318: Causes serious eye damage.[1]

  • H332: Harmful if inhaled.[1]

These classifications underscore the need for a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all potential routes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical logistical step in mitigating exposure risks. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Laboratory Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Solid) Double-layered, powder-free nitrile gloves. Change outer glove immediately upon contamination.Chemical safety goggles and a full-face shield.NIOSH-approved respirator for organic vapors.[2][3]Full-coverage lab coat, closed-toe shoes.
Solution Preparation Double-layered, chemical-resistant gloves (e.g., nitrile).[4]Chemical safety goggles and a full-face shield if splashing is possible.[5]Work in a certified chemical fume hood.Chemical-resistant apron over a full-coverage lab coat, closed-toe shoes.
Running Reactions Chemical-resistant gloves.[4]Chemical safety goggles.Work in a well-ventilated area or a chemical fume hood.[4]Full-coverage lab coat, closed-toe shoes.
Waste Disposal Double-layered, chemical-resistant gloves.Chemical safety goggles.Work in a well-ventilated area.Chemical-resistant apron over a full-coverage lab coat, closed-toe shoes.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound is essential. The following workflow provides a step-by-step process to minimize risk at every stage.

The following diagram outlines the critical decision-making and preparation steps prior to handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Specific Hazards Review_SDS->Identify_Hazards Understand Select_PPE Select Appropriate PPE Identify_Hazards->Select_PPE Mitigate Don_PPE Don PPE Correctly Select_PPE->Don_PPE Implement Conduct_Experiment Conduct Experiment in Fume Hood Don_PPE->Conduct_Experiment Protect Doff_PPE Doff PPE & Wash Hands Conduct_Experiment->Doff_PPE Decontaminate Segregate_Waste Segregate Chemical Waste Doff_PPE->Segregate_Waste Isolate Label_Waste Label Waste Container Segregate_Waste->Label_Waste Identify Dispose Dispose via Certified Service Label_Waste->Dispose Finalize

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Thiazinane-2-thione
Reactant of Route 2
1,3-Thiazinane-2-thione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.